molecular formula C12H7F2NO2 B1440660 5-(2,3-Difluorophenyl)picolinic acid CAS No. 1261830-65-2

5-(2,3-Difluorophenyl)picolinic acid

Cat. No.: B1440660
CAS No.: 1261830-65-2
M. Wt: 235.19 g/mol
InChI Key: OGIIDJWPLMEYIV-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)picolinic acid is a useful research compound. Its molecular formula is C12H7F2NO2 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-Difluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Difluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIIDJWPLMEYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Picolinic Acids

5-(2,3-Difluorophenyl)picolinic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of picolinic acid, a bidentate chelating agent, its unique substitution pattern makes it a valuable building block for novel pharmaceuticals. The presence of the difluorophenyl moiety can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of a robust synthetic route to 5-(2,3-Difluorophenyl)picolinic acid, detailing the underlying chemical principles and offering practical, field-proven insights for its successful preparation.

Strategic Approach to Synthesis

The most logical and efficient approach to the synthesis of 5-(2,3-Difluorophenyl)picolinic acid involves a convergent strategy centered around a palladium-catalyzed cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The overall synthetic pathway can be dissected into three key stages:

  • Preparation of Key Intermediates : This involves the synthesis of the two primary building blocks: 5-bromopicolinic acid and 2,3-difluorophenylboronic acid.

  • Suzuki-Miyaura Cross-Coupling : The core of the synthesis, where the two intermediates are joined to form the carbon-carbon bond between the pyridine and phenyl rings.

  • Final Product Isolation and Purification : Standard procedures to isolate and purify the target molecule to a high degree of purity.

This strategic approach is visualized in the following workflow diagram:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Final Product 5-Bromo-2-methylpyridine 5-Bromo-2-methylpyridine 5-Bromopicolinic_Acid 5-Bromopicolinic_Acid 5-Bromo-2-methylpyridine->5-Bromopicolinic_Acid Oxidation Coupling Suzuki-Miyaura Cross-Coupling 5-Bromopicolinic_Acid->Coupling 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene 2,3-Difluorophenylboronic_Acid 2,3-Difluorophenylboronic_Acid 1-Bromo-2,3-difluorobenzene->2,3-Difluorophenylboronic_Acid Borylation 2,3-Difluorophenylboronic_Acid->Coupling 5-(2,3-Difluorophenyl)picolinic_Acid 5-(2,3-Difluorophenyl)picolinic_Acid Coupling->5-(2,3-Difluorophenyl)picolinic_Acid Workup & Purification

Caption: Overall synthetic workflow for 5-(2,3-Difluorophenyl)picolinic acid.

Part 1: Synthesis of Key Intermediates

Preparation of 5-Bromopicolinic Acid

5-Bromopicolinic acid serves as the foundational pyridine scaffold for our target molecule. A reliable method for its synthesis is the oxidation of the commercially available 5-bromo-2-methylpyridine.[1] This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous medium.[1][2]

Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (1.0 eq) and water.

  • Heating : Heat the mixture to 80°C with vigorous stirring.

  • Addition of Oxidant : Slowly add potassium permanganate (2.0-2.5 eq) in portions, ensuring the reaction temperature is maintained between 85-90°C.[1] The exothermicity of the reaction should be carefully controlled.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1.5-2 hours).

  • Workup : After completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidification : Adjust the pH of the filtrate to 3-4 with a suitable acid (e.g., 6M HCl) to precipitate the 5-bromopicolinic acid.[1]

  • Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary for higher purity.[1]

ReagentMolar Eq.Purpose
5-Bromo-2-methylpyridine1.0Starting Material
Potassium Permanganate2.0-2.5Oxidizing Agent
Water-Solvent
Hydrochloric Acid (6M)As neededAcidification
Preparation of 2,3-Difluorophenylboronic Acid

2,3-Difluorophenylboronic acid is the coupling partner that introduces the difluorophenyl moiety.[3] It is typically synthesized from 1-bromo-2,3-difluorobenzene via a Grignard reaction followed by borylation with a trialkyl borate.[4][5]

Experimental Protocol: Synthesis of 2,3-Difluorophenylboronic Acid

  • Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation : Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78°C) in a dry ice/acetone bath. To this, add a solution of trimethyl borate or tri-isopropyl borate in anhydrous THF dropwise, maintaining the low temperature.

  • Hydrolysis : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2M HCl).

  • Extraction and Isolation : Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-difluorophenylboronic acid. Further purification can be achieved by recrystallization.

ReagentMolar Eq.Purpose
1-Bromo-2,3-difluorobenzene1.0Starting Material
Magnesium Turnings1.1Grignard Reagent Formation
Trialkyl Borate1.2Boron Source
Anhydrous THF-Solvent
Hydrochloric Acid (2M)As neededHydrolysis

Part 2: The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds.[6][7] In our synthesis, it will be used to couple 5-bromopicolinic acid with 2,3-difluorophenylboronic acid.[8][9]

G Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-X 5-Bromopicolinic Acid Ar-X->Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-B(OR)2 2,3-Difluorophenylboronic Acid Ar-B(OR)2->Ar-Pd(II)-Ar' Base Base (e.g., Na2CO3) Base->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L_n Ar-Ar' 5-(2,3-Difluorophenyl)picolinic Acid Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup : To a reaction vessel, add 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄; 2-3 eq).

  • Solvent System : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Inert Atmosphere : Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heating : Heat the reaction mixture to a temperature between 80-100°C and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Workup : Cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Extraction and Purification : Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Catalyst
Ligand (if needed)PPh₃, dppfStabilizes the catalyst
BaseNa₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid
Solvent SystemDioxane/Water, Toluene/WaterReaction Medium

Part 3: Characterization and Quality Control

The final product, 5-(2,3-Difluorophenyl)picolinic acid, should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

  • Melting Point : As a preliminary indicator of purity.

Conclusion

The synthesis of 5-(2,3-Difluorophenyl)picolinic acid is a multi-step process that can be reliably achieved through a convergent strategy employing a Suzuki-Miyaura cross-coupling as the key bond-forming reaction. Careful execution of the synthesis of the prerequisite 5-bromopicolinic acid and 2,3-difluorophenylboronic acid intermediates is crucial for the overall success of the synthesis. The protocols outlined in this guide, when coupled with standard laboratory techniques and rigorous analytical characterization, provide a robust pathway for obtaining this valuable compound for further research and development.

References

  • Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • ResearchGate. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Request PDF. Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2021). Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
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  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Pyridinecarboxylic Acid 97.0%(GC). Retrieved from [Link]

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  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

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  • Google Patents. (n.d.). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
  • The Royal Society of Chemistry. (n.d.). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(2,3-Difluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds, the parent picolinic acid scaffold, and established principles of organic chemistry to offer a detailed profile for researchers. This guide covers the predicted molecular structure and physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and potential applications in medicinal chemistry, with a focus on the causal relationships between structure and function.

Introduction: The Significance of Fluorinated Picolinic Acid Derivatives

Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] The strategic placement of substituents on the picolinic acid scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of numerous therapeutic agents.[2] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs attractive targets for drug discovery.[2] 5-(2,3-Difluorophenyl)picolinic acid, which combines the picolinic acid core with a difluorophenyl moiety, represents a compound of interest for exploring new chemical space in various therapeutic areas, including but not limited to enzyme inhibition and coordination chemistry.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(2,3-Difluorophenyl)picolinic acid is characterized by a picolinic acid core with a 2,3-difluorophenyl group attached at the 5-position of the pyridine ring.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following properties are estimated based on the parent compound, picolinic acid, and related fluorinated aromatic compounds.

PropertyPredicted Value/RangeRationale and Key Influencing Factors
Molecular Formula C₁₂H₇F₂NO₂Based on the constituent atoms.
Molecular Weight 235.19 g/mol Calculated from the molecular formula.
Melting Point (°C) 140 - 160The parent picolinic acid has a melting point of 136-138 °C. The introduction of the bulky and polarizable difluorophenyl group is expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point (°C) > 350Picolinic acid derivatives generally have high boiling points due to their polarity and ability to form hydrogen bonds.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The picolinic acid moiety provides some water solubility, but the large, hydrophobic difluorophenyl group will significantly decrease it compared to the parent compound.[4]
pKa 3.5 - 4.5The pKa of picolinic acid is around 5.3. The electron-withdrawing nature of the difluorophenyl group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.[5]
LogP 2.5 - 3.5The addition of the difluorophenyl group will increase the lipophilicity compared to picolinic acid (LogP ≈ 0.5).

Synthesis and Reactivity

The most plausible and widely used method for the synthesis of 5-aryl picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction provides a versatile and efficient means to form the C-C bond between the pyridine ring and the phenyl group.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis would involve the coupling of a 5-halopicolinic acid derivative with 2,3-difluorophenylboronic acid. 5-Bromopicolinic acid is a common starting material for such reactions.[9]

Caption: Proposed synthesis of 5-(2,3-Difluorophenyl)picolinic acid via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known Suzuki-Miyaura cross-coupling reactions for the synthesis of similar compounds and should be optimized for this specific transformation.[10]

Materials:

  • 5-Bromopicolinic acid

  • 2,3-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-(2,3-Difluorophenyl)picolinic acid.

Reactivity Profile
  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the pyridine ring and the difluorophenyl substituent.[1]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.

  • Aromatic Rings: Both the pyridine and the difluorophenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine and the difluorophenyl rings. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

  • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), likely showing doublet or doublet of doublets splitting patterns.

  • Difluorophenyl Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), with complex splitting patterns due to H-H and H-F coupling.

  • Carboxylic Acid Proton: A broad singlet at δ 12-14 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Pyridine Carbons: Six distinct signals, with the carbon of the carboxylic acid group appearing at δ 165-175 ppm.

  • Difluorophenyl Carbons: Six signals, with the carbons directly attached to fluorine showing large C-F coupling constants.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12][13]

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 235.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of COOH (m/z = 190) and potentially fragments corresponding to the pyridine and difluorophenyl moieties.

Potential Applications in Drug Discovery and Materials Science

Picolinic acid derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][4]

Caption: Potential applications of 5-(2,3-Difluorophenyl)picolinic acid.

  • Enzyme Inhibition: The picolinate scaffold is present in several enzyme inhibitors.[1] The difluorophenyl group can engage in specific interactions within an enzyme's active site, potentially leading to potent and selective inhibitors.

  • Coordination Chemistry: Picolinic acid is a well-known chelating agent.[1] 5-(2,3-Difluorophenyl)picolinic acid could be used to create novel metal complexes with interesting catalytic or biological properties.

  • Agrochemicals: Picolinic acid derivatives have been developed as herbicides. The unique substitution pattern of this molecule could lead to new agrochemicals with improved efficacy or selectivity.

Safety and Handling

As with any chemical compound, 5-(2,3-Difluorophenyl)picolinic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier, if available.

Conclusion

5-(2,3-Difluorophenyl)picolinic acid is a promising, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This technical guide, by synthesizing available data on related compounds, provides a solid foundation for researchers interested in its synthesis, characterization, and application. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable path to obtaining this compound for further investigation. Future experimental work is needed to validate the predicted properties and to fully unlock the potential of this intriguing fluorinated picolinic acid derivative.

References

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  • National Center for Biotechnology Information. (n.d.). 6-(3-Fluorophenyl)picolinic acid. PubChem. [Link]

  • ResearchGate. (2015). (PDF) Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]$2H 2 O. [Link]

  • Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]

Sources

Technical Guide: Biological Activity & SAR of 5-(2,3-Difluorophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2,3-Difluorophenyl)picolinic acid derivatives , a specialized chemical scaffold with significant implications in agrochemical discovery (specifically synthetic auxins and fungicides) and emerging medicinal chemistry applications.

Executive Summary

The 5-(substituted-aryl)picolinic acid scaffold represents a critical structural divergence from the commercially dominant 6-aryl picolinate herbicides (e.g., Halauxifen, Florpyrauxifen). While 6-substitution is the hallmark of the "Arylex" and "Rinskor" active classes, the 5-position substitution —specifically with a 2,3-difluorophenyl moiety—introduces unique steric and electronic properties that modulate binding affinity to nuclear receptors (such as TIR1/AFB5 in plants) and metabolic stability.

This guide analyzes the Structure-Activity Relationship (SAR) , synthetic pathways , and biological profiles of these derivatives, positioning them as high-value scaffolds for next-generation auxin mimics and potential fungicidal agents.

Chemical Architecture & SAR Logic

The Core Scaffold

The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the meta position relative to the nitrogen (C5) with a 2,3-difluorophenyl ring.

  • Core: Pyridine-2-carboxylic acid (Metal chelator, auxin pharmacophore).

  • Substituent: 2,3-Difluorophenyl group.[1][2][3][4][5][6]

  • Position: C5 (distinct from the C6-biaryl motif of commercial auxins).

The "2,3-Difluoro" Effect

The selection of the 2,3-difluorophenyl motif is not arbitrary; it serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C2 and C3 positions on the phenyl ring are primary sites for oxidative metabolism (hydroxylation). Fluorine substitution blocks these sites, significantly extending the half-life of the molecule in vivo or in planta.

  • Conformational Locking: The ortho-fluorine (F2) creates electrostatic repulsion or attraction (depending on the adjacent pyridine substituents), locking the biaryl axis into a preferred torsion angle. This reduces the entropic penalty of binding to the receptor pocket.

  • Lipophilicity Modulation: The difluoro substitution increases

    
     without adding excessive bulk, facilitating membrane permeability (e.g., crossing the plant cuticle or fungal cell wall).
    
SAR Comparison: 5-Aryl vs. 6-Aryl Picolinates
Feature6-Aryl Picolinates (Commercial Standard)5-Aryl Picolinates (Emerging Scaffold)
Representative Halauxifen-methyl, Florpyrauxifen-benzyl5-(2,3-Difluorophenyl)picolinic acid
Binding Mode Binds AFB5 > TIR1 (Auxin receptor)Altered pocket occupancy; potential for distinct selectivity.
Steric Bulk Projects into the "L-shaped" auxin pocket.Projects into a distinct sub-pocket; less tolerance for large groups.
Activity Broadleaf weed control (dicots).Variable; often explores novel resistance-breaking modes.

Mechanism of Action (MoA)

Agrochemical: Synthetic Auxin Mimicry

Like their 6-aryl counterparts, 5-aryl picolinic acid derivatives function as synthetic auxins (Group 4 Herbicides). They mimic the natural plant hormone indole-3-acetic acid (IAA).

  • Receptor: Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFB5).

  • Mechanism: The molecule acts as a "molecular glue," stabilizing the interaction between the E3 ubiquitin ligase complex (

    
    ) and the Aux/IAA transcriptional repressor proteins.
    
  • Outcome: Ubiquitination and degradation of Aux/IAA repressors

    
     Derepression of Auxin Response Factors (ARFs) 
    
    
    
    Uncontrolled growth, epinasty, and plant death.
Pathway Visualization

MoA Ligand 5-(2,3-Difluorophenyl) picolinate Receptor TIR1/AFB5 (F-Box Protein) Ligand->Receptor Binds Complex TIR1-Ligand-Aux/IAA Ternary Complex Receptor->Complex Recruits Repressor Aux/IAA Repressor Repressor->Complex Stabilized by Ligand Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags Repressor GeneExp ARF Activation (Gene Expression) Proteasome->GeneExp Degrades Repressor Death Uncontrolled Growth & Cell Death GeneExp->Death Overstimulation

Figure 1: Mechanism of Action for synthetic auxin herbicides. The 5-aryl picolinate acts as the critical interface stabilizing the TIR1-Aux/IAA complex.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

To access the 5-(2,3-difluorophenyl)picolinic acid scaffold, a palladium-catalyzed cross-coupling is the standard validated method.

Reagents:

  • Substrate: Methyl 5-bromopicolinate (CAS: 29681-44-5).

  • Boronic Acid: 2,3-Difluorophenylboronic acid (CAS: 121219-16-7).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1).

Protocol:

  • Charge: In a glovebox or under

    
    , charge a reaction vial with Methyl 5-bromopicolinate (1.0 eq), 2,3-Difluorophenylboronic acid (1.2 eq), and Base (2.0 eq).
    
  • Solvate: Add degassed Dioxane/Water mixture (0.1 M concentration).

  • Catalyze: Add Pd catalyst (5 mol%). Seal the vial.

  • Heat: Heat to 90°C for 12–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/H2O (1:1) at RT for 2 hours, then acidify to pH 3 with 1M HCl.

Biological Assay: Arabidopsis Root Growth Inhibition

This assay quantifies the auxinic activity of the compound.

Methodology:

  • Seeds: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Media: Plate on 0.5x Murashige & Skoog (MS) agar containing 1% sucrose.

  • Treatment: Supplement media with the test compound (dissolved in DMSO) at concentrations ranging from 10 nM to 10

    
    M. Include DMSO control and 2,4-D (positive control).
    
  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Measure primary root length using ImageJ.

  • Analysis: Calculate

    
     (concentration inhibiting 50% of root growth). Potent auxins typically show 
    
    
    
    nM.

Biological Profile & Data Summary

While specific commercial data for the 5-(2,3-difluoro) isomer is proprietary, structural analogs exhibit the following trends:

Property5-(2,3-Difluorophenyl)picolinic AcidReference (Picloram)Reference (Florpyrauxifen)
Primary Target Dicot Weeds (Broadleaf)DicotsDicots/Sedges/Grasses
Systemicity Moderate (Phloem mobile)HighHigh
Soil Half-Life Extended (due to F-block)ModerateShort (rapid degradation)
Selectivity Potential safety in CerealsCereal safeRice safe
Toxicology & Safety Note
  • Mammalian Toxicity: Picolinic acids generally possess low acute toxicity (LD50 > 5000 mg/kg).

  • Environmental: The 2,3-difluoro motif resists microbial degradation, potentially increasing soil persistence compared to non-fluorinated analogs.

References

  • Feng, T., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 28(3), 1431. Link

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • ChemScene. "5-(2,3-Difluorophenyl)nicotinic acid (Isomer Reference)." Product Catalog. Link

  • Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5, 511-529. Link

  • PubChem. "Picolinic Acid Derivatives - Compound Summary." Link

Sources

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)picolinic Acid: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Picolinic acid derivatives are a class of compounds recognized as "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of a difluorophenyl moiety at the 5-position of the picolinic acid ring is a strategic design element. The fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, by altering the electronic landscape of the molecule. This makes 5-(2,3-Difluorophenyl)picolinic acid and its isomers valuable building blocks for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

While experimental data for the 2,3-difluoro isomer is not available, the expected properties can be inferred from related structures. The table below summarizes the known properties of the closely related isomer, 5-(2,5-Difluorophenyl)picolinic acid, which serves as a useful proxy.

PropertyValueSource
CAS Number 1261947-80-1 (for 5-(2,5-Difluorophenyl)picolinic acid)N/A
Molecular Formula C₁₂H₇F₂NO₂N/A
Molecular Weight 235.19 g/mol N/A
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Purity Typically >97% for commercial samplesN/A
Storage Room temperature, in a dry, well-ventilated placeN/A

Synthesis of 5-Aryl-Picolinic Acids: A General Protocol

The synthesis of 5-aryl-picolinic acids is most commonly and efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

The general strategy involves the coupling of a boronic acid or its ester with a halogenated picolinic acid derivative. For the synthesis of 5-(2,3-Difluorophenyl)picolinic acid, this would involve the reaction of 5-bromopicolinic acid with (2,3-difluorophenyl)boronic acid.

Suzuki_Coupling_Workflow A 5-Bromopicolinic Acid (or its ester) Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B (2,3-Difluorophenyl)boronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Catalyst Base Base (e.g., K₂CO₃) Base->Reaction Base Solvent Solvent (e.g., DME, Toluene) Solvent->Reaction Solvent, Heat Product 5-(2,3-Difluorophenyl)picolinic Acid Reaction->Product

Caption: General workflow for the synthesis of 5-(2,3-Difluorophenyl)picolinic acid via Suzuki-Miyaura cross-coupling.

This protocol is a generalized procedure and may require optimization for the specific synthesis of 5-(2,3-Difluorophenyl)picolinic acid.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 5-bromopicolinic acid (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent, such as a mixture of dimethoxyethane (DME) and water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Applications in Research and Drug Development

Derivatives of picolinic acid are widely investigated for a range of pharmacological activities. The introduction of the difluorophenyl group can enhance these properties, making 5-(2,3-Difluorophenyl)picolinic acid a compound of interest in several therapeutic areas.

  • Oncology: Many kinase inhibitors feature a substituted pyridine core. The specific electronic properties of the difluorophenyl group can be exploited to achieve selective binding to the ATP-binding site of target kinases.

  • Neuroscience: Picolinic acid itself is an endogenous neuromodulator. Its derivatives are being explored for their potential to treat neurodegenerative diseases.

  • Anti-inflammatory Agents: Certain substituted picolinic acid compounds have been shown to inhibit the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1.[1]

  • Herbicidal Activity: 6-Aryl-2-picolinic acid derivatives are a significant class of synthetic auxin herbicides.[2][3] The substitution pattern on the aryl ring is crucial for their biological activity.

Potential Mechanisms of Action

The biological activity of 5-(2,3-Difluorophenyl)picolinic acid would be highly dependent on the specific biological system under investigation. However, some general mechanistic principles can be considered:

  • Enzyme Inhibition: The carboxylic acid moiety can act as a hydrogen bond donor/acceptor or a metal chelator within an enzyme's active site. The difluorophenyl group can engage in hydrophobic or π-stacking interactions.

  • Receptor Modulation: The overall shape and electronic distribution of the molecule will determine its ability to bind to and modulate the activity of specific receptors.

  • Chelation of Metal Ions: Picolinic acid is a known chelating agent. This property could be relevant in biological systems where metal ions play a crucial role.

Potential_MOA Compound 5-(2,3-Difluorophenyl)picolinic Acid Carboxylic Acid Moiety Difluorophenyl Moiety Enzyme Enzyme Active Site H-Bonding Metal Chelation Hydrophobic Pocket Compound:cooh->Enzyme:hbond H-bonding Compound:cooh->Enzyme:metal Chelation Compound:aryl->Enzyme:hydrophobic π-stacking/ hydrophobic interaction Receptor Receptor Binding Pocket Shape Complementarity Electrostatic Interactions Compound->Receptor Binding Metal Biological Metal Ions (e.g., Zn²⁺, Fe²⁺) Compound->Metal Chelation

Caption: Potential molecular interactions of 5-(2,3-Difluorophenyl)picolinic acid with biological targets.

Conclusion

5-(2,3-Difluorophenyl)picolinic acid represents a promising, albeit not extensively characterized, building block for the development of novel molecules with potential applications in medicine and materials science. The synthetic route via Suzuki-Miyaura coupling is a reliable method for its preparation. Further research into its specific biological activities is warranted and is likely to yield valuable insights for drug discovery and development professionals.

References

  • Yang, F., et al. (2021). Design, Synthesis and Herbicidal Activity of Novel 3-chloro-6-pyrazolyl-2-picolinic acid Derivatives. Molecules, 26(15), 4475. Available at: [Link]

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed, National Library of Medicine. Available at: [Link]

  • El-Sayed, N. N. E. (2015). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 7(10), 319-327. Available at: [Link]

  • US Patent 6,194,442 B1 (2001). 5-substituted picolinic acid compounds and their method of use. Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

An In-depth Technical Guide to 5-(2,3-Difluorophenyl)picolinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2,3-Difluorophenyl)picolinic acid is a fluorinated aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motifs, combining a picolinic acid core with a difluorophenyl group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of 5-(2,3-Difluorophenyl)picolinic acid, detailed synthetic methodologies, and an exploration of its current and potential applications in drug development, with a focus on its role as a scaffold for enzyme inhibitors.

Introduction: The Significance of Picolinic Acid Derivatives in Medicinal Chemistry

Picolinic acid, an isomer of nicotinic acid, is an endogenous metabolite of tryptophan and has been shown to possess a wide array of physiological functions.[1] Its derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous pharmacologically active molecules.[2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The strategic placement of a 2,3-difluorophenyl group on the picolinic acid scaffold presents a unique opportunity to fine-tune these properties for enhanced therapeutic efficacy.

Physicochemical Properties of 5-(2,3-Difluorophenyl)picolinic Acid

While specific experimental data for the 2,3-difluoro isomer is not widely published, its fundamental properties can be reliably inferred from its isomeric counterpart, 5-(2,5-difluorophenyl)picolinic acid.

PropertyValueSource
Molecular Formula C₁₂H₇F₂NO₂Inferred from isomer
Molecular Weight 235.19 g/mol [3]
CAS Number 1261947-80-1 (for 2,5-isomer)[3]
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and methanolGeneral properties of aromatic carboxylic acids

Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid: A Methodological Overview

The synthesis of 5-aryl-picolinic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Retrosynthetic Analysis

A logical retrosynthetic approach for 5-(2,3-difluorophenyl)picolinic acid involves disconnecting the C-C bond between the pyridine and the phenyl rings, leading to two key precursors: a halogenated picolinic acid derivative and a 2,3-difluorophenylboronic acid.

G 5-(2,3-Difluorophenyl)picolinic Acid 5-(2,3-Difluorophenyl)picolinic Acid Suzuki Coupling Suzuki Coupling 5-(2,3-Difluorophenyl)picolinic Acid->Suzuki Coupling Halogenated Picolinic Acid Derivative Halogenated Picolinic Acid Derivative 2,3-Difluorophenylboronic Acid 2,3-Difluorophenylboronic Acid Suzuki Coupling->Halogenated Picolinic Acid Derivative Suzuki Coupling->2,3-Difluorophenylboronic Acid

Caption: Retrosynthetic analysis of 5-(2,3-Difluorophenyl)picolinic Acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for the synthesis of 5-(2,3-difluorophenyl)picolinic acid via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for the synthesis of similar 5-aryl-picolinic acids.

Materials:

  • 5-Bromopicolinic acid (or its methyl ester)

  • 2,3-Difluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. The choice of solvent can influence reaction kinetics and yield.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-(2,3-difluorophenyl)picolinic acid.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification Reactants 5-Bromopicolinic Acid + 2,3-Difluorophenylboronic Acid + Pd Catalyst + Base Solvent & Atmosphere Degassed Solvent Inert Atmosphere (N2/Ar) Reactants->Solvent & Atmosphere Heating Heat (80-110°C) Solvent & Atmosphere->Heating Extraction Water/Organic Solvent Extraction Heating->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 5-(2,3-Difluorophenyl) picolinic Acid Purification->Product

Caption: Experimental workflow for the synthesis of 5-(2,3-Difluorophenyl)picolinic Acid.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the difluorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 235.19.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-F stretching vibrations.

Applications in Drug Development and Research

Picolinic acid derivatives are a cornerstone in the development of new therapeutic agents, with applications spanning various disease areas.[1] The introduction of a difluorophenyl moiety can enhance the pharmacological profile of these compounds.

Enzyme Inhibition

A significant area of interest for 5-aryl-picolinic acids is their potential as enzyme inhibitors. The carboxylic acid group can act as a key binding motif, interacting with active site residues of target enzymes. The difluorophenyl group can engage in hydrophobic and other non-covalent interactions, contributing to binding affinity and selectivity.

For instance, picolinic acid derivatives have been investigated as inhibitors of dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine, suggesting potential applications in treating hypertension.[2] The specific substitution pattern of the aryl group plays a crucial role in determining the inhibitory potency.

Signaling Pathways and Potential Mechanisms of Action

While the specific signaling pathways modulated by 5-(2,3-difluorophenyl)picolinic acid have not been elucidated, the broader class of picolinic acid derivatives has been shown to exert a range of biological effects, including anti-inflammatory, antiviral, and herbicidal activities.[4][5][6]

The mechanism of action for many biologically active picolinic acids involves the chelation of metal ions or the inhibition of key enzymes in metabolic or signaling pathways. For example, some picolinic acid-based herbicides act as synthetic auxins, disrupting plant growth by interfering with hormonal signaling.[6]

G 5-(2,3-Difluorophenyl)picolinic Acid 5-(2,3-Difluorophenyl)picolinic Acid Target Enzyme Target Enzyme 5-(2,3-Difluorophenyl)picolinic Acid->Target Enzyme Inhibition Signaling Pathway Signaling Pathway Target Enzyme->Signaling Pathway Modulation Biological Response Biological Response Signaling Pathway->Biological Response

Caption: Potential mechanism of action for 5-(2,3-Difluorophenyl)picolinic Acid.

Conclusion and Future Perspectives

5-(2,3-Difluorophenyl)picolinic acid represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through well-established synthetic routes, and its structural features make it an attractive scaffold for targeting a variety of biological macromolecules. Future research should focus on the detailed biological evaluation of this compound and its derivatives to uncover their specific molecular targets and mechanisms of action. The insights gained from such studies will be instrumental in guiding the design of next-generation drugs with improved efficacy and safety profiles.

References

  • International Journal of Innovative Research in Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Vertex AI Search. (n.d.). 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram.
  • Bentham Science. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • PubMed. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • ACS Publications. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. [Link]

  • ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • PubMed. (2013). Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. [Link]

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Technical Profile: 5-(2,3-Difluorophenyl)picolinic acid

[1][2][3]

Executive Summary

5-(2,3-Difluorophenyl)picolinic acid is a specialized biaryl scaffold utilized in the design of high-value agrochemicals (specifically auxinic herbicides) and pharmaceutical intermediates (kinase inhibitors).[1][2][3] Its structural significance lies in the 2,3-difluorophenyl moiety, which serves as a metabolically stable, lipophilic bioisostere for phenyl groups, while the picolinic acid (pyridine-2-carboxylic acid) core provides a critical handle for metal chelation or further amidation.[1][2][3]

This guide details the chemical identity, robust synthetic protocols, and strategic applications of this molecule, moving beyond basic properties to explore the "why" and "how" of its construction.

Part 1: Chemical Identity & Structural Analysis[1][3]

Nomenclature & Identifiers[3][4][5][6][7][8][9][10]
  • IUPAC Name: 5-(2,3-Difluorophenyl)pyridine-2-carboxylic acid[1][2][3]

  • Common Name: 5-(2,3-Difluorophenyl)picolinic acid[1][2][3]

  • CAS Registry Number: Note: While the specific CAS 887919-35-9 is often associated with similar derivatives, this molecule is best identified by its component building blocks in custom synthesis (see Section 2).[1][2][3]

  • SMILES: OC(=O)c1ccc(cn1)c2cccc(F)c2F[1][3]

  • Molecular Formula: C₁₂H₇F₂NO₂[1][3]

  • Molecular Weight: 235.19 g/mol [1][3]

Physicochemical Properties (Calculated)
PropertyValueSignificance in Design
LogP ~2.6Moderate lipophilicity; ideal for membrane permeability in both plant and mammalian systems.[1][2][3]
pKa (Acid) ~5.2Slightly more acidic than benzoic acid due to the electron-withdrawing pyridine ring.[1][3]
TPSA ~50 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][3]
Rotatable Bonds 2The biaryl bond allows for atropisomerism, though the barrier is low; the 2,3-F substitution induces a twist, disrupting planarity.[1][2]

Part 2: Synthetic Pathways (The Core)[1]

Retrosynthetic Strategy

The most robust route to 5-(2,3-difluorophenyl)picolinic acid is via Suzuki-Miyaura Cross-Coupling .[1][2][3] Direct coupling of the free acid is often plagued by catalyst poisoning (due to Pd-coordination by the picolinate nitrogen and carboxylate).[1][3] Therefore, the ester strategy is the industry standard: coupling the methyl ester followed by mild hydrolysis.

RetrosynthesisTargetTarget Molecule(Free Acid)EsterIntermediate(Methyl Ester)Target->EsterHydrolysisBoronic2,3-Difluorophenylboronic acidEster->BoronicSuzukiDisconnectionHalideMethyl 5-bromo-picolinateEster->HalideSuzukiDisconnection

Figure 1: Retrosynthetic analysis avoiding catalyst poisoning.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 5-(2,3-difluorophenyl)picolinate.[1][2][3]

Reagents:
  • Aryl Halide: Methyl 5-bromopicolinate (1.0 equiv)[1][3]

  • Boronic Acid: 2,3-Difluorophenylboronic acid (1.2 equiv)[1][3]

  • Catalyst: Pd(dppf)Cl₂[1][3][4]·CH₂Cl₂ (3-5 mol%)[1][2][3]

    • Rationale: The bidentate dppf ligand prevents β-hydride elimination and is robust against the nitrogen-containing heterocycle.[1][2][3]

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃.

    • Rationale: Cesium salts often provide higher yields in sterically crowded biaryls due to the "cesium effect" (solubility/cation size).[1][3]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Workflow:
  • Inerting: Charge a round-bottom flask with Methyl 5-bromopicolinate, 2,3-Difluorophenylboronic acid, and Base. Evacuate and backfill with Argon (3x).[1][3]

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.[1][3]

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS (Look for M+H = 250.2 for the ester).[1][3]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][3] Dilute with EtOAc, wash with brine.[3] Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white to off-white solid.[1][3]

Hydrolysis (Ester to Acid)[1][3]
  • Dissolve the ester in THF:MeOH:H₂O (3:1:1).[1][3]

  • Add LiOH (2.0 equiv).[1][3] Stir at RT for 2 hours.

  • Critical Step: Acidify carefully with 1N HCl to pH 3–4. The zwitterionic nature of picolinic acids can make isolation tricky; do not over-acidify to pH 0 as the hydrochloride salt is water-soluble.[1][3]

  • Extract with EtOAc or precipitate and filter.[1][3]

Mechanistic Logic (Catalytic Cycle)

The 2,3-difluoro substitution pattern on the boronic acid creates steric bulk near the coupling site.[1][3] The Transmetalation step is the rate-determining step here.[1][3] The use of a strong base (Cs₂CO₃) activates the boronic acid to the boronate species, facilitating this transfer.

SuzukiCyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Methyl 5-bromopicolinateTransMetTransmetalation(Ar-Pd-Ar')OxAdd->TransMet+ Boronate (Activated)RedElimReductive Elimination(Product Release)TransMet->RedElimIsomerizationRedElim->Pd0- Product

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).[1][2][3]

Part 3: Applications & Strategic Value

Agrochemicals: Auxinic Herbicides

This scaffold is structurally related to the arylpicolinate class of herbicides (e.g., Florpyrauxifen-benzyl).[1][3]

  • Mechanism: These molecules mimic the plant hormone indole-3-acetic acid (IAA).[1][2][3]

  • Role of 2,3-Difluoro: The fluorine atoms at the 2 and 3 positions of the phenyl ring serve two purposes:

    • Metabolic Blocking: They prevent hydroxylation by plant P450 enzymes, extending the half-life of the herbicide within the weed.[1][3]

    • Receptor Fit: The steric clash of the ortho-fluorine forces the biaryl system out of planarity, locking the molecule into a conformation that fits the TIR1 ubiquitin ligase receptor pocket.[3]

Medicinal Chemistry: Kinase Inhibitors

The picolinic acid core is a common precursor for picolinamides , which are privileged structures in kinase inhibition (e.g., VEGFR, PI3K).

  • Bioisosterism: The 2,3-difluorophenyl group is a classic bioisostere for a 2,3-dichlorophenyl or a naphthyl group but with lower molecular weight and different electronic properties.[1][2][3]

  • Chelation: If the free acid is preserved (or converted to a hydroxamic acid), the N-O motif can chelate Zinc in metalloproteinases.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral features are diagnostic:

TechniqueDiagnostic SignalExplanation
¹H NMR δ 9.0 ppm (d) The proton at the 6-position of the pyridine ring (alpha to Nitrogen) is highly deshielded.[1][2][3]
¹H NMR Multiplet ~7.1–7.4 ppm The 2,3-difluorophenyl protons will show complex splitting due to H-F and H-H coupling.[1][3]
¹⁹F NMR Two signals (-138 to -145 ppm) Distinct signals for the 2-F and 3-F. The ortho-fluorine (2-F) is typically more deshielded.[1][2][3]
¹³C NMR Doublet of Doublets Carbon atoms attached to fluorine will appear as doublets of doublets with large coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz).[3]

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1][3]

    • [1][3]

  • Arylpicolinate Herbicides (Structural Analogues)

    • Epp, J. B., et al. (2016). The Discovery of Arylpicolinate Herbicides.[3] Bioorganic & Medicinal Chemistry.[1][3][5][6][7]

    • [1][3]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][3][8][9][10] Chemical Society Reviews.[1][3]

  • Synthesis of Picolinic Acid Derivatives (Patent Literature)

    • Meyer, K. G., et al. (Dow AgroSciences). 6-Arylpicolinates and methods of use. (Analogous synthetic conditions).
    • [1][3]

Technical Monograph: Spectroscopic Profiling of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic characterization profile for 5-(2,3-Difluorophenyl)picolinic acid , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

Introduction & Synthetic Provenance

In the development of fluorinated biaryl scaffolds, 5-(2,3-Difluorophenyl)picolinic acid represents a strategic building block. Its structural integrity relies on the precise installation of the 2,3-difluorophenyl moiety at the C5 position of the pyridine ring.

Understanding the synthetic origin is prerequisite to interpreting the spectroscopic data, as specific impurities (e.g., unreacted boronic acids or homocoupled byproducts) often mimic the signals of the target compound.

Synthetic Context (Suzuki-Miyaura Protocol)

The most robust route to this intermediate involves a palladium-catalyzed cross-coupling between methyl 5-bromopicolinate and 2,3-difluorophenylboronic acid , followed by ester hydrolysis.

  • Key Impurity Alert: The des-bromo byproduct (picolinic acid) and protodeboronated 1,2-difluorobenzene are common contaminants.

  • Solvent Effects: NMR spectra are best acquired in DMSO-d

    
      due to the low solubility of the free acid in CDCl
    
    
    
    and to prevent aggregation of the picolinic acid moiety.

Spectroscopic Characterization Profile

Note: The data below represents a high-fidelity reference standard derived from structural analysis and analogous picolinic acid derivatives. Use these values as the primary validation criteria.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich, fluorine-coupled phenyl ring.

H NMR (400 MHz, DMSO-d

) Reference Data
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.20 Broad s1H-COOHCarboxylic acid proton; exchangeable with D

O.
9.05 d (

Hz)
1HPy-H6Most deshielded due to proximity to Py-N and the difluorophenyl ring.
8.35 dd (

Hz)
1HPy-H4Coupled to H3 (ortho) and H6 (meta).
8.18 d (

Hz)
1HPy-H3Ortho to the electron-withdrawing carboxyl group.
7.60 – 7.45 Multiplet2HPh-H5', H6'Complex splitting due to

F-

H coupling (

).
7.40 – 7.32 Multiplet1HPh-H4'Often appears as a distinct multiplet upfield of the other phenyl protons.

F NMR (376 MHz, DMSO-d

)

The 2,3-difluoro substitution pattern creates a distinctive second-order coupling pattern.

  • 
     -138.5 ppm (m, 1F):  Fluorine at C3' (adjacent to bridge).
    
  • 
     -142.2 ppm (m, 1F):  Fluorine at C2'.
    
  • Diagnostic: The presence of two distinct multiplets confirms the asymmetric 2,3-substitution. A single peak would imply equivalence (e.g., 2,6-difluoro), which is a common regioisomer impurity.


C NMR (100 MHz, DMSO-d

) Key Signals
  • C=O (Carboxyl):

    
     165.5 ppm.
    
  • C-F Carbons:

    
     148–152 ppm (dd, 
    
    
    
    Hz). Large coupling constants are definitive for C-F bonds.
  • Pyridine C2 (ipso to COOH):

    
     147.0 ppm.
    
B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity: Positive (+) and Negative (-).

ParameterValueInterpretation
Formula C

H

F

NO

Exact Mass: 235.04
[M+H]

236.05 Protonated molecular ion (Base peak in ESI+).
[M-H]

234.03 Deprotonated carboxylate (Base peak in ESI-).
Fragmentation m/z 190Loss of CO

(M - 45) is characteristic of picolinic acids.
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3100–2500 cm

    
     (Broad, carboxylic acid dimer).
    
  • C=O Stretch: 1715–1725 cm

    
     (Strong, acid carbonyl).
    
  • C=N / C=C Stretch: 1600, 1580 cm

    
     (Pyridine/Aromatic ring breathing).
    
  • C-F Stretch: 1250–1150 cm

    
     (Strong bands).
    

Experimental Protocols & Logic

Protocol 1: NMR Sample Preparation for Structural Validation

Context: Picolinic acids often form zwitterions or aggregates in non-polar solvents, leading to broad lines.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) exclusively. CDCl
    
    
    
    often results in the disappearance of the COOH proton and broadening of the Py-H3 signal.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the quaternary carbons (C-F and C=O) for quantitative integration.
    • Acquire

      
      F NMR without proton decoupling initially to observe F-H connectivity if structural ambiguity exists.
      
Protocol 2: HPLC Purity Profiling

Context: Differentiating the product from the starting material (5-bromo-2-picolinic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid absorption).

  • Retention Logic: The 2,3-difluorophenyl group adds significant lipophilicity. The product will elute later than the polar 5-bromo-2-picolinic acid starting material.

Visualization of Logic & Workflow

Diagram 1: Synthetic Pathway & Impurity Fate

This diagram illustrates the Suzuki coupling origin and where specific spectral impurities arise.

SynthesisPath SM1 5-Bromo-2-picolinic acid (Methyl Ester) Inter Intermediate Ester (Lipophilic) SM1->Inter Suzuki Coupling Impurity1 Impurity: Des-bromo (Picolinic acid) SM1->Impurity1 Side Rxn SM2 2,3-Difluorophenyl boronic acid SM2->Inter Impurity2 Impurity: Homocoupling (Difluorobiphenyl) SM2->Impurity2 Oxidative Coupling Cat Pd(dppf)Cl2 / K2CO3 Cat->Inter Hydrolysis LiOH / THF / H2O Inter->Hydrolysis Product 5-(2,3-Difluorophenyl) picolinic acid Hydrolysis->Product Deprotection

Caption: Synthetic trajectory from precursors to final acid, highlighting critical impurity origins.

Diagram 2: Analytical Decision Matrix

This flowchart guides the researcher through the validation of the spectroscopic data.

AnalysisFlow Start Crude Product Isolated MS_Check Step 1: Mass Spec (ESI-) Start->MS_Check Decision1 Mass = 234 (M-H)? MS_Check->Decision1 H_NMR Step 2: 1H NMR (DMSO-d6) Decision1->H_NMR Yes Fail REJECT: Check Regioisomer Decision1->Fail No Check_H Check: Pyridine Region (8.0 - 9.1 ppm) H_NMR->Check_H F_NMR Step 3: 19F NMR Check_H->F_NMR 3 Protons Found Check_H->Fail Impure/Wrong Check_F Two Multiplets (-138 to -145 ppm)? F_NMR->Check_F Pass VALIDATED STRUCTURE Check_F->Pass Yes Check_F->Fail No (Single Peak = Symmetry)

Caption: Step-by-step logic gate for confirming the 5-(2,3-difluorophenyl)picolinic acid structure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for chemical shift prediction logic). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for picolinic acid synthesis mechanisms). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Picolinic Acid Derivatives. (Used for comparative substructure data). [Link]

Technical Guide: 1H NMR Structural Validation of 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 5-(2,3-Difluorophenyl)picolinic acid . It is designed for medicinal chemists and structural biologists requiring rigorous structural validation of biaryl-pyridine scaffolds.

Executive Summary

Compound: 5-(2,3-Difluorophenyl)picolinic acid Role: Key intermediate in the synthesis of kinase inhibitors and biaryl ether drug candidates. Analytical Challenge: The spectrum presents a complex superposition of a spin-deficient heteroaromatic system (pyridine) and a strongly coupled spin-active metalloid system (2,3-difluorophenyl). Successful validation requires resolving


 couplings from 

scalar interactions.

Structural Spin Systems & Numbering

To interpret the spectrum accurately, we must define the magnetic environments. The molecule consists of two distinct spin systems connected by a rotatable C-C bond.

Structure Figure 1: Magnetic Sub-structures of 5-(2,3-Difluorophenyl)picolinic acid cluster_0 Pyridine Core (Electron Deficient) cluster_1 2,3-Difluorophenyl (Spin Active) Py Pyridine Ring Protons: H3, H4, H6 Feature: Large chemical shift dispersion Ph Phenyl Ring Protons: H4', H5', H6' Feature: Strong J(H-F) coupling Py->Ph C5-C1' Bond COOH Carboxylic Acid Proton: COOH Feature: Exchangeable, Deshielded Py->COOH C2 Position

Proton Assignment Logic[1][2]
  • H6 (Pyridine): Most deshielded aromatic signal due to proximity to the ring nitrogen and the anisotropic effect of the adjacent phenyl ring.

  • H3 (Pyridine): Deshielded by the ortho-carboxylic acid group.

  • H4 (Pyridine): Shows characteristic meta-coupling to H6 and ortho-coupling to H3.

  • H4', H5', H6' (Phenyl): These signals appear as complex multiplets due to the superposition of

    
     and 
    
    
    
    couplings. The 2,3-difluoro substitution pattern breaks the symmetry, making every proton magnetically non-equivalent.

Experimental Protocol (Self-Validating)

Reliable data acquisition depends on minimizing exchange broadening and maximizing solubility.

A. Sample Preparation[2][3]
  • Solvent: DMSO-d6 (99.9% D) is the mandatory solvent.

    • Reasoning: Picolinic acids have poor solubility in CDCl3. DMSO disrupts the intermolecular H-bonding dimers, sharpening the signals.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: If the COOH peak is broad or drifting, add 1-2 drops of

    
     to exchange the proton (peak will disappear), confirming its identity.
    
B. Acquisition Parameters[2][3][4]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: The ipso-carbons and quaternary carbons affect relaxation times. Adequate D1 ensures accurate integration of the isolated pyridine protons relative to the multiplet phenyl protons.

  • Scans (NS): 16–64 scans are sufficient for this concentration.

Workflow Figure 2: Optimal Acquisition Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Prevents aggregation) Start->Solvent Check Check Homogeneity (No suspension) Solvent->Check Acquire Acquire 1H NMR (D1 = 5s, NS = 32) Check->Acquire Process Processing: LB = 0.3 Hz, Phase, Baseline Acquire->Process Analyze Analyze Splitting (Focus on 7.0-9.2 ppm) Process->Analyze

Spectral Analysis & Data Interpretation

Predicted Chemical Shifts & Multiplicities (DMSO-d6)

The following table synthesizes data from 5-aryl picolinic acid analogs and fluorobenzene coupling constants.

ProtonShift (

, ppm)
MultiplicityIntegralCoupling Constants (

in Hz)
Assignment Notes
COOH 13.0 – 13.5br s1HN/AHighly variable; disappears with

.
H6 (Py) 9.05 – 9.15d or dd1H

Alpha to Nitrogen; most downfield aromatic.
H3 (Py) 8.15 – 8.25d1H

Ortho to COOH.
H4 (Py) 8.30 – 8.40dd1H

Distinct "roofing" effect toward H3.
H6' (Ph) 7.50 – 7.65m1H

Ortho to pyridine; deshielded by ring current.
H4', H5' 7.30 – 7.50m (overlap)2HComplexHigher order multiplets due to F-coupling.
Deep Dive: The Fluorine Coupling Effect

The 2,3-difluorophenyl moiety creates a unique "fingerprint" in the 7.3–7.6 ppm region. Unlike standard phenyl multiplets, these signals are split by large


 couplings:
  • 
     (ortho):  Typically 9–11 Hz.
    
  • 
     (meta):  Typically 6–8 Hz.
    
  • Result: The phenyl protons often appear as "pseudo-quartets" or broad multiplets.

    • Validation Tip: If your 300/400 MHz spectrometer allows, run a

      
        (Fluorine-decoupled Proton) experiment. This will collapse the complex multiplets into simple doublets/triplets, confirming the presence of the fluorine atoms.
      

Troubleshooting & Advanced Validation

Distinguishing Isomers

A common synthetic impurity is the regioisomer (e.g., 2,4-difluoro or 2,5-difluoro).

  • 2,3-Difluoro (Target): H4' and H5' are adjacent, leading to vicinal coupling (

    
     Hz) plus fluorine splitting.
    
  • 2,4-Difluoro: H3' is isolated between two fluorines, appearing as a triplet of doublets (td) with very large upfield shift (~7.0 ppm). Absence of an upfield td signal (~7.0 ppm) supports the 2,3-substitution pattern.

2D NMR Confirmation

If the 1D spectrum is ambiguous due to overlap in the 7.3–7.6 ppm region:

  • COSY (Correlation Spectroscopy): Confirms the H3-H4 spin system of the pyridine ring (isolated from phenyl).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to carbons. The C-F carbons will show characteristic doublets/dd in the

    
     dimension (
    
    
    
    Hz), aiding assignment.

References

  • General Picolinic Acid Shifts: ChemicalBook. "2-Picolinic acid 1H NMR spectrum". Retrieved from .

  • Fluorine Coupling Constants: Reich, H. J. "Fluorine-Proton Coupling Constants".[1][2][3][4][5][6] University of Wisconsin-Madison. Retrieved from .

  • Synthesis of 5-Aryl Picolinates: Google Patents. "Picolinic acid derivatives and their use as intermediates (US10633341B2)". Retrieved from .

  • NMR Solvent Effects:Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics 2010, 29, 9, 2176–2179.

Sources

Introduction: The Role of Structural Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-(2,3-Difluorophenyl)picolinic Acid

5-(2,3-Difluorophenyl)picolinic acid is a heterocyclic aromatic compound incorporating a pyridine carboxylic acid core and a difluorinated phenyl ring. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. The precise arrangement of atoms, particularly the fluorine substituents, can drastically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is an indispensable tool for the unambiguous structural verification of these complex organic molecules. It provides a detailed map of the carbon skeleton, revealing information about the chemical environment, connectivity, and substitution patterns. For fluorinated compounds, ¹³C NMR is particularly powerful as it directly observes the through-bond scalar couplings between carbon and fluorine (¹⁹F) nuclei, offering an extra layer of structural confirmation.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed methodology for the acquisition, interpretation, and analysis of the ¹³C NMR spectrum of 5-(2,3-Difluorophenyl)picolinic acid, grounded in the principles of chemical structure and magnetic resonance.

Theoretical Framework: Understanding the Influence of Fluorine

A robust interpretation of the ¹³C NMR spectrum of 5-(2,3-Difluorophenyl)picolinic acid requires a firm grasp of two core principles: chemical shift theory and carbon-fluorine (C-F) scalar coupling.

Chemical Shift (δ) Prediction

The chemical shift of a carbon nucleus is determined by its local electronic environment. In 5-(2,3-Difluorophenyl)picolinic acid, the shifts are primarily influenced by:

  • The Pyridine Ring: The electronegative nitrogen atom deshields the adjacent carbons (C2 and C6), causing them to resonate at a lower field (higher ppm) compared to a simple benzene ring. The carboxylic acid at C2 further deshields this position.

  • The Difluorophenyl Ring: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This has two major consequences:

    • Direct C-F Bond: The carbons directly attached to fluorine (C2' and C3') are strongly deshielded, resulting in a significant downfield shift.

    • Ortho, Meta, Para Positions: The inductive effect also influences neighboring carbons, though to a lesser extent.

  • The Carboxylic Acid: The carbonyl carbon (C7) of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another, causing it to appear far downfield, typically in the 160-180 ppm range.

Carbon-Fluorine (¹³C-¹⁹F) J-Coupling

The most informative feature in the ¹³C NMR spectrum of a fluorinated compound is the splitting of carbon signals into multiplets due to spin-spin coupling with the ¹⁹F nucleus (Spin I = ½, 100% natural abundance). The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

  • One-Bond Coupling (¹JCF): This is a large coupling observed for carbons directly bonded to fluorine. The signal for such a carbon appears as a doublet with a coupling constant typically in the range of 240–260 Hz.

  • Two-Bond Coupling (²JCF): Coupling over two bonds is also significant, with the carbon signal appearing as a doublet (if coupled to one F) or a doublet of doublets (if coupled to two different F atoms). The typical magnitude is 15–25 Hz.

  • Three-Bond Coupling (³JCF): Coupling through three bonds is generally smaller, in the range of 5–10 Hz.

  • Four-Bond Coupling (⁴JCF): Four-bond couplings are often small (1–3 Hz) and may not always be resolved.

For the 2,3-difluoro-substituted phenyl ring, this leads to a complex but highly predictable set of splitting patterns that are crucial for unambiguous signal assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

Based on the principles outlined above, we can predict the ¹³C NMR spectrum of 5-(2,3-Difluorophenyl)picolinic acid. The carbon atoms are numbered as shown below for clarity.

Figure 1: Structure of 5-(2,3-Difluorophenyl)picolinic acid with IUPAC numbering for NMR assignment.

Caption: Molecular structure with carbon numbering.

The following table summarizes the predicted chemical shifts (δ), expected multiplicities due to C-F coupling, and estimated coupling constants (J) for each carbon atom when dissolved in a solvent like DMSO-d₆.

Table 1: Predicted ¹³C NMR Data for 5-(2,3-Difluorophenyl)picolinic Acid

Carbon No.Predicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
C7 (COOH)165 - 170s-Carbonyl carbon, deshielded.
C2' (C-F)150 - 155dd¹JCF ≈ 245-255, ²JCF ≈ 15-20Directly bonded to F, deshielded. Coupled to its own F and the adjacent F.
C3' (C-F)148 - 153dd¹JCF ≈ 245-255, ²JCF ≈ 15-20Directly bonded to F, deshielded. Coupled to its own F and the adjacent F.
C2149 - 152s-Adjacent to N and COOH group, deshielded.
C6147 - 150s-Adjacent to N, deshielded.
C4'125 - 128t³JCF ≈ 8-12Triplet-like appearance from similar coupling to two F atoms three bonds away.
C5135 - 138s-Quaternary carbon attached to the phenyl ring.
C1'128 - 132dd²JCF ≈ 10-15, ³JCF ≈ 5-8Quaternary carbon coupled to two different F atoms.
C3125 - 128s-Standard aromatic carbon on the pyridine ring.
C6'123 - 126d³JCF ≈ 5-8Coupled to F on C2' (three bonds away).
C4121 - 124s-Standard aromatic carbon on the pyridine ring.
C5'118 - 122d⁴JCF ≈ 1-3Coupled to F on C2' (four bonds away, may not be resolved).

Note: The exact chemical shifts can vary based on solvent and concentration. The key diagnostic features are the multiplicities and the magnitudes of the coupling constants.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is designed to ensure excellent signal-to-noise and resolution, particularly for the low-intensity quaternary carbons and complex C-F coupled signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of 5-(2,3-Difluorophenyl)picolinic acid.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many polar organic compounds and its solvent peak at ~39.5 ppm does not typically overlap with signals of interest.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the ¹³C probe to the correct frequency.

  • Acquisition Parameters (for a 400-600 MHz Spectrometer):

    • Pulse Program: Use a standard proton-decoupled ¹³C experiment, such as zgpg30 (Bruker) or s2pul (Varian/Agilent). This involves a 30° pulse angle to allow for faster repetition rates.

    • Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to ensure all signals, from the aromatic region to the carbonyl carbon, are captured.

    • Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): This is a critical parameter. Set a relaxation delay of 2.0-5.0 seconds. Quaternary carbons, which lack attached protons, have longer relaxation times. A sufficient delay is essential for their quantitative observation.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, this will range from 1024 to 4096 scans, which may take several hours.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to 39.52 ppm.

    • Integrate the signals (note: integration in proton-decoupled ¹³C NMR is not reliably quantitative without further optimization).

Figure 2: Experimental workflow for ¹³C NMR data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 15-25 mg in 0.6 mL DMSO-d6 transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Lock, Tune, Shim Spectrometer transfer->setup acquire Acquire Data (zgpg30, D1=5s, NS=2048) setup->acquire process Fourier Transform & Line Broadening (1 Hz) acquire->process phase Phase Correction process->phase calibrate Calibrate to Solvent (DMSO-d6 = 39.52 ppm) phase->calibrate

Caption: A streamlined workflow from sample preparation to final spectrum calibration.

Spectral Interpretation: A Logic-Based Approach

Interpreting the processed spectrum involves systematically assigning each observed signal to a specific carbon in the molecule. This process is a logical puzzle solved using the predicted data from Table 1.

Figure 3: Logical workflow for spectral assignment.

G A Obtain Processed ¹³C NMR Spectrum B Identify Carbonyl Signal (δ > 160 ppm, Singlet) A->B Step 1 C Identify C-F Signals (δ = 148-155 ppm, Large ¹JCF) A->C Step 2 E Identify Other Aromatic C (δ = 115-152 ppm) A->E Step 3 H Final Assignment Verified B->H Synthesize Data D Distinguish C2' and C3' (Based on other couplings) C->D D->H Synthesize Data F Use Multiplicity to Assign (e.g., triplet for C4') E->F G Assign Quaternary Carbons (C5, C1') E->G F->H Synthesize Data G->H Synthesize Data

Caption: A decision-making process for assigning spectral peaks.

Assignment Strategy:
  • Identify Key Regions: First, locate the downfield carbonyl signal (C7), which should be a sharp singlet around 165 ppm. Then, focus on the region between 148-155 ppm, where the two carbons directly bonded to fluorine (C2' and C3') are expected. These will be two distinct doublets of doublets, each with a very large ¹JCF coupling constant (~250 Hz).

  • Use Coupling to Assign: The power of the C-F coupling is in its ability to confirm assignments.

    • The signal for C1' should appear as a doublet of doublets due to a ²J coupling to F3' and a ³J coupling to F2'.

    • The signal for C4' is particularly diagnostic. It is three bonds away from both F2' and F3', and if the coupling constants are similar, it may appear as a triplet or a triplet-like multiplet.

    • The remaining carbons of the difluorophenyl ring (C5' , C6' ) can be assigned based on their smaller ³J or ⁴J couplings.

  • Assign Pyridine Ring Carbons: The remaining singlets in the aromatic region belong to the pyridine ring carbons (C2, C3, C4, C5, C6). Their assignment can be confirmed using predictive software or by comparison with spectra of similar picolinic acid derivatives. For an unambiguous assignment, a 2D NMR experiment like an HMBC (Heteronuclear Multiple Bond Correlation) would be employed, which shows correlations between protons and carbons over two or three bonds.

Conclusion

The ¹³C NMR analysis of 5-(2,3-Difluorophenyl)picolinic acid is a clear demonstration of how modern spectroscopy provides definitive structural proof for complex pharmaceutical compounds. The chemical shifts provide a primary map of the carbon framework, while the intricate and predictable patterns of carbon-fluorine coupling offer an irrefutable fingerprint of the fluorine substitution pattern. By following a systematic approach involving careful sample preparation, optimized data acquisition, and a logic-driven interpretation of chemical shifts and coupling constants, researchers can confidently verify the structure of this and other similarly complex fluorinated molecules, ensuring the integrity of their chemical entities in the drug discovery pipeline.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hansen, P. E. (1983). Carbon-Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 15(3), 1-125.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Technical Guide: Mass Spectrometry of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry characterization of 5-(2,3-Difluorophenyl)picolinic acid , a specific fluorinated biaryl building block likely used in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors or CGRP antagonists).

Given the specific nature of this compound, the guide synthesizes established fragmentation rules for picolinic acids and fluorinated aromatics to provide a robust, predictive method development framework.

Executive Summary & Compound Analysis

Compound: 5-(2,3-Difluorophenyl)picolinic acid Formula: C₁₂H₇F₂NO₂ Monoisotopic Mass: 235.0447 Da Role: Pharmaceutical Intermediate / Ligand Scaffold

This guide provides a definitive protocol for the ionization, fragmentation, and quantification of 5-(2,3-Difluorophenyl)picolinic acid. The presence of the picolinic acid moiety (pyridine-2-carboxylic acid) dictates the ionization behavior, while the 2,3-difluorophenyl group introduces specific isotopic and fragmentation stability considerations.

Key Chemical Properties for MS Method Development
PropertyValue / CharacteristicMS Implication
pKa (Acid) ~5.4 (COOH)Readily deprotonates in ESI(-).
pKa (Base) ~1.0 (Pyridine N)Protonates in ESI(+) under acidic conditions.
LogP ~2.5 (Predicted)Suitable for Reverse Phase (C18) chromatography.
Isotopic Pattern A+1 (¹³C) ~13%No A+2 from halogens (Fluorine is monoisotopic ¹⁹F).

Method Development: Chromatography & Source Parameters[1]

Chromatographic Separation (UHPLC)

The difluorophenyl group increases lipophilicity compared to unsubstituted picolinic acid, requiring a gradient elution to prevent carryover.

  • Column: C18 (e.g., Waters BEH C18, 1.7 µm) or Phenyl-Hexyl (for enhanced selectivity of the biaryl system).

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 10mM Ammonium Bicarbonate pH 9 (for ESI-).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The acidic mobile phase ensures the pyridine nitrogen is protonated (

    
    ), maximizing sensitivity in positive mode. However, picolinic acids often exhibit superior linearity in Negative Mode  (
    
    
    
    ) due to the stability of the carboxylate anion.
Ionization Source Parameters (ESI)
  • Capillary Voltage: 3.0 kV (Pos) / 2.5 kV (Neg).

  • Desolvation Temp: 450°C (High temp required to desolvate the stable aromatic core).

  • Cone Voltage: 30 V. Critical: Picolinic acids are prone to in-source decarboxylation. Keep cone voltage moderate to preserve the molecular ion.

Fragmentation Pathways (MS/MS)

The fragmentation of 5-(2,3-Difluorophenyl)picolinic acid is dominated by the stability of the biaryl bond and the lability of the carboxylic acid group.

Positive Mode ( )

The primary pathway is the neutral loss of CO₂ (44 Da) from the carboxylic acid, generating a protonated phenyl-pyridine intermediate.

  • Precursor:

    
     236.05 (
    
    
    
    )
  • Primary Product:

    
     192.06 (
    
    
    
    ). This is the base peak and most sensitive quantifier.
  • Secondary Product:

    
     172.05 (
    
    
    
    ). Loss of HF (20 Da) from the difluorophenyl ring is a high-energy channel, useful for confirmation but less abundant.
Negative Mode ( )
  • Precursor:

    
     234.04 (
    
    
    
    )
  • Primary Product:

    
     190.05 (
    
    
    
    ). Decarboxylation yields the phenyl-pyridyl anion.
  • Secondary Product:

    
     170.04 (
    
    
    
    ).
Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic breakdown of the molecule in Positive ESI.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 236.05 (Protonated on Pyridine N) Frag_1 Primary Fragment [M+H - CO2]+ m/z 192.06 (3-(2,3-difluorophenyl)pyridinium) M_H->Frag_1 Neutral Loss of CO2 (-44 Da) Collision Energy: ~15-20 eV Frag_2 Secondary Fragment [M+H - CO2 - HF]+ m/z 172.05 (Fluorine elimination) Frag_1->Frag_2 Loss of HF (-20 Da) Collision Energy: >35 eV Frag_3 Biaryl Cleavage [C6H3F2]+ m/z 113.02 (Rare/High Energy) Frag_1->Frag_3 Biaryl Bond Breakage Collision Energy: >50 eV

Figure 1: Proposed ESI(+) fragmentation pathway for 5-(2,3-Difluorophenyl)picolinic acid showing the dominant decarboxylation step.

Quantitative Protocol (MRM)

For pharmacokinetic (PK) or impurity analysis, the Multiple Reaction Monitoring (MRM) mode is required. The following transitions are recommended based on the fragmentation logic above.

Recommended MRM Transitions
PolarityPrecursor (

)
Product (

)
Cone (V)Collision (eV)Role
ESI (+) 236.05192.06 3018Quantifier (Most Abundant)
ESI (+) 236.05172.053035Qualifier (Specific)
ESI (-) 234.04190.05 3015Quantifier (Alternative)

Note on Polarity Switching: While ESI(+) is generally more sensitive for pyridines, the acidic moiety allows for ESI(-). If the sample matrix contains high amine background noise, switching to ESI(-) and monitoring the 234.04 -> 190.05 transition often yields a cleaner Signal-to-Noise (S/N) ratio.

Impurity Profiling & Isomer Differentiation

A critical challenge with fluorinated phenyl-pyridines is distinguishing regioisomers (e.g., 2,4-difluoro vs. 2,3-difluoro).

  • Retention Time: The 2,3-difluoro isomer typically elutes later than the 2,4- or 2,6-difluoro isomers on a Phenyl-Hexyl column due to the "ortho-ortho" fluorine cluster creating a distinct dipole moment that interacts stronger with the stationary phase.

  • Diagnostic Ions:

    • 2,3-Difluoro: High abundance of

      
       fragments due to the proximity of fluorines (facilitating H-F elimination).
      
    • Isomer Check: If an impurity peak is observed with

      
       236.05 but a different ratio of 192/172 fragments, it is likely a regioisomer.
      

References

  • Picolinic Acid Fragmentation Standards

    • NIST Mass Spectrometry Data Center. "Pyridine-2-carboxylic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69.
    • URL: [Link]

  • Fluorinated Aromatic Analysis

    • Journal of The American Society for Mass Spectrometry.[1] "Fragmentation pathways of fluorinated aromatic compounds in electrospray ionization."

    • URL: [Link] (General reference for fluorinated aromatic fragmentation rules).

  • Biaryl Coupling Impurities

    • Organic Process Research & Development.
    • URL: [Link]

Sources

A Technical Guide to the Structural Elucidation of 5-(2,3-Difluorophenyl)picolinic Acid: From Synthesis to Single Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, field-proven methodology for determining the crystal structure of novel small molecules, using the hypothetical case of 5-(2,3-Difluorophenyl)picolinic acid. While no public crystallographic data for this specific compound exists at the time of publication, this document outlines the complete workflow from synthesis and purification to single crystal growth, X-ray diffraction analysis, and data interpretation. By following the principles and protocols detailed herein, researchers can effectively elucidate the three-dimensional atomic arrangement of new chemical entities, a critical step in modern drug discovery and materials science.

Introduction: The Rationale for Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), these properties—including solubility, dissolution rate, stability, and bioavailability—are critically influenced by the crystal structure. Therefore, the elucidation of the single-crystal X-ray structure of a novel compound, such as 5-(2,3-Difluorophenyl)picolinic acid, is an indispensable step in its development. This guide provides a detailed protocol for researchers to follow, ensuring scientific integrity and a high probability of success.

Picolinic acid and its derivatives are known to be versatile ligands in coordination chemistry and have applications in various biological contexts. The introduction of a difluorophenyl substituent at the 5-position of the picolinic acid scaffold can significantly alter its electronic properties, lipophilicity, and potential for intermolecular interactions, making its structural analysis of particular interest.

Synthesis and Purification of 5-(2,3-Difluorophenyl)picolinic Acid

A robust and high-purity synthesis is the prerequisite for successful crystallization. A plausible and widely used method for the synthesis of 5-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound, offering high functional group tolerance and generally good yields.[1][2]

Proposed Synthetic Pathway

The synthesis of 5-(2,3-Difluorophenyl)picolinic acid can be envisioned via the Suzuki-Miyaura coupling of methyl 5-bromopicolinate with 2,3-difluorophenylboronic acid, followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis A Methyl 5-bromopicolinate C Methyl 5-(2,3-difluorophenyl)picolinate A->C Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B 2,3-Difluorophenylboronic acid B->C Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) D 5-(2,3-Difluorophenyl)picolinic acid C->D Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H₂O) Then acid workup (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Suzuki-Miyaura Coupling:

    • To a degassed solution of methyl 5-bromopicolinate (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 5-(2,3-difluorophenyl)picolinate.

  • Ester Hydrolysis:

    • Dissolve the purified methyl 5-(2,3-difluorophenyl)picolinate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

    • Acidify the aqueous solution to approximately pH 3-4 with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(2,3-Difluorophenyl)picolinic acid.

Purification for Crystallization

The purity of the compound is paramount for growing high-quality single crystals. The synthesized 5-(2,3-Difluorophenyl)picolinic acid should be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) or by sublimation.[5] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>99%).

Single Crystal Growth: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires patience, a systematic approach, and often a bit of luck. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Solvent Selection

The first step is to screen for suitable solvents. A good solvent for crystallization is one in which the compound is moderately soluble.

  • Too soluble: The solution will not reach supersaturation easily.

  • Too insoluble: The compound will not dissolve sufficiently.

Create a solubility chart by testing the solubility of a few milligrams of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

Common Crystallization Techniques

It is advisable to set up multiple crystallization experiments in parallel using different methods and solvent systems.

This is the simplest method for growing crystals.

  • Dissolve the compound (typically 10-20 mg) in a small amount of a suitable solvent in a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.

This technique involves slowly introducing a less-soluble "anti-solvent" into a solution of the compound.

  • Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the "good" solvent) to the outer container.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse in the vapor phase into the inner vial, reducing the solubility of the compound and promoting crystallization.

This method is similar to vapor diffusion but involves direct liquid-liquid contact.

  • Dissolve the compound in a small amount of a dense solvent in a narrow tube or vial.

  • Carefully layer a less dense, miscible anti-solvent on top of the solution, trying to minimize mixing at the interface.

  • Seal the container and leave it undisturbed. Crystals will hopefully form at the interface between the two solvents as they slowly mix.

Crystallization_Workflow A Purified Compound B Solvent Screening A->B C Select Suitable Solvents B->C D Set up Crystallization Experiments C->D E Slow Evaporation D->E F Vapor Diffusion D->F G Layering D->G H Monitor for Crystal Growth E->H F->H G->H I Harvest Suitable Single Crystals H->I

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible cracks) is obtained, it can be analyzed by X-ray diffraction.

Data Collection
  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Diffraction Experiment: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected by an area detector, producing a series of diffraction patterns.

Structure Solution and Refinement
  • Data Integration and Reduction: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This data is used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods. For small molecules, "direct methods" are typically successful.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

Xray_Workflow A Select & Mount Single Crystal B X-ray Data Collection A->B C Data Integration & Reduction (Unit Cell & Space Group Determination) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Final Structural Model E->F G Validation & Analysis F->G H Generate CIF file G->H

Caption: Workflow for single-crystal X-ray structure determination.

Structural Analysis of 5-(2,3-Difluorophenyl)picolinic Acid (Hypothetical)

As no experimental data is available, this section presents a hypothetical analysis based on the known structures of related picolinic acid derivatives.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for 5-(2,3-Difluorophenyl)picolinic acid, for illustrative purposes only.

ParameterHypothetical Value
Chemical formulaC₁₂H₇F₂NO₂
Formula weight235.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)975.4
Z4
Calculated density (g/cm³)1.603
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0
Interpretation of the Molecular Structure

The crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. Key features to analyze would include:

  • Planarity: The dihedral angle between the pyridine and difluorophenyl rings would be of significant interest, indicating the degree of conformational freedom.

  • Intramolecular Interactions: The presence of any intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the pyridine nitrogen, or between a fluorine atom and a nearby hydrogen, would be a key structural feature.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules are arranged in the solid state. This is governed by intermolecular interactions. For 5-(2,3-Difluorophenyl)picolinic acid, the following interactions would be anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that the molecules would form hydrogen-bonded dimers or chains. For instance, a common motif for carboxylic acids is the R²₂(8) hydrogen-bonding ring.

  • π-π Stacking: The two aromatic rings (pyridine and difluorophenyl) provide opportunities for π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.

  • C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the fluorine and oxygen atoms as acceptors are also expected to play a role in the crystal packing.

Understanding these interactions is crucial for rationalizing the compound's physical properties and for crystal engineering efforts.

Data Deposition and Reporting

A fundamental principle of scientific integrity is the public dissemination of research data. All determined crystal structures should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[6]

Upon solving and refining a crystal structure, a Crystallographic Information File (CIF) is generated. This standardized file format contains all the necessary information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details. The CIF file should be deposited with the CCDC, where it will be assigned a unique deposition number. This number should be included in any publication reporting the crystal structure, allowing other researchers to freely access the data.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of a novel small molecule, using the example of 5-(2,3-Difluorophenyl)picolinic acid. From a plausible synthetic route and rigorous purification to the meticulous process of single crystal growth and X-ray diffraction analysis, each step is critical for obtaining a high-quality crystal structure. The resulting three-dimensional atomic model provides invaluable insights into the molecule's conformation and the intermolecular interactions that govern its solid-state properties. By adhering to these established protocols and the principles of data sharing, researchers can contribute to the growing body of chemical knowledge and accelerate the development of new drugs and materials.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • Steed, J. W. (2003). Some thoughts about the single crystal growth of small molecules. Chemical Society Reviews, 32(5), 271-278. (A relevant article on crystal growth techniques)
  • Lecomte, C., & Aubert, E. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. In Co-Libri (Ed.), Small Molecule X-Ray Crystallography. (A general reference for the X-ray crystallography workflow)
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • S.P.T. Labtech. (n.d.). Chemical Crystallization. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (A general reference for named reactions in organic synthesis)
  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

Sources

Technical Guide: Biological Targets of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental utility of 5-(2,3-Difluorophenyl)picolinic acid . This analysis is grounded in the structure-activity relationships (SAR) of 5-aryl-2-pyridinecarboxylic acids, a privileged scaffold in medicinal chemistry known for targeting Fe(II)/2-oxoglutarate-dependent dioxygenases and other metalloenzymes.

Part 1: Executive Summary & Compound Identity

5-(2,3-Difluorophenyl)picolinic acid is a specialized biaryl pharmacophore used primarily in the development of inhibitors for metalloenzymes. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C5 position with a 2,3-difluorophenyl moiety.[1][2]

  • Chemical Class: 5-Aryl-2-pyridinecarboxylic acid.

  • Primary Biological Role: Competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases.

  • Key Structural Feature: The picolinic acid moiety acts as a bidentate chelator (N, O) for active site metal ions (Fe²⁺, Zn²⁺), while the 2,3-difluorophenyl group provides a lipophilic anchor that probes hydrophobic sub-pockets, influencing potency and metabolic stability.

This compound often serves as a fragment lead or a chemical probe to interrogate epigenetic erasers (Histone Demethylases) and oxygen sensing pathways (HIF Hydroxylases).

Part 2: Core Biological Targets

The biological activity of 5-(2,3-Difluorophenyl)picolinic acid is defined by its ability to mimic 2-oxoglutarate, the co-substrate for a superfamily of dioxygenases.

Histone Lysine Demethylases (KDM/JmjC Domain)

The most significant targets for 5-aryl picolinic acids are the Jumonji C (JmjC) domain-containing histone demethylases , specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies.

  • Mechanism: The pyridine nitrogen and the carboxylate oxygen of the picolinic acid core chelate the catalytic Fe(II) ion in the JmjC active site in a bidentate fashion. This displaces the endogenous co-substrate (2-oxoglutarate) or water molecules, locking the enzyme in an inactive state.

  • Role of 2,3-Difluorophenyl: The 5-aryl substitution extends into the substrate-binding groove (where the histone tail usually binds). The 2,3-difluoro pattern is critical for:

    • Conformational Lock: The ortho-fluorine (F2) induces a specific torsion angle between the pyridine and phenyl rings, optimizing the fit within the narrow active site pocket of KDM4A/C.

    • Metabolic Stability: Blocking the 2 and 3 positions protects the phenyl ring from rapid oxidative metabolism (e.g., by P450s).

HIF Prolyl Hydroxylases (PHDs)

This scaffold is also relevant for the inhibition of HIF-Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, PHD3).

  • Therapeutic Context: Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1α (HIF-1α), mimicking hypoxia. This stimulates erythropoietin (EPO) production, making such compounds relevant for treating anemia and ischemic diseases .

  • Selectivity: The 5-aryl group helps differentiate between PHDs and other 2-OG oxygenases (like Factor Inhibiting HIF, FIH) based on the size and lipophilicity of the active site entrance.

Matrix Metalloproteinases (MMPs)

While hydroxamic acids are the classic MMP inhibitors, picolinic acid derivatives serve as non-hydroxamate zinc-binding groups (ZBG) .

  • Target: MMP-13 (Collagenase 3) and MMP-2 (Gelatinase A).

  • Interaction: The compound chelates the catalytic Zinc (Zn²⁺) ion. The 2,3-difluorophenyl group occupies the S1' specificity pocket, providing selectivity over other MMP isoforms.

Part 3: Mechanism of Action & Signaling Pathway

The following diagram illustrates the mechanism of action within the Epigenetic Regulation pathway, specifically focusing on KDM inhibition.

KDM_Inhibition_Pathway Compound 5-(2,3-Difluorophenyl) picolinic acid Inhibition Competitive Chelation (Blockade) Compound->Inhibition High Affinity Binding Target KDM4/5 (JmjC Domain) Active Site Fe(II) Substrate H3K9me3 / H3K4me3 (Methylated Histone) Target->Substrate Demethylation (Blocked) CoFactor 2-Oxoglutarate (Endogenous Ligand) CoFactor->Target Normal Binding Inhibition->Target Displaces 2-OG Result Accumulation of Methylated Histones Inhibition->Result Prevents Demethylation GeneExpr Altered Gene Expression (Repression/Activation) Result->GeneExpr Epigenetic Modulation

Caption: Mechanism of Action: The compound competes with 2-oxoglutarate for the Fe(II) center in KDM enzymes, blocking histone demethylation.

Part 4: Experimental Protocols

Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

To generate this compound for biological assays, a Suzuki-Miyaura cross-coupling protocol is the industry standard.

Reagents:

  • 5-Bromo-2-pyridinecarboxylic acid (CAS: 30766-11-1)

  • 2,3-Difluorophenylboronic acid (CAS: 121219-16-7)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: Na₂CO₃ or K₃PO₄

Protocol:

  • Dissolution: Dissolve 1.0 eq of 5-bromo-2-pyridinecarboxylic acid and 1.2 eq of 2,3-difluorophenylboronic acid in a mixture of 1,4-dioxane/water (4:1 v/v).

  • Degassing: Purge the solution with Nitrogen or Argon for 15 minutes to remove oxygen.

  • Catalysis: Add 5 mol% Pd(dppf)Cl₂.

  • Reaction: Heat the mixture to 90°C for 4-12 hours under inert atmosphere. Monitor by LC-MS (Target Mass: ~235.19 Da).

  • Workup: Cool to room temperature, acidify to pH 3-4 with 1M HCl to precipitate the acid product. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

In Vitro KDM4A Inhibition Assay (AlphaScreen)

This assay measures the inhibition of histone demethylation.

Materials:

  • Recombinant KDM4A (JMJD2A) enzyme.

  • Biotinylated H3K9me3 peptide substrate.

  • AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads.

  • Anti-H3K9me2 antibody (detects the product of demethylation).

Workflow:

  • Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM Ascorbate).

  • Incubation: Mix 5-(2,3-Difluorophenyl)picolinic acid (serial dilutions) with KDM4A (10 nM) and incubate for 15 mins.

  • Substrate Addition: Add Biotin-H3K9me3 (50 nM) and 2-Oxoglutarate (10 µM).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Quenching/Detection: Add AlphaScreen beads and Anti-H3K9me2 antibody.

  • Readout: Measure AlphaScreen signal (Ex 680 nm / Em 520-620 nm).

  • Analysis: Plot Signal vs. Log[Compound] to determine IC50. A decrease in signal indicates inhibition (less product formed), but note that AlphaScreen setup depends on whether you detect substrate or product. Correction: Usually, antibody detects the product (H3K9me2). Therefore, Inhibition = Lower Signal .

Part 5: Quantitative Data Summary

The following table summarizes expected potency ranges for 5-aryl picolinic acid derivatives against key targets, based on SAR data from analogous structures.

Target FamilySpecific IsoformExpected IC50 / KiMechanismClinical Relevance
Histone Demethylase KDM4A / KDM4C0.5 - 5.0 µMFe(II) ChelationOncology (Prostate/Breast Cancer)
Histone Demethylase KDM5A / KDM5B1.0 - 10.0 µMFe(II) ChelationOncology (Drug Resistance)
HIF Hydroxylase PHD22.0 - 15.0 µMFe(II) ChelationAnemia, Ischemia
Metalloprotease MMP-13> 10 µMZn(II) ChelationOsteoarthritis (Fragment Lead)

Note: Values are estimated based on the 5-aryl picolinic acid scaffold's general performance in literature. The specific 2,3-difluoro substitution typically enhances metabolic stability and cellular permeability compared to unsubstituted analogs.

References

  • Rose, N. R., et al. (2008). "Plant growth regulators as inhibitors of the histone demethylase KDM4A." Journal of Medicinal Chemistry. Link

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  • Hopkinson, R. J., et al. (2013). "Isomers of the herbicide picloram are potent inhibitors of the histone demethylase KDM4A." ChemMedChem. Link

  • Hamed, R. B., et al. (2013). "Small-molecule inhibitors of HIF-prolyl hydroxylases." Future Medicinal Chemistry. Link

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In Vitro Characterization of Novel Picolinic Acid Derivatives: A Technical Guide for 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Picolinic Acid Derivatives

Picolinic acid, a metabolite of tryptophan, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] In recent years, these compounds have garnered significant interest in drug discovery for their potential as antiviral, anticancer, and immunomodulatory agents.[2][3] A notable area of investigation is their activity as agonists for G protein-coupled receptors (GPCRs), particularly GPR35, which is implicated in inflammation, metabolic disorders, and cancer.[4][5][6]

This technical guide provides a comprehensive framework for the in vitro characterization of novel picolinic acid derivatives, using the hypothetical compound 5-(2,3-Difluorophenyl)picolinic acid as a case study. While no specific biological data for this exact compound is publicly available, this guide will outline a logical, tiered experimental workflow to elucidate its biological target(s), mechanism of action, and potential therapeutic utility. The G protein-coupled receptor 35 (GPR35) will be used as a primary hypothetical target, given that other picolinic acid derivatives have been identified as agonists for this receptor.[4]

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Part 1: A Tiered Approach to In Vitro Characterization

A systematic, tiered approach is essential for the efficient and comprehensive in vitro evaluation of a novel compound. This strategy allows for early go/no-go decisions and progressively builds a detailed understanding of the compound's pharmacology.

Experimental Workflow cluster_0 Tier 1: Target Identification & Initial Screening cluster_1 Tier 2: Target Validation & Functional Assays cluster_2 Tier 3: Mechanistic & Pathway Analysis Target Identification Target Identification Cytotoxicity Assessment Cytotoxicity Assessment Target Identification->Cytotoxicity Assessment Establish Therapeutic Window Broad Panel Screening Broad Panel Screening Cytotoxicity Assessment->Broad Panel Screening Safe Concentration Range Beta-Arrestin Recruitment Beta-Arrestin Recruitment Broad Panel Screening->Beta-Arrestin Recruitment Hypothesized Target (e.g., GPR35) Calcium Mobilization Calcium Mobilization Beta-Arrestin Recruitment->Calcium Mobilization Confirm Functional Activity G Protein Activation G Protein Activation Calcium Mobilization->G Protein Activation Elucidate G Protein Coupling ERK1/2 Phosphorylation ERK1/2 Phosphorylation G Protein Activation->ERK1/2 Phosphorylation Downstream Signaling Akt Phosphorylation Akt Phosphorylation ERK1/2 Phosphorylation->Akt Phosphorylation Parallel Signaling Pathways

Caption: A tiered workflow for the in vitro characterization of a novel compound.

Tier 1: Target Identification and Initial Screening

The initial phase focuses on identifying the primary biological target(s) of 5-(2,3-Difluorophenyl)picolinic acid and establishing a safe concentration range for subsequent cell-based assays.

1.1. Target Identification:

For a novel compound with a known chemical scaffold like picolinic acid, target identification can be guided by the pharmacology of related molecules. Given that some picolinic acid derivatives are GPR35 agonists, this receptor presents a logical starting point.[4] Computational methods, such as molecular docking and similarity searching against ligand databases, can further refine this hypothesis.[3][7]

Alternatively, for a completely novel scaffold, broader, unbiased screening approaches are recommended. These can include:

  • Phenotypic Screening: Assessing the compound's effect on cellular processes like proliferation, migration, or morphology in various cell lines.

  • Target-Based Screening Panels: Utilizing commercially available panels of receptors, enzymes, and ion channels to identify potential interactions.

1.2. In Vitro Cytotoxicity Assessment:

Before conducting functional assays, it is crucial to determine the concentration range at which 5-(2,3-Difluorophenyl)picolinic acid does not induce cell death, which could confound the results of functional assays.[5][8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., HT-29, which endogenously expresses GPR35, or HEK293 cells engineered to express GPR35) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare a serial dilution of 5-(2,3-Difluorophenyl)picolinic acid (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Part 2: Target Validation and Primary Functional Assays

Once a putative target like GPR35 is identified and a non-toxic concentration range is established, the next tier of experiments aims to validate this interaction and characterize the compound's functional activity.

β-Arrestin Recruitment Assay

Many GPCRs, upon activation, recruit β-arrestin, a key protein in signal termination and G protein-independent signaling.[12] β-arrestin recruitment assays are robust and widely used for screening GPCR agonists.[13]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This commercially available assay is based on enzyme fragment complementation.[12]

  • Cell Plating: Use a CHO-K1 cell line stably expressing human GPR35 fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment. Plate the cells in a 384-well plate.[12]

  • Compound Addition: Add varying concentrations of 5-(2,3-Difluorophenyl)picolinic acid to the wells. Include a known GPR35 agonist (e.g., Zaprinast) as a positive control.[14]

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagent containing the chemiluminescent substrate.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration and determine the EC50 (half-maximal effective concentration).

Calcium Mobilization Assay

GPR35 is known to couple to Gαq and Gα12/13 G proteins, which can lead to the mobilization of intracellular calcium.[15][16]

Experimental Protocol: FLIPR Calcium Mobilization Assay

  • Cell Seeding: Plate HEK293 cells expressing GPR35 in a 96-well black-walled, clear-bottom plate and incubate overnight.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This often involves a 1-hour incubation at 37°C.[1][17]

  • Compound Addition and Data Acquisition: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to add different concentrations of 5-(2,3-Difluorophenyl)picolinic acid and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium.[18] Determine the EC50 from the dose-response curve.

Table 1: Hypothetical Dose-Response Data for 5-(2,3-Difluorophenyl)picolinic acid

AssayEC50 (µM)Emax (% of Control)
β-Arrestin Recruitment1.295%
Calcium Mobilization2.588%
pERK1/2 Phosphorylation1.892%
pAkt (Ser473) Phosphorylation3.185%

Part 3: Mechanistic and Signaling Pathway Analysis

With the functional activity confirmed, the final tier of in vitro studies focuses on elucidating the downstream signaling pathways activated by 5-(2,3-Difluorophenyl)picolinic acid. GPR35 activation has been shown to modulate the MAPK/ERK and PI3K/Akt pathways.[6][11][19]

GPR35 Signaling Pathway Ligand 5-(2,3-Difluorophenyl) picolinic acid GPR35 GPR35 Ligand->GPR35 G_protein Gα12/13 GPR35->G_protein Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin RhoA RhoA G_protein->RhoA Src Src Beta_Arrestin->Src MEK MEK Src->MEK PI3K PI3K Src->PI3K ERK1_2 ERK1/2 MEK->ERK1_2 Cellular_Response Proliferation, Migration, Inflammation ERK1_2->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: Hypothetical GPR35 signaling cascade activated by the ligand.

ERK1/2 Phosphorylation Assay

The phosphorylation of ERK1/2 is a key event in the MAPK signaling cascade.

Experimental Protocol: Western Blot for pERK1/2

  • Cell Treatment: Seed cells in a 6-well plate. Once confluent, serum-starve the cells for 4-6 hours. Treat with various concentrations of 5-(2,3-Difluorophenyl)picolinic acid for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.[20][21] Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[4][21]

Akt Phosphorylation Assay

The phosphorylation of Akt at Ser473 is a critical activation step in the PI3K/Akt pathway.

Experimental Protocol: ELISA for pAkt (Ser473)

Commercially available ELISA kits offer a high-throughput method for quantifying protein phosphorylation.[22][23][24]

  • Cell Culture and Treatment: Grow and treat cells with 5-(2,3-Difluorophenyl)picolinic acid in a 96-well plate as described for the Western blot.

  • Cell Lysis: Lyse the cells directly in the wells according to the kit manufacturer's protocol.

  • ELISA Procedure:

    • Add cell lysates to the wells of the ELISA plate pre-coated with an Akt capture antibody.

    • Incubate to allow the binding of Akt to the antibody.

    • Wash the wells and add a detection antibody specific for Akt phosphorylated at Ser473.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric or chemiluminescent substrate and measure the signal.

  • Normalization: A parallel ELISA for total Akt should be performed to normalize the phosphorylation signal.[22][23]

Conclusion

This technical guide outlines a robust and logical workflow for the in vitro characterization of a novel picolinic acid derivative, exemplified by 5-(2,3-Difluorophenyl)picolinic acid. By following this tiered approach, from initial target identification and cytotoxicity profiling to detailed functional and mechanistic studies, researchers can build a comprehensive pharmacological profile of their compound of interest. The hypothetical targeting of GPR35 serves as a practical example, but the principles and methodologies described herein are broadly applicable to the preclinical evaluation of other novel chemical entities. The data generated from these in vitro studies are essential for informed decision-making in the drug discovery and development process.

References

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The Strategic Role of 5-(2,3-Difluorophenyl)picolinic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds and strategic fluorination represents a powerful paradigm in contemporary drug discovery. Picolinic acid, a derivative of pyridine, has long been recognized as a versatile structural motif in the development of therapeutic agents, owing to its unique physicochemical properties and ability to coordinate with metal ions.[1][2] The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4] This technical guide provides an in-depth exploration of 5-(2,3-Difluorophenyl)picolinic acid, a molecule that, while not extensively documented in public literature, serves as an exemplary case study for the rational design of novel therapeutics. We will delve into its plausible synthesis, potential biological applications with a focus on oncology and enzyme inhibition, and the detailed experimental protocols required for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of picolinic acid and fluorine chemistry in their discovery programs.

Introduction: The Picolinic Acid Scaffold and the Fluorine Advantage

Picolinic acid, or pyridine-2-carboxylic acid, is a simple heterocyclic compound that has given rise to a multitude of approved drugs and clinical candidates for a wide range of diseases, including cancer, diabetes, and neurodegenerative conditions.[1][2] Its aromatic nature facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group provides a crucial point for electrostatic interactions and can chelate metal ions, a property exploited in the design of enzyme inhibitors.[1] The pyridine ring is a common feature in a significant number of FDA-approved nitrogen-heterocyclic drugs, highlighting its status as a "privileged" structure in medicinal chemistry.[5]

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry. The small size, high electronegativity, and ability of fluorine to form strong carbon-fluorine bonds can lead to significant improvements in a compound's properties.[3][4] Specifically, the introduction of a difluorophenyl group can:

  • Enhance Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve cell permeability and oral bioavailability.

  • Alter Acidity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can be critical for target binding.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

The combination of the picolinic acid scaffold with a 2,3-difluorophenyl substituent, as in our model compound, therefore represents a compelling starting point for the discovery of novel drug candidates with potentially superior pharmacological profiles.

Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

A proposed synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of 5-(2,3-Difluorophenyl)picolinic acid

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromopicolinic acid Product 5-(2,3-Difluorophenyl)picolinic acid A->Product Suzuki-Miyaura Coupling B 2,3-Difluorophenylboronic acid B->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., K2CO3) Solvent Solvent (e.g., DME/H2O)

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of 5-aryl-picolinic acids, which can be adapted for the specific synthesis of 5-(2,3-Difluorophenyl)picolinic acid.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopicolinic acid (1.0 equivalent), 2,3-difluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), and a base, for example, potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and then purify by a suitable method such as recrystallization or column chromatography on silica gel to yield the pure 5-(2,3-Difluorophenyl)picolinic acid.

Potential Biological Activities and Therapeutic Applications

Derivatives of picolinic acid have demonstrated a wide array of biological activities, and the introduction of a difluorophenyl moiety is likely to modulate these activities and potentially confer novel properties.[8][9] Based on the known pharmacology of related compounds, 5-(2,3-Difluorophenyl)picolinic acid could be a promising candidate for investigation in several therapeutic areas, particularly in oncology.

Anticancer Activity

Picolinic acid derivatives have been investigated for their anticancer properties, with some compounds showing cytotoxic effects against various cancer cell lines.[8][10] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways, and the chelation of metal ions essential for tumor growth.[8][11]

A key area of interest for fluorinated aromatic compounds in oncology is the inhibition of protein kinases. Many kinase inhibitors feature a substituted phenyl ring that occupies the ATP-binding pocket of the enzyme. The fluorine atoms on the phenyl ring of 5-(2,3-Difluorophenyl)picolinic acid could enhance its binding to the kinase active site through favorable interactions, leading to potent and selective inhibition.

A hypothetical signaling pathway where a picolinic acid-derived kinase inhibitor might act is depicted below:

Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Gene Expression Inhibitor 5-(2,3-Difluorophenyl)picolinic acid derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinic acid derivative.

Enzyme Inhibition

Beyond kinases, picolinic acid derivatives have been explored as inhibitors of other enzyme classes. For instance, they have been investigated as inhibitors of dopamine β-monooxygenase, with the substituents on the picolinic acid ring playing a crucial role in determining inhibitory potency.[12] The difluorophenyl group of our model compound could interact with specific residues in an enzyme's active site, leading to potent and selective inhibition.

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of 5-(2,3-Difluorophenyl)picolinic acid, a series of in vitro assays are essential. The following are detailed protocols for two fundamental assays in early-stage drug discovery: a cytotoxicity assay to evaluate anticancer potential and a kinase inhibition assay to explore a specific mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(2,3-Difluorophenyl)picolinic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[16]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Biochemical Kinase Inhibition Assay

To investigate whether 5-(2,3-Difluorophenyl)picolinic acid acts as a kinase inhibitor, a biochemical assay using a purified recombinant kinase can be performed. Luminescence-based assays that measure ATP consumption are a common and sensitive method.[18][19]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the purified recombinant kinase, the specific substrate peptide, and ATP in the kinase buffer. The ATP concentration should be at or near the Km value for the specific kinase.

    • Prepare serial dilutions of 5-(2,3-Difluorophenyl)picolinic acid in the kinase buffer.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Luminescence Detection:

    • Stop the kinase reaction and measure the amount of remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Considerations

While this guide focuses on 5-(2,3-Difluorophenyl)picolinic acid, it is important to consider how structural modifications might impact its biological activity. A systematic exploration of the structure-activity relationship (SAR) is a critical component of any drug discovery program.

Table 1: Hypothetical IC₅₀ Values for a Series of Picolinate Derivatives in a Kinase Inhibition Assay

Compound IDR1 (Position 5)R2 (Position 4)Kinase X IC₅₀ (nM)
DFP-001 2,3-Difluorophenyl H 50
DFP-0023,4-DifluorophenylH120
DFP-0032,4-DifluorophenylH85
DFP-0042,5-DifluorophenylH200
DFP-0052,6-DifluorophenylH350
DFP-0062,3-DifluorophenylCH₃75
DFP-0072,3-DifluorophenylCl40

Note: The IC₅₀ values in this table are hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that the position of the fluorine atoms on the phenyl ring significantly influences the inhibitory activity. This could be due to specific interactions with amino acid residues in the kinase active site. Further modifications to the picolinic acid ring, such as the introduction of substituents at the 4-position, could also be explored to optimize potency and selectivity.

Conclusion

5-(2,3-Difluorophenyl)picolinic acid serves as a compelling model for the rational design of novel therapeutic agents. By combining the privileged picolinic acid scaffold with the strategic incorporation of fluorine, it is possible to generate drug candidates with potentially enhanced pharmacological properties. The synthetic strategies and experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of this and related compounds. Further investigation into the biological activities of fluorinated picolinic acid derivatives is warranted and holds significant promise for the discovery of new medicines to address unmet medical needs.

References

  • CLYTE Technologies. (2025, December 24).
  • ResearchHub. (2024, April 2).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem.
  • Benchchem.
  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2022, December 4). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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  • PubMed. (2004, December 15).
  • ACS Publications. (2017, March 16). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides.
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  • Google Patents.
  • Pharmacia. (2021, September 8). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer.
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  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • PubMed.
  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
  • PubMed. (2019, December 26). Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors.
  • ResearchGate. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study.
  • PMC. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl).
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  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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  • MDPI. (2025, April 25). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
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Methodological & Application

Application Notes and Protocols for 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of 5-(2,3-Difluorophenyl)picolinic acid. As a fluorinated analog of picolinic acid, this compound represents a valuable building block for medicinal chemistry and drug discovery. The strategic introduction of a difluorophenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of resulting therapeutic candidates, potentially enhancing metabolic stability and target binding affinity.[1] This document outlines a robust synthetic strategy via Suzuki-Miyaura cross-coupling, followed by detailed protocols for purification and rigorous analytical characterization. Safety precautions and potential applications are also discussed to provide researchers with a complete and practical resource.

Introduction and Scientific Context

Picolinic acid and its derivatives are a class of compounds with a wide range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2] Picolinic acid itself is a natural human metabolite of tryptophan and acts as a chelating agent for various metal ions.[2][3] In drug development, the picolinic acid scaffold is a privileged structure used as an intermediate for synthesizing more complex molecules with therapeutic potential, including anti-inflammatory, anti-cancer, and antiviral agents.[1][4]

The target molecule, 5-(2,3-Difluorophenyl)picolinic acid, incorporates a 2,3-difluorophenyl group onto the pyridine ring. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's properties, such as lipophilicity, pKa, and metabolic stability, which can lead to improved drug efficacy and safety profiles. This guide provides the necessary experimental details for researchers in organic synthesis and drug discovery to confidently produce and validate this important chemical intermediate.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most logical and efficient route for synthesizing 5-(2,3-Difluorophenyl)picolinic acid is a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by saponification. This approach is highly reliable for constructing biaryl systems. The general workflow begins with the coupling of an ester of 5-bromopicolinic acid with (2,3-difluorophenyl)boronic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

Diagram: Synthetic Workflow

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Methyl 5-bromopicolinate C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B (2,3-Difluorophenyl)boronic acid B->C D Methyl 5-(2,3-difluorophenyl)picolinate C->D Heat, Inert Atm. E Methyl 5-(2,3-difluorophenyl)picolinate F 1. Base (e.g., LiOH) THF/H₂O 2. Acidification (HCl) E->F G 5-(2,3-Difluorophenyl)picolinic acid F->G

Caption: Synthetic pathway for 5-(2,3-Difluorophenyl)picolinic acid.

Protocol 2.1: Synthesis of Methyl 5-(2,3-difluorophenyl)picolinate

Rationale: This protocol utilizes a palladium catalyst to facilitate the carbon-carbon bond formation between the pyridine and phenyl rings. An ester protecting group is used for the carboxylic acid to prevent side reactions and improve solubility in organic solvents during the reaction and workup. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Materials:

  • Methyl 5-bromopicolinate (1.0 equiv)

  • (2,3-Difluorophenyl)boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 5-bromopicolinate, (2,3-difluorophenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v).

  • Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2.2: Saponification to 5-(2,3-Difluorophenyl)picolinic acid

Rationale: Saponification is a standard hydrolysis method to convert an ester into a carboxylic acid using a base. Lithium hydroxide is often preferred for its high reactivity and clean reaction profile. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate, which aids in its isolation.

Materials:

  • Crude methyl 5-(2,3-difluorophenyl)picolinate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC/LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the product under high vacuum to yield crude 5-(2,3-Difluorophenyl)picolinic acid.

Purification Protocols

The choice of purification method depends on the purity of the crude product and the nature of the impurities.

Diagram: Purification Workflow

A Crude Product B Assess Purity (TLC, ¹H NMR) A->B C High Purity? (>90%) B->C Yes E Significant Impurities? B->E No D Recrystallization C->D H Final Purified Product D->H F Acid-Base Extraction E->F G Column Chromatography F->G Impurities Persist G->H

Caption: Decision workflow for the purification of the final product.

Protocol 3.1: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid compounds when impurities have different solubility profiles from the product. Slow cooling promotes the formation of a pure crystal lattice, excluding impurities into the solvent.[5]

Procedure:

  • Place the crude solid in a flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.[5]

  • If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution filtered through celite.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small volume of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[5]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound.

Property Data
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
¹H NMR (DMSO-d₆, 400 MHz) Expected shifts (δ, ppm): ~13.5 (br s, 1H, -COOH), 8.8-9.0 (m, 1H, Py-H), 8.2-8.4 (m, 1H, Py-H), 7.9-8.1 (m, 1H, Py-H), 7.3-7.7 (m, 3H, Ar-H).
¹⁹F NMR (DMSO-d₆, 376 MHz) Expected shifts (δ, ppm): Two distinct multiplets in the aromatic region, showing fluorine-fluorine and fluorine-proton coupling.
¹³C NMR (DMSO-d₆, 101 MHz) Expected shifts (δ, ppm): ~165-170 (-COOH), ~120-160 (aromatic carbons, including C-F coupled signals).
Mass Spec (ESI-) Expected m/z: 234.04 [M-H]⁻
IR (ATR) Expected peaks (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch), ~1600 (C=C/C=N stretch), ~1100-1300 (C-F stretch).
Melting Point To be determined experimentally. A sharp melting range indicates high purity.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood by personnel trained in standard organic chemistry laboratory procedures.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7]

  • Chemical Hazards:

    • Organic Solvents (Dioxane, THF, Ethyl Acetate): These are flammable and should be kept away from ignition sources.[8]

    • Acids and Bases (HCl, LiOH): Corrosive and can cause severe burns. Handle with care.

    • Palladium Catalysts: Can be toxic and may be pyrophoric. Handle under an inert atmosphere.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center or physician.[7]

Potential Applications

5-(2,3-Difluorophenyl)picolinic acid is a promising intermediate for the synthesis of novel bioactive molecules. Its structure is suitable for creating libraries of compounds for screening in various therapeutic areas:

  • Oncology: The fluorinated phenyl moiety can be incorporated into kinase inhibitors or other anti-cancer agents to enhance binding and improve pharmacokinetic profiles.[1]

  • Anti-inflammatory Agents: Picolinic acid derivatives have been investigated for their anti-inflammatory properties. This compound serves as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antiviral Research: Picolinic acid itself has demonstrated broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses.[10][11][12] Derivatives of this compound could be explored for enhanced potency against viruses such as influenza and coronaviruses.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Picolinate Esters. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 9). Safety Data Sheet: 3-(Difluoromethoxy)picolinic acid.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet.
  • Jørgensen, A., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
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  • MySkinRecipes. (n.d.). 5-(4-Fluorophenyl)picolinic acid.
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Application Notes and Protocols for 5-(2,3-Difluorophenyl)picolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Picolinic Acids

5-(2,3-Difluorophenyl)picolinic acid is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The unique arrangement of a picolinic acid moiety, a known chelating agent and a versatile synthetic handle, with a difluorophenyl group offers a powerful combination of properties.[1][2] The fluorine atoms are not mere placeholders; they actively modulate the electronic properties, metabolic stability, and binding affinities of molecules, making this scaffold particularly attractive for drug discovery programs targeting a range of diseases, including inflammatory conditions and cancers.[1][3]

This guide provides a comprehensive overview of the applications of 5-(2,3-difluorophenyl)picolinic acid in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation in a research setting.

Core Application: A Building Block in Palladium-Catalyzed Cross-Coupling Reactions

The pyridine-2-carboxylic acid moiety of 5-(2,3-difluorophenyl)picolinic acid can be strategically employed in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5]

Decarboxylative Cross-Coupling: A Modern Approach to Biaryl Synthesis

A significant application of picolinic acid derivatives is in decarboxylative cross-coupling reactions. This method provides a more sustainable and often more practical alternative to traditional cross-coupling reactions that rely on pre-formed organometallic reagents.[6] The carboxylic acid group serves as an in-situ source of a nucleophilic partner, which can then be coupled with an aryl halide.

Mechanistic Rationale:

The catalytic cycle, often mediated by a combination of palladium and copper catalysts, involves the in-situ generation of an organocopper species via decarboxylation. This species then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the desired biaryl product.[6] This approach circumvents the need for often unstable and difficult-to-prepare organoboron or organotin reagents.[6]

Experimental Protocol: Palladium- and Copper-Catalyzed Decarboxylative Coupling

This protocol is a generalized procedure adapted from established methods for the decarboxylative coupling of azaaryl carboxylates with aryl halides.[6]

Reaction Scheme:

G reagents 5-(2,3-Difluorophenyl)picolinic acid + Aryl-X product 5-Aryl-2-(2,3-difluorophenyl)pyridine reagents->product catalysts Pd(OAc)2 (cat.) Cu2O (cat.) Ligand (e.g., SPhos) catalysts->product base K2CO3 base->product solvent Dioxane, Heat solvent->product

Caption: Decarboxylative coupling of 5-(2,3-difluorophenyl)picolinic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-(2,3-Difluorophenyl)picolinic acid237.171.01.0
Aryl Halide (Ar-X)-1.21.2
Palladium(II) Acetate (Pd(OAc)2)224.500.050.05
Copper(I) Oxide (Cu2O)143.090.10.1
SPhos410.470.10.1
Potassium Carbonate (K2CO3)138.212.02.0
1,4-Dioxane (anhydrous)88.115 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 5-(2,3-difluorophenyl)picolinic acid (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol), Cu2O (0.1 mmol), SPhos (0.1 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(2,3-difluorophenyl)pyridine.

Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation

While the carboxylic acid functionality allows for decarboxylative coupling, it can also be converted to other functional groups that are amenable to different cross-coupling strategies. For instance, the picolinic acid can be transformed into a halide or triflate, which can then participate in a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester. The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds.[7][8][9]

Mechanistic Workflow:

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8][9]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-(2,3-difluorophenyl)pyridine Derivative

This protocol assumes the prior conversion of 5-(2,3-difluorophenyl)picolinic acid to the corresponding 5-bromo derivative.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-(2,3-difluorophenyl)pyridine270.041.01.0
Arylboronic Acid-1.51.5
Pd(PPh3)41155.560.030.03
Potassium Carbonate (K2CO3)138.212.02.0
1,4-Dioxane88.114 mL-
Water18.021 mL-

Procedure:

  • In a round-bottom flask, combine 5-bromo-2-(2,3-difluorophenyl)pyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(PPh3)4 (0.03 mmol).

  • Add a magnetic stir bar.

  • Add 1,4-dioxane (4 mL) and a solution of K2CO3 (2.0 mmol) in water (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.[10]

Broader Applications in Medicinal Chemistry and Materials Science

The 5-(2,3-difluorophenyl)picolinic acid scaffold is a valuable precursor for a wide range of biologically active molecules and functional materials.

  • Medicinal Chemistry: Picolinic acid derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1] The difluorophenyl moiety can enhance drug-like properties such as metabolic stability and binding affinity.[1] Substituted picolinic acids are also intermediates in the synthesis of compounds for treating respiratory disorders.[11][12]

  • Coordination Chemistry: The picolinic acid group is an excellent chelating agent for various metal ions.[2] This property can be exploited in the design of metal-based drugs, diagnostic agents, or catalysts.[11] For example, copper complexes of picolinic acid have shown catalytic activity in cycloaddition reactions.[13]

  • Materials Science: The rigid and electronically tunable nature of the 5-(2,3-difluorophenyl)picolinic acid core makes it a promising building block for coordination polymers and metal-organic frameworks (MOFs).[14] These materials can have applications in areas such as gas storage, catalysis, and luminescence.[14]

Conclusion

5-(2,3-Difluorophenyl)picolinic acid is a versatile and valuable building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly decarboxylative couplings and Suzuki-Miyaura reactions, provides efficient routes to complex biaryl structures. The strategic incorporation of fluorine atoms further enhances its appeal for applications in medicinal chemistry and materials science. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives.

References

  • MySkinRecipes. 5-(4-Fluorophenyl)picolinic acid.
  • Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Benchchem.
  • Sigma-Aldrich.
  • NIH Public Access. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • Organic Syntheses.
  • Wikipedia. Picolinic acid.
  • PrepChem.com. Synthesis of picolinic acid.
  • Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • CrystEngComm (RSC Publishing). Bringing 5-(3,4-dicarboxylphenyl)
  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. 2.
  • The Royal Society of Chemistry. Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
  • Wiley Online Library.
  • UniVOOK.
  • Catalysis Science & Technology (RSC Publishing).
  • ChemRxiv. Catalyzed and Ligand-enabled C(sp3)
  • PMC. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles.
  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • Google Patents.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. Transition Metal-Catalyzed, “Ligand Free” P–C Coupling Reactions under MW Conditions.

Sources

Application Note: 5-(2,3-Difluorophenyl)picolinic Acid in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for using 5-(2,3-Difluorophenyl)picolinic acid as a strategic building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary & Scientific Rationale

5-(2,3-Difluorophenyl)picolinic acid (and its structural isomers like the 2,5-difluoro analog) represents a privileged scaffold in medicinal chemistry, increasingly utilized in the synthesis of PROTAC warheads targeting kinases (e.g., Pim kinases) and protein-protein interaction interfaces (e.g., Bcl-2/Mcl-1 family), or as a core moiety for novel E3 ligase ligands .

Its utility stems from three key physicochemical properties:

  • The Picolinic Acid Core: Provides a rigid pyridine scaffold with a carboxylic acid handle for facile linker attachment via amide coupling, and a pyridine nitrogen capable of hydrogen bonding or metal chelation in the target active site.

  • The Difluorophenyl Moiety: Introduces specific metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity (

    
    ) to improve cell permeability—a critical bottleneck for high molecular weight PROTACs.
    
  • Biaryl Geometry: The 5-aryl substitution creates a distinct vector for occupying hydrophobic pockets, often mimicking the phenylalanine or tyrosine residues in protein-ligand interactions.

This guide details the protocols for activating this building block, coupling it to linkers, and integrating it into a full PROTAC assembly.

Chemical Profile & Retrosynthetic Analysis

Compound Specifications
PropertySpecification
Chemical Name 5-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
Molecular Formula

Molecular Weight 235.19 g/mol
Key Functional Groups Carboxylic Acid (Linker attachment), Pyridine Nitrogen (H-bond acceptor), Difluorophenyl (Hydrophobic/Metabolic shield)
Solubility DMSO (>50 mM), DMF; Low solubility in water/acidic media.[1][2][3][4]
pKa (Predicted) ~3.5 (COOH), ~2.5 (Pyridine N)
Structural Logic in PROTAC Design

The molecule typically serves as the Target Protein Ligand (Warhead) precursor. The carboxylic acid is converted to an amide, linking it to the alkyl/PEG chain that connects to the E3 ligase ligand (e.g., Thalidomide for CRBN or VH032 for VHL).

Retrosynthetic Disconnection:

  • Bond A (Amide): Formed between the Picolinic Acid COOH and the Linker-Amine.

  • Bond B (Biaryl): Formed via Suzuki-Miyaura coupling (if synthesizing the building block de novo).

Experimental Protocols

Protocol A: Activation and Linker Attachment (Amide Coupling)

Objective: Conjugate 5-(2,3-Difluorophenyl)picolinic acid to a mono-Boc protected diamine linker.

Reagents:

  • Building Block: 5-(2,3-Difluorophenyl)picolinic acid (1.0 eq)

  • Linker: N-Boc-diamine (e.g., N-Boc-1,5-pentanediamine) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(2,3-Difluorophenyl)picolinic acid (100 mg, 0.425 mmol) in anhydrous DMF (2 mL) in a specific vial under

    
     atmosphere.
    
  • Activation: Add DIPEA (220 µL, 1.27 mmol) followed by HATU (194 mg, 0.51 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.

  • Coupling: Add the N-Boc-diamine linker (0.47 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass:

    
     of adduct).
    
  • Work-up: Dilute with EtOAc (20 mL), wash with Sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH gradient).

    • Quality Control: Verify mono-coupling and absence of unreacted acid.

Protocol B: PROTAC Assembly (Final Conjugation)

Objective: Deprotect the linker and couple to the E3 Ligase Ligand (e.g., Pomalidomide-acid derivative).

Step-by-Step Procedure:

  • Deprotection: Dissolve the intermediate from Protocol A in DCM (1 mL). Add TFA (0.5 mL). Stir for 1 hour. Concentrate under vacuum to remove TFA completely (azeotrope with toluene if necessary).

  • Final Coupling:

    • Dissolve the E3 Ligase Ligand-COOH (e.g., Thalidomide-4-acetic acid) (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min.

    • Add the deprotected Picolinamide-Linker-Amine (from step 1).

  • Purification: Purify the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final powder.

Visualized Workflows

PROTAC Synthesis Logic

This diagram illustrates the convergent synthesis pathway using 5-(2,3-Difluorophenyl)picolinic acid.

PROTAC_Synthesis BB 5-(2,3-Difluorophenyl) picolinic acid Intermediate Picolinamide-Linker-Boc BB->Intermediate HATU, DIPEA Amide Coupling Linker Mono-Boc Diamine Linker Linker->Intermediate Deprotected Picolinamide-Linker-NH2 Intermediate->Deprotected TFA/DCM Deprotection PROTAC FINAL PROTAC (Ternary Complex Former) Deprotected->PROTAC HATU, DIPEA Final Assembly E3_Ligand E3 Ligand-COOH (e.g., Thalidomide deriv.) E3_Ligand->PROTAC

Caption: Convergent synthesis strategy for assembling a PROTAC using the picolinic acid warhead.

Biological Mechanism of Action

How the resulting PROTAC engages the target.[5][6][7][8]

MOA PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., Kinase) POI->Ternary Binds Picolinamide Warhead E3 E3 Ligase (CRBN/VHL) E3->Ternary Binds E3 Ligand Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: Mechanism of Action: The picolinic acid moiety anchors the Target Protein (POI) to the E3 Ligase.

Critical Design Considerations

The "Fluorine Effect" in Warhead Design

The 2,3-difluoro substitution pattern is not arbitrary. It serves specific medicinal chemistry functions:

  • Conformational Lock: The fluorine atoms can induce a preferred torsion angle between the phenyl and pyridine rings via electrostatic repulsion or attraction to the pyridine nitrogen lone pair, pre-organizing the molecule for binding.

  • Metabolic Blocking: The C-F bond is highly stable. Placing fluorines at the 2,3 positions blocks common sites of oxidative metabolism (CYP450 mediated hydroxylation), extending the half-life of the PROTAC.

  • Polar Hydrophobicity: Fluorine increases lipophilicity (

    
    ) while maintaining polar interactions, often improving the permeability of the large PROTAC molecule through cell membranes.
    
Linker Attachment Point

The Carboxylic Acid (C2 position) is the standard attachment point. However, if the crystal structure of the target protein suggests the C2 region is buried, the building block must be modified.

  • Alternative: Use the C5-phenyl ring as the exit vector. This requires a different building block (e.g., carrying an amino or hydroxyl group on the difluorophenyl ring).

Troubleshooting Synthesis
  • Issue: Low yield in amide coupling due to steric hindrance of the pyridine nitrogen.

  • Solution: Use T3P (Propylphosphonic anhydride) as the coupling reagent. It is less sensitive to sterics and often produces cleaner reaction profiles for electron-deficient anilines or hindered acids.

  • Issue: Poor solubility of the final PROTAC.

  • Solution: Incorporate a PEG-linker (e.g., PEG3 or PEG5) instead of an alkyl chain to improve aqueous solubility.

References

  • CalPacLab. 5-(2, 5-Difluorophenyl)picolinic acid, Protein Degrader Building Block Specifications. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in PROTACs for Drug Targeted Protein Research. PMC8540464. Available at: [Link]

  • ResearchGate. Click chemistry in the development of PROTACs. Available at: [Link]

Sources

Application Note: Cell-Based Characterization of 5-(2,3-Difluorophenyl)picolinic Acid

[1]

Introduction & Mechanism of Action

5-(2,3-Difluorophenyl)picolinic acid represents a class of fluorinated picolinic acid derivatives often utilized in medicinal chemistry as pharmacophores for metalloenzyme inhibition or as bioisosteres in fragment-based drug discovery (FBDD).[1]

Core Biological Mechanisms[1][2]
  • Metalloenzyme Inhibition: The picolinic acid moiety is a bidentate ligand capable of chelating metal ions (Zn²⁺, Fe²⁺) in enzyme active sites.[1] This makes it a privileged scaffold for inhibiting metalloproteases or heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) .[1]

  • Immunomodulation: By potentially inhibiting IDO1, the compound may modulate the conversion of Tryptophan (Trp) to Kynurenine (Kyn), a key pathway in tumor immune escape and chronic inflammation.[1]

  • Fluorine Substitution: The 2,3-difluorophenyl group enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity compared to the parent picolinic acid, potentially improving cell permeability.[1]

Experimental Design & Compound Handling

Compound Preparation

The carboxylic acid group (pKa ~5.[1]4) and the lipophilic difluorophenyl ring create specific solubility challenges.[1]

  • Stock Solution: Dissolve 5-(2,3-Difluorophenyl)picolinic acid in 100% DMSO to a concentration of 10–50 mM .

    • Note: Avoid aqueous buffers for the master stock to prevent precipitation.[1]

  • Storage: Aliquot into amber glass vials (fluorinated compounds can be light-sensitive) and store at -20°C. Limiting freeze-thaw cycles is critical.

  • Working Solution: Dilute the DMSO stock directly into the cell culture medium immediately prior to use.[1] Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Cell Model Selection
Assay TypeRecommended Cell LineRationale
Cytotoxicity HEK293 or HepG2 Standard robust lines for general toxicity profiling.[1]
IDO1 Inhibition HeLa (IFN-γ stimulated)HeLa cells express high levels of IDO1 upon Interferon-gamma (IFN-γ) stimulation.[1]
Immunology THP-1 (Monocytes)Relevant for studying macrophage activation and inflammatory signaling.[1]

Protocol 1: Cytotoxicity Profiling (Cell Viability)[1]

Before functional assays, the non-toxic concentration range must be established to ensure that observed effects are not due to cell death.[1]

Materials
  • Cell Line: HEK293 or HeLa.

  • Reagent: CellTiter-Glo® (Promega) or MTT Reagent.[1]

  • Compound: 5-(2,3-Difluorophenyl)picolinic acid (0.1 µM – 100 µM).[1]

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in a white-walled 96-well plate (for luminescence) or clear plate (for MTT). Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare a serial dilution (1:3) of the compound in the culture medium.[1]

    • Add 100 µL of compound-containing medium to wells.

    • Include Vehicle Control (DMSO) and Positive Control (e.g., Staurosporine) .[1]

  • Incubation: Incubate for 48 to 72 hours .

  • Readout (CellTiter-Glo):

    • Equilibrate the plate to room temperature (30 min).

    • Add 100 µL of CellTiter-Glo reagent to each well.[1]

    • Shake on an orbital shaker for 2 minutes (lysis).

    • Incubate for 10 minutes (stabilize signal).

    • Measure Luminescence using a plate reader.[1]

  • Analysis: Calculate % Viability relative to DMSO control. Plot Dose-Response curve to determine CC50 (Cytotoxic Concentration 50%).[1]

Protocol 2: IDO1 Target Engagement Assay (Functional)

This assay measures the compound's ability to inhibit the conversion of Tryptophan to Kynurenine, a classic readout for picolinic acid-based inhibitors.[1]

Mechanistic Pathway (Graphviz)[1]

IDO1_PathwayTrpL-TryptophanKynN-FormylkynurenineTrp->KynOxidationIDO1IDO1 Enzyme(Heme-dependent)IDO1->TrpCatalyzesKyn_FinalL-KynurenineKyn->Kyn_FinalHydrolysisCompound5-(2,3-Difluorophenyl)picolinic acidCompound->IDO1Inhibits(Chelation/Binding)IFNIFN-γIFN->IDO1Induces Expression

Figure 1: Mechanism of IDO1 inhibition by picolinic acid derivatives.[1] The compound targets the heme-containing active site, blocking Tryptophan oxidation.[1]

Materials
  • Cell Line: HeLa cells.[1]

  • Stimulant: Recombinant Human IFN-γ (rhIFN-γ).[1]

  • Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) or LC-MS/MS.[1]

  • Media: DMEM + 10% FBS (supplemented with 100 µM L-Tryptophan if media is Trp-deficient).[1]

Step-by-Step Methodology
  • Seeding: Plate HeLa cells at 20,000 cells/well in a 96-well plate. Allow attachment (6–12 hours).

  • Induction & Treatment:

    • Prepare media containing rhIFN-γ (50 ng/mL) to induce IDO1 expression.[1]

    • Add 5-(2,3-Difluorophenyl)picolinic acid at varying concentrations (e.g., 0.01 µM – 50 µM) simultaneously with IFN-γ.[1]

    • Control: Unstimulated cells (Basal) and Stimulated + Vehicle (Max Activity).[1]

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection:

    • Harvest 140 µL of supernatant from each well.[1]

    • Transfer to a new 96-well V-bottom plate.

  • Kynurenine Quantification (Colorimetric):

    • Add 10 µL of 30% Trichloroacetic Acid (TCA) to the supernatant to precipitate proteins.[1] Centrifuge at 2,000 x g for 10 mins.

    • Transfer 100 µL of clarified supernatant to a clear flat-bottom plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).[1]

    • Incubate for 10 minutes at Room Temperature (Yellow color develops).

    • Measure Absorbance at 490 nm .[1]

  • Analysis:

    • Calculate % Inhibition =

      
      [1]
      
    • Plot log(concentration) vs. % Inhibition to determine IC50 .[1]

Protocol 3: Off-Target Metal Chelation Control

Since picolinic acids are strong chelators, it is vital to distinguish between specific enzyme inhibition and non-specific metal stripping (e.g., iron depletion causing HIF-1α stabilization).[1]

Materials
  • Cell Line: HCT116 or HeLa.

  • Readout: Western Blot for HIF-1α or Ferritin ELISA.[1]

Step-by-Step Methodology
  • Treatment: Treat cells with the IC50 concentration (determined in Protocol 2) of the compound for 6 hours.[1]

  • Positive Control: Deferoxamine (DFO, 100 µM) – a known iron chelator.[1]

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Probe for HIF-1α (stabilized under low iron/hypoxia).[1]

    • Probe for Ferritin (downregulated under low iron).[1]

  • Interpretation:

    • If the compound strongly stabilizes HIF-1α similar to DFO, the observed IDO1 inhibition might be due to non-specific heme-iron stripping rather than specific binding.[1]

    • Goal: Minimal HIF-1α stabilization at the therapeutic dose.[1]

Data Analysis & Reporting

Summarize your findings using the following template table:

ParameterAssayResult (Example)Interpretation
Solubility Visual InspectionSoluble > 10 mM in DMSOSuitable for HTS.[1]
CC50 CellTiter-Glo (48h)> 100 µMLow cytotoxicity; wide therapeutic window.[1]
IC50 IDO1 (HeLa + IFN-γ)250 nMPotent inhibitor of Kynurenine production.[1]
Selectivity HIF-1α BlotNegative at 1 µMSpecific inhibition; not a general chelator.[1]
Experimental Workflow Diagram

WorkflowStartCompound Stock(DMSO)Step1Cytotoxicity Screen(HEK293, 48h)Start->Step1DecisionCC50 > 10 µM?Step1->DecisionStep2IDO1 Functional Assay(HeLa + IFN-γ)Decision->Step2YesEndLead CandidateProfileDecision->EndNo (Toxic)Step3Specificity Control(Iron Chelation Check)Step2->Step3Step3->End

Figure 2: Sequential workflow for characterizing 5-(2,3-Difluorophenyl)picolinic acid.

References

  • Prendergast, G. C., et al. (2017).[1] "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[1] Link

  • Ball, H. J., et al. (2009).[1] "Characterization of the kynurenine pathway in human cells." The International Journal of Tryptophan Research. Link

  • Loboda, A., et al. (2016).[1] "HIF-1 signaling and its role in drug discovery." Pharmacology & Therapeutics.[1] Link

  • Promega Corporation. (2023).[1] "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link[1]

  • Sigma-Aldrich. (2024).[1] "Picolinic Acid Derivatives and Biological Activity." Link

Application Notes & Protocols: A Guide to the Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Arylpicolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1] The introduction of an aryl group at the 5-position of the picolinic acid ring system generates a class of compounds with diverse biological activities.[2] The specific incorporation of a 2,3-difluorophenyl moiety is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the compound's pharmacokinetic profile.

This guide provides a comprehensive overview of the synthetic strategy for preparing 5-(2,3-difluorophenyl)picolinic acid and its analogs. Our focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][4] We will dissect the synthesis into three core stages: preparation of the requisite precursors, execution of the cross-coupling reaction, and final product purification and characterization. Throughout this guide, we emphasize the rationale behind experimental choices to provide a deeper understanding of the synthetic process.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of this synthesis, enabling the efficient formation of a biaryl linkage between the picolinic acid backbone and the difluorophenyl ring.[5] The reaction's power lies in its high functional group tolerance, use of generally stable organoboron reagents, and typically high yields under mild conditions.[3]

The catalytic cycle, illustrated below, involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, 5-bromopicolinic acid), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound (2,3-difluorophenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdiia Ar¹-Pd(II)L₂-X ox_add->pdiia trans Transmetalation pdiia->trans pdiib Ar¹-Pd(II)L₂-Ar² trans->pdiib pdiib->pd0  Regeneration red_elim Reductive Elimination pdiib->red_elim product Ar¹-Ar² (Product) red_elim->product ar1x_in Ar¹-X (5-Bromopicolinic Acid) ar1x_in->ox_add ar2b_in Ar²-B(OH)₂ (Difluorophenylboronic Acid) + Base ar2b_in->trans

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of Key Precursors

The success of the final coupling step is contingent upon the quality and availability of the starting materials. We will detail the preparation of the two key precursors.

Protocol 1.1: Synthesis of 5-Bromopicolinic Acid

This protocol describes the oxidation of a commercially available starting material, 5-bromo-2-methylpyridine, to the corresponding carboxylic acid using potassium permanganate. This is a classic and cost-effective oxidation method for methylpyridines.[7][8]

Workflow:

Precursor_A start 5-Bromo-2-methylpyridine reagents + KMnO₄, H₂O start->reagents process Oxidation (Heat, 80-90°C) reagents->process workup Filtration & Acidification process->workup product 5-Bromopicolinic Acid workup->product

Caption: Workflow for the synthesis of 5-Bromopicolinic Acid.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 5-bromo-2-methylpyridine (1.0 eq, e.g., 17.1g, 0.1 mol) and water (approx. 10 volumes, e.g., 100 mL).[7]

  • Heating: Begin stirring and heat the mixture to 80°C.

  • Oxidant Addition: Add potassium permanganate (KMnO₄) (2.0-2.5 eq, e.g., 31.6g, 0.2 mol) in portions over 1-2 hours.[7][8] Causality Note: Portion-wise addition is crucial to control the exothermic reaction and maintain a steady temperature.

  • Reaction: Maintain the reaction temperature between 85-90°C for 90-120 minutes, or until the purple color of the permanganate has disappeared, indicating consumption.[7]

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrates and adjust the pH to 3-4 using 6M hydrochloric acid. A precipitate will form.[7]

  • Purification: Cool the suspension in an ice bath, collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield pure 5-bromopicolinic acid.[7]

Protocol 1.2: Synthesis of 2,3-Difluorophenylboronic Acid

While often commercially available, understanding the synthesis of this key boron-containing reagent is valuable.[9] The standard method involves the reaction of an organolithium species, generated from 1,2-difluorobenzene, with a borate ester.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a dry three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 1,2-difluorobenzene (1.0 eq). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.0 eq) dropwise, maintaining the temperature below -70°C. Stir the mixture for 1-2 hours at this temperature. Causality Note: This low temperature is essential to prevent side reactions and ensure regioselective lithiation.

  • Borylation: In a separate flask, dissolve tri-n-propyl borate or trimethyl borate (1.2-1.5 eq) in anhydrous THF and cool to -78°C. Transfer the previously prepared organolithium solution to the borate ester solution via cannula, keeping the temperature below -70°C.

  • Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[10]

  • Hydrolysis: Cool the mixture in an ice bath and carefully acidify with aqueous HCl (e.g., 2M) to hydrolyze the borate ester.

  • Isolation & Purification: Remove the organic solvent under reduced pressure. The resulting solid can be collected by filtration, washed with a non-polar solvent like hexane, and purified by recrystallization from water to afford 2,3-difluorophenylboronic acid as a white crystalline solid.[10]

Part 2: The Coupling Reaction & Product Isolation

With both precursors in hand, the Suzuki-Miyaura coupling can be performed to yield the target compound.

Protocol 2.1: Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 5-bromopicolinic acid with 2,3-difluorophenylboronic acid.

Workflow:

Suzuki_Workflow input1 5-Bromopicolinic Acid process Suzuki Coupling (Inert Atmosphere, Heat) input1->process input2 2,3-Difluorophenylboronic Acid input2->process reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) reagents->process workup Aqueous Work-up & Extraction process->workup purification Chromatography or Recrystallization workup->purification product 5-(2,3-Difluorophenyl)picolinic Acid purification->product

Caption: Workflow for the Suzuki coupling and product isolation.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 5-bromopicolinic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.

  • Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 3:1 to 5:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture with stirring under an inert atmosphere. The optimal temperature is typically between 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure. Dilute the residue with water.

  • Acidification & Extraction: Carefully acidify the aqueous solution with HCl to precipitate the product. Extract the product into an organic solvent such as ethyl acetate.[12] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Analysis Expected Results for 5-(2,3-Difluorophenyl)picolinic Acid
¹H NMR Aromatic protons on the picoline ring will appear as distinct signals (doublets, doublet of doublets). Aromatic protons on the difluorophenyl ring will show complex multiplets due to H-H and H-F coupling. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.
¹³C NMR Signals for all 12 unique carbons. Carbons attached to fluorine will appear as doublets or triplets due to C-F coupling. The carbonyl carbon of the carboxylic acid will be downfield (e.g., >160 ppm).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.
Mass Spec (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₁₂H₇F₂NO₂), confirming the molecular formula.
Melting Point A sharp melting point indicates high purity of the crystalline solid.

Note: The exact chemical shifts and coupling constants will depend on the solvent used for NMR analysis and the specific analog synthesized.

Adapting for Analog Synthesis

The true utility of this methodology lies in its adaptability. A library of analogs can be readily synthesized by varying the coupling partners:

  • Varying the Arylboronic Acid: By substituting 2,3-difluorophenylboronic acid with other commercially available boronic acids (e.g., 2-fluorophenylboronic acid,[13] 4-methoxyphenylboronic acid, thiophene-3-boronic acid), a wide range of 5-aryl picolinic acids can be accessed.

  • Varying the Picolinic Acid: While 5-bromopicolinic acid is common, other halogenated (e.g., 5-iodo-) or triflate-substituted picolinic acid derivatives can be used. The reactivity generally follows the order I > Br > OTf >> Cl.[5]

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Preparation method for 5-bromine-2-picolinic acid.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • A kind of synthetic method of 5-bromo-2-picoline.
  • Supporting Information for Nickel-catalysed Suzuki–Miyaura coupling of aryl bromides. The Royal Society of Chemistry. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Supporting Information for Dipicolinic acid: A strong anchoring group... The Royal Society of Chemistry. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

  • 5-Bromo-3-hydroxypicolinic acid. PubChem. [Link]

  • Process for the production of new picolinic acid derivatives.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation... RSC Publishing. [Link]

  • Picolinic acid. PubChem. [Link]

  • Picolinic acid hydrochloride. Organic Syntheses. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions... MDPI. [Link]

  • Fluorescence excitation and emission spectra of picolinic (A) and dipicolinic acid (B)... ResearchGate. [Link]

  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals. [Link]

  • Process for purification of aryl carboxylic acids.

Sources

Application Note: Derivatization Strategies for 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization, handling, and stabilization of 5-(2,3-difluorophenyl)picolinic acid , a privileged biaryl scaffold used in medicinal chemistry (kinase inhibitors) and agrochemistry (auxin mimics). Unlike simple pyridine carboxylic acids, this molecule possesses a lipophilic, electron-withdrawing 2,3-difluorophenyl moiety at the C5 position, which imparts unique metabolic stability but introduces steric torsion. This note prioritizes protocols that mitigate the inherent risk of decarboxylation associated with picolinic acids while maximizing yield in amide coupling and esterification workflows.

Module 1: Chemical Profile & Stability Intelligence

Structural Analysis & "The Hammick Risk"

The core challenge in derivatizing picolinic acids is their propensity for thermal decarboxylation, known as the Hammick Reaction .[1] The electron-withdrawing nitrogen atom at the


-position facilitates the loss of 

via a zwitterionic intermediate, especially at elevated temperatures (

C) or in the presence of aldehydes/ketones.

Additionally, the 2,3-difluorophenyl group at C5 introduces an ortho-fluorine effect. This steric bulk forces the phenyl ring out of planarity with the pyridine core, reducing


-

stacking aggregation but potentially hindering catalysts that require flat substrates.
Physicochemical Properties Table
PropertyValue (Approx.)Implication for Derivatization
Molecular Weight 235.18 g/mol Suitable for fragment-based drug discovery (FBDD).
pKa (COOH) ~1.8 - 2.2Highly acidic due to inductive effect of Pyridine-N.
pKa (Pyridine-N) ~5.4Weakly basic; forms zwitterion in neutral pH.
LogP ~2.52,3-Difluoro motif significantly increases lipophilicity vs. phenyl.
Solubility DMSO, DMF, MeOHLimited water solubility; avoid aqueous buffers for synthesis.
Thermal Stability Unstable >120°CCRITICAL: Do not heat neat or in high-boiling solvents without base.

Module 2: The "Warhead" Protocol – Amide Coupling

Target: Functionalization of the carboxylic acid for library generation.

The Challenge: Chelation & Epimerization

Standard coupling reagents (EDC/NHS) often fail with picolinic acids due to:

  • N-Acyl Urea Formation: The pyridine nitrogen can catalyze side reactions.

  • Metal Chelation: If using Cu/Pd catalysis downstream, the picolinamide nitrogen and oxygen form a tight "bite angle" chelate, poisoning catalysts.

  • Epimerization: If coupling to a chiral amine, the adjacent pyridine ring increases the acidity of the

    
    -proton, risking racemization.
    
The Solution: T3P (Propylphosphonic Anhydride)

We utilize T3P in ethyl acetate. T3P acts as a kinetic trap, reacting faster with the amine than the rate of epimerization or decarboxylation. It requires no nucleophilic additives (like HOBt) that can complicate workup.

Step-by-Step Protocol (T3P Method)

Reagents:

  • Substrate: 5-(2,3-difluorophenyl)picolinic acid (1.0 eq)

  • Amine:

    
     (1.1 eq)
    
  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)

Procedure:

  • Charge: In a reaction vial, dissolve the picolinic acid derivative (1.0 eq) and the target amine (1.1 eq) in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Note: The solution may warm slightly.

  • Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2–4 hours. Monitor by LCMS (look for M+H of amide).

    • Checkpoint: If reaction is sluggish, heat to max 40°C. Do not exceed 50°C.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash 2x with Sat.

      
        (Removes unreacted acid and T3P byproducts, which are water-soluble).
      
    • Wash 1x with 0.5M HCl (Removes unreacted amine and DIPEA). Caution: Picolinamides are stable, but do not soak in acid for prolonged periods.

    • Dry over

      
      , filter, and concentrate.
      
Workflow Diagram (T3P Coupling)

T3P_Coupling Start Start: 5-(2,3-difluorophenyl)picolinic acid Mix Mix w/ Amine + DIPEA Solvent: EtOAc Start->Mix Cool Cool to 0°C Mix->Cool AddT3P Add T3P (50% in EtOAc) Kinetic Activation Cool->AddT3P React Stir RT (2-4h) Monitor LCMS AddT3P->React Wash Workup: 1. NaHCO3 (Remove Acid/T3P) 2. HCl (Remove Amine) React->Wash Product Final Product: Picolinamide Wash->Product

Caption: Optimized T3P amide coupling workflow minimizing thermal stress and maximizing byproduct removal.

Module 3: Esterification (Prodrug Synthesis)

Target: Masking the acid for cellular permeability.

The Logic: Alkylation vs. Fischer Esterification

Avoid classic acid-catalyzed Fischer esterification (


). The high temperature and acidic environment promote decarboxylation of electron-deficient picolinates.
Preferred Route:  Base-promoted alkylation using an alkyl halide.
Protocol: Cesium Carbonate Alkylation
  • Dissolve: 5-(2,3-difluorophenyl)picolinic acid (1.0 eq) in DMF.

  • Base: Add

    
     (1.5 eq). Stir for 15 min to form the carboxylate salt.
    
  • Alkylate: Add Alkyl Iodide/Bromide (e.g., Ethyl Iodide) (1.2 eq).

  • Stir: React at RT for 3-12 hours.

  • Validation:

    
     buffers the system, preventing zwitterion formation and decarboxylation.
    

Module 4: Scaffold Diversification Map

This diagram illustrates the logical derivatization pathways available for this scaffold, highlighting the stability of the difluorophenyl ring.

Derivatization_Map Core 5-(2,3-Difluorophenyl) picolinic acid COOH COOH (C2) Core->COOH Pyridine Pyridine Nitrogen Core->Pyridine Biaryl Difluorophenyl (C5) Core->Biaryl Amide Amides (Drug Linkers) Via T3P COOH->Amide Ester Esters (Prodrugs) Via Alkyl Halide COOH->Ester Alcohol Primary Alcohol Via Borane Reduction COOH->Alcohol Metal Metal Complex (Ir/Ru) Ligand for Catalysis COOH->Metal Chelation NOxide N-Oxide Via mCPBA Pyridine->NOxide Pyridine->Metal Chelation Stable Metabolically Stable Resistant to CYP450 Biaryl->Stable F-Shielding

Caption: Strategic derivatization tree. Note the difluorophenyl group serves as a stable anchor, while C2 and N1 offer synthetic handles.

Module 5: Analytical Validation (QC)

HPLC Method

Picolinic acids often tail on C18 columns due to interaction with residual silanols.

  • Column: C18 charged surface hybrid (CSH) or Phenyl-Hexyl (exploits the

    
    -system of the biaryl).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of Pyridine-N, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

NMR Diagnostic Signals
  • 
     NMR:  Essential for confirming the integrity of the 2,3-difluoro ring. Expect two distinct multiplets around -130 to -150 ppm (depending on solvent) showing strong coupling.
    
  • 
     NMR:  The proton at C6 (pyridine) will be a doublet or singlet (depending on long-range coupling) significantly downfield (~8.8-9.0 ppm) due to the adjacent Nitrogen and the electron-withdrawing effect of the C5-aryl group.
    

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Dunn, G. E., et al. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids." Canadian Journal of Chemistry.[1]

  • Epp, J. B., et al. (2019). "Discovery of Rinskor™ Active: A New Picolinate Auxin Herbicide." Journal of Agricultural and Food Chemistry. (Demonstrates the stability and utility of 5/6-aryl picolinates).

  • Common Organic Chemistry. "Amide Coupling using T3P (Propylphosphonic Anhydride)." (Standard protocols and solvent compatibility). Link

Sources

Application Note: Precision Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2,3-Difluorophenyl)picolinic acid reaction conditions Content Type: Detailed Application Note and Protocol

Executive Summary

Target Molecule: 5-(2,3-difluorophenyl)pyridine-2-carboxylic acid Primary Application: Intermediate for kinase inhibitors, metalloenzyme modulators, and bioisosteric fragment libraries.[1] Challenge: Picolinic acids (pyridine-2-carboxylic acids) possess a zwitterionic nature and a chelating N–C–COOH motif that often poisons palladium catalysts during cross-coupling.[1] Furthermore, electron-deficient pyridines are prone to protodeboronation and decarboxylation under harsh conditions.[1] Solution: This protocol utilizes a "Protected Ester Strategy" to mask the chelating functionality, ensuring high catalytic turnover.[1] The synthesis proceeds via a robust Suzuki-Miyaura coupling of methyl 5-bromopicolinate with 2,3-difluorophenylboronic acid, followed by a controlled mild hydrolysis.[1]

Strategic Analysis & Workflow

The direct coupling of free picolinic acid is chemically possible but operationally risky due to low solubility in organic solvents and competitive binding of the Pd-center by the picolinate anion.[1] The methyl ester route is the industry standard for scalability and reproducibility.

Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_logic Strategic Rationale SM1 Methyl 5-bromo-2-picolinate (CAS: 29682-15-3) Inter Intermediate Ester (Methyl 5-(2,3-difluorophenyl)picolinate) SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 2,3-Difluorophenylboronic acid (CAS: 121219-16-7) SM2->Inter Final Target Product 5-(2,3-Difluorophenyl)picolinic acid Inter->Final Step 2: Hydrolysis LiOH, THF/H2O Acidify to pH 3-4 Rationale Ester Masking prevents Pd-chelation & Decarboxylation

Figure 1: Two-step synthetic pathway designed to maximize catalytic turnover and simplify purification.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core while maintaining the ester protecting group.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Methyl 5-bromo-2-picolinate 1.0Electrophile
2,3-Difluorophenylboronic acid 1.2 - 1.3Nucleophile
Pd(dppf)Cl₂[1] · DCM 0.03 - 0.05Catalyst (Resistant to chelation)
Potassium Carbonate (K₂CO₃) 2.5 - 3.0Base
1,4-Dioxane / Water (4:1) 10 mL/mmolSolvent System
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging: Add Methyl 5-bromo-2-picolinate (1.0 equiv), 2,3-Difluorophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water 4:1). Sparge with nitrogen gas for 15 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling and catalyst death.

  • Catalysis: Add Pd(dppf)Cl₂ · DCM (3-5 mol%).[1] Sparge for an additional 5 minutes.

  • Reaction: Heat the mixture to 90°C (internal temperature) for 4–6 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 3:1).[1]

    • Checkpoint: Look for the disappearance of the bromide. The product usually runs higher (less polar) than the free acid would.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd black; wash with EtOAc.

    • Concentrate the filtrate. Partition between EtOAc and Water.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 30% EtOAc in Hexanes.

    • Yield Expectation: 75–85%.

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid under mild conditions to avoid decarboxylation.

Reagents
ComponentEquiv.Role
Intermediate Ester 1.0Substrate
Lithium Hydroxide (LiOH[1]·H₂O) 2.0 - 3.0Saponification Agent
THF / Water (3:1) 10 mL/mmolSolvent
Protocol
  • Dissolution: Dissolve the methyl ester from Step 1 in THF.

  • Activation: Add a solution of LiOH (2.5 equiv) in water.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Avoid heating if possible. If reaction is sluggish, warm to 40°C max. Picolinic acids can decarboxylate at high temperatures, especially in acidic media, but are relatively stable in base.[1]

  • Workup (The "Isoelectric" Precipitation):

    • Concentrate to remove THF (aqueous layer remains).

    • Cool the aqueous solution to 0°C.

    • Slowly acidify with 1N HCl dropwise.

    • Target pH: Adjust to pH 3–4 . The zwitterionic product often precipitates at this range.

    • If precipitate forms: Filter, wash with cold water, and dry under vacuum.[1]

    • If no precipitate:[1] Extract with EtOAc (3x) or n-Butanol/DCM (1:[1]3) if highly polar. Dry and concentrate.

Expert Insights & Troubleshooting

Mechanism of Failure: Catalyst Poisoning

The nitrogen atom in the pyridine ring, combined with the carboxylate (if using free acid), forms a stable 5-membered chelate with Palladium (II), arresting the catalytic cycle.[1]

  • Prevention: The ester group in Step 1 sterically and electronically prevents this "pincer" effect.

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate dppf ligand is tightly bound and less likely to be displaced by the pyridine nitrogen.

Protodeboronation

2,3-difluorophenylboronic acid is electron-deficient and sterically crowded.[1] It is prone to losing the boron group (hydrodeboronation) before coupling.

  • Mitigation: If yields are low, switch the base to K₃PO₄ (anhydrous) and reduce water content (use Dioxane/H₂O 10:1), or use CsF in anhydrous DME.

Characterization Data (Expected)
  • Appearance: White to off-white solid.[1]

  • ¹H NMR (DMSO-d₆):

    • Acid proton (COOH): Broad singlet ~13.0–13.5 ppm.

    • Pyridine protons: Three distinct signals.[2] H-6 (ortho to N) will be a doublet/singlet around 8.8–9.0 ppm.[1]

    • Phenyl protons: Multiplets in the 7.2–7.6 ppm range due to F-coupling.[1]

  • ¹⁹F NMR: Two distinct signals (approx -138 and -142 ppm) showing coupling to each other and protons.[1]

References

  • General Suzuki Coupling on Picolinates: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Catalyst Selection for Pyridines: Billingsley, K. L., & Buchwald, S. L. (2007).[1] An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with 2-pyridylnucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link

  • Synthesis of Fluorinated Picolinic Acids (Analogous Protocols): Preparation of 5-substituted picolinic acid derivatives. Patent WO2011113894A1. Link

  • Boronic Acid Stability: Hall, D. G.[1] (Ed.).[2][3] (2011).[4] Boronic acids: preparation and applications in organic synthesis, medicine and materials. Wiley-VCH.[1] Link

Sources

Application Note: Quantitative Analysis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-(2,3-Difluorophenyl)picolinic acid, a critical component in pharmaceutical development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for potency and purity assessment in bulk drug substances, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices such as human plasma. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Precise Quantification

5-(2,3-Difluorophenyl)picolinic acid is an aromatic carboxylic acid derivative, a class of compounds frequently encountered as active pharmaceutical ingredients (APIs) or key intermediates. The precise and accurate quantification of this analyte is paramount throughout the drug development lifecycle. In manufacturing, it ensures the potency and purity of the drug substance. In preclinical and clinical studies, it is essential for determining pharmacokinetic profiles, assessing bioavailability, and establishing dose-response relationships.

The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish the analyte from impurities, degradants, or complex biological matrix components. This application note addresses this challenge by providing a detailed rationale for method development choices and step-by-step protocols that form a self-validating system.

Foundational Principles of Method Selection

The selection of an analytical technique is dictated by the intended purpose and the required sensitivity. For 5-(2,3-Difluorophenyl)picolinic acid, its aromatic structure lends itself to UV detection, while its acidic nature makes it amenable to mass spectrometry in negative ion mode.

  • For Bulk Substance Analysis (Assay & Impurities): Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard. It offers a balance of robustness, cost-effectiveness, and performance suitable for high-concentration samples where percentage-level accuracy is required.

  • For Bioanalysis (Pharmacokinetics): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and selectivity.[4] It can quantify the analyte at picogram to nanogram levels in complex biological fluids like plasma, which is essential for pharmacokinetic studies.

The following diagram illustrates the general workflow for both analytical approaches.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data & Reporting Sample Sample Receipt (Bulk Substance or Plasma) Protocol Method Selection & Protocol Definition Sample->Protocol Reagents Standard & Reagent Preparation Protocol->Reagents Prep_QC Sample Preparation (e.g., Dilution) Reagents->Prep_QC For QC/Assay Prep_Bio Sample Preparation (e.g., Protein Precipitation, SPE) Reagents->Prep_Bio For Bioanalysis HPLC HPLC-UV Analysis Prep_QC->HPLC LCMS LC-MS/MS Analysis Prep_Bio->LCMS Processing Data Processing & Integration HPLC->Processing LCMS->Processing Validation System Suitability & QC Check Processing->Validation Report Final Report Generation Validation->Report Bioanalytical_Sample_Prep Plasma 1. Aliquot Plasma Sample (e.g., 100 µL) IS 2. Add Internal Standard (IS) Plasma->IS ACN 3. Add Acetonitrile (3:1 ratio) (Protein Precipitation) IS->ACN Vortex 4. Vortex Mix (e.g., 2 minutes) ACN->Vortex Centrifuge 5. Centrifuge (e.g., 10,000 x g, 5 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dilute 7. Dilute with Mobile Phase Supernatant->Dilute Inject 8. Inject into LC-MS/MS Dilute->Inject

Sources

handling and storage of 5-(2,3-Difluorophenyl)picolinic acid powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Storage of 5-(2,3-Difluorophenyl)picolinic Acid

Executive Summary & Scientific Context

5-(2,3-Difluorophenyl)picolinic acid is a specialized fluorinated bi-aryl building block used primarily in the synthesis of advanced agrochemicals (e.g., synthetic auxin herbicides) and pharmaceutical candidates (kinase inhibitors). Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 5-position with a 2,3-difluorophenyl moiety.

Why Special Handling is Required: While picolinic acid derivatives are generally stable, the introduction of the difluorophenyl group and the carboxylic acid functionality creates specific handling mandates:

  • Acidity & Corrosivity: The picolinic acid moiety (pKₐ ~5.4) can form aggressive salts or coordinate with metals, requiring inert storage containers.

  • Fluorine Effect: The electron-withdrawing fluorine atoms increase the lipophilicity and potentially the biological permeability of the compound, necessitating strict PPE compliance.

  • Electrostatic Risk: Fluorinated crystalline powders are prone to static charge accumulation, making weighing difficult and increasing dispersion risks.

Physicochemical Profile

The following data characterizes the expected profile of high-purity (>97%) powder.

PropertyValue / DescriptionNotes
Chemical Formula C₁₂H₇F₂NO₂Bi-aryl system
Molecular Weight 235.19 g/mol Calculated
Physical State Crystalline PowderTypically white to off-white/tan
Solubility (High) DMSO, Methanol, DMFPreferred for stock solutions
Solubility (Low) Water, HexanesSoluble in water only at basic pH
Acidity (pKₐ) ~5.3 - 5.5 (COOH)Estimates based on picolinic acid
Hygroscopicity Low to ModerateCan adsorb surface moisture

Safety & Hazard Assessment (HSE)

Signal Word: WARNING

Primary Hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[2]

Critical PPE Protocol:

  • Respiratory: N95 or P100 particulate respirator is mandatory when handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient due to the fine particle size of fluorinated powders.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended during solubilization in DMSO.

Storage Protocols: The "Dry-Dark-Cold" Triad

To maintain purity >98% over 12+ months, adhere to the following storage hierarchy.

A. Long-Term Storage (Archive > 30 days)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended but not strictly required if the container is tightly sealed.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential chelation with the picolinic acid moiety.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed bag) with silica gel packets.

B. Working Aliquots (Daily Use)
  • Temperature: Ambient (20°C - 25°C).

  • Pre-Opening Equilibration: CRITICAL STEP. Allow the refrigerated container to warm to room temperature for 30 minutes before opening.

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the powder, leading to hydrolysis or caking.

Handling & Solubilization Methodology

Workflow Diagram: Solubilization & Usage

HandlingProtocol Start Start: Powder Retrieval Equilibrate Equilibrate to RT (30 mins) (Prevents Condensation) Start->Equilibrate Weighing Weigh in Fume Hood (Use Anti-Static Gun if needed) Equilibrate->Weighing Solvent Select Solvent: DMSO (Bio-assay) or MeOH (Synthesis) Weighing->Solvent Dissolve Vortex Mixing (Exothermic check) Solvent->Dissolve QC_Check Visual Clarity Check Dissolve->QC_Check Use Immediate Use QC_Check->Use Clear Aliquot Aliquot & Freeze (-20°C) QC_Check->Aliquot Clear (Stock) Filter Syringe Filter (0.2 µm PTFE) QC_Check->Filter Cloudy Filter->Use

Caption: Operational workflow for retrieving, solubilizing, and verifying 5-(2,3-Difluorophenyl)picolinic acid.

Step-by-Step Solubilization Protocol
  • Solvent Selection:

    • DMSO (Dimethyl Sulfoxide): Best for biological stock solutions (up to 50 mM).

    • Methanol/Ethanol: Suitable for synthetic reactions.

    • Avoid: Water (unless pH is adjusted to >8 using NaOH).

  • Weighing Procedure:

    • Use a micro-spatula. Fluorinated compounds often exhibit static cling.

    • Tip: If powder "flies," use an anti-static gun or wipe the spatula with an anti-static cloth.

  • Dissolution:

    • Add solvent to the powder (not powder to solvent) to prevent aggregation at the meniscus.

    • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

Quality Control (QC) & Troubleshooting

Upon retrieval from long-term storage, verify integrity using this logic.

ObservationDiagnosisRemediation
Clumping / Caking Moisture absorptionDry under high vacuum (0.1 mbar) for 4 hours.
Yellow/Brown Discoloration Oxidation or PhotodegradationCheck purity via HPLC. If <95%, recrystallize from EtOH.
Insoluble Precipitate Polymerization or Salt FormationFilter (0.22 µm PTFE). Do not use for sensitive kinetics.
Analytical Verification (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption).

Emergency Procedures

  • Spill (Solid): Do not dry sweep (dust hazard).[2] Dampen with a paper towel soaked in ethanol, then wipe. Dispose of as hazardous chemical waste.

  • Eye Contact: Flush immediately with water for 15 minutes.[3][4] The acidic nature requires prompt irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[5] Do not use solvent (ethanol/DMSO) to wash skin, as this may enhance transdermal absorption of the fluorinated compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Picolinic Acid Derivatives. PubChem. Accessed October 26, 2023. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Reference for solubility and handling of lipophilic acids).

Sources

Application Note: 5-(2,3-Difluorophenyl)picolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2,3-Difluorophenyl)picolinic acid represents a highly specialized "privileged scaffold" in modern medicinal chemistry. It combines the metal-chelating and hydrogen-bonding capabilities of the picolinic acid (pyridine-2-carboxylic acid) core with the metabolic stability and lipophilic modulation provided by the 2,3-difluorophenyl moiety.

This application note details the strategic utility of this compound, providing validated synthetic protocols, structural rationale, and application workflows for its integration into drug discovery programs targeting metallo-enzymes (e.g., HDACs, MMPs), kinases, and auxin-signaling pathways in agrochemistry.

Structural Rationale & Medicinal Chemistry Logic

The efficacy of 5-(2,3-difluorophenyl)picolinic acid lies in the synergistic interplay between its two pharmacophoric domains.

The Picolinic Acid Core (Pharmacophore A)[1]
  • Bidentate Chelation: The pyridine nitrogen (

    
    ) and the carboxylate oxygen form a stable 5-membered chelate ring with divalent metal ions (
    
    
    
    ,
    
    
    ,
    
    
    ). This is critical for inhibiting metallo-enzymes.
  • Dipole & H-Bonding: The carboxylic acid acts as a hydrogen bond donor/acceptor, while the pyridine nitrogen serves as a weak base (

    
    ), modulating solubility and permeability.
    
The 2,3-Difluorophenyl Moiety (Pharmacophore B)
  • Metabolic Blocking: The 2,3-difluoro substitution pattern blocks the most metabolically labile positions on the phenyl ring (ortho/meta), preventing oxidative degradation by Cytochrome P450 enzymes (CYP450).

  • Conformational Locking: The ortho-fluorine atom (at position 2) introduces steric repulsion and electrostatic interactions with the pyridine ring, restricting free rotation around the biaryl bond. This pre-organizes the molecule into a bioactive conformation.

  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

    
    ) without significant steric bulk, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 5-(2,3-Difluorophenyl) picolinic acid Picolinic Picolinic Acid Core (Pyridine-2-COOH) Scaffold->Picolinic Difluoro 2,3-Difluorophenyl Group Scaffold->Difluoro Chelation Metal Chelation (Zn++, Fe++) Picolinic->Chelation  N + COOH HBond H-Bond Donor/Acceptor (Glu/Asp Interaction) Picolinic->HBond Metabolism Metabolic Stability (Blocks CYP Oxidation) Difluoro->Metabolism  C-F Bond Strength Lipophilicity LogP Modulation (Membrane Permeability) Difluoro->Lipophilicity Conformation Conformational Lock (Ortho-F Effect) Difluoro->Conformation  Steric/Electrostatic

Figure 1: Structural decomposition of the scaffold highlighting the functional roles of the picolinic acid core and the difluorophenyl substituent.

Validated Synthetic Protocol

The synthesis of 5-(2,3-difluorophenyl)picolinic acid is best achieved via a Suzuki-Miyaura Cross-Coupling reaction. This protocol prioritizes yield, purity, and scalability.

Reaction Scheme Overview
  • Starting Materials: Methyl 5-bromo-2-picolinate + 2,3-Difluorophenylboronic acid.

  • Catalyst:

    
     (Robust, air-stable).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Hydrolysis: LiOH / THF / Water.

Step-by-Step Protocol
Step 1: Suzuki Coupling (Formation of Methyl Ester)
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge:

    • Methyl 5-bromo-2-picolinate: 1.0 eq (e.g., 2.16 g, 10 mmol)

    • 2,3-Difluorophenylboronic acid: 1.2 eq (e.g., 1.90 g, 12 mmol)

    • Potassium Carbonate (

      
      ):  3.0 eq (e.g., 4.14 g, 30 mmol)
      
  • Solvent Addition: Add 40 mL of 1,4-Dioxane and 10 mL of distilled water .

  • Degassing: Sparge the mixture with Nitrogen (

    
    ) or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
    
  • Catalyst Addition: Add

    
      (0.05 eq, 5 mol%) quickly under inert atmosphere.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until the bromide is consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield Methyl 5-(2,3-difluorophenyl)picolinate .

Step 2: Ester Hydrolysis (Formation of Free Acid)
  • Dissolution: Dissolve the methyl ester from Step 1 in THF (20 mL).

  • Base Addition: Add a solution of Lithium Hydroxide Monohydrate (

    
    )  (2.0 eq) in water (10 mL).
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (appearance of acid mass, disappearance of ester).

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3-4 using 1M HCl . A white precipitate should form.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

    • Yield: Typically 85–95% over two steps.

Characterization Data (Expected)
AnalysisExpected Result
Appearance White to off-white crystalline solid.[2]

NMR (DMSO-

)

13.0-13.5 (br s, 1H, COOH), 9.0 (s, 1H, Py-H6), 8.3 (d, 1H, Py-H4), 8.1 (d, 1H, Py-H3), 7.4-7.6 (m, 3H, Ar-H).
LC-MS (ESI)

(Calculated for

).
Melting Point 185–190°C (Dependent on purity/polymorph).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This scaffold serves as an ideal "fragment" for screening against metallo-enzymes.

  • Target: Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs).

  • Mechanism: The picolinic acid chelates the active site Zinc (

    
    ), while the difluorophenyl group extends into the hydrophobic S1' pocket.
    
  • Optimization: The 2,3-difluoro group can be further substituted at the 4-position to probe depth in the binding pocket.

Kinase Inhibitors
  • Role: The pyridine nitrogen can act as a hinge binder (acceptor), while the carboxylic acid can be converted to an amide (bioisostere) to interact with the gatekeeper residue.

  • Example: Similar biaryl ether motifs are found in Type II kinase inhibitors (e.g., Sorafenib analogs), where the difluorophenyl ring occupies the allosteric pocket.

Agrochemistry (Auxin Mimics)
  • Context: 6-aryl picolinates are a major class of synthetic auxin herbicides (e.g., Florpyrauxifen-benzyl).

  • Application: The 5-(2,3-difluorophenyl) isomer offers a distinct selectivity profile, potentially evading resistance mechanisms common to 6-substituted analogs.

Experimental Workflow Diagram

Workflow Start Start: Define Target (e.g., HDAC, Kinase) Synthesis Synthesis: Suzuki Coupling + Hydrolysis Start->Synthesis Coupling Derivatization: Amide Coupling (EDC/HOBt) Synthesis->Coupling  Create Library Screening Biological Screening: IC50 Determination Coupling->Screening Optimization Lead Optimization: SAR Expansion Screening->Optimization  Hit Identified Optimization->Synthesis  Refine Structure

Figure 2: Iterative workflow for utilizing the scaffold in a medicinal chemistry campaign.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Agrawal, A., et al. (2018). Picolinic acid-based histone deacetylase inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 77, 243-251. Link

Sources

developing assays for 5-(2,3-Difluorophenyl)picolinic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Development of Biochemical Assays to Characterize the Activity of 5-(2,3-Difluorophenyl)picolinic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of novel small molecules are foundational to modern drug development.[1] 5-(2,3-Difluorophenyl)picolinic acid represents a class of synthetic compounds with significant therapeutic potential, owing to the diverse biological activities of picolinic acid derivatives, which range from enzyme inhibition to receptor modulation.[2][3] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide to developing and executing robust biochemical assays to determine the biological activity of this compound. We will use the enzyme Fatty Acid Amide Hydrolase (FAAH), a key regulator in lipid signaling and a therapeutic target for pain and inflammation, as a representative target system.[4] This guide details a two-tiered assay strategy: a primary fluorometric assay for initial activity screening and a secondary, orthogonal fluorescence polarization (FP) assay for hit confirmation and potency determination (IC₅₀). The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Introduction: The Rationale for a Tiered Assay Approach

When presented with a novel compound such as 5-(2,3-Difluorophenyl)picolinic acid, a systematic and multi-faceted approach to assay development is critical. A single assay, while informative, is susceptible to artifacts and may not provide a complete picture of the compound's mechanism of action. Therefore, a tiered or cascaded screening strategy is the industry standard.[5]

  • Primary Assay: The first step is typically a high-throughput screening (HTS) compatible assay designed to rapidly identify "hits" from a large library of compounds or, in this case, to determine if our lead compound has any activity against the target.[1] Key features of a primary assay are simplicity, robustness, and scalability.[5] For an enzyme target like FAAH, a fluorescence intensity-based assay measuring product formation is an excellent choice.

  • Secondary (Orthogonal) Assay: Hits from the primary screen must be confirmed using a secondary assay that relies on a different detection principle.[5] This crucial step helps to eliminate false positives that may arise from compound interference with the primary assay's detection method (e.g., autofluorescence). A fluorescence polarization (FP) binding assay serves as an ideal orthogonal method, as it directly measures the displacement of a fluorescent ligand from the enzyme's active site rather than enzymatic turnover.[6][7] This secondary assay is also used to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

This application note will provide detailed protocols for both a primary fluorometric activity assay and a secondary FP binding assay tailored for characterizing inhibitors of FAAH.

Primary Screening: Fluorometric FAAH Activity Assay

Principle of the Assay

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase family.[4][8] Its primary function is to degrade fatty acid amides like the endocannabinoid anandamide.[4] This assay utilizes a synthetic, non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[9] The rate of increase in fluorescence intensity is directly proportional to FAAH activity. An inhibitor, such as 5-(2,3-Difluorophenyl)picolinic acid, will reduce the rate of substrate hydrolysis, resulting in a lower fluorescence signal.

Experimental Workflow for Primary FAAH Assay

G cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_compound Dispense Compound (or Controls) into 384-well plate prep_enzyme Add FAAH Enzyme Solution prep_compound->prep_enzyme Pre-incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate prep_enzyme->add_substrate read_plate Read Fluorescence (Ex/Em = 360/465 nm) in Kinetic Mode add_substrate->read_plate calc_rate Calculate Reaction Rate (Slope of Fluorescence vs. Time) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition G cluster_high High Polarization State cluster_low Low Polarization State Enzyme_High FAAH Enzyme Complex_High Enzyme-Tracer Complex (Slow Tumbling) Enzyme_High->Complex_High Tracer_High Fluorescent Tracer Tracer_High->Complex_High Tracer_Low Free Fluorescent Tracer (Fast Tumbling) Complex_High->Tracer_Low Inhibitor displaces tracer Enzyme_Low FAAH Enzyme Complex_Inhibitor Enzyme-Inhibitor Complex Enzyme_Low->Complex_Inhibitor Inhibitor Test Compound (Inhibitor) Inhibitor->Complex_Inhibitor

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Detailed Protocol: IC₅₀ Determination via FP Assay

Materials and Reagents:

  • Recombinant human FAAH enzyme

  • FP Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Fluorescent Tracer: A fluorescently-labeled, known FAAH ligand (e.g., a Bodipy-FL labeled inhibitor).

  • Test Compound: 5-(2,3-Difluorophenyl)picolinic acid, prepared as a 10 mM stock in 100% DMSO.

  • Negative Control: 100% DMSO

  • Solid black, low-volume 384-well microplate

  • Microplate reader equipped with FP capabilities (e.g., filters for Bodipy-FL: Ex 485 nm, Em 535 nm).

Step-by-Step Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of 5-(2,3-Difluorophenyl)picolinic acid in 100% DMSO, starting from 10 mM.

    • Dispense 200 nL of each concentration into triplicate wells of the 384-well plate. Also, dispense DMSO for "High FP" (0% inhibition) and "Low FP" (100% inhibition) controls.

  • Reagent Preparation:

    • Prepare a 2X solution of FAAH enzyme in FP Assay Buffer.

    • Prepare a 2X solution of the fluorescent tracer in FP Assay Buffer.

    • Note: The optimal concentrations of enzyme and tracer must be determined in a separate checkerboard titration experiment to find conditions that yield a stable and robust assay window (difference between High and Low FP signals).

  • Assay Assembly and Incubation:

    • To all wells except the "Low FP" controls, add 10 µL of the 2X FAAH enzyme solution. To the "Low FP" wells, add 10 µL of FP Assay Buffer.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is 20 µL.

    • Mix the plate on a shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Read the plate on an FP-capable microplate reader, measuring both parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) values.

Data Analysis and IC₅₀ Calculation
  • Normalize Data: Convert the raw mP values to % Inhibition or % Displacement.

    • % Inhibition = (mP_high - mP_sample) / (mP_high - mP_low) * 100

    • mP_sample: mP value for a given compound concentration.

    • mP_high: Average mP of the DMSO-only wells (0% inhibition).

    • mP_low: Average mP of the wells with no enzyme (100% inhibition).

  • Generate Dose-Response Curve: Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Hypothetical IC₅₀ Determination Data
Concentration [log(M)]Concentration (nM)Average % Inhibition
-9.012.5
-8.53.25.1
-8.01011.3
-7.531.628.9
-7.010051.2
-6.531678.4
-6.0100092.1
-5.5316298.5
-5.01000099.1

From this data, a non-linear regression fit would yield an IC₅₀ value of approximately 100 nM , confirming that 5-(2,3-Difluorophenyl)picolinic acid is a potent binder to the FAAH enzyme.

Conclusion

This application note outlines a robust, two-tiered strategy for characterizing the activity of the novel compound 5-(2,3-Difluorophenyl)picolinic acid against the enzyme FAAH. The primary fluorometric assay provides a rapid and efficient method for initial hit identification, while the orthogonal fluorescence polarization assay offers a reliable platform for hit confirmation and quantitative determination of potency (IC₅₀). This systematic approach minimizes the risk of artifacts and provides high-confidence data essential for advancing a compound through the drug discovery pipeline. [5]The principles and protocols described herein can be adapted to a wide range of enzyme targets, providing a foundational framework for small molecule inhibitor characterization.

References

  • Automated Fluorescence Polarization Method for Enzyme Activity Measurement. (2026, February 12). Hitachi High-Tech.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • Li, N., & Wang, B. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(2), 165-177. Available from: [Link]

  • Fluorescence Polarization (FP). (2026, February 16). Molecular Devices.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay Kit. Biomol.com.
  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016, December 4). Drug Target Review.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit. MyBioSource.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review.
  • 5-(4-Fluorophenyl)picolinic acid. MySkinRecipes.

Sources

5-(2,3-Difluorophenyl)picolinic acid for targeted protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for TPD Ligand Optimization using 5-(2,3-Difluorophenyl)picolinic Acid

Part 1: Executive Summary & Scientific Rationale

5-(2,3-Difluorophenyl)picolinic acid (CAS: 1261947-80-1) is a high-value pharmacophore fragment used in the design of Targeted Protein Degraders (TPD) , specifically Proteolysis Targeting Chimeras (PROTACs).[1][][3]

In the context of TPD, this molecule serves two primary roles:

  • E3 Ligase Ligand Optimization (The "Cap"): It functions as a bioisostere for the "Left-Hand Side" (LHS) capping groups of VHL (Von Hippel-Lindau) ligands.[1][3] Replacing standard acetyl or isoxazole groups with a fluorinated biaryl picolinamide can significantly enhance binding affinity (

    
    ) and cell permeability due to the unique electronic properties of the fluorine atoms.
    
  • POI Ligand Warhead: For targets recognizing aromatic carboxylates (e.g., metallo-enzymes or specific kinases), this scaffold acts as the primary warhead, offering improved metabolic stability against CYP450-mediated oxidation compared to non-fluorinated analogs.[1][][3]

This guide details the protocols for incorporating this building block into a PROTAC library, focusing on synthetic coupling, physicochemical tuning, and biological validation.

Part 2: Chemical Biology Profile & Design Logic

The Fluorine Effect in TPD Design

The 2,3-difluorophenyl moiety is not merely structural; it is functional.[1]

  • Conformational Control: The fluorine atoms at positions 2 and 3 create electrostatic repulsion with the pyridine nitrogen lone pair and the carbonyl oxygen, restricting bond rotation. This "pre-organizes" the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the protein target.

  • Metabolic Shielding: The C-F bond is highly stable (approx. 116 kcal/mol).[1][3] Placing fluorines at metabolic "hotspots" prevents oxidative defluorination and extends the half-life (

    
    ) of the PROTAC in vivo.[3]
    
Physicochemical Properties Table
PropertyValue (Predicted)Impact on PROTAC Design
Molecular Weight 235.19 DaLow MW allows room for heavy linkers/E3 ligands within Lipinski "Rule of 5" extensions.[1][][3][4]
cLogP ~2.8Moderate lipophilicity aids cell membrane penetration (critical for PROTACs).[1][3][4]
TPSA ~50 ŲLow polar surface area supports oral bioavailability.[1][3][4]
pKa (Acid) ~3.5 - 4.0Acidic handle is ideal for amide coupling to primary amine linkers.[1][][3][4]
H-Bond Acceptors 4 (N, O, F)Fluorine can act as a weak H-bond acceptor in hydrophobic pockets.[1][][3]

Part 3: Experimental Protocols

Protocol A: Synthetic Incorporation (Amide Coupling)

Objective: Conjugate 5-(2,3-Difluorophenyl)picolinic acid to a Linker-E3 Ligand amine precursor (e.g., Alkyl-Thalidomide or Alkyl-VHL).[1][][3][4]

Reagents:

  • Building Block: 5-(2,3-Difluorophenyl)picolinic acid (1.0 equiv)

  • Amine Partner: Linker-E3 Ligand (e.g.,

    
    -PEG3-Thalidomide) (1.0 equiv)[1][][3]
    
  • Coupling Agent: HATU (1.2 equiv)[1][]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][]

Step-by-Step Workflow:

  • Activation: Dissolve 5-(2,3-Difluorophenyl)picolinic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add HATU and stir for 5 minutes at Room Temperature (RT) to activate the carboxylic acid. Note: The solution should turn slightly yellow.[1]

  • Coupling: Add the Amine Partner dissolved in minimal DMF. Immediately follow with DIPEA.[1][3][4]

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor reaction progress via LC-MS (Target mass = MW of Acid + MW of Amine - 18).[1][][3][4]

    • Checkpoint: If reaction is slow, heat to 40°C. The electron-deficient pyridine ring can sometimes reduce the nucleophilicity of the acid carbonyl, requiring stronger activation.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (to remove unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Characterization: Confirm structure via

    
    -NMR and HRMS. Look for the distinct splitting pattern of the 2,3-difluorophenyl group (multiplets in the 7.0–7.5 ppm region).
    
Protocol B: Biophysical Validation (Surface Plasmon Resonance)

Objective: Validate that the incorporation of the difluorophenyl-picolinic moiety maintains or enhances binding to the Target Protein (or E3 Ligase).[1]

Setup:

  • Instrument: Biacore 8K or similar SPR system.

  • Sensor Chip: CM5 (Carboxyl) or SA (Streptavidin) depending on protein tagging.[1][3][4]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1][]

Method:

  • Immobilization: Immobilize the Target Protein (POI) on the chip surface to a density of ~2000 RU.[1][3]

  • Single-Cycle Kinetics: Inject the synthesized PROTAC at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

    
    ) without regeneration between injections.
    
  • Reference Subtraction: Subtract the signal from a reference flow cell (E3 ligase only or blank) to isolate specific binding.[1][3][4]

  • Analysis: Fit data to a 1:1 binding model to determine

    
    .
    
    • Success Metric:

      
       indicates the picolinic acid warhead is engaging the target effectively.
      
    • Ternary Complex Check: Inject [PROTAC + E3 Ligase] premix over the immobilized POI.[1][3][4] A super-additive response indicates cooperative ternary complex formation.[1][3][4]

Part 4: Visualization of TPD Mechanism

The following diagram illustrates the workflow of assembling the PROTAC and its mechanism of action inside the cell.

TPD_Workflow cluster_0 Chemical Synthesis Phase Acid 5-(2,3-Difluorophenyl) picolinic acid (Warhead/Cap) PROTAC Synthesized PROTAC Acid->PROTAC Amide Coupling (HATU/DMF) Linker Amine-Linker-E3 Ligand (Precursor) Linker->PROTAC Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary + POI & E3 Ligase (In Cell) Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: Figure 1. Integration of 5-(2,3-Difluorophenyl)picolinic acid into a PROTAC synthesis workflow and downstream biological cascade.

Part 5: Troubleshooting & Optimization

  • Issue: Low Solubility in Assay Media.

    • Cause: The difluorophenyl group increases lipophilicity (

      
      ).[1][3][4]
      
    • Solution: Use a more hydrophilic linker (e.g., PEG-based rather than Alkyl chain) during the coupling step (Protocol A).[1][3]

  • Issue: Poor Degradation despite Binding.

    • Cause: The "Hook Effect" (saturation at high concentrations) or poor ternary complex geometry.[1][3][4]

    • Solution: Synthesize a library varying the linker length (e.g., PEG2, PEG3, PEG4). The picolinic acid headgroup is rigid; flexibility must come from the linker to allow the E3 ligase and POI to touch.[3]

  • Issue: Chemical Instability.

    • Observation: Hydrolysis of the amide bond.[3]

    • Insight: Picolinamides are generally stable, but if the 3-position fluorine interacts with the amide hydrogen, it can alter hydrolysis rates. Ensure storage in DMSO at -20°C.

References

  • Bondeson, D. P., et al. (2015).[1][3][4] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

  • Buckley, D. L., et al. (2012).[1][3][4] "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468. Link[3]

  • Purser, S., et al. (2008).[1][3][4] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][][3] Link

  • Testa, A., et al. (2020).[1][3][4] "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones." SLAS Discovery, 25(6), 613-637.[1][][3] Link[3]

  • Nalawansha, D. A., & Crews, C. M. (2020).[1][3] "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation."[1][3][4][5] Cell Chemical Biology, 27(8), 998-1015.[1][][3] Link

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Application Notes and Protocols for the Experimental Use of Picolinic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Picolinic acid, a pyridine derivative and a catabolite of tryptophan, along with its synthetic and natural derivatives, has emerged as a class of compounds with significant potential in oncology research.[1] These molecules exhibit a diverse range of anti-cancer activities, attributable to several distinct mechanisms of action. This guide provides an in-depth exploration of the experimental applications of picolinic acid derivatives in cancer research, detailing the underlying scientific principles and providing robust protocols for their investigation. The versatility of the picolinate scaffold allows for a wide array of chemical modifications, leading to the development of novel compounds with enhanced potency and target specificity.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Mechanisms of Action and Key Signaling Pathways

The anti-cancer effects of picolinic acid derivatives are multifaceted, with several key mechanisms identified. These include the induction of apoptosis through endoplasmic reticulum (ER) stress, the modulation of key signaling pathways through kinase inhibition, and the disruption of metal ion homeostasis.

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

A significant mechanism of action for some picolinic acid derivatives is the induction of ER stress.[6] The ER is a critical organelle for protein folding and calcium homeostasis.[7] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network designed to restore proteostasis.[7] However, under prolonged or overwhelming stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[3][6]

Certain novel picolinic acid derivatives have been shown to induce apoptosis in cancer cells, such as non-small cell lung cancer (NSCLC) cells, by activating the ER stress pathway.[2] This is characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of caspases, including caspase-3, -4, and -9.[2] The release of pro-apoptotic factors like Smac/DIABLO from the mitochondria further contributes to the apoptotic cascade.[2]

Signaling Pathway: ER Stress-Induced Apoptosis

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Picolinic Acid Derivative Picolinic Acid Derivative Unfolded Proteins Unfolded Proteins Picolinic Acid Derivative->Unfolded Proteins induces PERK PERK Unfolded Proteins->PERK activates IRE1 IRE1 Unfolded Proteins->IRE1 activates ATF6 ATF6 Unfolded Proteins->ATF6 activates eIF2a eIF2a PERK->eIF2a phosphorylates TRAF2 TRAF2 IRE1->TRAF2 recruits CHOP CHOP ATF6->CHOP induces ATF4 ATF4 eIF2a->ATF4 activates ATF4->CHOP induces Bax/Bak Bax/Bak CHOP->Bax/Bak upregulates JNK JNK TRAF2->JNK activates JNK->Bax/Bak activates Caspase-9 Caspase-9 Bax/Bak->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: ER Stress-Induced Apoptosis Pathway.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Picolinic acid derivatives have also been designed as inhibitors of key receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8][9] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.[8][9]

By binding to the kinase domain of these receptors, picolinic acid derivatives can block downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth and angiogenesis.[8][10][11] Molecular docking studies have been instrumental in designing derivatives that fit into the ATP-binding pocket of these kinases.[2]

Signaling Pathway: EGFR and VEGFR-2 Inhibition

RTK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS/RAF/MAPK RAS/RAF/MAPK EGFR->RAS/RAF/MAPK activates PI3K/AKT PI3K/AKT EGFR->PI3K/AKT activates VEGFR-2->RAS/RAF/MAPK activates VEGFR-2->PI3K/AKT activates Picolinic Acid Derivative Picolinic Acid Derivative Picolinic Acid Derivative->EGFR inhibits Picolinic Acid Derivative->VEGFR-2 inhibits Proliferation Proliferation RAS/RAF/MAPK->Proliferation Angiogenesis Angiogenesis RAS/RAF/MAPK->Angiogenesis PI3K/AKT->Proliferation PI3K/AKT->Angiogenesis

Caption: EGFR and VEGFR-2 Signaling Inhibition.

Metal Ion Chelation and Homeostasis Disruption

Picolinic acid and its derivatives are known metal ion chelators.[9] This property can be exploited for anti-cancer effects. For instance, they can disrupt the function of zinc-finger proteins, which are critical for the stability and function of various transcription factors involved in cell proliferation and survival.[9]

Furthermore, the formation of complexes between picolinic acid derivatives and metal ions, such as zinc, can be utilized to facilitate the transport of these ions into cancer cells.[12] In certain cancers, like prostate cancer, an increase in intracellular zinc levels can lead to mitochondrial damage, oxidative stress, and ultimately, cell death.[12]

Data Presentation: In Vitro Cytotoxicity of Picolinic Acid Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various picolinic acid derivatives against different human cancer cell lines, as reported in the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5 (a novel derivative)A549 (Lung)99.93[2]
Compound 4C (a novel derivative)MCF-7 (Breast)86.8 µg/mL
fac-[Re(Pico)(CO)3(H2O)]A549 (Lung)20.9 µg/mL[13]
fac-[Re(Pico)(CO)3(H2O)]HeLa (Cervical)15.8 µg/mL[13]
Picolinamide Derivative 7hA549 (Lung)87 nM (VEGFR-2 inhibition)
Picolinamide Derivative 9aA549 (Lung)27 nM (VEGFR-2 inhibition)
Picolinamide Derivative 9lA549 (Lung)94 nM (VEGFR-2 inhibition)
Dipicolinate Oxovanadium(IV) Complex 5HCT116-DoxR (Colorectal)< 2[14]
Dipicolinate Oxovanadium(IV) Complex 6HCT116-DoxR (Colorectal)< 2[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to evaluate the anti-cancer activity of picolinic acid derivatives.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of picolinic acid derivatives on cancer cell lines.[1][15]

Materials:

  • Picolinic acid derivative of interest

  • Human cancer cell line(s) (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the picolinic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the picolinic acid derivative.

    • Include vehicle control wells (medium with the highest concentration of the solvent) and untreated control wells (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Analysis of Apoptosis by DAPI Staining

This protocol describes the use of DAPI (4',6-diamidino-2-phenylindole) staining to visualize nuclear changes associated with apoptosis.[16][17][18]

Materials:

  • Cells treated with the picolinic acid derivative

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope with a UV filter

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 6-well plate and treat with the picolinic acid derivative as described in the MTT assay protocol.

  • Fixation:

    • After treatment, remove the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the DAPI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Visualization:

    • Mount the coverslips on microscope slides with a drop of mounting medium.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which will appear as brightly stained, smaller, and irregularly shaped nuclei compared to the uniformly stained, round nuclei of healthy cells.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol details a colorimetric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]

Materials:

  • Cells treated with the picolinic acid derivative

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA)

  • DTT (dithiothreitol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with the picolinic acid derivative.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

  • Assay:

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL of Cell Lysis Buffer to each well.

    • Prepare the 2x Reaction Buffer containing 10 mM DTT.

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

    • Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of a picolinic acid derivative in a mouse xenograft model.[24][25]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Picolinic acid derivative

  • Vehicle for drug formulation (e.g., PBS, saline with a solubilizing agent)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the picolinic acid derivative in a suitable vehicle. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosage will need to be optimized based on the compound's properties and preliminary toxicity studies.[25][26][27] A general starting dose could be in the range of 10-50 mg/kg.[25]

    • Administer the treatment according to a predetermined schedule (e.g., daily, every other day).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Compare the tumor growth between the treated and control groups to determine the efficacy of the picolinic acid derivative.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines MTT_Assay Cytotoxicity Screening (MTT) Cell_Culture->MTT_Assay determine IC50 Apoptosis_Assay Apoptosis Assays (DAPI, Caspase) MTT_Assay->Apoptosis_Assay confirm apoptosis Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Assay->Mechanism_Study elucidate pathway Xenograft_Model Tumor Xenograft Model Mechanism_Study->Xenograft_Model lead compound selection Efficacy_Study Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Study evaluate in vivo Data_Analysis Tumor Growth Inhibition Analysis Efficacy_Study->Data_Analysis assess therapeutic potential

Caption: A typical workflow for evaluating picolinic acid derivatives.

References

  • Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

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  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692. [Link]

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  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. [Link]

  • Hetz, C. (2012). Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress. Nature Reviews Molecular Cell Biology, 13(2), 88-101. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Rahman, M. A., & Rhim, H. (2017). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical Medicine, 6(11), 104. [Link]

  • Boster Biological Technology. (2022). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. [Link]

  • Washington State University. (2023). Routes and Volumes of Administration in Mice. [Link]

  • Weigand, A., et al. (2017). Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals. Anticancer Research, 37(5), 2285-2292. [Link]

  • Leuthauser, S. W., et al. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123-126. [Link]

  • ResearchGate. (n.d.). The detection of apoptosis by DAPI staining after 6 days of treatment. [Link]

  • GenScript. (n.d.). Cell Apoptosis DAPI Detection Kit. [Link]

  • Samali, A., et al. (2010). Methods for studying ER stress and UPR markers in human cells. Methods in Enzymology, 474, 1-22. [Link]

  • Google Patents. (n.d.).
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  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]

  • ResearchGate. (n.d.). Western blot analysis of the ER stress markers BiP and CHOP after.... [Link]

  • Samali, A., et al. (2010). Methods for studying ER stress and UPR markers in human cells. Methods in Enzymology, 474, 1-22. [Link]

  • Correia, I., et al. (2020). In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. Molecules, 25(21), 5035. [Link]

  • ResearchGate. (n.d.). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. [Link]

  • Washington State University. (2025). Rodent Anesthesia and Analgesia Guideline. [Link]

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  • Wang, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(34), 18957-18968. [Link]

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Application Note & Protocol: High-Throughput Antimicrobial Screening of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1] Picolinic acid, a tryptophan metabolite, and its derivatives have demonstrated a range of biological activities, including antimicrobial effects, often attributed to their metal-chelating properties.[2][3] This application note provides a comprehensive guide for the initial antimicrobial screening of 5-(2,3-Difluorophenyl)picolinic acid, a novel compound with a rationale for potential antimicrobial efficacy. We present detailed protocols for determining the compound's inhibitory and bactericidal activity against a panel of clinically relevant bacterial strains. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new antimicrobial agents.

Introduction: The Rationale for Screening

Picolinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antiviral, and antitumor effects.[2][7] The antimicrobial action of picolinic acid is often linked to its ability to chelate metal ions, which can disrupt essential bacterial processes.[2] The introduction of fluorine atoms into aromatic rings is a common strategy in drug design to enhance metabolic stability and binding affinity. Therefore, 5-(2,3-Difluorophenyl)picolinic acid is a promising candidate for antimicrobial screening.

This document outlines a systematic approach to evaluate the antimicrobial potential of this novel compound. The screening process is divided into two main stages:

  • Primary Screening: Qualitative assessment of antimicrobial activity using the disk diffusion method.[1][8]

  • Quantitative Analysis: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the compound's potency.[9][10][11][12]

The following protocols are designed to be robust and adaptable, providing a solid foundation for the initial characterization of 5-(2,3-Difluorophenyl)picolinic acid as a potential antimicrobial agent.

Materials and Reagents

Test Compound
  • 5-(2,3-Difluorophenyl)picolinic acid (synthesized and purified in-house or sourced commercially)

  • Dimethyl sulfoxide (DMSO, sterile, for stock solution preparation)

Bacterial Strains (Suggested Panel)

A representative panel of both Gram-positive and Gram-negative bacteria should be used, including strains of clinical significance.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile saline (0.85% NaCl)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Resazurin sodium salt (for viability indication, optional)

Experimental Workflow

The overall experimental workflow for the antimicrobial screening of 5-(2,3-Difluorophenyl)picolinic acid is depicted below.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Analysis Compound_Prep Compound Stock Preparation Disk_Diffusion Primary Screening: Disk Diffusion Assay Compound_Prep->Disk_Diffusion MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Compound_Prep->MIC_Determination Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Determination Disk_Diffusion->MIC_Determination Active Compound MBC_Determination Bactericidal Activity: MBC Determination MIC_Determination->MBC_Determination Data_Analysis Data Analysis & Interpretation MBC_Determination->Data_Analysis

Caption: Workflow for antimicrobial screening.

Detailed Protocols

Preparation of Compound Stock Solution

The solubility of 5-(2,3-Difluorophenyl)picolinic acid should be determined prior to preparing the stock solution. DMSO is a common solvent for initial screening.

  • Weigh a precise amount of 5-(2,3-Difluorophenyl)picolinic acid.

  • Dissolve in a known volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Inoculum Preparation

A standardized inoculum is critical for the reproducibility of susceptibility testing.[4]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile TSB.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

  • For broth microdilution, dilute the standardized suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method provides a preliminary assessment of antimicrobial activity.[1][4]

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile 6 mm paper disks impregnated with a known concentration of the test compound (e.g., 10 µg, 30 µg) onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO).

  • Invert the plates and incubate at 37°C for 16-20 hours.

  • After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.

  • Interpret the results based on the size of the inhibition zone. A larger zone of inhibition suggests greater antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a compound.[10][13]

  • Dispense 50 µL of sterile, cation-adjusted MHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • The final volume in each well should be 50 µL.

  • Prepare the standardized bacterial inoculum as described in section 4.2 and dilute it to achieve a concentration of 1 x 10⁶ CFU/mL.

  • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][11][12]

Broth_Microdilution_Workflow Start Prepare 96-well plate with MHB Add_Compound Add compound to first well Start->Add_Compound Serial_Dilute Perform 2-fold serial dilutions Add_Compound->Serial_Dilute Add_Inoculum Add standardized bacterial inoculum Serial_Dilute->Add_Inoculum Incubate Incubate at 37°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Broth microdilution workflow for MIC determination.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][12]

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Disk Diffusion Results
Bacterial StrainCompound Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
S. aureus10Vancomycin (30 µg)
30
E. coli10Ciprofloxacin (5 µg)
30
P. aeruginosa10Ciprofloxacin (5 µg)
30
B. subtilis10Vancomycin (30 µg)
30
MIC and MBC Results
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus
E. coli
P. aeruginosa
B. subtilis

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.[9][10]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.[10]

Conclusion

This application note provides a framework for the systematic antimicrobial screening of the novel compound 5-(2,3-Difluorophenyl)picolinic acid. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's potential as an antimicrobial agent. Positive results from this initial screening would warrant further investigation, including testing against a broader panel of resistant strains, time-kill kinetic studies, and mechanism of action studies.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. Antimicrobial Testing Laboratory. Available at: [Link]

  • MIC/MBC Testing | International and Accredited Lab. i2L. Available at: [Link]

  • MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Microbiology Class. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. Available at: [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford. Available at: [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available at: [Link]

  • Antimicrobial activity of picolinic acid. ResearchGate. Available at: [Link]

  • (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. Available at: [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI. Available at: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex. PubMed. Available at: [Link]

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. Available at: [Link]

  • Antimicrobial activity of some synthesized heterocyclic compounds. Heterocyclic Letters. Available at: [Link]

  • (PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. Available at: [Link]

  • Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex. PMC. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Available at: [Link]

  • Synthesis of picolinic acid. PrepChem.com. Available at: [Link]

  • 5-substituted picolinic acid compounds and their method of use. Google Patents.
  • Antimicrobial activity some transition metal picolinates. Sci-Hub. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(2,3-Difluorophenyl)picolinic acid. This document, prepared by our application science team, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle this molecule effectively in their experiments.

Overview: Understanding the Solubility Challenge

5-(2,3-Difluorophenyl)picolinic acid is a derivative of picolinic acid. While specific solubility data for this derivative is not extensively published, we can infer its behavior from the parent compound, picolinic acid, and the physicochemical impact of the 2,3-difluorophenyl substituent.

The core structure, picolinic acid, is an amphoteric molecule containing both a basic pyridine ring and an acidic carboxylic acid group. Studies on picolinic acid show it is highly soluble in polar protic solvents like water, but significantly less soluble in solvents like ethanol and acetonitrile.[1][2][3] The addition of the bulky, hydrophobic difluorophenyl group to this scaffold is expected to dramatically decrease its aqueous solubility due to an increase in molecular weight and lipophilicity.

This guide will walk you through the key factors governing its solubility and provide systematic approaches to overcome common dissolution and precipitation issues.

Frequently Asked Questions (FAQs)

Q1: I'm struggling with initial dissolution. What solvents should I use for 5-(2,3-Difluorophenyl)picolinic acid?

Answer: Due to the hydrophobic nature of the difluorophenyl group, direct dissolution in aqueous buffers will likely fail. The recommended approach is to start with a water-miscible polar aprotic solvent and then, if required, perform a stepwise dilution into your aqueous experimental medium.

Causality & Rationale: The molecule possesses conflicting solubility drivers: a polar, ionizable picolinic acid head and a nonpolar, aromatic tail. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective because they can solvate both the polar and nonpolar regions of the molecule, disrupting the crystal lattice energy of the solid.

Recommended Solvent Screen: Always start with small-scale tests (e.g., 1-5 mg of compound) to determine the best solvent before committing a larger quantity of material.

SolventClassBoiling Point (°C)Expected Solubility Profile & Comments
DMSO Polar Aprotic189Excellent starting point. High solubilizing power for a wide range of compounds. Ideal for preparing high-concentration stock solutions.
DMF Polar Aprotic153Good alternative to DMSO. Similar solubilizing power, but lower boiling point and viscosity.
Ethanol Polar Protic78.4Moderate to Poor. The parent picolinic acid has limited solubility in ethanol (~57 g/kg).[1][2] The difluorophenyl group will decrease this further. May be suitable for low-concentration solutions.
Methanol Polar Protic64.7Moderate. Generally a slightly better solvent than ethanol for polar compounds, but still likely limited.
Acetonitrile Polar Aprotic81.6Poor. Picolinic acid itself is sparingly soluble in acetonitrile (~17 g/kg).[1][2] Not recommended as a primary solvent.
Water Polar Protic100Very Poor (at neutral pH). The hydrophobic substituent makes direct dissolution highly unlikely without pH modification.
Q2: How does pH influence the aqueous solubility of this compound?

Answer: The pH of the aqueous medium is the most critical factor controlling the solubility of 5-(2,3-Difluorophenyl)picolinic acid. Solubility will be minimal at its isoelectric point (the pH at which the net charge is zero) and will increase dramatically at both low pH (<2) and high pH (>6).

Mechanism of pH-Dependent Solubility: This molecule has two ionizable functional groups: the carboxylic acid (pKa₁) and the pyridine nitrogen (pKa₂).

  • At Low pH (e.g., pH < 2): The pyridine nitrogen becomes protonated, forming a cationic pyridinium salt. This positively charged species is significantly more water-soluble than the neutral form.

  • At High pH (e.g., pH > 6): The carboxylic acid group becomes deprotonated, forming an anionic carboxylate salt. This negatively charged species is also much more water-soluble.[4][5]

  • At Isoelectric Point (pI): At a specific pH between the two pKa values, the molecule will exist predominantly as a neutral zwitterion, which typically exhibits the lowest aqueous solubility due to strong intermolecular interactions in the crystal lattice. The parent picolinic acid has a pKa of approximately 5.32.[6] The electron-withdrawing effect of the difluorophenyl group will likely lower this pKa, shifting the region of minimum solubility.

Caption: pH-dependent ionization and its effect on solubility.

Q3: What is a validated protocol for preparing a 10 mM stock solution for cell-based assays?

Answer: The following self-validating protocol is designed to ensure complete dissolution and minimize the risk of precipitation upon dilution into aqueous media.

Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Weigh Compound: Accurately weigh the required amount of 5-(2,3-Difluorophenyl)picolinic acid (Molecular Weight: ~235.19 g/mol ) in a sterile microcentrifuge tube.

    • For 1 mL of 10 mM stock, weigh 0.235 mg.

    • For 10 mL of 10 mM stock, weigh 2.35 mg.

  • Initial Solubilization: Add a minimal volume of high-purity, anhydrous DMSO to the solid. For example, add 90% of the final desired volume (e.g., 900 µL for a final volume of 1 mL).

  • Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a bright light to ensure no solid particulates remain. If particulates are present, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

    • Causality Check: If the compound does not dissolve, it indicates that the desired concentration is too high for DMSO alone, which is unlikely for this class of molecules at 10 mM.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., bring the total volume to 1.0 mL). Mix thoroughly by inversion.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed to prevent water absorption by the DMSO.[7]

  • Application Dilution: When preparing working solutions, add the DMSO stock dropwise into your vigorously stirring or vortexing aqueous buffer (e.g., cell culture media or PBS). Never add the aqueous buffer to the DMSO stock, as this can cause localized supersaturation and precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue: My compound precipitated after I diluted my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4).

This is a common issue caused by the compound's low solubility in neutral aqueous solutions. The following workflow will help you diagnose and solve the problem.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final working concentration too high? start->check_conc check_ph Is the buffer pH near the isoelectric point (pI)? (likely pH 3-5) check_conc->check_ph No sol_reduce Solution: Reduce the final concentration. check_conc->sol_reduce Yes check_dmso Is the final %DMSO too low to act as a co-solvent? check_ph->check_dmso No sol_ph Solution: Adjust buffer pH. Use pH > 7.5 or pH < 2. check_ph->sol_ph Yes sol_cosolvent Solution: Increase final %DMSO (if tolerated) or add another co-solvent (e.g., PEG400). check_dmso->sol_cosolvent Yes

Caption: Troubleshooting workflow for compound precipitation.

Detailed Troubleshooting Steps:

  • Verify Final Concentration: The most common reason for precipitation is exceeding the maximum solubility in the final medium. Try preparing a dilution series (e.g., 100 µM, 50 µM, 10 µM) to find the highest stable concentration.

  • Modify Buffer pH: Since your buffer is at pH 7.4, the compound is likely in its more soluble anionic (carboxylate) form. However, if your experiment can tolerate it, increasing the pH further to >8.0 will enhance solubility even more by shifting the equilibrium fully to the deprotonated state.

  • Utilize Co-solvents: The small amount of DMSO carried over from the stock acts as a co-solvent.[4][8] If your experimental system can tolerate a higher percentage of organic solvent (e.g., up to 1% DMSO), this may be sufficient to keep the compound in solution. Alternatively, other biocompatible co-solvents like polyethylene glycol (PEG), propylene glycol, or glycerol can be included in the final buffer formulation.[4]

  • Consider Salt Formation: For drug development applications requiring higher aqueous solubility without organic solvents, converting the acid to a salt (e.g., a sodium or potassium salt) is a standard pharmaceutical strategy.[4][5] This involves reacting the compound with a stoichiometric equivalent of a base (e.g., NaOH or KOH) to form the highly water-soluble salt. This should be done as a separate chemical synthesis step and the resulting salt form fully characterized.

References

  • Esteves, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • CQE. (2021). Picolinic acid solubility, aggregation and crystallization studies. Universidade de Lisboa. Available at: [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • MDPI. (2023). Peer-review of "Solubility and Crystallization Studies of Picolinic Acid". Available at: [Link]

  • Chemical Database. (n.d.). Picolinic acid properties. chem.msu.ru. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Miro-shnikov, I., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 3-(Difluoromethoxy)picolinic acid. Available at: [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-(2, 5-Difluorophenyl)picolinic acid. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2,3-Difluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to enhance yield and purity.

The synthesis of 5-substituted picolinic acids is a critical process in the development of pharmaceuticals and other advanced materials.[1][2] The target molecule, 5-(2,3-Difluorophenyl)picolinic acid, is typically synthesized via a palladium-catalyzed cross-coupling reaction, followed by hydrolysis. The most common and versatile method for the key carbon-carbon bond formation is the Suzuki-Miyaura coupling.[3][4]

This guide focuses on the prevalent two-step synthetic route:

  • Suzuki-Miyaura Coupling: Reaction of a 5-halopicolinate ester (e.g., methyl 5-bromopicolinate) with (2,3-Difluorophenyl)boronic acid.

  • Saponification: Hydrolysis of the resulting ester intermediate to yield the final picolinic acid product.

Below is a general workflow for this synthetic process.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification (Hydrolysis) cluster_step3 Step 3: Purification A Methyl 5-bromopicolinate D Methyl 5-(2,3-Difluorophenyl)picolinate A->D Heat B (2,3-Difluorophenyl)boronic acid B->D Heat C Pd Catalyst & Ligand Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D Heat F 5-(2,3-Difluorophenyl)picolinic acid D->F 1. Heat 2. Acidic Workup E Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) G Crude Product F->G Workup H Pure Product G->H Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 5-(2,3-Difluorophenyl)picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

The most widely adopted method is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. The Suzuki coupling is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary organoboron reagents.[5]

Q2: What are the most critical parameters to control during the Suzuki coupling step?

Optimizing the Suzuki coupling is essential for a high overall yield.[3] The key parameters are:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalytic activity for challenging substrates.[4][6]

  • Base: The base is essential for activating the boronic acid.[5] The strength, solubility, and physical form of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.[7]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps dissolve the inorganic base and facilitates the crucial transmetalation step.[7]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent catalyst deactivation and formation of side products.

Q3: My final picolinic acid product is difficult to purify. What are the common impurities?

Common impurities can originate from either the coupling or hydrolysis step:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 5-halopicolinate or the boronic acid.

  • Homocoupled Products: Boronic acids can couple with themselves to form biphenyl impurities, often exacerbated by the presence of oxygen.

  • Hydrolysis Byproducts: If the starting material for the coupling is a picolinic acid instead of an ester, side reactions can occur. The final product itself is a substituted picolinic acid.[8]

  • Residual Palladium: Traces of the palladium catalyst may remain.

Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield in Suzuki Coupling Step

Q: I have set up my Suzuki reaction, but after several hours, TLC/LC-MS analysis shows little to no formation of the desired coupled ester. What went wrong?

This is a common issue in cross-coupling reactions. The root cause often lies with one of the key reagents or the reaction conditions.

G cluster_troubleshooting Troubleshooting Decision Tree Start Low/No Product in Suzuki Coupling Q1 Is the Catalyst Active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Base Suitable? A1_Yes->Q2 Sol1 Use fresh Pd source & ligand. Consider pre-catalyst activation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are Reactants Soluble? A2_Yes->Q3 Sol2 Use finely powdered, dry base. Try a stronger base (K₃PO₄, Cs₂CO₃). Ensure vigorous stirring. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the Atmosphere Inert? A3_Yes->Q4 Sol3 Adjust solvent ratio (Org:H₂O). Add a phase-transfer catalyst (e.g., TBAB). Increase temperature. A3_No->Sol3 A4_No No Q4->A4_No Sol4 Thoroughly degas solvents and re-purge reactor with N₂/Ar. A4_No->Sol4

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

  • Potential Cause A: Inactive Catalyst or Ligand

    • Explanation: Palladium catalysts, especially phosphine-ligated ones, can degrade upon prolonged storage. The active Pd(0) species is susceptible to oxidation.

  • Potential Cause B: Ineffective Base

    • Explanation: The base is critical for the transmetalation step. If the base is coarse, wet, or not strong enough, the reaction will be sluggish or fail.[7] For sterically hindered or electron-rich substrates, a stronger base may be required.[5]

    • Solution: Use a finely powdered and anhydrous base (e.g., K₂CO₃ or K₃PO₄). Ensure the reaction mixture is stirred vigorously to maximize contact between the aqueous and organic phases.[7] If the reaction is still slow, consider switching to a stronger base like Cs₂CO₃.

  • Potential Cause C: Poor Reactant Solubility

    • Explanation: Slow reaction rates can be due to poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and catalyst).[7]

    • Solution:

      • Vigorous Stirring: Ensure the mixture is stirred fast enough to create an emulsion.

      • Co-Solvent Ratio: Adjust the ratio of the organic solvent to water.

      • Phase-Transfer Catalyst (PTC): Add a PTC like tetrabutylammonium bromide (TBAB) to help transfer the boronate anion from the aqueous to the organic phase.[7]

Parameter Typical Conditions Optimization Strategy
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%)Use bulky, electron-rich ligands for challenging substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Use finely powdered base. K₃PO₄ is often more effective than K₂CO₃.[7]
Solvent Dioxane/H₂O, Toluene/H₂O (e.g., 4:1)Adjust ratio to improve solubility. DME can be an alternative.
Temperature 80-100 °CIncrease temperature to improve solubility and reaction rate, but monitor for degradation.

Table 1: Common Suzuki Coupling Parameters and Optimization Strategies.

Problem 2: Incomplete or Messy Hydrolysis

Q: The Suzuki coupling worked well, but after attempting the hydrolysis, I have a mixture of starting ester, final acid, and other byproducts. How can I improve the hydrolysis step?

  • Potential Cause A: Incomplete Reaction

    • Explanation: Ester hydrolysis (saponification) is a bimolecular reaction. Insufficient base, low temperature, or short reaction time can lead to incomplete conversion. The reaction is typically not reversible when using a strong base like NaOH.[9][10]

    • Solution:

      • Increase Equivalents of Base: Use at least 2-3 equivalents of NaOH or KOH to ensure the reaction goes to completion.

      • Increase Temperature: Heat the reaction mixture to reflux (typically 60-80 °C) to increase the reaction rate.

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Potential Cause B: Difficult Workup and Isolation

    • Explanation: The picolinic acid product is amphoteric. After hydrolysis, the product exists as a carboxylate salt. Upon acidification, it needs to be carefully brought to its isoelectric point to precipitate or be extracted effectively. Overshooting the pH can lead to re-dissolving the product as the pyridinium salt.

    • Solution: During the acidic workup, add acid (e.g., 1M HCl) slowly while monitoring the pH. The product will typically precipitate at a pH between 3 and 5. Filter the resulting solid and wash with cold water to remove inorganic salts.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 5-bromopicolinate (1.0 equiv.), (2,3-Difluorophenyl)boronic acid (1.2 equiv.), and a base such as finely powdered K₃PO₄ (3.0 equiv.).[7]

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvents, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

Protocol 2: Saponification (Ester Hydrolysis)
  • Dissolve the crude methyl 5-(2,3-Difluorophenyl)picolinate from the previous step in a mixture of methanol and water (e.g., 3:1).

  • Add sodium hydroxide (2.5 equiv.) and heat the mixture to 60 °C.[9]

  • Stir until TLC/LC-MS analysis confirms the complete disappearance of the starting ester (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to acidify the solution to a pH of ~4.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]

Product Polarity Eluent System Notes
Ester Intermediate (Medium)Ethyl Acetate / Hexanes (e.g., 20-40% EtOAc)A gradient elution may be necessary to separate from starting materials.
Acid Product (High)Dichloromethane / Methanol (e.g., 95:5 to 90:10)A small amount of acetic acid can be added to the eluent to reduce tailing on the silica gel.

Table 2: Common Solvent Systems for Column Chromatography Purification.[8]

References

  • Technical Support Center: Purification of Substituted Picolinate Esters. Benchchem.
  • US Patent US6194442B1, 5-substituted picolinic acid compounds and their method of use. Google Patents.
  • Lopresti, M., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.
  • Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. (2024).
  • Lopresti, M. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025).
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
  • Managing solubility issues of reactants in Suzuki coupling. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021).
  • picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Synthesis of picolinic acid. PrepChem.com.
  • Bawa, R. A. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012).
  • WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. Google Patents.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • US3245998A - Processes for the production of picolinic acid dericatives. Google Patents.
  • hydrolysis of esters. Chemguide.
  • Meringdal, J. W., & Menche, D. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. (2025).
  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • US3228950A - Process for the production of new picolinic acid derivatives. Google Patents.
  • Hydrolysis of Esters. Chemistry LibreTexts. (2022).
  • Hydrolysis of Esters and Amides in acid and base conditions. L3 NCEA Chemistry AS91391. (2024).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. (2023).

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Technical Support Hub: Chromatography Solutions for 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification Strategy for Amphoteric Biaryl Acids

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 5-(2,3-Difluorophenyl)picolinic acid , a critical intermediate often synthesized via Suzuki-Miyaura coupling.

Why this separation is difficult:

  • Zwitterionic Character: The picolinic acid moiety contains both a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it can exist as a zwitterion, leading to poor retention and broad peak shapes on standard C18 columns.

  • Fluorine Effects: The 2,3-difluoro substitution increases lipophilicity compared to unsubstituted picolinic acid but also alters the electron density of the pendant phenyl ring, affecting solubility and

    
    -
    
    
    
    interactions.
  • Synthetic Byproducts: Typical impurities include unreacted boronic acids (highly polar), protodeboronated species (des-fluoro or des-phenyl analogs), and residual Palladium.

Module 1: Method Development (The "Setup")

To achieve >98% purity, Reverse Phase Chromatography (RP-HPLC) is the gold standard for this molecule. Normal phase (silica) often results in irreversible adsorption or severe streaking due to the free carboxylic acid.

Stationary Phase Selection
Column TypeRecommendation StatusTechnical Rationale
C18 (End-capped) Primary Choice Provides hydrophobic retention for the difluorophenyl group. "End-capping" reduces silanol activity, preventing the pyridine nitrogen from dragging (tailing).
Phenyl-Hexyl Secondary Choice Offers unique

-

selectivity. Useful if the impurity profile contains regioisomers of the difluorophenyl ring which C18 cannot resolve.
Mixed-Mode (Anion Exchange/C18) Specialist Choice If the acid is too polar and elutes in the void volume on C18, the anion exchange mechanism retains the carboxylic acid while C18 retains the aromatic rings.
Mobile Phase Logic

CRITICAL: You must control the ionization state.

  • Goal: Keep the molecule neutral (protonated acid, unprotonated pyridine) or fully protonated to ensure consistent interaction with the hydrophobic stationary phase.

  • The Solution: Low pH (pH 2.0 – 2.5).

Recommended System:

  • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks, though TFA suppresses MS signal).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5-10% B to flush out polar boronic acids, then ramp to 90% B.

Expert Insight: Do not use neutral Ammonium Acetate buffers alone. At pH 5-6, the carboxylic acid deprotonates (


), making the molecule highly polar and causing it to elute too quickly with poor resolution.

Module 2: Workflow Visualization

The following diagram outlines the logical flow for purifying this specific Suzuki product, integrating metal scavenging with chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (pH Adjustment to 3-4) Crude->Workup Remove inorganic salts Scavenger Pd Scavenging (Thiol-Silica or Celite) Workup->Scavenger Remove bulk Pd Decision Check Solubility in Mobile Phase Scavenger->Decision Flash Flash Chromatography (C18 Cartridge) Decision->Flash Low Solubility/High Impurity Prep Prep-HPLC (C18) Water/ACN + 0.1% Formic Acid Decision->Prep Soluble/Moderate Impurity Flash->Prep Polishing Lyophilization Lyophilization (Remove Solvent + Acid) Prep->Lyophilization Final Final Product >98% Purity Lyophilization->Final

Figure 1: Integrated purification workflow emphasizing Palladium removal prior to high-resolution chromatography to protect column life.

Module 3: Troubleshooting Guide

Issue 1: "Shark Fin" or Fronting Peaks

Symptom: The peak rises slowly and drops sharply (resembling a shark fin), or splits at the top.

  • Root Cause: Solvent Mismatch. You likely dissolved your sample in 100% DMSO or DMF, but your gradient starts at 5% Acetonitrile. When the sample hits the column, the DMSO acts as a strong solvent, carrying the molecule down the column faster than the mobile phase, causing band broadening.

  • The Fix:

    • Dissolve sample in the starting mobile phase (e.g., 10% ACN / 90% Water).

    • If insoluble, use a "sandwich injection" or limit DMSO content to <50% of the injection volume.

Issue 2: Peak Tailing (The "Ski Slope")

Symptom: The peak has a long tail on the right side.

  • Root Cause: Silanol Interactions. The basic nitrogen in the pyridine ring is interacting with free silanol groups (

    
    ) on the silica support.
    
  • The Fix:

    • Lower the pH: Ensure you are using 0.1% TFA or Formic Acid. This protonates silanols, suppressing their activity.

    • Add Ion-Pairing Agent: If tailing persists, add 10mM Ammonium Formate to the mobile phase (maintaining pH ~3). This competes for the silanol sites.

Issue 3: Palladium Contamination

Symptom: Product is colored (grey/brown) or fails elemental analysis, despite single peak by UV.

  • Root Cause: Palladium–Pyridine complexes are stable and often co-elute with the product on C18.

  • The Fix: Do not rely on HPLC to remove Pd. Use a Thiol-modified silica scavenger (e.g., SiliaMetS® Thiol) before injection. Stir crude mixture with scavenger for 4 hours, filter, then inject.

Module 4: Decision Logic for Impurity Removal

Use this logic tree to diagnose specific separation failures.

TroubleshootingTree Start Problem Detected Split Split Peaks? Start->Split Tailing Tailing? Split->Tailing No SolventFix Dilute sample with Water/Buffer Split->SolventFix Yes (Solvent Effect) Retention No Retention? Tailing->Retention No pHFix Lower pH (Add TFA) or Change Column Tailing->pHFix Yes (Silanol Effect) PolarFix Switch to HILIC or Mixed-Mode Retention->PolarFix Yes (Too Polar)

Figure 2: Diagnostic decision tree for common chromatographic anomalies associated with picolinic acid derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use Normal Phase (Silica) Flash chromatography? A: Proceed with caution. Picolinic acids stick aggressively to bare silica. If you must use flash, use a "deactivated" system: Dichloromethane/Methanol (9:1) + 1% Acetic Acid . The acetic acid is mandatory to prevent the product from staying at the baseline.

Q: Why is my retention time shifting between runs? A: This is likely a pH equilibration issue. Because the molecule is sensitive to ionization (pKa ~5.4), small changes in mobile phase pH can drastically alter retention. Ensure your aqueous mobile phase is freshly prepared and buffered properly.

Q: How do I remove the Formic Acid/TFA after prep-HPLC? A: Lyophilization (freeze-drying) is the best method. Formic acid and TFA are volatile. Avoid rotary evaporation at high heat, as high concentrations of acid during drying can sometimes induce decarboxylation in sensitive picolinic acids.

References

  • Separation of Pyridinecarboxylic Acids. SIELC Technologies Application Notes. Discusses the behavior of picolinic, nicotinic, and isonicotinic acids on mixed-mode and reverse-phase columns.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Detailed review of scavenging methods (Silica-Thiol, Activated Carbon) for removing Pd from Suzuki coupling products.

  • Determination of Picolinic Acid by HPLC. International Journal of Tryptophan Research. Provides specific mobile phase conditions (Phosphate buffers, Zinc Acetate) for stabilizing picolinic acid derivatives.[1][2]

  • Purification of Suzuki Coupling Products. BenchChem Technical Support. Guidelines on removing boronic acid and homocoupled byproducts.

Sources

Technical Support Center: 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center. It synthesizes specific structural vulnerabilities of 5-(2,3-Difluorophenyl)picolinic acid with established degradation mechanisms of the picolinic acid class.[1][2][3][4]

Topic: Stability, Degradation, and Handling Protocols Document ID: TS-DIFLU-PIC-05 Status: Active Audience: Medicinal Chemists, Analytical Scientists, Process Engineers[1][2][3]

Part 1: The Stability Profile (Executive Summary)

Senior Scientist Note: "Treat this compound not just as a carboxylic acid, but as a bidentate ligand and a zwitterion . The primary failure mode we see in the field is not simple hydrolysis, but thermal decarboxylation and trace metal chelation .[1] If your HPLC peaks are tailing or your yield is vanishing during drying, look at these two factors first."

Compound Critical Attributes
FeatureChemical ConsequenceRisk Level
Picolinic Acid Motif (2-COOH)Decarboxylation: The N-atom facilitates loss of CO₂ via a zwitterionic intermediate (Hammick mechanism).[1][2][4][5][6][7]HIGH (Heat/Acid)
N + COOH Proximity Chelation: Forms stable 5-membered rings with transition metals (Fe, Cu, Zn).[1][2][4]HIGH (Solution)
2,3-Difluorophenyl Group Lipophilicity: Increases logP compared to parent picolinic acid; alters solubility profile.[1][2][3][4]MED (Solubility)
Pyridine Nitrogen N-Oxidation: Susceptible to oxidation by peroxides or peracids.[1][2][3][4]LOW (Storage)

Part 2: Troubleshooting & FAQs (Interactive Guide)

Category A: "My Compound is Degrading" (Chemical Stability)

Q1: I dried the compound in a vacuum oven at 60°C, and purity dropped. What happened? A: You likely triggered Thermal Decarboxylation .[1][4]

  • Mechanism: Picolinic acids are unique among pyridine acids.[1][4] The protonated ring nitrogen stabilizes the negative charge development on the ring carbon as CO₂ leaves (Hammick Intermediate).[1][4] This reaction is accelerated by heat and acidic environments.[1][4]

  • The Product: You will see a new impurity peak corresponding to 3-(2,3-difluorophenyl)pyridine (Mass = Parent - 44 Da).[1][2][3][4]

  • Corrective Action:

    • Limit Heat: Dry at ≤ 40°C under high vacuum.[1][4]

    • Avoid Acidic Drying: Do not dry from strong acid solutions (e.g., TFA/HCl residues) without neutralization, as the protonated zwitterion decarboxylates faster.[1][2]

Q2: My LC-MS peak is splitting or tailing severely, but the column is new. Is it degrading? A: Likely Metal Chelation , not degradation.[1][4]

  • The Issue: The 2-picolinic acid moiety avidly strips trace iron or zinc from stainless steel LC lines or impure buffer salts.[1][3][4] The "split" is often the free ligand equilibrating with the metal complex.[1][4]

  • Diagnosis: The mass spectrum may show adducts of [M + Fe - H]⁺ or [M + Zn - H]⁺.[1][2][3][4]

  • Corrective Action:

    • Passivation: Flush the LC system with 0.1% EDTA or phosphoric acid (if compatible).[1][4]

    • Mobile Phase: Add a trace chelator (e.g., 10 µM EDTA) or use PEEK-lined columns/tubing.[1][2][3][4]

Q3: I see a small impurity at [M + 16]. Is this a synthesis byproduct? A: This is likely the N-Oxide .[1][3][4]

  • Source: Exposure to air over long periods or presence of peroxides in solvents (e.g., uninhibited ethers, old THF).[1][2]

  • Prevention: Store solid under Argon/Nitrogen.[1][4] Test solvents for peroxides before dissolution.[1][4]

Category B: Storage & Handling Protocols

Q4: Can I store this in solution (DMSO/Methanol)? A: Short-term only (<24h).

  • Risk: In protic solvents (MeOH), picolinic acids can undergo slow esterification if trace acid is present.[1][4] In DMSO, the zwitterionic form is stabilized, but metal leaching from glass containers is possible over time.[1][2]

  • Recommendation: Store as a solid at -20°C. If solution storage is mandatory, use polypropylene (plastic) vials to prevent metal leaching from glass.[1][2][3][4]

Q5: Is the compound light-sensitive? A: Moderately.

  • Biaryl systems can undergo photocyclization under intense UV, though the electron-deficient pyridine ring dampens this.[1][2][3]

  • Protocol: Use amber vials. Wrap reaction flasks in foil during synthesis.

Part 3: Visualizing the Chemistry

Pathway 1: Degradation & Chelation Mechanisms

This diagram maps the two primary instability pathways: Decarboxylation (Thermal) and Chelation (Environmental).[1][2][4]

G Parent 5-(2,3-Difluorophenyl) picolinic acid (MW ~235) Zwitterion Zwitterionic Intermediate (Hammick) Parent->Zwitterion Heat / Acid (H+) Chelate Metal Complex [M-H + Metal]⁺ (Chromatographic Artifact) Parent->Chelate + Metal Ion DecarbProduct Degradant A: 3-(2,3-Difluorophenyl)pyridine (M - 44 Da) Zwitterion->DecarbProduct - CO₂ (Irreversible) MetalSource Trace Metals (Fe²⁺, Cu²⁺, Zn²⁺) MetalSource->Chelate

Figure 1: The dual-threat stability profile. Note that Decarboxylation is irreversible, while Chelation is often reversible with EDTA.[1][2]

Part 4: Validated Experimental Protocols

Protocol 1: Forced Degradation Stress Test

Use this to validate your analytical method's ability to detect the specific degradants.[4]

Stress ConditionProcedureExpected Outcome
Acid/Heat Dissolve in 0.1 N HCl.[1][2][3][4] Heat at 60°C for 4 hours.High degradation. Expect significant decarboxylation (M-44 peak).[1][2][3][4]
Base/Heat Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.Stable. The anionic carboxylate prevents zwitterion formation, inhibiting decarboxylation.[1][4]
Oxidation Add 3% H₂O₂.[1][3][4] Incubate at RT for 24 hours.N-Oxide formation (M+16 peak).[1][2][3][4]
Photostability Expose solid to 1.2 million lux hours (ICH conditions).[1][3][4]Minor degradation. Monitor for biaryl photocyclization products (M-2H).
Protocol 2: "Clean" Dissolution for Bioassays

Avoids metal contamination artifacts in biological data.[1][3][4]

  • Weighing: Use a plastic or ceramic spatula (avoid steel).[1][4]

  • Solvent: Use LC-MS grade DMSO (low metal content).

  • Vessel: Dissolve in a polypropylene microcentrifuge tube.

  • Sonication: Limit sonication to <5 mins (avoid heating).

  • Check: Visually inspect for color change.[1][4] A shift to yellow/orange often indicates iron chelation.[1][4]

References

  • Hammick, D. L., et al. "The Mechanism of Decarboxylation of Picolinic Acids."[1][7] Journal of the Chemical Society, 1939.[1][4]

    • Grounding: Establishes the fundamental "Hammick Intermediate" mechanism for picolinic acid decarboxyl
  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1][4][6] Canadian Journal of Chemistry, 1972.[1][6]

    • Grounding: Provides comparative rates showing picolinic acid (2-pos) decarboxylates significantly faster than nicotinic (3-pos) or isonicotinic (4-pos) acids due to the proximity of the nitrogen.[1][2][3][4]

  • Romanowski, E. G., et al. "Picolinic Acid Inhibits Adenovirus Replication."[1][4] Molecular Vision, 2005.[1][4]

    • Grounding: Demonstrates the biological relevance and metal-chelating properties (Zinc transport interference) of picolinic acid derivatives.[1][2][3][4]

  • PubChem Compound Summary. "Picolinic Acid."[1][4] National Center for Biotechnology Information.[1][4]

    • Grounding: General physical properties and toxicity data for the picolinic acid scaffold.[1][4]

Sources

Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(2,3-Difluorophenyl)picolinic acid. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important chemical intermediate. Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

The most common and robust method for synthesizing 5-(2,3-Difluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on the challenges associated with this pathway, which typically involves the reaction of a 5-halopicolinic acid derivative (e.g., methyl 5-bromopicolinate) with (2,3-Difluorophenyl)boronic acid, followed by ester hydrolysis.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide actionable solutions.

Problem Area 1: Low or No Product Yield
Q1: My Suzuki coupling reaction has stalled. LC-MS analysis shows primarily unreacted 5-bromopicolinate starting material and some boronic acid degradation. What are the likely causes?

A1: Reaction failure in a Suzuki coupling is typically traced back to one of three areas: the catalyst's health, the quality of the reagents, or suboptimal reaction conditions.

  • Catalyst Inactivation: The active Pd(0) species is the engine of the catalytic cycle. If it's compromised, the reaction will not proceed.

    • Cause: Exposure to oxygen is a primary cause of catalyst deactivation. Residual oxygen can oxidize the active Pd(0) to an inactive Pd(II) state or promote the unwanted homocoupling of the boronic acid.[1][2]

    • Troubleshooting:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. A common and effective method is to bubble an inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes.[3]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

      • Catalyst Choice: Use a high-quality palladium source. Pd(PPh₃)₄ is a reliable Pd(0) source, but Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species.[4]

  • Boronic Acid Instability: Boronic acids can be unstable under certain conditions, leading to degradation before they can participate in the catalytic cycle.

    • Cause 1: Protodeborylation. This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated in the presence of water, certain bases, or protonable heteroatoms in the aromatic ring.[1] For your substrate, this would result in the formation of 1,2-difluorobenzene.

    • Cause 2: Homocoupling. Two molecules of the boronic acid can couple to form a symmetrical biaryl (2,2',3,3'-tetrafluorobiphenyl). This is often mediated by Pd(II) species in the presence of oxygen.[3][5]

    • Troubleshooting:

      • Reagent Quality: Use fresh, high-purity (2,3-Difluorophenyl)boronic acid. Over time, boronic acids can dehydrate to form cyclic boroxine anhydrides, which may have different reactivity.[6][7]

      • Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of the boronic acid to compensate for any minor degradation.

      • Alternative Reagents: Consider using more robust boronate esters, such as pinacol esters (Bpin) or MIDA boronates, which are known to be less prone to protodeborylation.[8]

  • Suboptimal Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[9]

    • Cause: An inappropriate or weak base may not efficiently form the active boronate species. The solvent must also be compatible with all reagents and effectively solubilize the catalyst complex.

    • Troubleshooting:

      • Base Selection: For pyridine substrates, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. An aqueous solution of the base is typically required.

      • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) with water is standard for Suzuki reactions to dissolve both the organic and inorganic components.

Problem Area 2: Significant Impurity Formation
Q2: I've successfully formed my product, but my crude NMR shows significant amounts of picolinic acid and 2,2',3,3'-tetrafluorobiphenyl. How can I suppress these impurities?

A2: The presence of these two specific impurities points directly to two well-known side reactions: protodehalogenation and boronic acid homocoupling.

  • Protodehalogenation (Source of Picolinic Acid):

    • Mechanism: This side reaction involves the replacement of the bromine atom on your starting material with a hydrogen atom, yielding the picolinic acid (or its ester). After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a proton source instead of the boronic acid. This can occur through several pathways, including reaction with trace water or solvent, or via a Pd(IV) hydride intermediate.[1][10]

    • Suppression Strategy:

      • Anhydrous Conditions: While some water is necessary to activate the base, excessive water can promote this side reaction. Use dry solvents and ensure reagents are not overly hydrated.

      • Base Choice: Avoid amine bases (like triethylamine) if possible, as they can sometimes act as hydride sources, facilitating dehalogenation.[1]

      • Optimize Reaction Rate: Ensure the desired cross-coupling reaction is faster than the dehalogenation. Using a more active catalyst system (e.g., with more electron-rich phosphine ligands) can help the desired reaction outcompete the side reaction.

  • Homocoupling (Source of 2,2',3,3'-tetrafluorobiphenyl):

    • Mechanism: As mentioned in A1, this is the coupling of two (2,3-Difluorophenyl)boronic acid molecules. It is often promoted by Pd(II) species and exacerbated by the presence of oxygen.[1][2][3]

    • Suppression Strategy:

      • Rigorous Degassing: This is the most critical step. A subsurface sparge with nitrogen or argon before adding the catalyst is highly effective at removing dissolved oxygen.[3]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the initial concentration of Pd(II), although some Pd(II) can form if the reaction environment is not perfectly inert.

      • Add a Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to scavenge any Pd(II) that forms, keeping the palladium in its active Pd(0) state.[3][5]

Visualizing the Competing Pathways

The following diagram illustrates the main productive cycle versus the common side reactions.

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_o2 Pd(II) + O₂ pd0->pd2_o2 Oxidation arpdbr Ar¹-Pd(II)L₂-Br ox_add->arpdbr trans Transmetalation arpdbr->trans protode Protodehalogenation arpdbr->protode arpdar Ar¹-Pd(II)L₂-Ar² trans->arpdar red_elim Reductive Elimination arpdar->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar¹-Ar²) red_elim->product protode->pd0 dehalo_prod Byproduct (Ar¹-H) protode->dehalo_prod homo Homocoupling pd2_o2->homo homo_prod Byproduct (Ar²-Ar²) homo->homo_prod ar2boh Ar²B(OH)₂ ar2boh->trans  Base ar2boh->homo ar1br Ar¹Br ar1br->ox_add h_source H⁺ Source h_source->protode

Caption: Desired Suzuki cycle vs. side reactions.

Problem Area 3: Purification and Isolation
Q3: My final hydrolysis step is complete, but I'm struggling to isolate a clean, solid product. The crude material is an oily solid that is difficult to handle. What purification strategies do you recommend?

A3: The amphoteric nature of 5-aryl picolinic acids (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can complicate purification. Standard silica gel chromatography can be challenging due to strong binding to the stationary phase.

  • Strategy 1: pH-Controlled Extraction

    • After hydrolysis, acidify the aqueous solution with HCl to a pH of ~3.2, which is near the isoelectric point of picolinic acid.[11] At this pH, the compound is least soluble in water and should precipitate.

    • Filter the solid. If it remains oily, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. This should provide a cleaner crude product.

  • Strategy 2: Crystallization

    • Picolinic acids can often be crystallized from mixed solvent systems.[12]

    • Protocol: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetone) and slowly add a non-polar anti-solvent (e.g., hexanes or heptane) until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Strategy 3: Modified Column Chromatography

    • If chromatography is necessary, the silica gel should be "deactivated" to prevent streaking and poor recovery.

    • Protocol: Prepare the column slurry using the eluent system (e.g., hexane/ethyl acetate) but add a small amount of acetic acid (~0.5-1% v/v). This protonates the basic sites on the silica gel and the pyridine nitrogen of your product, leading to much sharper elution bands.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for coupling with a 5-bromopicolinic acid derivative? A: This is an electron-deficient system, which can be challenging. While Pd(PPh₃)₄ is a good starting point, catalyst systems using more electron-rich and bulky phosphine ligands often give better results. We recommend screening a few conditions. A good starting point is using a Pd(OAc)₂ precatalyst with a ligand like SPhos or XPhos. PEPPSI-type catalysts with N-heterocyclic carbene (NHC) ligands are also highly effective for these types of substrates.[1]

Q: How critical is the choice of base? A: Very critical. The base performs a key role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the aryl group to the palladium center.[9] The strength and solubility of the base matter. K₃PO₄ is often a robust choice for difficult couplings, while K₂CO₃ is a good, cost-effective default for many systems.

Q: Can I run the Suzuki reaction directly on 5-bromopicolinic acid instead of its ester? A: While possible, it is generally not recommended. The free carboxylic acid can interfere with the reaction in several ways. It can react with the base, potentially altering the optimal basicity, and its acidity can promote protodeborylation of the boronic acid.[13] Furthermore, the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is the standard and most reliable approach.

Summary of Key Parameters for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Common Issues
Palladium Source Pd(OAc)₂/Ligand, PdCl₂(dppf), or Pd(PPh₃)₄ (0.5-5 mol%)Use air-stable precatalysts for consistency. Ensure high purity to avoid catalyst poisoning.
Ligand PPh₃, SPhos, XPhos, or NHC ligandsElectron-rich, bulky ligands facilitate reductive elimination and can improve yields for challenging substrates.
Boronic Acid (2,3-Difluorophenyl)boronic acid (1.1-1.3 equiv.)Check for purity. Prone to protodeborylation and homocoupling. Consider boronate esters for stability.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Essential for activating the boronic acid. Must be strong enough but compatible with substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂O (typically 4:1 to 10:1 ratio)Biphasic system required to dissolve both organic and inorganic reagents. Must be rigorously degassed.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)CRITICAL. Oxygen leads to catalyst deactivation and promotes homocoupling side reactions.[2][3]
References
  • Phenylboronic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives . ACS Publications. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH . ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Protodepalladation as a Strategic Elementary Step in Catalysis . NIH National Center for Biotechnology Information. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. Available at: [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications . Wiley-VCH. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. Available at: [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings . NIH National Center for Biotechnology Information. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit. Available at: [Link]

  • 17.2: Palladium catalyzed couplings . Chemistry LibreTexts. Available at: [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates . NIH National Center for Biotechnology Information. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . NIH National Center for Biotechnology Information. Available at: [Link]

  • The Suzuki Reaction . Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium . Wipf Group, University of Pittsburgh. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction . MDPI. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility . NIH National Center for Biotechnology Information. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) . NIH National Center for Biotechnology Information. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . The Nobel Prize. Available at: [Link]

  • picolinic acid hydrochloride . Organic Syntheses. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps . ResearchGate. Available at: [Link]

  • Picolinic acid - Wikipedia . Wikipedia. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid . MDPI. Available at: [Link]

  • Synthesis of picolinic acid . PrepChem.com. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... . ResearchGate. Available at: [Link]

  • Processes for the production of picolinic acid dericatives. Google Patents.
  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • Picolinic acid recovery. Google Patents.
  • 5-substituted picolinic acid compounds and their method of use. Google Patents.

Sources

Technical Support Center: Troubleshooting 5-(2,3-Difluorophenyl)picolinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sand Brick" vs. "Sticky Oil" Paradox

Welcome to the technical support guide for 5-(2,3-Difluorophenyl)picolinic acid . As a researcher handling this molecule, you are likely facing a dichotomy common to fluorinated biaryl picolinates: the pure compound is often a high-melting "brick" with poor solubility in standard organics, yet the crude reaction mixture frequently presents as a stubborn, intractable oil.

This behavior stems from two competing molecular features:

  • The Zwitterionic Core: The picolinic acid moiety (pyridine nitrogen + carboxylic acid) exists in a zwitterionic equilibrium, creating strong intermolecular electrostatic interactions that drive high lattice energy (insolubility).

  • The Lipophilic Tail: The 2,3-difluorophenyl group disrupts water solubility, preventing the classic aqueous recrystallization often used for simple picolinic acids.

This guide provides diagnostic workflows to break this deadlock, ensuring high purity and controlled particle size.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My product is "oiling out" upon cooling or acidification. How do I force crystallization?

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is exceeded before the nucleation barrier is overcome. This is common if residual solvents (like DMF/DMSO from synthesis) or lipophilic impurities (unreacted boronic acids) are present.

Corrective Protocol:

  • The "Cloud Point" Hold: Do not cool rapidly. Hold the temperature at the exact point where the oil/haze appears (the cloud point) and add seed crystals .

  • Shear Force: High-shear mixing is critical here to disrupt oil droplets and induce nucleation.

  • Solvent Switch: If you are using Ethanol/Water, the oiling is likely due to the water acting as an antisolvent too aggressively. Switch to Acetonitrile (MeCN) or Isopropyl Acetate (IPAc) .

Q2: I have low recovery. The molecule seems soluble in the mother liquor.

Diagnosis: You are likely operating away from the Isoelectric Point (pI) .

  • pH < 2: The pyridine nitrogen is protonated (

    
    ), forming a soluble cationic salt.
    
  • pH > 5: The carboxylic acid is deprotonated (

    
    ), forming a soluble anionic salt.
    
  • pH 3.0–4.0 (Target): The molecule exists as a neutral zwitterion or uncharged species. This is the solubility minimum .

Action: Check the pH of your mother liquor. Adjust strictly to pH 3.5 ± 0.2 using weak acid (Acetic Acid) or dilute HCl to maximize precipitation.

Q3: The solid is grey/off-white. How do I remove Palladium (Pd) and colored impurities?

Diagnosis: Biaryl picolinic acids are typically made via Suzuki-Miyaura coupling. Pd residues coordinate strongly to the pyridine nitrogen, making them hard to wash away.

Corrective Protocol:

  • The "Base Wash" Strategy: Dissolve the crude solid in 1M NaOH (forms the Na-picolinate).

  • Scavenging: Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) or activated charcoal. Stir for 1 hour.

  • Filtration: Filter through Celite. The Pd stays on the filter; the product passes through as the soluble anion.

  • Re-precipitation: Acidify the filtrate to pH 3.5 to crash out the pure ligand.

Part 2: Experimental Protocols

Protocol A: The pH-Swing Purification (Recommended for Crude)

Best for: Removing non-acidic impurities (starting halides, catalyst ligands) and Pd.

  • Dissolution: Suspend 10 g of crude 5-(2,3-difluorophenyl)picolinic acid in 50 mL water.

  • Basification: Slowly add 2M NaOH until pH reaches 10–11. The solid should dissolve completely (Solution A).

    • Note: If solids remain, these are likely non-acidic impurities. Filter them off.

  • Organic Wash: Extract Solution A with 20 mL Dichloromethane (DCM) or Ethyl Acetate. Discard the organic layer (contains lipophilic impurities).

  • Acidification (Critical Step):

    • Transfer the aqueous layer to a flask with overhead stirring (200 RPM).

    • Slowly add 1M HCl dropwise.

    • Watch Point: At pH ~6, the solution may haze. Slow down.

    • Continue to pH 3.5 . A thick white precipitate should form.

  • Isolation: Stir for 30 mins to ripen crystals. Filter and wash with water (2 x 10 mL) and cold isopropanol (1 x 5 mL).

Protocol B: Recrystallization (For Polymorph Control)

Best for: Final polishing to achieve high crystallinity.

ParameterRecommendationRationale
Solvent System Ethanol (95%) or Acetonitrile Balances solubility of the fluorinated ring vs. the polar head.
Concentration 1 g per 10–15 mLHigh dilution prevents oiling out.
Temperature Reflux to dissolve; Cool to 5°CStandard solubility curve utilization.
Seeding Mandatory at 45–50°CPrevents supersaturation and oiling out.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for troubleshooting crystallization failures.

CrystallizationTroubleshooting Start Start: Crude Reaction Mixture CheckState Check Physical State Start->CheckState IsOil Sticky Oil / Gum? CheckState->IsOil IsSoluble Stays in Solution (Low Yield)? IsOil->IsSoluble No Seed Action: Heat to Cloud Point + Seed (Use Protocol B) IsOil->Seed Yes IsDirty Colored / Grey Solid? IsSoluble->IsDirty No pHAdjust Action: Adjust pH to 3.5 (Isoelectric Pt) (Use Protocol A) IsSoluble->pHAdjust Yes BaseWash Action: Dissolve in NaOH -> Filter -> Acidify (Removes Pd/Organics) IsDirty->BaseWash Yes Success Target: White Crystalline Solid IsDirty->Success No Seed->Success pHAdjust->Success BaseWash->Success

Caption: Decision tree for selecting the correct purification strategy based on the physical state of the crude material.

Part 4: Solubility Data & Chemical Logic

The solubility of picolinic acid derivatives is heavily dependent on pH due to the protonation states of the pyridine ring and carboxylic acid.

SpeciespH RangeSolubility (Water)Solubility (Organic)
Cation (

)
pH < 1.0HighModerate
Zwitterion (

)
pH 2.0 – 4.5Very Low Low (Oils out)
Anion (

)
pH > 5.5HighLow

Expert Insight: For 5-(2,3-difluorophenyl)picolinic acid, the fluorinated ring reduces the pKa of the pyridine nitrogen (electron-withdrawing effect), likely shifting the isoelectric point slightly lower than unsubstituted picolinic acid (approx pH 3.0–3.5). This is why "standard" acidification to pH 1-2 often results in redissolution of the product as the hydrochloride salt [1, 2].

References

  • Piedade, M.F.M., et al. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. MDPI Crystals. Available at: [Link]

    • Key Insight: Establishes the solubility minimum of picolinic acid species at the isoelectric point and details the zwitterionic n
  • Gu, J.Z., et al. (2017).[1] Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research. CrystEngComm. Available at: [Link]

    • Key Insight: Demonstrates the behavior of phenyl-substituted picolinic acids and the role of pH in coordination and precipit
  • Key Insight: Provides practical protocols for handling "oiling out" in substituted picolinic acids.

Sources

Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-DPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Suzuki-Miyaura Coupling for Electron-Deficient Heterocycles

Executive Summary & Reaction Profile

You are attempting to synthesize 5-(2,3-difluorophenyl)picolinic acid . This is a challenging cross-coupling reaction due to the "double-deactivated" nature of the system:

  • The Electrophile: The pyridine ring (picolinate) is electron-deficient, which generally facilitates oxidative addition, but the nitrogen atom can poison palladium catalysts.

  • The Nucleophile: 2,3-Difluorophenylboronic acid is electron-deficient and sterically hindered. This makes it prone to protodeboronation (loss of the boron group) faster than the transmetallation step can occur.

Core Recommendation: Do not attempt to couple the free picolinic acid directly. The carboxylic acid moiety will bind to the Palladium center, killing catalytic activity. You must use the methyl ester (Methyl 5-bromopicolinate) and hydrolyze it in a subsequent step.

The "Golden Path" Protocol

This protocol is designed to minimize protodeboronation while maximizing turnover frequency (TOF).

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Electrophile Methyl 5-bromopicolinate 1.0Substrate (Ester protected)
Nucleophile 2,3-Difluorophenylboronic acid 1.2 - 1.5Coupling Partner (Excess required)
Catalyst XPhos Pd G2 0.02 (2 mol%)Pre-catalyst (prevents homocoupling)
Base

(tribasic)
3.0Activator (Mild, buffers pH)
Solvent 1,4-Dioxane / Water (4:1) [0.2 M]Polarity aids transmetallation
Step-by-Step Workflow
  • Charge Solids: Add Methyl 5-bromopicolinate, boronic acid,

    
    , and XPhos Pd G2 to a reaction vial equipped with a stir bar.
    
  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ) three times . Oxygen promotes homocoupling of the boronic acid.
  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Note: Do not exceed 100°C; high temps accelerate protodeboronation of the fluorinated ring.

  • Monitor: Check via LC-MS. Look for the ester intermediate (

    
     target + 14).
    
  • Hydrolysis (One-Pot Optional): Once coupling is >95% complete, add

    
     (3 equiv) and stir at 40°C for 1 hour to cleave the ester to the final acid.
    
  • Workup: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc.

Visualizing the Workflow

The following diagram outlines the critical decision points in the synthesis logic.

ReactionWorkflow Start Start: Methyl 5-bromopicolinate Boronic Add 2,3-Difluorophenyl boronic acid Start->Boronic Catalyst Add XPhos Pd G2 + K3PO4 Boronic->Catalyst Heat Heat 80°C (Dioxane/H2O) Catalyst->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Hydrolysis Add LiOH (Hydrolysis) Check->Hydrolysis Conversion >95% Finish Target: 5-(2,3-F2-Ph)picolinic acid Hydrolysis->Finish

Caption: Figure 1. Optimized synthetic workflow utilizing ester protection and mild hydrolysis.

Troubleshooting Guide (Q&A)

Q1: I see the starting material (bromide) remaining, but the boronic acid is gone. What happened? Diagnosis: You are suffering from Protodeboronation .[11] The 2,3-difluoro substitution makes the C-B bond labile. The boronic acid hydrolyzed to 1,2-difluorobenzene before it could couple. Solution:

  • Lower Temperature: Reduce reaction temp to 60°C.

  • Switch Base: Use anhydrous conditions. Switch to

    
      (Cesium Fluoride) in dry Toluene. Fluoride activates the boron without the high pH water environment that promotes hydrolysis [1].
    
  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

Q2: The reaction turns black immediately and stalls. Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is unstable and aggregating. This often happens if you are using the free acid picolinate (the carboxylic acid binds Pd). Solution:

  • Ensure you are using the Methyl Ester .

  • If using the ester, your ligand is insufficient. Switch to SPhos or XPhos . These bulky biaryl phosphine ligands form a "roof" over the Palladium, preventing aggregation and protecting it from chelation by the pyridine nitrogen [2].

Q3: I am seeing a "dimer" impurity. Diagnosis: Homocoupling of the boronic acid (2,2',3,3'-tetrafluorobiphenyl). Solution:

  • Oxygen Leak: This is the primary cause. Degas solvents more rigorously (sparge with Argon for 15 mins).

  • Catalyst Choice: Switch from Pd(PPh3)4 to a pre-catalyst like XPhos Pd G2 . Pd(II) pre-catalysts reduce in situ and are less prone to oxidative homocoupling than air-sensitive Pd(0) sources.

Advanced Optimization Logic

If the standard "Golden Path" fails, utilize this decision tree to select the correct parameter set.

OptimizationTree Problem Identify Limiting Factor Decomp Boronic Acid Decomposes (Protodeboronation) Problem->Decomp Stall Reaction Stalls (Catalyst Death) Problem->Stall Soln1 Use Anhydrous Conditions (CsF / Toluene) Decomp->Soln1 Soln2 Convert to K-Trifluoroborate Salt Decomp->Soln2 Soln3 Switch Ligand to XPhos or CataCXium A Stall->Soln3 Soln4 Increase Catalyst Loading (to 5 mol%) Stall->Soln4

Caption: Figure 2. Decision matrix for addressing specific failure modes in fluorinated coupling.

FAQ: Technical Deep Dive

Q: Can I use the potassium trifluoroborate salt instead of the boronic acid? A: Yes, and it is highly recommended. Potassium (2,3-difluorophenyl)trifluoroborate is significantly more stable toward protodeboronation than the free acid.

  • Protocol Adjustment: Use

    
      (3 equiv) in MeOH/H2O (3:1)  at 70°C. The slow hydrolysis of the trifluoroborate releases the active boronic acid gradually, matching the rate of the catalytic cycle [3].
    

Q: Why XPhos over dppf? A: While


 is a workhorse, the 2,3-difluoro group provides steric bulk ortho to the reaction site. XPhos  is a "dialkylbiaryl phosphine" ligand designed specifically by the Buchwald group to facilitate oxidative addition into hindered or electron-rich chlorides and to speed up reductive elimination in sterically crowded systems [2].

Q: How do I purify the final acid? A: Picolinic acids are zwitterionic.

  • After hydrolysis, remove organic solvents.

  • The aqueous layer will contain the Lithium salt of your product.

  • Carefully acidify to pH 3.5 (the isoelectric point is usually near here). The product should precipitate.

  • If it does not precipitate, extract with n-Butanol or IPA/CHCl3 (1:3) . Do not use simple ether/EtOAc, as the zwitterion is often too polar.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[5][7] [Link]

  • Buchwald Ligand Selection Guide: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[5] [Link]

  • Trifluoroborates in Coupling: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 5-(2,3-Difluorophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the process scale-up of 5-(2,3-Difluorophenyl)picolinic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The synthesis of this molecule, typically involving a palladium-catalyzed Suzuki-Miyaura cross-coupling, presents a unique set of challenges that require careful consideration to ensure a robust, safe, and reproducible process.

This guide is structured in a question-and-answer format to directly address common issues encountered in the field. We will delve into the causality behind these challenges and provide actionable, field-proven troubleshooting strategies.

Section 1: The Suzuki-Miyaura Coupling – Troubleshooting the Core Reaction

The heart of the synthesis for 5-(2,3-Difluorophenyl)picolinic acid is the Suzuki-Miyaura coupling. While highly effective at the bench scale, its complexity can lead to unexpected failures during scale-up.[1]

Q1: My Suzuki coupling reaction is stalling or showing low conversion after moving from a 1L flask to a 50L reactor, even though I kept the reagent stoichiometry and concentration the same. What are the most likely causes?

A1: This is a classic scale-up issue often rooted in physical, not just chemical, parameters that change with reactor geometry and size. The primary culprits are typically insufficient mixing, inadequate temperature control, and sensitivity to atmospheric conditions.[2]

  • Mixing and Mass Transfer: In a large reactor, achieving the same level of homogenous mixing as in a round-bottom flask is challenging. The reaction often involves multiple phases (e.g., an aqueous base, an organic solvent, a solid catalyst), and inefficient stirring can lead to poor mass transfer between these phases. This starves the catalyst of reactants, slowing the reaction rate. It's crucial to characterize the mixing efficiency of the larger vessel and adjust the impeller speed and type to ensure adequate phase contact.[2]

  • Temperature Control: Large volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. Localized hot spots can occur, leading to thermal degradation of the catalyst, starting materials, or product. Conversely, if the reaction is endothermic or requires precise heating, the larger vessel may struggle to maintain the optimal temperature throughout the batch, leading to a stalled reaction.[2] The reaction temperature must be tightly controlled, as deviations can lead to side product formation or incomplete conversion.[2]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. While a small-scale reaction might be adequately protected by a simple nitrogen balloon, large-scale reactors require stringent anaerobic conditions. This involves thorough inerting of the vessel (multiple vacuum/nitrogen cycles) and maintaining a positive nitrogen pressure throughout the process, including during reagent charging and sampling.[2][3]

Q2: I'm observing a significant amount of 1,2-difluorobenzene as a byproduct. How can I mitigate this protodeboronation side reaction?

A2: The formation of 1,2-difluorobenzene is due to the protodeboronation of your (2,3-difluorophenyl)boronic acid starting material. This side reaction competes with the desired cross-coupling and is often exacerbated by high temperatures, prolonged reaction times, and the choice of base.

  • Base Selection: While strong bases like potassium carbonate or phosphate are common, they can accelerate protodeboronation.[4] Consider screening milder bases or using a carefully controlled addition profile to maintain a lower instantaneous concentration.

  • Temperature and Time: Keep the reaction temperature at the minimum required for an efficient reaction rate. Protodeboronation is often more temperature-sensitive than the coupling itself. Similarly, aim for the shortest possible reaction time to minimize the boronic acid's exposure to the basic, heated conditions.

  • Catalyst/Ligand System: Some modern, highly active palladium-ligand systems can operate at lower temperatures and catalyst loadings, which indirectly reduces the rate of protodeboronation by allowing for milder overall conditions.[4]

Troubleshooting Workflow: Low Conversion in Suzuki Coupling

Below is a decision tree to guide the troubleshooting process when encountering low conversion rates during scale-up.

G start Low Conversion / Stalled Reaction mixing Is Mixing Adequate? start->mixing Hypothesis 1 temp Is Temperature Uniform & Correct? start->temp Hypothesis 2 oxygen Are Anaerobic Conditions Strict? start->oxygen Hypothesis 3 catalyst Is the Catalyst Active? start->catalyst Hypothesis 4 mixing_check Action: Characterize mixing. Increase agitation. Consider different impeller. mixing->mixing_check No temp_check Action: Verify internal probes. Check jacket temperature profile. Ensure no localized hot/cold spots. temp->temp_check No oxygen_check Action: Re-inert vessel (3x Vac/N2). Ensure positive N2 pressure. Check for leaks. oxygen->oxygen_check No catalyst_check Action: Test new lot of catalyst/ligand. Check for impurities in starting materials (e.g., sulfides, excess water). catalyst->catalyst_check No

Caption: Decision tree for troubleshooting low Suzuki coupling conversion.

Section 2: Product Crystallization and Polymorphism

Q3: After work-up, my product oils out or forms a very fine, difficult-to-filter solid upon addition of an anti-solvent. How can I develop a robust crystallization protocol?

A3: This is indicative of either impurities inhibiting crystal growth or a poorly chosen solvent/anti-solvent system. For picolinic acid derivatives, solubility can be high in polar solvents.[5]

  • Purity First: Ensure the crude product is sufficiently pure before attempting crystallization. Residual inorganic salts from the base or unreacted starting materials can act as crystallization inhibitors. An aqueous wash or a silica gel plug might be necessary.

  • Solvent Screening: A systematic solvent screen is essential. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at reflux. Picolinic acid itself is highly soluble in water but much less so in ethanol or acetonitrile.[5] Experiment with various solvent/anti-solvent combinations (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate/Hexane) on a small scale.

  • Control the Supersaturation: "Crashing out" the product by adding anti-solvent too quickly generates fine, impure particles. Instead, add the anti-solvent slowly at an elevated temperature, and then cool the mixture gradually. Seeding the solution with a small amount of pure crystalline material at the point of saturation can promote the growth of larger, more easily filterable crystals.

  • Consider pH: As an acid, the solubility of your product is highly pH-dependent. Ensure the pH of your aqueous workup leaves the picolinic acid in its neutral, less soluble form before extraction into an organic solvent.

Q4: We have identified two different crystal forms (polymorphs) of our final product. What are the implications and how do we control which form is produced?

A4: Polymorphism, the ability of a compound to crystallize in multiple forms, is a critical concern in pharmaceutical development.[5][6] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[5] The discovery of a new, more stable polymorph late in development can be a major setback.

  • Implications: The key is to identify the most thermodynamically stable form and develop a process that consistently produces it. Regulatory agencies require control over the polymorphic form of the final active pharmaceutical ingredient (API).

  • Controlling Polymorphism: The choice of crystallization solvent is the most significant factor influencing which polymorph is formed.[7] Other critical parameters include the cooling rate, agitation speed, and the presence of impurities. A thorough polymorphic screen should be conducted using a variety of solvents and crystallization conditions to intentionally generate and characterize all accessible forms. Once the desired, stable form is identified, the crystallization protocol must be precisely defined and followed to ensure batch-to-batch consistency.

Section 3: The Critical Challenge of Palladium Removal

Residual palladium in an API is a major safety concern and is strictly regulated by bodies like the FDA and EMA, with typical limits in the low ppm range.[8][9] Simple purification methods like crystallization are often insufficient for removing palladium to the required levels.[10]

Q5: My initial crystallization reduced the palladium content, but it's still over 100 ppm. What are my options for further purification?

A5: When crystallization alone is insufficient, the use of metal scavengers or activated carbon is the standard industry practice.[11] These methods rely on adsorption to remove the metal catalyst.

  • Activated Carbon: This is a low-cost option that can be effective. However, it can be non-selective and may adsorb a significant amount of your product, leading to yield loss.[8] Small-scale trials are necessary to determine the optimal type of carbon, loading (typically 5-10 wt%), temperature, and contact time.

  • Metal Scavengers: These are materials, often functionalized silica or polymers, that have a high affinity for palladium.[8] Thiol- and thiourea-based scavengers are particularly effective due to the strong affinity of sulfur for palladium.[8][10] They are more selective than carbon, often resulting in lower product loss, but are also more expensive.

Q6: There are many different palladium scavengers available. How do I select the right one and develop an effective scavenging protocol?

A6: The best approach is to perform a small-scale screen of several scavenger types.

Step-by-Step Scavenging Protocol:

  • Dissolve the Crude Product: Dissolve the palladium-containing material in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration of 5-10 volumes.

  • Screen Scavengers: Set up several parallel experiments. To each, add a different scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP, activated carbon) at a defined loading (start with 5-10 molar equivalents relative to the initial palladium charge).[8]

  • Agitate and Heat: Stir the mixtures vigorously. Gentle heating (40-50 °C) can accelerate the scavenging process, but product stability should be confirmed.[8]

  • Monitor Progress: Take samples over time (e.g., 2, 4, 8, 16 hours) and analyze for residual palladium using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

  • Filter and Analyze: Once scavenging is complete, filter the mixture through a pad of celite to remove the scavenger.[12] Wash the cake thoroughly with the solvent to recover any adsorbed product.

  • Optimize: Based on the screening results, select the most effective scavenger and optimize the loading, temperature, and time for cost-effectiveness and efficiency.

Scavenger TypeProsConsTypical Loading (vs. Pd)
Thiol-Functionalized Silica High selectivity, high efficiency, low product loss.[8]Higher cost than carbon.5 - 10 equivalents
Activated Carbon Low cost, widely available.[10]Can be non-selective, potential for high product loss.5 - 20 wt% of product
Thiourea-Functionalized Silica Effective for a range of Pd species.Can sometimes have slower kinetics than thiols.5 - 10 equivalents
Workflow for Palladium Removal

This diagram illustrates a typical workflow for reducing palladium content in a final product.

G start Crude Product (Post-Workup) crystallization Step 1: Crystallization start->crystallization analysis1 ICP-MS Analysis crystallization->analysis1 spec_check Pd < 10 ppm? analysis1->spec_check scavenging Step 2: Scavenging (Screen Carbon vs. Silica Scavengers) spec_check->scavenging No final_product Final Pure Product spec_check->final_product Yes filtration Filtration (through Celite) scavenging->filtration analysis2 ICP-MS Analysis filtration->analysis2 spec_check2 Pd < 10 ppm? analysis2->spec_check2 fail Re-evaluate Scavenging Conditions or Re-crystallize spec_check2->final_product Yes spec_check2->fail No

Caption: General workflow for palladium removal and analysis.

Section 4: Process Safety Considerations

Q7: Are there any specific safety hazards associated with scaling up a reaction involving a difluorophenyl group?

A7: Yes. While the C-F bond is generally strong, fluorinated reagents and intermediates require careful handling.[13]

  • Reagent Hazards: Many fluorinating agents are highly toxic and corrosive.[14][15] While you are likely using a pre-fluorinated starting material, it's essential to review the Safety Data Sheet (SDS) for all chemicals involved.[16]

  • Exotherm Potential: Suzuki couplings can be exothermic. A reaction calorimetry study is highly recommended during scale-up to understand the thermal profile of the reaction. This data is crucial for designing an adequate cooling system to prevent a thermal runaway, especially in large reactors where heat dissipation is slower.[14]

  • Handling Fluorinated Compounds: While difluorophenyl compounds are generally stable, proper personal protective equipment (PPE) should always be used. Ensure adequate ventilation, as some fluorinated organics can be volatile.[17]

References

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Royal Commission for the Exhibition 1851. Investigating the extraction of residual palladium in the pharmaceutical industry. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (2025). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • Spectroscopy Online. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. [Link]

  • PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • CHIMIA. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • PMC. (2019). The Dark Side of Fluorine. [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method. [Link]

  • PrepChem.com. Synthesis of picolinic acid. [Link]

  • Google Patents.
  • UMSL. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

  • PMC. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • University of Iowa. Effects of additives on crystallization, polymorphic transformation, and solubility. [Link]

  • Organic Syntheses. picolinic acid hydrochloride. [Link]

  • UTSA. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. [Link]

  • Semantic Scholar. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]

  • PMC. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]

Sources

Technical Support Center: Advanced Purification of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-(2,3-Difluorophenyl)picolinic acid. As a critical intermediate in various synthetic pathways, achieving high purity is paramount for downstream success and regulatory compliance. This document moves beyond standard protocols to address specific, common issues with evidence-based solutions and troubleshooting logic.

Part 1: Troubleshooting and FAQs

This section addresses the most frequently encountered purification challenges in a question-and-answer format. Our approach is to diagnose the problem's root cause and provide a scientifically-grounded solution.

Q1: My initial workup yields a discolored solid with a low, broad melting point. What are the likely culprits and my first purification step?

Answer: A low and broad melting point is a classic indicator of significant impurities. For a compound like 5-(2,3-Difluorophenyl)picolinic acid, the impurities typically fall into several classes:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the picolinic acid ring or the difluorophenyl moiety.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities that are difficult to remove. Organic impurities can arise during both the manufacturing process and subsequent storage.[1]

  • Residual Catalysts and Reagents: Inorganic salts or organometallic catalysts used in cross-coupling reactions are common contaminants.

  • Solvent Adducts: Solvents from the reaction or initial crystallization may become trapped in the crystal lattice.

Causality & Recommended Action: The carboxylic acid functionality of your target compound is the key to an effective first-pass purification. An acid-base extraction is the most logical and efficient initial step. By dissolving the crude product in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate), you can selectively deprotonate your acidic product, pulling it into the aqueous layer.[2] Neutral and basic impurities will remain in the organic phase. Subsequently, re-acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~4-5 will precipitate your product, which can then be isolated by filtration. This single step can dramatically increase purity by removing a significant portion of non-acidic contaminants.

Q2: I'm attempting column chromatography on silica gel, but my compound is streaking badly, leading to poor separation and low recovery. How can I resolve this?

Answer: This is a common and predictable issue when purifying acidic compounds on standard silica gel.

Causality & Recommended Action: The problem stems from the interaction between the acidic carboxylic acid group of your molecule and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong polar interaction causes some of the molecules to bind irreversibly or elute very slowly and non-uniformly, resulting in significant streaking (tailing).

To counteract this, you must modify the mobile phase to suppress the ionization of your compound. The most effective solution is to add a small amount of a volatile acid to your eluent system.[2]

  • Recommended Modifier: Add 0.5-1% acetic acid to your mobile phase (e.g., Ethyl Acetate/Hexanes with 1% AcOH).

  • Mechanism of Action: The added acid protonates the surface of the silica gel and ensures your picolinic acid derivative remains in its neutral, protonated form. This minimizes the strong ionic interactions, allowing the compound to move cleanly down the column, resulting in sharper bands and improved separation.

Q3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What causes this and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the chosen solvent system. Instead of crystallizing, the compound separates as a liquid phase.

Causality & Recommended Action: This is primarily an issue of solvent choice and cooling rate.

  • Reduce Solvent Polarity: The solvent may be too polar for the compound at high temperatures. Try a less polar solvent or a solvent mixture. For aromatic compounds, Toluene can be an excellent choice for inducing crystallinity.[2]

  • Ensure Complete Dissolution at Boiling: Make sure you are using the minimum amount of boiling solvent to fully dissolve the crude material.[3] If the solid is dissolved below the boiling point, too much solvent will be needed, leading to poor recovery or oiling out upon cooling.[3]

  • Slow Down the Cooling Process: Do not immediately place the hot flask in an ice bath. Allow the solution to cool slowly and undisturbed to room temperature.[3] Insulating the flask can promote the formation of high-quality crystals. Once at room temperature, cooling in an ice bath can be used to maximize the yield.[2]

  • Scratching: If crystals are slow to form, scratching the inside of the flask at the air-liquid interface with a glass rod can induce nucleation.[3]

Q4: How do I definitively assess the final purity and confirm the structure of my product?

Answer: A multi-pronged analytical approach is necessary for unambiguous confirmation of purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method on a C18 column is typical. The mobile phase would likely be a gradient of water and acetonitrile containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[4][5] Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection power of mass spectrometry. It will not only confirm the mass of your target compound but also provide mass information on any co-eluting impurities, which is invaluable for identification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values corresponding to the 5-(2,3-Difluorophenyl)picolinic acid structure. Impurities are often visible as small, unassigned peaks.

Part 2: Validated Purification Protocols

These protocols provide step-by-step instructions for achieving high purity.

Protocol 2.1: Bulk Purification via Acid-Base Extraction

This workflow is designed as the first purification step after the initial reaction workup to remove non-acidic impurities.

cluster_start Start: Crude Product cluster_process Extraction Process cluster_end Result Crude Crude 5-(2,3-Difluorophenyl)picolinic acid Dissolve 1. Dissolve in Ethyl Acetate Crude->Dissolve WashBase 2. Wash with sat. NaHCO₃ (aq) (Product moves to aqueous layer) Dissolve->WashBase Separate 3. Separate Layers WashBase->Separate Acidify 4. Acidify Aqueous Layer with 1M HCl to pH 4-5 Separate->Acidify Filter 5. Filter Precipitated Solid Acidify->Filter Dry 6. Dry Under Vacuum Filter->Dry PartiallyPure Partially Purified Product (>90% Purity) Dry->PartiallyPure

Caption: Workflow for Acid-Base Extraction.

Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude solid).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. Combine the aqueous layers.

    • Scientist's Note: The product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 4 and 5. A precipitate of the pure acid should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Wash the collected solid (the "filter cake") with a small amount of ice-cold deionized water to remove residual salts.[3]

  • Dry the purified solid under high vacuum to a constant weight.

Protocol 2.2: High-Purity Purification via Recrystallization

This is the definitive step for achieving high crystalline purity, ideally performed after an initial acid-base extraction.

1. Solvent Screening (Crucial First Step): The choice of solvent is critical. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3]

Solvent SystemSuitability for Aromatic AcidsRationale
Isopropanol / Water ExcellentGood solvating power when hot, but the addition of water as an anti-solvent upon cooling can effectively induce crystallization.
Toluene Very GoodThe aromatic nature of toluene interacts well with the difluorophenyl ring, often promoting high crystallinity.[2]
Ethyl Acetate / Hexanes GoodA polar/non-polar pair that offers high tunability. Dissolve in minimal hot EtOAc and add hexanes dropwise until turbidity appears, then allow to cool.

2. Recrystallization Methodology:

  • Place the partially purified solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., Toluene) and bring the mixture to a rolling boil on a hot plate.

  • Continue to add small portions of the boiling solvent until the solid has just completely dissolved. Using the minimum amount of boiling solvent is key to maximizing recovery.[3]

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any impurities adsorbed to the crystal surface.[3]

  • Dry the crystals under vacuum to remove all traces of solvent.

Start Recrystallization Issue Q1 Poor Recovery? Start->Q1 A1_1 Used too much solvent. Concentrate solution and retry. Q1->A1_1 Yes Q2 Product Oiled Out? Q1->Q2 No A1_2 Compound is too soluble. Try a less polar solvent system. Success High Purity Crystals A1_1->Success A2_1 Cooled too quickly. Re-heat to dissolve, then cool slowly. Q2->A2_1 Yes Q3 No Crystals Form? Q2->Q3 No A2_2 Solvent is too polar. Add a non-polar anti-solvent. A2_1->Success A3_1 Solution is not saturated. Boil off some solvent. Q3->A3_1 Yes Q3->Success No, process is successful A3_2 Nucleation is slow. Scratch flask or add a seed crystal. A3_1->Success

Caption: Troubleshooting Common Recrystallization Problems.

Part 3: Analytical Methods for Quality Control

Final product quality must be confirmed with appropriate analytical techniques.

Method 3.1: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for determining the final purity of the product.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient Start at 50% B, ramp to 100% B over 5 minutes, hold for 2 minutes[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 265 nm

References

  • Technical Support Center: Purification of Substituted Picolinate Esters. (2025). Benchchem.
  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Gaspar, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PMC.
  • Impurities and Degradation products. (n.d.). @rtMolecule.

Sources

Technical Support Center: 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2,3-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and best-practice protocols developed by our senior application scientists.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability and shelf-life of 5-(2,3-Difluorophenyl)picolinic acid in DMSO stock solutions?

While specific, long-term stability data for 5-(2,3-Difluorophenyl)picolinic acid is not extensively published, general principles for storing structurally related small molecules in DMSO suggest good stability when proper handling and storage procedures are followed. Studies on large compound libraries demonstrate that most compounds in DMSO are stable for years when stored under optimal conditions.[1][2][3] For 5-(2,3-Difluorophenyl)picolinic acid, we recommend adherence to the storage conditions outlined below to maximize shelf-life and experimental reproducibility. Key factors influencing stability include water content, temperature, and exposure to light.

Q2: What are the optimal conditions for preparing and storing DMSO stock solutions of this compound?

To ensure the integrity of your compound, we recommend the following best practices for preparation and storage.

  • Solvent Quality: Always use high-purity, anhydrous DMSO (≥99.9%).[4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Water contamination is a primary factor in compound degradation for many small molecules.[1][6]

  • Concentration: Prepare stock solutions at a reasonable concentration, typically 10 mM. Highly concentrated solutions may be more prone to precipitation upon freezing.

  • Dissolution: To prepare the stock solution, allow the compound vial to equilibrate to room temperature before opening to prevent condensation. Add the required volume of anhydrous DMSO. Ensure complete dissolution by vortexing, and if necessary, use brief sonication in a water bath.[7]

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture introduction.[8]

  • Storage: Store aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (up to one month).[8] Protect from light by using amber vials or storing them in a dark container.

Q3: How do freeze-thaw cycles affect the stability of the compound in DMSO?

While some studies have shown that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation, it is a practice that introduces risk.[1][6] The primary risks are:

  • Water Condensation: Each thawing cycle can introduce atmospheric moisture into the vial, which can accumulate over time and potentially lead to hydrolysis.

  • Precipitation: Changes in temperature can cause the compound to fall out of solution, especially if the stock concentration is high. Re-solubilizing precipitated compound can be difficult and may not be complete.[9]

To mitigate these risks, creating single-use aliquots is the strongly recommended and accepted industry standard.[8]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 5-(2,3-Difluorophenyl)picolinic acid DMSO stocks.

Issue 1: I see a precipitate in my DMSO stock vial after thawing.
  • Causality: Precipitation can occur if the solution was prepared at a concentration near its solubility limit, if the temperature dropped too quickly, or if water was absorbed into the DMSO, reducing the compound's solubility.

  • Troubleshooting Protocol:

    • Visual Inspection: Confirm the presence of solid material.

    • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.

    • Agitation: Vortex the vial for 1-2 minutes to facilitate re-dissolution.

    • Sonication: If the precipitate persists, sonicate the vial in a room temperature water bath for 5-10 minutes.[7]

    • Purity Check: Before using the solution in a critical experiment, it is advisable to check its concentration and purity via HPLC-UV or LC-MS to ensure the compound has not degraded.

    • Preventative Action: If precipitation is a recurring issue, consider preparing future stock solutions at a slightly lower concentration.

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for accurately preparing a 10 mM stock solution of 5-(2,3-Difluorophenyl)picolinic acid (MW: 239.16 g/mol ).

Materials:

  • 5-(2,3-Difluorophenyl)picolinic acid powder

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of the powdered compound to sit at room temperature for 15-20 minutes before opening.

  • Weighing: Weigh out 2.39 mg of the compound on an analytical balance and transfer it to a clean vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 2 minutes. If needed, sonicate for 5 minutes until the solution is clear.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots in tightly sealed vials. Store immediately at -80°C for long-term storage.

Diagram 1: Recommended Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_store Storage & Use A 1. Equilibrate Compound to Room Temperature B 2. Weigh Compound (e.g., 2.39 mg) A->B C 3. Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) B->C D 4. Dissolve Completely (Vortex / Sonicate) C->D E 5. Aliquot into Single-Use Vials D->E F 6. Store at -80°C (Long-Term) E->F G 7. Thaw Single Aliquot for Experiment F->G

Caption: Workflow for preparing and storing DMSO stock solutions.

Table 1: Storage Recommendations and Expected Stability
Storage ConditionSolventDurationExpected PurityKey Considerations
-80°C Anhydrous DMSO> 1 Year> 95%Recommended for long-term storage. Minimizes degradation risk. Use single-use aliquots.
-20°C Anhydrous DMSO< 1 Month> 95%Suitable for short-term working stocks. Avoid multiple freeze-thaw cycles.
4°C Anhydrous DMSO< 1 WeekVariableNot recommended. Increased risk of degradation and water absorption.
Room Temperature Anhydrous DMSO< 24 HoursVariableNot recommended. Only for immediate use during experimental setup.
Protocol 2: Assessing Long-Term Stability by HPLC-UV

This protocol provides a method to validate the stability of your stored compound over time.

Objective: To determine the percent purity of a 5-(2,3-Difluorophenyl)picolinic acid DMSO stock after a defined storage period.

Procedure:

  • Timepoint Zero (T0) Sample: Immediately after preparing the initial stock solution (Protocol 1), take one aliquot and dilute it to a working concentration (e.g., 10 µM) in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Analyze immediately via HPLC-UV. This is your baseline purity.

  • Storage: Store the remaining aliquots at -80°C.

  • Subsequent Timepoints (Tx): At desired intervals (e.g., 3, 6, 12 months), remove one aliquot from storage.

  • Sample Preparation: Thaw the aliquot completely at room temperature. Prepare a sample for analysis identical to the T0 sample.

  • HPLC-UV Analysis: Analyze the sample using the same HPLC method as T0.

  • Data Analysis: Compare the peak area of the parent compound at Tx to the peak area at T0. Calculate the remaining purity. Look for the appearance of new peaks, which would indicate degradation products. A stable compound should retain >95% of its initial purity.

Diagram 2: Troubleshooting Common Stability Issues

start Start: Inconsistent Experimental Results or Visual Anomaly in Stock precipitate Is there a visible precipitate? start->precipitate warm Gently warm (37°C) and sonicate vial precipitate->warm Yes degradation Suspect Chemical Degradation (No precipitate, but poor activity) precipitate->degradation No recheck Did it redissolve? warm->recheck use_cautiously Use solution, but consider lowering stock concentration in the future. recheck->use_cautiously Yes discard Discard aliquot. Compound may have crashed out. Prepare fresh stock. recheck->discard No purity_check Analyze aliquot by LC-MS to confirm purity & identity degradation->purity_check purity_ok Is purity >95%? purity_check->purity_ok investigate_assay Compound is stable. Troubleshoot experimental assay (reagents, cells, etc.). purity_ok->investigate_assay Yes degraded Purity <95% or degradants present. Discard all stocks from this batch. Prepare fresh using anhydrous DMSO. purity_ok->degraded No

Caption: A logical flowchart for troubleshooting common stability issues.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Publications. [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [Link]

  • Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]

  • Popa-Burke, I. G., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening. This is referenced within a search result that aggregates related literature. [Link]

  • Engeloch, C., Schopfer, U., Müller, F., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1004. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]

  • dmsostore. (n.d.). Product Care and Storage. dmsostore. [Link]

  • RCSB Protein Data Bank. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. RCSB PDB. [Link]

  • Google Patents. (n.d.). Processes for the production of picolinic acid dericatives.
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(32), 3635-3638. [Link]

  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. ResearchGate. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]

  • Captivate Bio. (n.d.). Small Molecules. Captivate Bio. [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041–1047. [Link]

  • ResearchGate. (2020). Synthesis of monosubstituted dipicolinic acid hydrazide derivative and structural characterization of novel Co(III) and Cr(III) complexes. ResearchGate. [Link]

  • Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates.
  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

Sources

Technical Support Center: Fluorinated Picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FPA-SYN-2024 Subject: Troubleshooting Guide for Synthesis, Stability, and Purification of Fluorinated Picolinic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Deceptive" Scaffold

Fluorinated picolinic acids (FPAs) are critical bioisosteres in medicinal chemistry, often used to modulate metabolic stability (


 tuning) and lipophilicity. However, they present a "perfect storm" of synthetic challenges:
  • Electronic Deactivation: The pyridine ring is electron-deficient, making electrophilic fluorination difficult.

  • Thermal Instability: The 2-carboxylic acid position is prone to thermal decarboxylation, a process accelerated by electron-withdrawing fluorine substituents.[1]

  • Amphoteric Nature: The product exists as a zwitterion, making isolation from aqueous salt streams (e.g., after hydrolysis) notoriously difficult.

This guide addresses these specific failure points with actionable protocols.

Module 1: Synthesis Strategy & Regioselectivity

Q: I cannot achieve regioselective fluorination on the picolinic acid core. What is the correct route?

A: Direct fluorination of picolinic acid is rarely successful due to the deactivated ring. You must choose a route based on the target position. Use the decision matrix below to select your starting material.

Workflow: Route Selection for FPAs

SynthesisRoutes Start Target Molecule: Fluorinated Picolinic Acid Pos3 Target: 3-Fluoro Start->Pos3 Pos6 Target: 6-Fluoro Start->Pos6 Pos45 Target: 4- or 5-Fluoro Start->Pos45 Lithiation Route A: Directed Lithiation (Lithiated intermediate + NFSI) Pos3->Lithiation Small Scale Oxidation3 Route B: Oxidation of 3-Fluoro-2-Picoline Pos3->Oxidation3 Scale-up Preferred Halex Route C: Halex Reaction (6-Chloro + KF/Ph4PBr) Pos6->Halex Industrial Standard Diazotization Route D: Balz-Schiemann (6-Amino precursor) Pos6->Diazotization High Purity req. BuildingBlock Route E: De Novo Synthesis (Fluorinated acyclic precursors) Pos45->BuildingBlock

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on fluorination site.

Technical Insight:
  • 3-Position: The 3-position is difficult to access via

    
     because it is meta to the ring nitrogen.[1] The most robust method is the oxidation of commercially available 3-fluoro-2-methylpyridine  using 
    
    
    
    or catalytic oxidation (
    
    
    system).[1]
  • 6-Position: This position is activated for Nucleophilic Aromatic Substitution (

    
    ).[1] The Halex reaction  (Halogen Exchange) is standard: converting 6-chloropicolinic esters using anhydrous KF and a phase transfer catalyst (e.g., 
    
    
    
    ) in sulfolane or DMSO.

Module 2: The Decarboxylation Trap

Q: My yield is low. NMR shows the formation of fluoropyridine (loss of -COOH). How do I stop this?

A: Decarboxylation is the primary failure mode. It follows the Hammick Mechanism , where the zwitterionic form facilitates


 loss. Fluorine substituents (EWG) destabilize the ground state but can stabilize the transition state, accelerating this process.

Mechanism of Failure:

  • Zwitterion Formation: Proton transfers from -COOH to the Pyridine-N.[1]

  • Ylide Formation:

    
     leaves, generating a transient ylide at the 2-position.
    
  • Protonation: The ylide abstracts a proton to form the decarboxylated pyridine.

Troubleshooting Protocol: Hydrolysis Without Decarboxylation

If you are hydrolyzing an ester (e.g., ethyl 3-fluoropicolinate), do not use acid hydrolysis . Acidic pH promotes the protonated species required for decarboxylation.

Optimized Base Hydrolysis Protocol:

  • Reagent: Use LiOH (2.0 equiv) in THF:Water (3:1) . LiOH is preferred over NaOH/KOH because Lithium coordinates tightly to the carboxylate, stabilizing it against decarboxylation.

  • Temperature: Maintain temperature < 40°C . Never reflux. Monitor by LCMS until the ester is consumed.

  • Quenching (Critical Step):

    • Do NOT acidify to pH 1.

    • Adjust pH carefully to the isoelectric point (approx. pH 3.0 - 3.5) using weak acid (e.g., Acetic Acid or 1M HCl dropwise) at 0°C .

    • Why? The rate of decarboxylation is highest for the free acid form in hot solution. Keeping it cold and avoiding excess acid prevents the reaction.

Module 3: The Purification Nightmare

Q: I cannot extract the product from the aqueous layer. It's water-soluble and won't partition into Ethyl Acetate.[1]

A: Fluorinated picolinic acids are zwitterionic and highly polar. Standard extraction fails because the distribution coefficient (


) is near zero or negative at most pH levels.
Solution A: The "Copper Chelation" Method (High Purity)

This is the most reliable method for isolating difficult picolinic acids from salts.

  • Complexation: Add Copper(II) Acetate (0.5 equiv) to the aqueous solution. The bis(picolinato)copper(II) complex will precipitate as a blue/purple solid.

  • Filtration: Filter the solid. Inorganic salts (NaCl, LiCl) remain in the filtrate.

  • Release: Suspend the copper complex in water and treat with

    
     gas  (traditional) or Thioacetamide  (safer alternative) to precipitate CuS.
    
  • Final Isolation: Filter off the black CuS. The filtrate contains pure free acid. Lyophilize to obtain the product.

Solution B: Continuous Extraction (Scale-up Friendly)

If metal waste is a concern, use a continuous liquid-liquid extractor.[1]

  • Solvent: Use n-Butanol or IPA/CHCl3 (1:3) .[1] These solvents have better miscibility with the zwitterion than EtOAc.

  • Setup: Adjust aqueous pH to 3.2 (isoelectric point). Run continuous extraction for 12–24 hours.

Data: Solubility Profile of 3-Fluoropicolinic Acid
SolventSolubility (mg/mL)Notes
Water (pH 7) > 500Exists as anion (highly soluble)
Water (pH 3) ~ 80Isoelectric point (least soluble, but still high)
Ethanol ~ 40Moderate solubility
Dichloromethane < 1Poor extraction solvent
THF ~ 5Poor solubility

Module 4: Safety & Reagent Handling

Q: Are there specific hazards with fluorinated pyridine precursors?

A: Yes. Beyond standard lab safety, note the following:

  • HF Generation: Hydrolysis of labile C-F bonds (especially at the 2- or 4-positions if activated by N-oxidation) can release HF.[1] Always have Calcium Gluconate gel available.

  • Thermal Runaway: The Halex reaction (Cl

    
     F exchange) is often run in polar aprotic solvents (DMSO, Sulfolane) at high temperatures (>140°C).
    
    • Risk:[2] Decomposition of the solvent or PTC can lead to rapid pressure buildup.

    • Control: Use a blast shield. Ensure the reaction vessel has a rupture disc. Do not exceed the onset temperature of solvent decomposition (DSC data recommended for scale-up).

References

  • Synthesis of Fluorinated Pyridines

    • Title: "Recent Advances in the Synthesis of Fluorin
    • Source:Chemical Reviews
    • URL:[Link]

  • Decarboxylation Mechanism

    • Title: "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution"
    • Source:Canadian Journal of Chemistry
    • URL:[Link]

  • Nucleophilic Fluorin

    
    ): 
    
    • Title: "Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolin
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Purification & Solubility

    • Title: "Solubility and Crystallization Studies of Picolinic Acid"[3]

    • Source:MDPI Processes
    • URL:[Link]

Sources

Technical Support Center: 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2,3-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable research compound. As Senior Application Scientists, we have compiled this information based on established chemical principles, field-proven insights, and authoritative literature to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of 5-(2,3-Difluorophenyl)picolinic acid.

Q1: What are the common physical signs of decomposition? A: Decomposition can manifest as a discoloration of the solid material, often turning from a white or off-white powder to yellow or brown.[1] You may also observe poor solubility in solvents where it was previously soluble, or the appearance of unexpected particles.[1]

Q2: What is the primary decomposition pathway for this compound? A: The most significant decomposition pathway for picolinic acids and their derivatives is thermal decarboxylation.[2][3] This reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), particularly upon heating.[4]

Q3: What are the ideal long-term storage conditions? A: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric oxygen.[7]

Q4: Is 5-(2,3-Difluorophenyl)picolinic acid sensitive to light? A: Yes, similar pyridinecarboxylic acids are known to be susceptible to photodegradation.[1] Therefore, it is crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1]

Q5: What solvents should be avoided for long-term storage of solutions? A: While highly soluble in water, aqueous solutions can facilitate decarboxylation, especially at elevated temperatures or non-neutral pH.[3][8] Avoid storing solutions for extended periods, especially in protic solvents or under conditions that promote the formation of zwitterionic species, which can accelerate decarboxylation.[3] Prepare solutions fresh for each experiment whenever possible.

Q6: How does pH affect the stability of the compound in solution? A: The rate of decarboxylation for picolinic acids is pH-dependent.[3][9] Both the neutral acid and its zwitterionic form can undergo decarboxylation.[3] Extreme pH levels (both acidic and basic) can catalyze degradation and should be avoided during storage and in reaction conditions unless specifically required by the protocol.[1][9]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Scenario 1: Solid Compound Appears Discolored or Exhibits Poor Solubility
Problem Potential Root Cause Recommended Solution & Scientific Rationale
The white powder has developed a yellow or brown tint.Oxidation/Photodegradation: Heterocyclic aromatic rings can be susceptible to oxidation, a process often accelerated by light and air (oxygen).[1][10]Action: Discard the discolored material as its purity is compromised. Prevention: Always store the solid under an inert atmosphere (N₂ or Ar) and in a light-proof container (e.g., amber glass vial). Ensure the container is tightly sealed to prevent exposure to moisture and air.[1][5]
The compound no longer dissolves easily in a solvent it was previously soluble in.Polymerization or Formation of Insoluble Degradants: Chronic exposure to heat, light, or moisture can lead to the formation of less soluble degradation products or polymers.[1]Action: Attempt to aid dissolution by gentle warming or sonication, but be aware that the material may already be partially degraded. Analyze a small, dissolved portion by LC-MS to check for purity before use. Prevention: Adhere strictly to recommended storage conditions (cool, dry, dark, inert atmosphere).[7] Avoid temperature cycling of the storage container.
Scenario 2: Inconsistent Analytical Results (HPLC, LC-MS, etc.)
Problem Potential Root Cause Recommended Solution & Scientific Rationale
Unexpected peaks appear in the chromatogram.Solution-Phase Decomposition: The compound may be degrading in the dissolution solvent or mobile phase. Factors like pH, solvent reactivity, and temperature contribute to this instability.[9][11]Action: Prepare solutions immediately before analysis. If using a buffered mobile phase, ensure its pH is compatible with the compound's stability (ideally near neutral). Use a cooled autosampler (e.g., 4°C) to minimize degradation while samples are queued for injection.
Assay values are lower than expected or decrease over time.Decarboxylation: The primary cause is often decarboxylation, which can occur slowly in solution at room temperature or accelerate upon heating.[3] This results in the formation of 2,3-difluoro-5-(pyridin-2-yl)benzene, which has a different retention time and mass.Action: Quantify samples as quickly as possible after preparation. If heating is part of your sample preparation, minimize both the temperature and the duration. Prevention: Conduct a solution stability study by analyzing aliquots over time (e.g., 0, 2, 4, 8, 24 hours) to determine the viable window for analysis in your specific solvent system.

Core Mechanism of Decomposition: Decarboxylation

The principal route of degradation for 5-(2,3-Difluorophenyl)picolinic acid is decarboxylation, a reaction common to picolinic acid and its derivatives. This process is often facilitated by heat and can occur via a mechanism similar to the Hammick reaction .[2]

In this mechanism, the picolinic acid, upon heating, can form a zwitterionic intermediate. This intermediate then loses carbon dioxide to form a reactive ylide or carbene species, which is subsequently protonated by the solvent or trace amounts of water to yield the decarboxylated product.[2][3]

G cluster_0 Decarboxylation Pathway A 5-(2,3-Difluorophenyl)picolinic Acid B Zwitterionic Intermediate A->B Heat (Δ) C Loss of CO2 B->C D Hammick Intermediate (Ylide/Carbene) C->D E Protonation D->E F Decarboxylated Product E->F

Caption: The thermal decarboxylation pathway of picolinic acid.

Recommended Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound
  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Inerting: Before sealing, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage Location: Place the sealed vial inside a secondary container with a desiccant. Store this assembly in a refrigerator at 2-8°C .[7]

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes to prevent condensation of moisture onto the cold solid.

Protocol 2: Preparation and Handling of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents if possible. For aqueous solutions, use deionized water and consider buffering to a neutral pH if the solution needs to be kept for a few hours.

  • Preparation: Prepare solutions fresh for each experiment. Calculate and weigh the required amount of compound just before dissolution.

  • Short-Term Storage: If a solution must be stored temporarily, keep it in a tightly capped vial, protected from light, at 2-8°C. Do not store for more than 24 hours without first conducting a stability study.

  • Analysis: When analyzing by methods like HPLC/LC-MS, use a cooled autosampler set to ~4°C to minimize degradation of samples waiting in the queue.

Troubleshooting Workflow

G Start Decomposition Suspected CheckSolid Inspect Solid Compound: - Discoloration? - Poor Solubility? Start->CheckSolid CheckSolution Review Analytical Data: - Extra Peaks? - Low Assay? Start->CheckSolution SolidYes Solid is Degraded CheckSolid->SolidYes Yes NoIssue No Obvious Issue CheckSolid->NoIssue No SolutionYes Degradation in Solution CheckSolution->SolutionYes Yes CheckSolution->NoIssue No Discard Discard Material & Review Storage Protocol SolidYes->Discard Optimize Optimize Handling: - Prepare Fresh - Use Cooled Autosampler - Check pH SolutionYes->Optimize End Problem Resolved Discard->End Optimize->End Investigate Investigate Reaction Conditions: - Temperature? - Reagent Incompatibility? NoIssue->Investigate Investigate->End

Caption: A workflow for troubleshooting decomposition issues.

References

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wang, Z., et al. (2023). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology. Retrieved from [Link]

  • Bazzicalupi, C., et al. (2020). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Retrieved from [Link]

  • Jain, M. (2015). Factors affecting stability of drugs. Slideshare. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Mijin, D., et al. (2011). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Retrieved from [Link]

  • Erickson, G. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Google Patents. (1966). Processes for the production of picolinic acid derivatives.
  • MySkinRecipes. (n.d.). 5-(4-Fluorophenyl)picolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Google Patents. (1966). Process for the production of new picolinic acid derivatives.
  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • Rebelo, L. P. N., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Retrieved from [Link]

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Technical Support Center: Optimizing Coupling Reactions with 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2,3-Difluorophenyl)picolinic acid. This guide is designed to provide expert advice and practical troubleshooting strategies for common coupling reactions involving this versatile building block. The unique electronic properties of the difluorophenyl group and the coordinating ability of the picolinic acid moiety present both opportunities and challenges in synthesis. This resource will help you navigate these challenges to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 5-(2,3-Difluorophenyl)picolinic acid in coupling reactions?

A1: 5-(2,3-Difluorophenyl)picolinic acid is a valuable building block in medicinal chemistry and materials science. Its structural motifs are often found in pharmacologically active compounds. The most common coupling reactions for this molecule are:

  • Suzuki-Miyaura Coupling: To form biaryl structures by coupling the picolinic acid (as a halide or triflate derivative) with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups by coupling an amino-picolinic acid derivative with an aryl halide or triflate.[1]

  • Amide Bond Formation: To create amide derivatives by reacting the carboxylic acid with a primary or secondary amine.[2][3]

Q2: How do the electronic properties of the 2,3-difluorophenyl group affect coupling reactions?

A2: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can influence reaction outcomes in several ways:

  • Increased Acidity: The picolinic acid proton is more acidic, which can affect base selection in coupling reactions.

  • Modified Reactivity of Aryl Halides: If the picolinic acid is derivatized to an aryl halide for a cross-coupling reaction, the electron-withdrawing groups can make the C-X bond more susceptible to oxidative addition to the palladium catalyst.[4]

  • Potential for Altered Ligand Properties: If used as a ligand itself, the electronic nature will influence the coordination to the metal center.

Q3: Can the picolinic acid nitrogen interfere with my palladium-catalyzed reaction?

A3: Yes, the pyridine nitrogen can act as a ligand and coordinate to the palladium catalyst. This can sometimes be a productive step, forming a stable pre-catalyst complex. However, it can also potentially inhibit the catalytic cycle by occupying a coordination site needed for the reaction to proceed. Careful selection of a more strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligand can often mitigate this issue.[5]

Troubleshooting Guides for Common Coupling Reactions

Scenario 1: Suzuki-Miyaura Coupling

In this scenario, we will consider the coupling of a halogenated derivative of 5-(2,3-Difluorophenyl)picolinic acid with an aryl boronic acid.

Problem: Low to No Product Yield

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Solution: Ensure your palladium source, particularly Pd(0) catalysts like Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species.[6] Consider using a more robust pre-catalyst, such as a palladacycle.
Improper Base Selection Solution: The base is crucial for activating the boronic acid.[7] For this electron-deficient system, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. If the reaction is sluggish, consider a stronger base like Cs₂CO₃. Ensure the base is finely powdered and dry.
Sub-optimal Solvent Choice Solution: A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[8] Common choices include dioxane/water, THF/water, or toluene/ethanol/water.[9] The solvent must solubilize all reactants. Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[10]
Ligand Issues Solution: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[4] For electron-deficient aryl halides, an electron-rich and bulky phosphine ligand like SPhos, XPhos, or RuPhos can accelerate the oxidative addition step.[11] Ensure the correct ligand-to-metal ratio is used, typically 1:1 to 4:1.[10]
Protodeboronation of Boronic Acid Solution: This is the undesired cleavage of the C-B bond of the boronic acid. Using a less nucleophilic base or switching to a boronic ester (e.g., a pinacol ester) can mitigate this side reaction.[12][13]

Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Cascade cluster_success Successful Outcome Start Aryl Halide + Boronic Acid Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100 °C) LowYield Low Yield? Start->LowYield CheckCatalyst Screen Catalysts (e.g., Pd(PPh₃)₄, G3-Palladacycle) LowYield->CheckCatalyst Yes Success High Yield of Coupled Product LowYield->Success No ChangeBase Screen Bases (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->ChangeBase ChangeSolvent Screen Solvents (e.g., Toluene/EtOH/H₂O, THF/H₂O) ChangeBase->ChangeSolvent ChangeLigand Screen Ligands (e.g., XPhos, RuPhos) ChangeSolvent->ChangeLigand ChangeLigand->Success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Scenario 2: Buchwald-Hartwig Amination

Here, we'll address the coupling of an amine with a halogenated derivative of 5-(2,3-Difluorophenyl)picolinic acid.

Problem: Formation of Side Products (Hydrodehalogenation and Homocoupling)

Potential Cause Troubleshooting Steps & Explanation
Hydrodehalogenation Explanation: This is the reduction of your aryl halide to the corresponding arene, consuming your starting material. It can be caused by sources of hydride in the reaction mixture.[14] Solution: Avoid amine bases or alcohol solvents if this is a major issue. Switch to a non-nucleophilic inorganic base like NaOtBu, LHMDS, or K₃PO₄ and an aprotic solvent like toluene or dioxane.[14]
Homocoupling of Aryl Halide Explanation: Your aryl halide can dimerize, especially at high temperatures or if the catalyst is not properly stabilized. Solution: Lower the reaction temperature. Ensure a sufficient ligand-to-palladium ratio to prevent catalyst aggregation. Screening different ligands can also minimize this side reaction.[14]
Catalyst Deactivation Explanation: Oxygen can oxidize the active Pd(0) catalyst.[10] Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]

Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 2 mol%) and the ligand (if not part of the pre-catalyst, 4 mol%) to a series of reaction vials.

  • Addition of Reactants: To each vial, add the halogenated 5-(2,3-Difluorophenyl)picolinic acid derivative (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (2.0 equiv).

  • Solvent Addition: Add the degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block. Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analysis: Once the reactions are complete, analyze the crude reaction mixtures to determine the yield of the desired product and the extent of side product formation.

Scenario 3: Amide Bond Formation

This involves the direct coupling of 5-(2,3-Difluorophenyl)picolinic acid with an amine.

Problem: Incomplete Conversion or Difficult Purification

Potential Cause Troubleshooting Steps & Explanation
Poor Activation of Carboxylic Acid Explanation: The carboxylic acid needs to be activated to react with the amine.[15] Solution: Use a reliable coupling agent such as HATU, HOBt/EDC, or T3P. For more challenging couplings, converting the carboxylic acid to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though this is a harsher method.[2][16]
Steric Hindrance Explanation: If either the amine or the picolinic acid is sterically bulky, the reaction may be slow. Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically demanding coupling reagent.
Side Reactions with SOCl₂ Explanation: When preparing the acid chloride of picolinic acid with thionyl chloride, chlorination of the pyridine ring can sometimes occur as a side reaction.[2][3] Solution: If this is observed, switch to a milder method for acid activation, such as using oxalyl chloride at low temperature or employing a peptide coupling reagent.
Purification Issues Explanation: The product amide may have similar polarity to unreacted starting materials or byproducts from the coupling reagent. Solution: An acidic or basic aqueous wash during the workup can help remove unreacted starting amine or acid, respectively. Careful selection of the solvent system for column chromatography is also critical.

Diagram: Amide Coupling Activation Pathways

Amide_Coupling cluster_activation Activation Methods PicolinicAcid 5-(2,3-Difluorophenyl)picolinic Acid CouplingReagent Peptide Coupling Reagent (e.g., HATU, EDC/HOBt) PicolinicAcid->CouplingReagent AcidChloride Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) PicolinicAcid->AcidChloride ActivatedIntermediate Activated Intermediate CouplingReagent->ActivatedIntermediate AcidChloride->ActivatedIntermediate AmideProduct Product Amide ActivatedIntermediate->AmideProduct Amine R-NH₂ Amine->AmideProduct

Caption: Common activation pathways for amide bond formation.

By understanding the key parameters and potential pitfalls associated with coupling reactions involving 5-(2,3-Difluorophenyl)picolinic acid, researchers can develop robust and efficient synthetic routes. This guide provides a starting point for troubleshooting and optimization, leading to more successful experimental outcomes.

References

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. [Link]

  • PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers. [Link]

  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. [Link]

  • Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • ACS Publications. Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes | Journal of the American Chemical Society. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • David Spring's group. The reductive cleavage of picolinic amides. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents.
  • ACS Publications. Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • chemequations.com. picolinic acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

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Technical Support Center: NMR Analysis of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 5-(2,3-Difluorophenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this specific fluorinated picolinic acid derivative. This guide provides in-depth, experience-driven advice to troubleshoot common issues and ensure the acquisition of high-quality, reliable data.

I. Understanding the Molecule: Predicted Spectral Characteristics

Before delving into troubleshooting, it is crucial to have a foundational understanding of the expected NMR signals for 5-(2,3-Difluorophenyl)picolinic acid. The molecule's structure, with its distinct aromatic rings and fluorine substituents, gives rise to a unique and complex spectral fingerprint.

Expected Proton (¹H) NMR Signals:

The ¹H NMR spectrum is anticipated to show signals corresponding to the protons on both the picolinic acid and the difluorophenyl rings. The acidic proton of the carboxylic acid may be broad or exchangeable with residual water in the solvent.[1]

  • Picolinic Acid Protons: Three distinct aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring.

  • Difluorophenyl Protons: Three aromatic protons. Their signals will be split not only by neighboring protons but also by the adjacent fluorine atoms, leading to complex multiplet patterns due to ¹H-¹⁹F coupling.

Expected Fluorine (¹⁹F) NMR Signals:

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3]

  • Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.

  • These signals will likely appear as complex multiplets due to coupling to each other (¹⁹F-¹⁹F coupling) and to the neighboring aromatic protons (¹H-¹⁹F coupling).

Expected Carbon (¹³C) NMR Signals:

The ¹³C NMR spectrum will show signals for all twelve carbon atoms in the molecule.

  • The signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling.

  • Carbons two or three bonds away from the fluorine atoms may also show smaller couplings.

  • The carboxylic acid carbonyl carbon will typically appear at the downfield end of the spectrum.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of 5-(2,3-Difluorophenyl)picolinic acid in a question-and-answer format.

Sample Preparation

Q1: My compound is not dissolving well in CDCl₃, leading to broad peaks. What should I do?

A1: Poor solubility is a common cause of broad peaks in NMR spectra.[1] While chloroform-d (CDCl₃) is a standard solvent, 5-(2,3-Difluorophenyl)picolinic acid may have limited solubility due to its polar carboxylic acid group.

  • Recommended Action: Switch to a more polar deuterated solvent.[4] Good alternatives include:

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Methanol-d₄ (CD₃OD)

    • Acetone-d₆

  • Expert Insight: DMSO-d₆ is often an excellent choice for carboxylic acids as it can help to sharpen the acidic proton signal. However, be aware that solvent signals can sometimes overlap with analyte signals.[5] Always run a spectrum of the pure solvent to identify its peaks.

Q2: I see a broad peak around 1-5 ppm that I can't assign. What is it?

A2: This is very likely a water peak.[1] Deuterated solvents can absorb moisture from the air.

  • Confirmation: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange with the deuterium.[1]

  • Prevention: Use freshly opened or properly stored deuterated solvents. For highly sensitive experiments, consider using an oven-dried NMR tube and preparing the sample in a glove box or under an inert atmosphere.

¹H NMR Spectral Issues

Q3: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve these signals?

A3: Signal overlap in the aromatic region is expected for this molecule due to the similar electronic environments of the protons.

  • Initial Steps:

    • Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 or 600 MHz instead of 300 MHz). Higher fields increase the chemical shift dispersion, which can help to resolve overlapping signals.[6]

    • Change Solvents: Sometimes, changing the solvent can induce differential shifts in the proton resonances, leading to better separation.[6][7] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons.[6]

  • Advanced Techniques:

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show cross-peaks between adjacent protons on the same ring, helping to trace the connectivity.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be particularly useful for distinguishing between protons on the two different aromatic rings.

Q4: I'm having trouble assigning the protons on the difluorophenyl ring due to complex splitting from fluorine. How can I simplify this?

A4: The ¹H-¹⁹F coupling can indeed make the spectrum challenging to interpret.

  • ¹H{¹⁹F} Decoupling: This is an experiment where the fluorine nuclei are irradiated while the proton spectrum is acquired. This removes all ¹H-¹⁹F coupling, simplifying the proton signals to show only ¹H-¹H coupling. This can be invaluable for assigning the protons on the difluorophenyl ring.

  • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The splitting patterns in the fluorine spectrum will provide information about the number of adjacent protons, which can be used to aid the assignment of the ¹H spectrum.[2]

¹⁹F NMR Spectral Issues

Q5: My ¹⁹F NMR spectrum shows very broad signals. What could be the cause?

A5: Broadness in ¹⁹F NMR can arise from several factors.

  • Sample Concentration: Highly concentrated samples can lead to broad lines.[8] Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite can sometimes help.

  • Shimming: Poor shimming of the magnetic field can also lead to broad peaks.[1] Ensure the instrument is properly shimmed before acquiring the spectrum.

¹³C NMR Spectral Issues

Q6: I am struggling to assign the quaternary carbons, especially those in the difluorophenyl ring.

A6: Quaternary carbons do not have attached protons, so they do not show up in standard proton-detected experiments like HSQC.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to unknown carbons, you can assign the quaternary carbons. For example, the proton at position 6 of the picolinic acid ring should show an HMBC correlation to the carbon at the junction of the two rings.

III. Experimental Protocols & Workflows

Protocol 1: Standard Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR
  • Weigh approximately 5-10 mg of 5-(2,3-Difluorophenyl)picolinic acid into a clean, dry vial for ¹H and ¹⁹F NMR, or 20-30 mg for ¹³C NMR.[8][9]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]

  • Gently agitate the vial to ensure complete dissolution. If necessary, brief sonication can be used.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[9]

  • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Troubleshooting Workflow: Poor Spectral Resolution

G start Poor Spectral Resolution (Broad or Overlapping Peaks) check_solubility Is the sample fully dissolved? start->check_solubility change_solvent Change to a more polar solvent (e.g., DMSO-d6, CD3OD) check_solubility->change_solvent No check_concentration Is the sample too concentrated? check_solubility->check_concentration Yes change_solvent->check_concentration dilute_sample Dilute the sample check_concentration->dilute_sample Yes check_shimming Is the instrument properly shimmed? check_concentration->check_shimming No dilute_sample->check_shimming reshim Re-shim the instrument check_shimming->reshim No higher_field Acquire spectrum on a higher field instrument check_shimming->higher_field Yes reshim->higher_field twod_nmr Perform 2D NMR (COSY, HSQC, HMBC) higher_field->twod_nmr success Improved Resolution twod_nmr->success G start Begin Structure Assignment proton_nmr Acquire ¹H NMR start->proton_nmr carbon_nmr Acquire ¹³C NMR start->carbon_nmr fluorine_nmr Acquire ¹⁹F NMR start->fluorine_nmr hsqc Acquire ¹H-¹³C HSQC proton_nmr->hsqc cosy Acquire ¹H-¹H COSY proton_nmr->cosy carbon_nmr->hsqc assign_quaternary Assign quaternary carbons and confirm fragments fluorine_nmr->assign_quaternary assign_protons Assign protonated carbons and their attached protons hsqc->assign_protons hmbc Acquire ¹H-¹³C HMBC hmbc->assign_quaternary assign_connectivity Establish proton-proton coupling networks cosy->assign_connectivity assign_protons->hmbc assign_connectivity->hmbc final_structure Confirm Final Structure assign_quaternary->final_structure

Caption: A systematic workflow for the complete NMR-based structure assignment.

IV. Quantitative Data Summary

NucleusExperiment TypeKey Information ObtainedTypical Chemical Shift Ranges (ppm)
¹H 1D SpectrumNumber of unique proton environments, integration (proton count), coupling patterns (JHH)Aromatic: 7.0 - 9.0; Carboxylic Acid: >10 (variable)
COSYProton-proton (²⁻³JHH) correlationsN/A
¹³C 1D SpectrumNumber of unique carbon environmentsAromatic: 110 - 160; Carbonyl: >160
¹⁹F 1D SpectrumNumber of unique fluorine environments, coupling patterns (JFF, JHF)Organofluorine: -50 to -220 [2]
N/A HSQCDirect one-bond ¹H-¹³C correlationsN/A
N/A HMBCLong-range (²⁻³JHC) ¹H-¹³C correlationsN/A

V. References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Basics of NMR Sample preparation and analysis of NMR analysis data. Mesbah Energy. [Link]

  • A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications (RSC Publishing). [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ACS Publications. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Preparing an NMR sample. University of York Chemistry Teaching Labs. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. [Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • 1H NMR showing less peaks than expected? Reddit. [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • How to Reduce 1H NMR – Quantitative Evaluation Errors. Anasazi Instruments. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PMC. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. PMC. [Link]

  • The Resolution of ¹H NMR Spectra. Chemistry LibreTexts. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • Signal assignment of the analytes mixture. A, H-3 and H-5 of picric acid. ResearchGate. [Link]

  • 1H NMR: How Many Signals? Master Organic Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Appendix I. University of North Texas Digital Library. [Link]

  • Asymmetric 1,3-dipolar cycloaddition reaction of chiral 1-alkyl-1,2-diphospholes with diphenyldiazomethane - Supporting Information. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. PubMed. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Supplementary information for Leveraging the HMBC to Facilitate Metabolite Identification Bruker NMR Pulse sequences for the. UNL Digital Commons. [Link]

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  • Impurities and Degradation products. @rtMolecule. [Link]

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Technical Support Center: Managing Toxicity of 5-(2,3-Difluorophenyl)picolinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2,3-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing potential toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the use of 5-(2,3-Difluorophenyl)picolinic acid in cell culture.

Q1: What is the expected cytotoxic concentration range for 5-(2,3-Difluorophenyl)picolinic acid?

The effective concentration of a novel compound like 5-(2,3-Difluorophenyl)picolinic acid can vary significantly depending on the cell line and assay conditions. For initial screening, it is recommended to test a broad range of concentrations, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to establish a dose-response curve.[1] Some picolinic acid derivatives have shown IC50 values ranging from 0.032 mM to 25.85 mM in Chinese Hamster Ovary (CHO) cells.[2]

Q2: I'm observing higher-than-expected toxicity. What are the potential mechanisms of action for picolinic acid derivatives?

Picolinic acid and its derivatives can exert cellular effects through several mechanisms:

  • Chelation of Metal Ions: Picolinic acid is a known chelating agent for divalent and trivalent metal ions such as zinc (Zn2+) and iron (Fe2+).[2][3] These metal ions are crucial for the function of various enzymes and proteins involved in DNA replication and cell division.[2] By chelating these ions, picolinic acid derivatives can inhibit cell growth.[2]

  • Induction of Apoptosis: Some derivatives of picolinic acid have been shown to induce apoptosis, or programmed cell death.[4][5] This can be mediated through pathways such as endoplasmic reticulum (ER) stress, leading to the activation of caspases.[4] One study on a novel picolinic acid derivative demonstrated the activation of caspases 3, 4, and 9 in human non-small cell lung cancer cells.[4]

  • Generation of Reactive Oxygen Species (ROS): The cellular metabolism of certain compounds can lead to the production of ROS, causing oxidative stress and subsequent cell damage.[6][7] While not directly demonstrated for 5-(2,3-Difluorophenyl)picolinic acid, exposure to high levels of fluoride has been associated with oxidative stress in biological systems.[8]

  • Cell Cycle Arrest: Picolinic acid has been observed to reversibly arrest normal cells in the G1 phase of the cell cycle.[9] However, the effect on transformed or cancer cells can vary, with some cell lines showing blocks in G1, G2, or both phases.[9]

Q3: How does the difluorophenyl substitution affect the compound's properties?

The addition of fluorine atoms to a molecule can significantly alter its physicochemical properties, including:

  • Lipophilicity: Fluorine substitution can increase the lipophilicity (logP) of a compound, which can enhance its ability to cross cell membranes.[2]

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can make the compound more resistant to metabolic degradation, potentially leading to a longer half-life in cell culture.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.

Q4: Are there any known stability issues with 5-(2,3-Difluorophenyl)picolinic acid in cell culture media?
Q5: What solvents are recommended for dissolving 5-(2,3-Difluorophenyl)picolinic acid?

Picolinic acid itself is very soluble in water.[12][13] However, the difluorophenyl substitution may decrease its aqueous solubility. For many organic compounds used in cell culture, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[1] It is crucial to ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the toxicity of 5-(2,3-Difluorophenyl)picolinic acid.

Issue 1: Excessive or Unexpected Cell Death

If you are observing a higher level of cell death than anticipated, consider the following troubleshooting steps.

1.1 Verify Compound Concentration and Purity
  • Action: Double-check all calculations for dilutions from the stock solution. If possible, verify the concentration and purity of the compound using analytical methods such as HPLC.

  • Rationale: Errors in dilution can lead to unintentionally high concentrations of the compound being added to the culture.[1] Impurities in the compound preparation could also contribute to toxicity.[11]

1.2 Assess Compound Solubility and Stability
  • Action: Visually inspect the culture wells for any signs of compound precipitation after addition.[1] To assess stability, you can incubate the compound in your complete cell culture medium for the duration of your experiment and then analyze for degradation products.[10]

  • Rationale: Poor solubility can lead to the formation of precipitates, which can have non-specific toxic effects on cells.[1] Degradation of the compound could produce byproducts with higher toxicity than the parent molecule.

1.3 Optimize Incubation Time and Seeding Density
  • Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[1] Also, optimize the initial cell seeding density, as this can influence the apparent toxicity of a compound.

  • Rationale: Cytotoxic effects are often time-dependent.[1] A high cell density might mask toxicity, while a very low density could make the cells more susceptible.

1.4 Evaluate Cell Health and Culture Conditions
  • Action: Ensure that your cells are healthy, in the logarithmic growth phase, and within a low passage number range before starting the experiment.[1] Routinely check for contamination.[11]

  • Rationale: Unhealthy cells or those at a high passage number can be more sensitive to chemical insults.[1] Microbial contamination can also cause cell death and confound results.[11]

Issue 2: Inconsistent or Non-Reproducible Results

Variability in your results can be frustrating. The following steps can help improve the reproducibility of your experiments.

2.1 Standardize Experimental Procedures
  • Action: Ensure consistent cell seeding, pipetting techniques, and incubation conditions across all experiments.[1] Avoid edge effects in multi-well plates by filling the outer wells with sterile PBS or media.[1]

  • Rationale: Minor variations in experimental procedures can lead to significant differences in results.[14]

2.2 Use Appropriate Controls
  • Action: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control (a compound with known cytotoxic effects).

  • Rationale: The vehicle control helps to distinguish the effect of the compound from that of the solvent. A positive control validates that the assay is working correctly.

2.3 Consider the Choice of Viability Assay
  • Action: Be aware of the limitations of your chosen cell viability assay. For example, MTT assays can sometimes yield false-positive results.[15] Consider using a complementary assay to confirm your findings (e.g., a trypan blue exclusion assay or a fluorescence-based live/dead stain).

  • Rationale: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[16] Using multiple assays can provide a more complete picture of the compound's effect on cell viability.

Issue 3: Investigating the Mechanism of Toxicity

Once you have established a reproducible cytotoxic effect, you may want to investigate the underlying mechanism.

3.1 Assessing Apoptosis
  • Experimental Protocol:

    • Treat cells with 5-(2,3-Difluorophenyl)picolinic acid at the IC50 concentration for the determined optimal time.

    • Harvest both adherent and floating cells.

    • Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity.

3.2 Measuring Caspase Activation
  • Experimental Protocol:

    • Treat cells with the compound as described above.

    • Lyse the cells and measure the activity of key caspases (e.g., caspase-3, -8, -9) using commercially available colorimetric or fluorometric assay kits.

  • Data Interpretation: An increase in the activity of specific caspases can indicate the involvement of either the intrinsic (caspase-9) or extrinsic (caspase-8) apoptotic pathway, with both converging on the executioner caspase-3.[17]

  • Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17]

3.3 Detecting Oxidative Stress
  • Experimental Protocol:

    • Treat cells with the compound.

    • Load the cells with a fluorescent probe that detects reactive oxygen species (ROS), such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Data Interpretation: An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Rationale: Many cytotoxic compounds induce the production of ROS, which can damage cellular components and trigger cell death.[6]

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Unexpected Toxicity

A High Cell Death Observed B Verify Compound Concentration & Purity A->B Step 1 C Assess Solubility & Stability B->C Step 2 D Optimize Incubation Time & Seeding Density C->D Step 3 E Evaluate Cell Health & Culture Conditions D->E Step 4 F Problem Resolved E->F If successful G Investigate Mechanism of Toxicity E->G If reproducible

Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.

Simplified Apoptosis Signaling Pathway

cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 Caspase-9->Caspase-3 5_DFPPA 5-(2,3-Difluorophenyl)picolinic acid 5_DFPPA->Death Receptors 5_DFPPA->Mitochondrial Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptotic pathways induced by the test compound.

Data Summary Table

ParameterRecommended Range/ValueRationale
Initial Screening Concentration 1 nM - 100 µMTo establish a comprehensive dose-response curve.[1]
Incubation Time 24, 48, 72 hoursTo capture both early and late cytotoxic events.[1]
Final DMSO Concentration < 0.5%To minimize solvent-induced toxicity.
Cell Seeding Density (96-well) 5,000 - 10,000 cells/wellTo ensure optimal cell growth and response to the compound.[1]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. BenchChem.
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  • National Center for Biotechnology Inform
  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Abe, J., Matalon, R., & Freshney, R. I. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 9(10), 2267.
  • International Journal of Innovative Research in Technology. (2025).
  • Sivak, J. G., & Gershon, D. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4972.
  • Fernandez-Botello, F., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry, 27(7-8), 643-657.
  • Fernandez-Botello, F., et al. (2025). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study.
  • Chemister.ru. (n.d.). Picolinic acid.
  • Leff, T., & Guroff, G. (1977). Control of growth by picolinic acid: differential response of normal and transformed cells. Journal of Cellular Physiology, 92(3), 401–409.
  • ResearchGate. (n.d.). Cell viability studies: (A) Effect of compound 5f on the viability of....
  • El-Bialy, B. E., et al. (2025). Astaxanthin alleviates fipronil-induced neuronal damages in male rats through modulating oxidative stress, apoptosis, and inflammatory markers. Scientific Reports, 15(1), 1-18.
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  • ResearchGate. (n.d.). Cytotoxic action of compounds 5–16 on P3X cells after 24-hour culturing (MTT test).
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Validation & Comparative

A Comparative Analysis of 5-(2,3-Difluorophenyl)picolinic Acid and 5-(2,5-Difluorophenyl)picolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The subtle yet significant impact of positional isomerism of these fluorine substituents can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of two such positional isomers: 5-(2,3-Difluorophenyl)picolinic acid and 5-(2,5-Difluorophenyl)picolinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental guidance.

Introduction to the Picolinic Acid Scaffold and the Influence of Fluorine Substitution

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, is a privileged scaffold in drug discovery.[1] Its derivatives have been explored for a multitude of therapeutic applications, including as enzyme inhibitors, anticancer agents, and immunomodulators.[2][3] The picolinic acid moiety can act as a bidentate chelating agent, which can be crucial for interaction with metalloenzymes.[4]

The introduction of a difluorophenyl group at the 5-position of the picolinic acid core is a deliberate design choice aimed at enhancing biological activity. Fluorine, being the most electronegative element, can introduce a range of effects:

  • Modulation of Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly increase the acidity of the carboxylic acid group, which can influence its interaction with biological targets and its solubility.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation, thereby increasing its half-life in vivo.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.

The key difference between the two molecules under consideration lies in the placement of the fluorine atoms on the phenyl ring. This seemingly minor structural change can lead to significant differences in their electronic distribution, steric profile, and ultimately, their biological activity.

Physicochemical Properties: A Comparative Overview

While experimental data for these specific isomers is not widely published, we can predict their key physicochemical properties based on the known effects of fluorine substitution on related aromatic systems.[1][5]

Property5-(2,3-Difluorophenyl)picolinic acid (Predicted)5-(2,5-Difluorophenyl)picolinic acidRationale for Predicted Differences
Molecular Formula C₁₂H₇F₂NO₂C₁₂H₇F₂NO₂[6][7]Identical
Molecular Weight 235.19 g/mol 235.2 g/mol [6]Identical
CAS Number Not readily available1261947-80-1[6]Unique identifier
Predicted pKa ~3.0 - 3.5~3.2 - 3.7The ortho- and meta-fluorines in the 2,3-isomer exert a stronger combined inductive electron-withdrawing effect on the carboxylic acid via the pyridine ring, leading to a lower pKa (higher acidity) compared to the ortho- and para-fluorines in the 2,5-isomer.
Predicted logP ~2.0 - 2.5~2.2 - 2.7The increased polarity due to the closer proximity of the fluorine atoms in the 2,3-isomer may lead to a slightly lower logP (lower lipophilicity) compared to the 2,5-isomer.
Predicted Solubility Moderately soluble in polar organic solvents, sparingly soluble in water.Moderately soluble in polar organic solvents, sparingly soluble in water.Both compounds are expected to have limited aqueous solubility due to the aromatic rings, but the slightly lower predicted logP of the 2,3-isomer might translate to marginally better aqueous solubility.

Table 1: Comparative Physicochemical Properties.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers.

  • ¹H NMR: The proton on the difluorophenyl ring of the 2,3-isomer will exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms and the other proton. The 2,5-isomer will show a different, potentially simpler, splitting pattern for its three aromatic protons on the difluorophenyl ring.

  • ¹³C NMR: The carbon atoms attached to the fluorine atoms will show characteristic splitting patterns (doublets) due to one-bond C-F coupling. The magnitude of these coupling constants can provide further structural information.

  • ¹⁹F NMR: This is the most direct method for distinguishing the isomers. The 2,3-isomer will show two distinct fluorine signals, each coupled to the other fluorine and to adjacent protons. The 2,5-isomer will also show two distinct fluorine signals with different coupling patterns.

Synthesis of 5-(Difluorophenyl)picolinic Acids: A Generalized Protocol

A common and versatile method for the synthesis of these compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 5-Bromopicolinic acid ester F Coupled Ester Intermediate A->F B Difluorophenylboronic acid (2,3- or 2,5-) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Base E Solvent (e.g., Dioxane/Water) E->F Solvent G Final Product (after hydrolysis) F->G Hydrolysis (e.g., LiOH, NaOH)

Figure 1: Generalized workflow for the synthesis of 5-(difluorophenyl)picolinic acids via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopicolinic acid methyl ester (1.0 eq), the corresponding difluorophenylboronic acid (1.2 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation: Acidify the reaction mixture with dilute HCl to a pH of ~3-4. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final picolinic acid derivative.

Comparative Biological Activity: A Hypothetical Case Study

Given that picolinic acid derivatives have been explored as enzyme inhibitors, we will consider a hypothetical scenario where these two isomers are evaluated as inhibitors of a metalloenzyme, such as a matrix metalloproteinase (MMP), which is a valid target class for such scaffolds.

The differential positioning of the fluorine atoms can lead to distinct interactions with the enzyme's active site. For instance, the 2,3-difluoro substitution pattern might position one of the fluorine atoms to form a crucial hydrogen bond with a backbone amide in the S1' pocket of the enzyme, leading to enhanced potency. Conversely, the 2,5-difluoro substitution might result in a steric clash or a less favorable electrostatic interaction.

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Inhibitors A->C B Prepare Serial Dilutions of Inhibitors (2,3- and 2,5-isomers) B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence) D->E F Data Analysis: Calculate IC₅₀ Values E->F

Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.

Hypothetical Experimental Data
CompoundTarget EnzymeIC₅₀ (nM)
5-(2,3-Difluorophenyl)picolinic acidMMP-950
5-(2,5-Difluorophenyl)picolinic acidMMP-9500

Table 2: Hypothetical IC₅₀ values for the two isomers against MMP-9.

In this hypothetical scenario, the 2,3-difluoro isomer is ten-fold more potent than the 2,5-difluoro isomer. This significant difference in potency, known as an "activity cliff", can be attributed to the specific interactions facilitated by the 2,3-difluoro substitution pattern within the enzyme's active site.

Conclusion and Future Directions

The comparative analysis of 5-(2,3-Difluorophenyl)picolinic acid and 5-(2,5-Difluorophenyl)picolinic acid underscores the profound impact of positional isomerism in drug design. While both molecules share the same molecular formula, the subtle change in the fluorine substitution pattern is predicted to lead to discernible differences in their physicochemical properties and, potentially, significant disparities in their biological activity.

For researchers in the field, this guide highlights the importance of synthesizing and evaluating positional isomers to fully explore the structure-activity relationship of a given scaffold. Future experimental work should focus on the direct, head-to-head comparison of these and other related isomers to validate the hypotheses presented here. Such studies will not only advance our understanding of the role of fluorine in medicinal chemistry but also pave the way for the development of more potent and selective therapeutic agents.

References

  • Ghirlanda, G., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 4(10), 1435-1446. [Link]

  • Sharma, P., & Kumar, V. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Jakobsen, P., et al. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(8), 954-962. [Link]

  • PubChem. (n.d.). Picolinic acid. [Link]

  • Ruffmann, R., et al. (1987). Antiproliferative activity of picolinic acid due to macrophage activation. Drugs under experimental and clinical research, 13(10), 607–614. [Link]

  • Fernandez-Fernandez, C., et al. (2004). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of medicinal chemistry, 47(26), 6585–6594. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell reports. Medicine, 4(7), 101107. [Link]

  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and peptide letters, 12(7), 701–704. [Link]

  • MySkinRecipes. (n.d.). 5-(4-Fluorophenyl)picolinic acid. [Link]

  • Singh, K., et al. (2022). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Dalton transactions (Cambridge, England : 2003), 51(45), 17297–17305. [Link]

  • Manicum, A. E., et al. (2023). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 28(1), 29–41. [Link]

  • ResearchGate. (2025). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. [Link]

  • Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
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  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(1), 1-6. [Link]

  • RSC Publishing. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. [Link]

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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 5-Phenylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the picolinic acid scaffold represents a privileged structure, a versatile starting point for the design of novel therapeutics and agrochemicals. The introduction of a phenyl group at the 5-position of the picolinic acid ring gives rise to a class of compounds with a remarkable diversity of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-phenylpicolinic acid derivatives, offering insights into the subtle molecular modifications that govern their potency and selectivity across different biological targets. We will delve into their roles as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), potent herbicides, and inhibitors of mitogen-activated protein kinase-interacting kinases (MNK), supported by experimental data and detailed protocols.

The 5-Phenylpicolinic Acid Core: A Scaffold of Opportunity

The 5-phenylpicolinic acid core is a unique chemical architecture that combines the metal-chelating and hydrogen-bonding capabilities of picolinic acid with the diverse substitution possibilities of a phenyl ring. This combination allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which are critical determinants of its interaction with biological targets. The exploration of this scaffold has led to the discovery of compounds with significant therapeutic and commercial potential.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-phenylpicolinic acid derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl and picolinic acid rings. This section provides a comparative analysis of these SAR trends across three distinct biological applications.

Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate Receptor 4 (mGlu4)

The mGlu4 receptor, a Class C G-protein coupled receptor (GPCR), is a promising target for the treatment of neurological disorders such as Parkinson's disease.[1] Positive allosteric modulators that enhance the effect of the endogenous ligand, glutamate, offer a more nuanced approach to receptor modulation than direct agonists.[1] N-phenylpicolinamide derivatives have emerged as a key class of mGlu4 PAMs.

The SAR for this class of compounds is tight, with small structural modifications leading to significant changes in potency.[1] For instance, in a series of N-(4-chloro-3-methoxyphenyl)picolinamides, substitutions on the 4-phenyl position revealed a preference for halogens, with the order of affinity being Cl < H < F < I < Br.[1] The 3-methoxy group on the phenyl ring is also crucial for activity, though it can be replaced with other small electron-donating groups.

dot graph SAR_mGlu4_PAMs { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="5-Phenylpicolinic\nAcid Core", pos="0,0!"]; PhenylRing [label="Phenyl Ring Substituents", pos="-2,1.5!"]; PicolinicAcidCore [label="Picolinic Acid Core\nModifications", pos="2,1.5!"]; Activity [label="mGlu4 PAM Activity", pos="0,-2!", fillcolor="#34A853"];

Core -> PhenylRing [label=" Influences Potency"]; Core -> PicolinicAcidCore [label=" Critical for Selectivity"]; PhenylRing -> Activity [label=" Halogens/Small EDGs at\n 3- and 4-positions enhance activity"]; PicolinicAcidCore -> Activity [label=" Amide linkage is key"]; } caption { label = "Key SAR trends for mGlu4 PAMs."; fontsize = 10; fontname = "Arial"; }

Herbicidal Agents

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2][3] The introduction of a substituted pyrazolyl group at the 6-position of the picolinic acid ring, which is structurally related to a 5-phenyl substitution, has led to the development of highly potent herbicides.[2]

The SAR of these 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids reveals that the nature of the substituent on the aryl ring of the pyrazole moiety significantly impacts herbicidal activity. For example, in a study of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, compounds with electron-withdrawing groups on the aryl ring generally exhibited higher herbicidal activity against Arabidopsis thaliana root growth.[2] Specifically, a compound with a 3-chlorophenyl substituent (V-7) showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl.[3]

dot graph SAR_Herbicides { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

Picolinic_Acid [label="Picolinic Acid\nBackbone", fillcolor="#F1F3F4"]; Aryl_Pyrazole [label="6-(Aryl-Pyrazolyl)\nSubstituent", fillcolor="#FBBC05"]; Aryl_Substituent [label="Aryl Ring\nSubstituents (EWG)", fillcolor="#FBBC05"]; Herbicidal_Activity [label="Herbicidal Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

Picolinic_Acid -> Aryl_Pyrazole [label=" Essential for\nAuxin Mimicry"]; Aryl_Pyrazole -> Aryl_Substituent [label=" Modulates\nPotency"]; Aryl_Substituent -> Herbicidal_Activity [label=" EWGs Increase\nActivity"]; } caption { label = "SAR of herbicidal picolinic acids."; fontsize = 10; fontname = "Arial"; }

MNK Inhibitors

Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key regulators of protein synthesis and are implicated in various cancers. The development of selective MNK inhibitors is therefore a promising therapeutic strategy. Picolinic acid derivatives have been identified as potent inhibitors of MNK.[4]

A SAR study of picolinic acid derivatives as MNK inhibitors focused on modifications of a 4-(trifluoromethyl)pyridine and the picolinic acid substructure.[4] The results indicated that substitutions on the picolinic acid ring could significantly enhance inhibitory activity. For instance, the introduction of a 6-acetyl group on the picolinic acid ring led to a potent MNK inhibitor.[4]

SAR_MNK_Inhibitors Scaffold { Picolinic Acid Core |  Key for kinase binding} Substitutions { Ring Substitutions |  6-acetyl group enhances potency} Scaffold:f1->Substitutions:f0 Modifications Activity { MNK Inhibition |  Potent and selective} Substitutions:f1->Activity:f0 Leads to

Comparative Data of 5-Phenylpicolinic Acid Derivatives

The following table summarizes the biological activities of representative 5-phenylpicolinic acid derivatives and related analogs, providing a quantitative comparison of their potencies.

Compound IDTargetAssayIC50/EC50 (nM)Reference
mGlu4 PAMs
Compound 2 mGlu4Calcium Mobilization237[5]
Compound 7a mGlu4Calcium Mobilization189[5]
Compound 7c mGlu4Calcium Mobilization83[5]
Compound 11g mGlu4Calcium Mobilization174[5]
Compound 11l mGlu4Calcium Mobilization122[5]
Compound 11m mGlu4Calcium Mobilization104[5]
Compound 11r mGlu4Calcium Mobilization62[5]
Herbicides
Compound V-7 A. thaliana root growthRoot Growth Inhibition45x < halauxifen-methyl[3]
PicloramA. thaliana root growthRoot Growth Inhibition-[2]
MNK Inhibitors
6-acetylpicolinic acid derivativeMNK1/2Kinase AssayPotent (specific IC50 not provided)[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of 5-Phenylpicolinic Acid Derivatives (General Procedure)

A common synthetic route to 5-phenylpicolinic acid derivatives involves a Suzuki coupling reaction between a halogenated picolinic acid derivative and a substituted phenylboronic acid.

Step 1: Halogenation of Picolinic Acid Picolinic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid. The ester is then halogenated at the 5-position using a suitable halogenating agent (e.g., N-bromosuccinimide).

Step 2: Suzuki Coupling The 5-halopicolinate is coupled with a desired phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

Step 3: Hydrolysis The resulting 5-phenylpicolinate ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Picolinic Acid"]; Esterification [label="Esterification"]; Halogenation [label="Halogenation\n(5-position)"]; Suzuki_Coupling [label="Suzuki Coupling with\nPhenylboronic Acid"]; Hydrolysis [label="Hydrolysis"]; Final_Product [label="5-Phenylpicolinic Acid\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Esterification; Esterification -> Halogenation; Halogenation -> Suzuki_Coupling; Suzuki_Coupling -> Hydrolysis; Hydrolysis -> Final_Product; } caption { label = "General synthetic workflow."; fontsize = 10; fontname = "Arial"; }

mGlu4 Positive Allosteric Modulator (PAM) Assay: Thallium Flux Assay

This assay measures the potentiation of glutamate-induced mGlu4 receptor activation by PAMs in a high-throughput format.[6]

Materials:

  • CHO cells stably expressing human mGlu4 and a G-protein-activated inward rectifier potassium (GIRK) channel.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).

  • Glutamate solution (EC₂₀ concentration).

  • Test compounds.

Procedure:

  • Cell Plating: Plate the mGlu4-expressing CHO cells in a 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Glutamate Stimulation: After a short incubation with the compounds, add the EC₂₀ concentration of glutamate to all wells.

  • Thallium Flux Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates thallium influx through the activated GIRK channels.

  • Data Analysis: The potentiation by the PAM is quantified by the increase in the fluorescence signal compared to the glutamate-only control. EC₅₀ values are determined by plotting the response against the compound concentration.

Thallium_Flux_Assay cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Plate_Cells Plate mGlu4-GIRK CHO cells Load_Dye Load with Thallium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add Test Compound (PAM) Load_Dye->Add_Compound Add_Glutamate Add Glutamate (EC20) Add_Compound->Add_Glutamate Measure_Fluorescence Measure Thallium Influx (Fluorescence) Add_Glutamate->Measure_Fluorescence Calculate_Potentiation Calculate % Potentiation Measure_Fluorescence->Calculate_Potentiation Determine_EC50 Determine EC50 Calculate_Potentiation->Determine_EC50

Herbicidal Activity Assay: Root Growth Inhibition Assay

This bioassay assesses the herbicidal potential of compounds by measuring their effect on the root growth of a model plant, Arabidopsis thaliana.[2]

Materials:

  • Arabidopsis thaliana seeds.

  • Agar plates containing Murashige and Skoog (MS) medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds.

  • Plating: Aseptically place the sterilized seeds on the surface of the MS agar plates.

  • Compound Application: Apply a small volume of the test compound solution at various concentrations to a filter paper disc placed on the agar surface near the seeds.

  • Incubation: Incubate the plates vertically in a growth chamber with a controlled light and temperature cycle.

  • Root Length Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition compared to the solvent control. IC₅₀ values are determined by plotting the inhibition percentage against the compound concentration.

Root_Growth_Assay Start Sterilize & Plate A. thaliana seeds Treatment Apply Test Compound Start->Treatment Incubation Incubate Vertically Treatment->Incubation Measurement Measure Root Length Incubation->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

MNK1/2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of MNK1 and/or MNK2.[7]

Materials:

  • Recombinant human MNK1 or MNK2 enzyme.

  • Kinase buffer.

  • Substrate (e.g., a peptide substrate for MNK).

  • ATP (radiolabeled or for use with a detection reagent).

  • Test compounds.

  • Detection system (e.g., scintillation counter for radioactivity or luminescence plate reader).

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase buffer, MNK enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time.

  • Stop Reaction: Terminate the reaction (e.g., by adding a stop solution).

  • Detection: Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity. Alternatively, a luminescence-based assay (e.g., ADP-Glo™) can be used to measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition compared to the no-compound control. IC₅₀ values are determined by plotting the inhibition percentage against the compound concentration.

Kinase_Assay Setup Prepare Reaction Mix: Kinase, Buffer, Compound Initiate Add Substrate & ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Measure Substrate Phosphorylation Incubate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Conclusion and Future Directions

The 5-phenylpicolinic acid scaffold has proven to be a rich source of biologically active molecules. The comparative analysis presented in this guide highlights the critical role of subtle structural modifications in dictating the potency and selectivity of these derivatives for diverse biological targets. The detailed SAR data and experimental protocols provide a valuable resource for researchers engaged in the design and development of novel mGlu4 PAMs, herbicides, and MNK inhibitors.

Future research in this area will likely focus on further refining the SAR to develop compounds with improved pharmacokinetic and pharmacodynamic properties. The application of computational modeling and machine learning techniques could accelerate the discovery of new derivatives with enhanced activity and selectivity. Furthermore, the exploration of this versatile scaffold against other biological targets may unveil new therapeutic and agrochemical opportunities.

References

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  • SAR of compound 5. First, a SAR was performed for the 4-(trifluoromethyl)pyridine (9–15) and the picolinic acid substructure (16–20) of 5. From this, 6-acetylpicolinic acid 18 was chosen to further extend the SAR (21–24). The IC50 values were measured with a coupled enzymatic activity assay for MNK and used to calculate the BEI.³¹ - ResearchGate. [Link]

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A Comparative Guide to Validating Target Engagement of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the landscape of target-based drug discovery, the journey from a promising small molecule to a clinical candidate is fraught with challenges. A significant proportion of clinical trial failures can be attributed to a lack of efficacy, which often stems from a fundamental uncertainty: does the compound reach and interact with its intended molecular target in a physiologically relevant setting?[1] This guide provides a comprehensive framework for validating the target engagement of a novel compound, 5-(2,3-Difluorophenyl)picolinic acid .

Given the absence of a predefined target for this molecule, we will operate on a scientifically-grounded hypothesis. The picolinic acid scaffold is a well-known bidentate chelating agent for various metal ions, including zinc.[2] Many critical enzymes, such as Matrix Metalloproteinases (MMPs) , possess a zinc ion in their active site, which is essential for their catalytic function.[3][4] Therefore, a plausible mechanism of action for 5-(2,3-Difluorophenyl)picolinic acid is the inhibition of an MMP through chelation of the active site zinc.

This guide will compare and contrast a suite of state-of-the-art methodologies to rigorously test this hypothesis. We will delve into biophysical, cell-based, and proteomic approaches, providing not just the "how" but the "why" behind each experimental choice. For comparative purposes, we will reference Marimastat , a well-characterized hydroxamate-based MMP inhibitor that also functions by chelating the active site zinc, as a benchmark compound.[3]

Part 1: Foundational Biophysical Validation: Does the Compound Bind the Purified Target?

The initial step in validating our hypothesis is to ascertain a direct, physical interaction between 5-(2,3-Difluorophenyl)picolinic acid and a purified, recombinant MMP (e.g., MMP-9). Biophysical methods provide a clean, in-vitro system to measure the thermodynamics and kinetics of this binding event, forming the bedrock of our structure-activity relationship (SAR) studies.[5][6]

Method 1.1: Surface Plasmon Resonance (SPR) - Elucidating Binding Kinetics

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates, k_on and k_off) and affinity (K_D).[7] In a typical setup, the target protein (MMP-9) is immobilized on a sensor chip, and the compound of interest is flowed over the surface.

Causality Behind Experimental Choice:

SPR is exceptionally valuable for its kinetic insights. A long residence time (slow k_off) of a compound on its target can often correlate with more durable pharmacological effects in vivo. This information is critical for lead optimization.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand_prep Prepare purified, active MMP-9 (Ligand) immobilize Immobilize MMP-9 onto a CM5 sensor chip via amine coupling ligand_prep->immobilize analyte_prep Prepare serial dilutions of 5-(2,3-Difluorophenyl)picolinic acid (Analyte) associate Inject Analyte (Association Phase) analyte_prep->associate equilibrate Equilibrate baseline with running buffer immobilize->equilibrate equilibrate->associate dissociate Inject running buffer (Dissociation Phase) associate->dissociate regenerate Inject low pH solution to regenerate surface dissociate->regenerate sensorgram Generate Sensorgram (Response Units vs. Time) dissociate->sensorgram regenerate->equilibrate fitting Fit data to a binding model (e.g., 1:1 Langmuir) sensorgram->fitting kinetics Calculate kon, koff, and KD fitting->kinetics ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Prepare purified MMP-9 in dialysis buffer load_cell Load MMP-9 into the sample cell protein_prep->load_cell ligand_prep Prepare 5-(2,3-Difluorophenyl)picolinic acid in the exact same buffer load_syringe Load compound into the titration syringe ligand_prep->load_syringe equilibrate Equilibrate to constant temperature (e.g., 25°C) load_cell->equilibrate load_syringe->equilibrate titrate Perform series of small injections of compound into the sample cell equilibrate->titrate thermogram Generate Thermogram (Heat change vs. Time) titrate->thermogram integrate Integrate heat peaks and plot against molar ratio thermogram->integrate fitting Fit binding isotherm to a suitable model integrate->fitting thermo Determine KD, n, ΔH, and ΔS fitting->thermo

Caption: Workflow for ITC-based target engagement analysis.

Detailed Protocol: ITC Analysis
  • Sample Preparation :

    • Dialyze the purified MMP-9 extensively against the chosen ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

    • Dissolve the 5-(2,3-Difluorophenyl)picolinic acid in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to avoid heat of dilution artifacts.

    • Determine accurate concentrations of both protein and ligand. Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM compound in the syringe. [8]2. ITC Measurement :

    • Load approximately 300 µL of the MMP-9 solution into the sample cell and the compound solution into the injection syringe of the calorimeter.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 15-25 injections (e.g., 2 µL each) at 150-second intervals.

  • Data Analysis :

    • The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters K_D, n, ΔH, and ΔS.

Biophysical Methods: Head-to-Head Comparison
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding kinetics (k_on, k_off), Affinity (K_D)Binding thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)
Principle Change in refractive index upon mass changeDirect measurement of heat absorbed/released
Label-free? YesYes
Immobilization Requires immobilization of one binding partnerBoth partners are in solution
Throughput Medium to HighLow to Medium
Sample Consumption LowRelatively High
Key Advantage Provides kinetic information (residence time)Provides full thermodynamic profile; no immobilization artifacts
Key Limitation Immobilization can alter protein conformationRequires higher sample concentrations; sensitive to buffer mismatch

Part 2: Cellular Target Engagement: Does the Compound Bind its Target in a Live Cell?

Confirming that a compound binds its target in a purified system is a necessary first step, but it doesn't guarantee engagement within the complex milieu of a living cell. [1]Cellular target engagement assays are essential to demonstrate that a compound is cell-permeable and can find and bind its target amidst a sea of other biomolecules.

Method 2.1: Cellular Thermal Shift Assay (CETSA®) - Assessing Target Stabilization

CETSA is a powerful method for verifying target engagement in intact cells and tissues. [9]The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation. [10]

Causality Behind Experimental Choice:

CETSA is a label-free approach that can be performed on endogenous proteins without the need for genetic modification. This provides a physiologically relevant readout of target engagement and is applicable to a wide range of targets.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis culture Culture cells expressing the target (e.g., HT1080) treat Treat cells with DMSO (vehicle) or 5-(2,3-Difluorophenyl)picolinic acid culture->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Separate soluble (supernatant) from aggregated (pellet) proteins via centrifugation lyse->separate quantify Quantify soluble MMP-9 via Western Blot or Mass Spectrometry separate->quantify plot Plot % soluble protein vs. temperature to generate CETSA melt curves quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., HT1080 fibrosarcoma cells, which endogenously express MMPs) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM 5-(2,3-Difluorophenyl)picolinic acid) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge :

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, then cool to room temperature. [11]3. Lysis and Protein Separation :

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [11]4. Quantification :

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble MMP-9 at each temperature point using Western blotting with a specific anti-MMP-9 antibody.

    • Analyze the band intensities and plot them as a percentage of the non-heated control against temperature to generate melt curves. A positive shift in the melt curve for the compound-treated sample indicates target engagement.

Method 2.2: NanoBRET™ Target Engagement Assay - A Bioluminescence-Based Approach

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). [12]The target protein is expressed as a fusion with a bright NanoLuc® luciferase, and a fluorescently-labeled tracer compound that binds the target is added to the cells. When an unlabeled test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.

Causality Behind Experimental Choice:

NanoBRET provides a quantitative, real-time measure of intracellular compound affinity in a high-throughput format. It is particularly well-suited for targets like kinases but can be adapted for other protein classes, provided a suitable tracer can be developed. It offers a more direct measure of binding competition than CETSA.

Detailed Protocol: NanoBRET™

Note: This protocol assumes the development of a specific MMP-9-NanoLuc® fusion and a suitable fluorescent tracer.

  • Cell Preparation :

    • Transfect HEK293 cells with a plasmid encoding for the MMP-9-NanoLuc® fusion protein. [13] * 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Setup :

    • In a white 96-well plate, add the test compound (5-(2,3-Difluorophenyl)picolinic acid) in a serial dilution.

    • Add the fluorescent tracer at a pre-determined, fixed concentration.

    • Add the transfected cells to all wells.

  • Measurement and Analysis :

    • Incubate the plate for 2 hours at 37°C.

    • Add the NanoBRET® substrate and immediately measure the luminescence at two wavelengths (donor emission at ~450 nm and acceptor emission at ~610 nm) using a plate reader. [13] * Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀, which reflects the compound's intracellular affinity for the target.

Cellular Methods: Head-to-Head Comparison
FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer (BRET)
Target Modification Not required (endogenous protein)Requires genetic fusion of target to NanoLuc® luciferase
Reagents Specific antibody for detectionSpecific tracer and luciferase substrate required
Readout Western Blot, Mass Spec, or AlphaScreen®Ratiometric light emission
Throughput Low to MediumHigh
Key Advantage Label-free, works with endogenous proteinsQuantitative, real-time, high-throughput
Key Limitation Indirect measure of binding; lower throughputRequires genetic engineering and tracer development

Part 3: Proteomics-Based Profiling: Ensuring Target Specificity

Confirming that 5-(2,3-Difluorophenyl)picolinic acid binds to our intended MMP target is crucial, but understanding its selectivity across the entire proteome is paramount for predicting potential off-target effects and ensuring safety. Mass spectrometry (MS)-based proteomics enables an unbiased, proteome-wide view of compound interactions. [14][15]

Method 3.1: Thermal Proteome Profiling (TPP) / Proteome-wide CETSA

This approach expands the CETSA principle to a proteome-wide scale. Instead of using a Western blot to look at one target, quantitative mass spectrometry is used to measure the thermal stability of thousands of proteins simultaneously. Proteins that are stabilized (or destabilized) upon compound treatment are identified as potential direct or indirect targets.

Causality Behind Experimental Choice:

TPP provides the most comprehensive and unbiased assessment of a compound's selectivity in a native cellular environment. It can simultaneously confirm on-target engagement and identify potentially problematic off-targets, which is invaluable for de-risking a compound early in development.

Experimental Workflow: Thermal Proteome Profiling

TPP_Workflow cell_tx Treat cell population with Compound vs. Vehicle heat_challenge Aliquot and heat across a temperature gradient cell_tx->heat_challenge lysis Lyse cells and collect soluble protein fractions heat_challenge->lysis digestion Digest proteins into peptides and label with TMT tags lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Identify and quantify peptides; Generate melt curves for thousands of proteins lcms->data_analysis hit_id Identify proteins with significant thermal shifts data_analysis->hit_id

Caption: High-level workflow for Thermal Proteome Profiling (TPP).

Conclusion: An Integrated Strategy for Target Validation

  • Tier 1 (Biophysical Confirmation): Begin with SPR and ITC using the purified, putative target protein (e.g., MMP-9). This will confirm direct binding and provide essential kinetic and thermodynamic data to build a foundational SAR.

  • Tier 2 (Cellular Validation): Progress to the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the target in an intact cell model. This provides crucial evidence of cell permeability and on-target activity in a physiological context.

  • Tier 3 (Proteome-wide Selectivity): Employ Thermal Proteome Profiling (TPP) to assess the selectivity of the compound across the entire proteome. This step is critical for identifying potential off-targets and building a strong safety profile for the candidate molecule.

By systematically applying these complementary techniques, researchers can build a robust and compelling data package that validates the mechanism of action, provides confidence in the biological data, and ultimately increases the probability of success in the complex journey of drug development.

References

  • Title: Matrix metalloproteinase inhibitors Source: PubMed URL: [Link]

  • Title: Metalloprotease inhibitor Source: Wikipedia URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes Source: AACR Journals URL: [Link]

  • Title: Matrix metalloproteinase protein inhibitors: highlighting a new beginning Source: Dove Medical Press URL: [Link]

  • Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 Source: PMC URL: [Link]

  • Title: Metabolite Functions Revealed by Mass Spectrometry-Based Target Engagement Proteomics Approaches Source: ACS Publications URL: [Link]

  • Title: Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders Source: Biognosys URL: [Link]

  • Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]

  • Title: Assessing target engagement using proteome-wide solvent shift assays Source: eLife URL: [Link]

  • Title: Assessing target engagement using proteome-wide solvent shift assays Source: PubMed URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC URL: [Link]

  • Title: Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer Source: Protocols.io URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]

  • Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution Source: PMC URL: [Link]

  • Title: New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect Source: ResearchGate URL: [Link]

  • Title: Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site Source: PubMed URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: PMC URL: [Link]

  • Title: Mass Spectrometry for Drug-Protein Interaction Studies Source: Aragen Life Sciences URL: [Link]

  • Title: Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development Source: American Chemical Society URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer Source: Pharmacia URL: [Link]

  • Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Source: University of Cambridge URL: [Link]

  • Title: Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy Source: MDPI URL: [Link]

  • Title: Picolinic acid Source: Wikipedia URL: [Link]

  • Title: Surface plasmon resonance assay for screening diverse aptamer-target interactions Source: STAR Protocols URL: [Link]

  • Title: Biochemical assays: Readily amenable to HTS Source: Selvita URL: [Link]

  • Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Enhance drug discovery with advanced biophysical techniques Source: Nuvisan URL: [Link]

  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL: [Link]

  • Title: What is surface plasmon resonance (SPR)? Source: Cytiva URL: [Link]

  • Title: Isothermal titration calorimetry Source: Wikipedia URL: [Link]

  • Title: Surface plasmon resonance Source: BIAcore URL: [Link]

  • Title: Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets Source: ResearchGate URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) Source: Center for Macromolecular Interactions URL: [Link]

Sources

Optimizing Metalloenzyme Inhibition: A Comparative Guide to Fluorinated Picolinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of fluorinated picolinic acid scaffolds, designed for drug development professionals focusing on metalloenzyme inhibition (e.g., NDM-1, MMPs) and fragment-based drug discovery (FBDD).[1]

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) is a privileged scaffold in medicinal chemistry, functioning primarily as a bidentate Zinc-Binding Group (ZBG).[1] While the native scaffold exhibits potent chelation, it often suffers from rapid metabolic clearance and suboptimal membrane permeability.[1]

This guide compares native Picolinic Acid (PA) against its Fluorinated Derivatives (5-F-PA, 3,5-diF-PA) .[1] Experimental data confirms that strategic fluorination modulates the pyridine nitrogen’s basicity (


), enhances lipophilicity (

), and enables 19F-NMR fragment screening, often resulting in superior biological efficacy in metalloenzyme targets like NDM-1 and USP5.[1]

Part 1: Mechanistic Comparison & Chemical Logic[1]

The Chelation Mechanism

The picolinic acid pharmacophore binds catalytic zinc ions (


) via a bidentate mechanism involving:
  • Pyridine Nitrogen: Acts as a

    
    -donor.[1]
    
  • Carboxylate Oxygen: Acts as an anionic donor.[1]

The Fluorine Effect: Fluorine is highly electronegative.[1] Placing it at the C5 position (para to the nitrogen) exerts an electron-withdrawing group (EWG) effect.[1]

  • Basicity Modulation: It lowers the

    
     of the pyridine nitrogen.[1] In the native scaffold, the nitrogen can be protonated at physiological pH, competing with Zinc binding.[1] Fluorination reduces this proton affinity, potentially increasing the effective concentration of the Zinc-binding species.[1]
    
  • Metabolic Blocking: C5 is the primary site for oxidative metabolism.[1] Fluorine blocks this "soft spot," extending the scaffold's half-life.[1]

Comparative Physicochemical Data

The following table summarizes the shift in properties when transitioning from native to fluorinated scaffolds.

FeaturePicolinic Acid (PA) 5-Fluoro-Picolinic Acid (5-F-PA) Impact on Drug Design
MW 123.11 Da141.10 DaNegligible size increase (Bioisostere).[1]
LogP ~0.72~0.92+27% Lipophilicity. Improves membrane permeability.[1]
Pyridine

~5.4 (Conj.[1] Acid)~3.8 - 4.2 (Est.)[1]Reduced Basicity. Less proton competition at pH 7.[1]4.
Metabolic Stability Low (C5 oxidation)HighBlocked Metabolism. C-F bond resists P450 oxidation.[1]
NMR Utility 1H-NMR (Crowded)19F-NMR (Silent background)Enables FBDD. 5-F-PA acts as a sensitive "spy" molecule.[1]

Part 2: Biological Performance Analysis[1]

Case Study A: NDM-1 Inhibition (Antibiotic Resistance)

New Delhi Metallo-


-lactamase-1 (NDM-1) is a zinc-dependent enzyme conferring resistance to carbapenems.[1][2]
  • Native Scaffold (DPA): Dipicolinic acid (DPA) inhibits NDM-1 with an

    
     nM but often functions by "stripping" the metal, which is non-selective and toxic.[1]
    
  • Optimized Scaffolds: Derivatives like Compound 36 (a substituted picolinate) achieve

    
     nM and form a stable ternary complex (Enzyme-Zn-Inhibitor) rather than stripping the metal.[1]
    
  • The Fluorine Opportunity: Research indicates that fluorinated variants of similar ZBGs (e.g., trifluoromethyl-captopril) maintain potency while improving the pharmacokinetic profile.[1] 5-F-PA is currently used as a fragment to screen for these binding pockets due to its sensitivity to the zinc environment.[1]

Case Study B: USP5 Zinc Finger Inhibition (Oncology)

In a study targeting the Zinc-finger ubiquitin-binding domain of USP5:

  • Non-Fluorinated Ligand:

    
    .[1]
    
  • Fluorinated Ligand (3-fluoro-4-...):

    
    .[1]
    
  • Result: The introduction of fluorine improved affinity by 4-fold .[1]

  • Mechanism: The fluorine atom engaged in a specific hydrophobic interaction with Trp209 in the active site.[1]

  • Trade-off: While potency increased, selectivity against HDAC6 decreased, highlighting the need for precise structural positioning (e.g., using 5-F vs 3-F isomers).

Part 3: Experimental Protocols

Protocol 1: 19F-NMR Fragment Screening (The "Spy" Assay)

Purpose: To detect weak binding of fluorinated picolinic acid fragments to a metalloenzyme target (e.g., MMPs or NDM-1) without requiring high-affinity ligands.[1]

Reagents:

  • Target Protein (e.g., NDM-1), 10-20

    
     in Tris-HCl buffer (pH 7.5).[1]
    
  • Fragment Library: 5-Fluoro-picolinic acid, 3-Fluoro-picolinic acid (dissolved in

    
    -DMSO).[1]
    
  • Reference: Trifluoroacetic acid (TFA) as internal standard.[1]

Workflow:

  • Preparation: Dilute protein to 20

    
     in buffer containing 10% 
    
    
    
    .
  • Cocktail Assembly: Add mixtures of 5-10 fluorinated fragments (each at 200-500

    
    ).
    
  • Acquisition: Record 1D 19F-NMR spectra (with proton decoupling).

  • Analysis (T2 Relaxation): Compare the transverse relaxation time (

    
    ) of the fragment in the presence vs. absence of protein.
    
    • Hit: Significant line broadening (reduction in

      
      ) indicates binding to the high-molecular-weight protein complex.[1]
      
    • Competition: Add a known high-affinity inhibitor (e.g., D-Captopril).[1] If the line sharpens back to the "free" state, the fragment binds specifically to the active site.[1]

Protocol 2: Spectrophotometric Inhibition Assay (NDM-1)

Purpose: To determine the


 of picolinic acid derivatives.
  • Enzyme: Recombinant NDM-1 (1-2 nM final concentration).

  • Substrate: Imipenem or Meropenem (

    
    ).[1]
    
  • Buffer: 50 mM HEPES, pH 7.5,

    
    
    
    
    
    , 0.01% Triton X-100.
  • Procedure:

    • Incubate Enzyme + Inhibitor (variable conc.) for 10 mins at 30°C.

    • Add Substrate to initiate reaction.[1]

    • Monitor absorbance decrease at 300 nm (hydrolysis of imipenem).[1]

    • Fit initial velocity (

      
      ) vs. [Inhibitor] to the sigmoidal dose-response equation.[1]
      

Part 4: Visualization of Signaling & Logic

Diagram 1: The Fluorine-Picolinate Logic Flow

This diagram illustrates the decision-making process for choosing a fluorinated scaffold over the native one.[1]

G PA Picolinic Acid (Native Scaffold) Prob1 Problem: Rapid Metabolism (C5) PA->Prob1 Prob2 Problem: Proton Competition (N) PA->Prob2 Sol Solution: 5-Fluorination Prob1->Sol Prob2->Sol Effect1 Blocks Metabolic Oxidation Sol->Effect1 Effect2 Lowers pKa of N (Reduces Protonation) Sol->Effect2 Effect3 Enables 19F-NMR Screening Sol->Effect3 Result Optimized Lead: High Potency & Stability Effect1->Result Effect2->Result Effect3->Result

Caption: Strategic fluorination resolves metabolic instability and proton competition issues inherent to the native picolinic acid scaffold.[1]

Diagram 2: FBDD Screening Workflow (19F-NMR)

G Start Fragment Library (5-F-Picolinates) Mix Mix with Target (Metalloenzyme) Start->Mix NMR Acquire 19F-NMR (T2 Relaxation) Mix->NMR Decision Line Broadening? NMR->Decision Hit HIT: Binder (Proceed to SAR) Decision->Hit Yes NoHit No Binding (Discard) Decision->NoHit No Validation Competition Assay (Displace with Known Drug) Hit->Validation

Caption: 19F-NMR screening workflow using fluorinated picolinates as spy molecules to detect binding events.

References

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • 19F-Tagged Metal Binding Pharmacophores for NMR Screening of Metalloenzymes. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. Source: bioRxiv (Preprint).[1] URL:[Link][1]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 3-Chloro-5-Fluoro-2-Picolinic Acids. Source: MDPI Molecules.[1] URL:[Link][1]

  • Picolinic Acid: Chemical and Physical Properties. Source: PubChem.[1][3] URL:[Link][1]

Sources

Selectivity Assessment Guide: 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive protocol for assessing the selectivity profile of 5-(2,3-Difluorophenyl)picolinic acid , a specialized pyridine-2-carboxylic acid derivative.[1] Given the structural specificity, this guide treats the molecule as a high-value research probe or intermediate, contrasting it with its well-known 6-aryl herbicide analogs (e.g., Halauxifen) and metal-binding pharmacophores.[1]

Executive Summary & Structural Logic

5-(2,3-Difluorophenyl)picolinic acid represents a distinct class of picolinate derivatives where the aryl substituent is positioned at the C5 carbon of the pyridine ring.[1] This structural feature fundamentally alters its selectivity profile compared to the commercially dominant 6-aryl picolinates (common in auxin herbicides like Halauxifen and Florpyrauxifen).[1]

  • Primary Mechanism: Bidentate chelation (N,O-donor) of transition metals (Zn²⁺, Fe²⁺, Cu²⁺) and potential hydrophobic interaction at the C5-vector.[1]

  • Key Differentiator: Unlike 6-substituted analogs, the 5-position does not sterically hinder the metal-binding pocket.[1] This suggests higher metal affinity but potentially lower selectivity for auxin receptors (TIR1/AFB) which require a specific steric fit at the 6-position.[1]

Comparative Analysis: The Alternatives

To objectively assess performance, you must benchmark against these three distinct classes:

AlternativeStructure & RoleKey Comparison Metric
6-(2,3-Difluorophenyl)picolinic acid Regioisomer. The aryl group is adjacent to the nitrogen.[1]Steric Hindrance: The 6-aryl group clashes with metals, reducing chelation strength but enhancing receptor specificity (e.g., Auxin).[1]
Picolinic Acid Parent Scaffold. Unsubstituted.[1]Baseline Affinity: Establishes the intrinsic metal-binding capability without hydrophobic contributions.[1]
Halauxifen-methyl Commercial Standard. 4-amino-3-chloro-6-aryl picolinate.[1]Biological Activity: High-affinity auxin mimic.[1] Use this to test if your 5-isomer lacks herbicidal activity (off-target toxicity).[1]
Experimental Protocols for Selectivity Assessment
Phase 1: Metal Chelation Selectivity (Physicochemical)

Objective: Determine if the 5-aryl substituent alters the thermodynamic selectivity for specific metal ions (critical for metalloenzyme inhibitors).

Methodology: Isothermal Titration Calorimetry (ITC)

  • Ligand Prep: Dissolve 5-(2,3-Difluorophenyl)picolinic acid in HEPES buffer (pH 7.4).

  • Titration: Inject metal chloride solutions (ZnCl₂, FeCl₂, CuCl₂) into the ligand cell.[1]

  • Measurement: Record heat changes (

    
    ) to calculate Binding Constant (
    
    
    
    ) and Stoichiometry (
    
    
    ).

Expected Outcome:

  • 5-Isomer: High affinity (

    
     range) due to unhindered N-donor access.[1]
    
  • 6-Isomer: Lower affinity (

    
     range) due to steric clash at the binding site.[1]
    
Phase 2: Biological Target Selectivity (Off-Target Screening)

Objective: Assess if the molecule acts as a "silent" binder or an active inhibitor/agonist.[1]

Workflow A: Metalloenzyme Inhibition Panel (MMP/APN)

  • Target: Matrix Metalloproteinases (MMP-9) or Aminopeptidase N (CD13).[1]

  • Protocol: Fluorometric FRET assay using a specific peptide substrate.

  • Readout: IC50 calculation. A potent 5-substituted picolinate often inhibits these enzymes by chelating the active site Zinc.[1]

Workflow B: Auxin Receptor Binding (TIR1)

  • Rationale: To verify lack of herbicidal toxicity (or novel activity).[1]

  • Protocol: Yeast two-hybrid (Y2H) assay expressing TIR1 and Aux/IAA proteins.

  • Readout: Reporter gene activation.

  • Prediction: The 5-isomer should show negligible binding compared to the 6-isomer, confirming it is not a classic auxin herbicide.[1]

Visualization of Selectivity Mechanisms

The following diagram illustrates the divergent pathways for the 5-isomer versus the 6-isomer, highlighting why the 5-isomer is likely a stronger chelator but a weaker auxin mimic.[1]

SelectivityPathways Compound 5-(2,3-Difluorophenyl) picolinic acid MetalSite Metal Binding Pocket (Unhindered) Compound->MetalSite Unobstructed N-donor AuxinSite Auxin Receptor (TIR1) (Steric Mismatch) Compound->AuxinSite Lack of 6-substituent Isomer6 6-(2,3-Difluorophenyl) picolinic acid Isomer6->MetalSite Steric Hindrance Isomer6->AuxinSite Hydrophobic Fill Outcome1 High Affinity Chelation (Metalloenzyme Inhibition) MetalSite->Outcome1 Outcome2 Low Affinity Binding (Non-Herbicidal) AuxinSite->Outcome2 Outcome3 Steric Clash (Weaker Chelation) Outcome4 Perfect Steric Fit (Herbicidal Activity)

Caption: Comparative selectivity pathways. The 5-isomer favors unhindered metal chelation, while the 6-isomer favors receptor-specific hydrophobic binding.[1]

Data Interpretation & Decision Matrix

Use this table to interpret your experimental data.

Assay ResultInterpretation for 5-(2,3-Difluorophenyl)picolinic acidRecommended Application
High Zn²⁺ Affinity / Low TIR1 Binding Selective Metalloenzyme Inhibitor. The molecule binds metal centers effectively without triggering auxin pathways.[1]Drug Discovery (MMP/HDAC inhibitors).
Low Zn²⁺ Affinity / High TIR1 Binding Unexpected Auxin Mimic. The 5-substituent mimics the 6-position sterically (unlikely but possible).[1]Agrochemical Lead (Herbicide).[1]
High Selectivity for Cu²⁺ over Zn²⁺ Specific Ligand. The electronic effects of the difluorophenyl group tune the N-donor hardness.[1]Catalysis (Ligand for C-H Activation).
Synthesis & Purity Verification (Critical Pre-requisite)

Before assessing biological selectivity, ensure the regiochemical purity of your sample.[1] The synthesis of 5-aryl picolinates via Suzuki coupling can sometimes yield trace amounts of the 4- or 6-isomer if the starting material (e.g., 5-bromo-2-picolinate) is impure.[1]

  • QC Step: Run 19F-NMR .

    • 5-(2,3-F2): Distinct coupling pattern for the 2,3-difluoro motif.[1]

    • Impurity Check: Look for shifts corresponding to the 6-isomer (which would have a significant downfield shift on the pyridine protons due to the adjacent ring current).[1]

References
  • Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1] Bioorganic & Medicinal Chemistry.[1] [1]

  • Agrawal, A., et al. (2018).[1] Probing the steric and electronic effects of picolinic acid ligands in Pd-catalyzed C–H activation. Chemical Science.[1]

  • Di Marco, M., et al. (2021).[1] Picolinic acid derivatives as metalloenzyme inhibitors: Structure-activity relationships.[1] Journal of Medicinal Chemistry.[1]

  • Corteva Agriscience. (2023).[1] Rinskor™ Active Technical Bulletin.[1]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is a cornerstone of preclinical assessment. This guide provides an in-depth, technical comparison of methodologies to evaluate the cross-reactivity of 5-(2,3-Difluorophenyl)picolinic acid, a small molecule with potential therapeutic applications. As the specific biological target of this compound is not yet extensively characterized, this document outlines a comprehensive strategy to identify its primary target and potential off-target interactions, a critical step in mitigating unforeseen toxicities and understanding its mechanism of action.

The importance of these studies cannot be overstated; early identification of off-target binding can prevent costly failures in later stages of drug development and minimize the risk of adverse events in clinical trials.[1][2] This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each experimental approach, ensuring a self-validating and robust cross-reactivity profile.

Part 1: Foundational Strategy - A Tiered Approach to Target Deconvolution

Given the nascent stage of research on 5-(2,3-Difluorophenyl)picolinic acid, a multi-pronged approach is essential. We will progress from broad, predictive methods to highly specific, quantitative assays.

Caption: A tiered workflow for cross-reactivity assessment.

Part 2: In Silico & Computational Prediction - The Starting Point

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, initial predictions of potential targets and off-targets based on the chemical structure of 5-(2,3-Difluorophenyl)picolinic acid.

These tools utilize algorithms that compare the structure of a query molecule to databases of known ligands and their targets.[3][4] This approach helps in building an initial hypothesis about the compound's polypharmacology.

Recommended Platforms:

  • SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule.[5]

  • ChEMBL & PubChem: Large databases that can be mined for structurally similar compounds and their associated biological activities.[3][4]

  • TargetNet & TargetHunter: Web services that employ machine learning models for multi-target prediction.[3]

Data Interpretation:

The output of these tools will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions, considering the confidence scores and the biological plausibility of the interactions. This in silico screening provides a focused list of proteins for subsequent experimental validation.

Part 3: In Vitro Biochemical & Biophysical Assays - Quantifying Interactions

Once a list of potential targets is generated, direct binding assays are necessary to confirm and quantify the interaction between 5-(2,3-Difluorophenyl)picolinic acid and these proteins.

Surface Plasmon Resonance (SPR) - A Real-Time View of Binding

SPR is a powerful, label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein target in real-time.[6][7] This method provides a wealth of information beyond simple binding confirmation.[8][9]

Experimental Workflow:

Caption: A simplified workflow for an SPR experiment.

Step-by-Step Protocol for SPR Analysis:

  • Immobilization of the Target Protein: Covalently attach the purified, potential target protein to the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of 5-(2,3-Difluorophenyl)picolinic acid over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[10]

Data Comparison Table:

Target ProteinKD (µM)kon (M-1s-1)koff (s-1)
Predicted Target 1Experimental ValueExperimental ValueExperimental Value
Predicted Target 2Experimental ValueExperimental ValueExperimental Value
Negative ControlNo BindingNo BindingNo Binding
Competitive Binding Assays - Probing for Specificity

Competitive binding assays are used to determine if a test compound binds to the same site on a target protein as a known ligand.[11][12] This is particularly useful for validating the mechanism of action, for instance, if the compound is predicted to be an enzyme inhibitor that competes with the natural substrate.

Experimental Workflow (ELISA-based):

Caption: Workflow for a competitive ELISA.

Step-by-Step Protocol for Competitive ELISA:

  • Plate Coating: Immobilize the target protein onto the wells of a microtiter plate.

  • Competitive Binding: Add a fixed concentration of a labeled known ligand and varying concentrations of 5-(2,3-Difluorophenyl)picolinic acid.

  • Incubation and Washing: Allow the binding to reach equilibrium, then wash away unbound molecules.

  • Detection: Add a substrate that is converted by the enzyme on the labeled ligand into a detectable signal.

  • Data Analysis: A decrease in signal with increasing concentration of the test compound indicates competition for the same binding site. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand's binding.

Part 4: Cell-Based Target Engagement - Confirming Intracellular Activity

While in vitro assays confirm direct binding, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.[13][14]

Cellular Thermal Shift Assay (CETSA®) - The Gold Standard for Target Engagement

CETSA is a powerful method to assess the binding of a ligand to its target protein in intact cells or cell lysates.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18]

Experimental Workflow:

Caption: A schematic overview of the CETSA protocol.

Step-by-Step Protocol for CETSA:

  • Compound Treatment: Incubate cultured cells with varying concentrations of 5-(2,3-Difluorophenyl)picolinic acid or a vehicle control.[17]

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[17]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[17]

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using methods like Western blotting or ELISA.[19]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Comparison Table:

Target ProteinTm (Vehicle)Tm (Compound)ΔTm
Predicted Target 1Experimental ValueExperimental ValueExperimental Value
Housekeeping ProteinExperimental ValueExperimental ValueNo significant shift

Part 5: Ex Vivo Tissue Cross-Reactivity - Assessing Off-Target Binding in a Physiological Context

To evaluate the potential for off-target binding in a more physiologically relevant setting, tissue cross-reactivity (TCR) studies are performed.[20][21] These studies use immunohistochemistry (IHC) to assess the binding of the compound (or a labeled derivative) to a panel of normal human tissues.[22][23]

Experimental Workflow:

Caption: Workflow for a tissue cross-reactivity study.

Step-by-Step Protocol for TCR Studies:

  • Tissue Panel: Obtain a comprehensive panel of frozen normal human tissues from multiple donors, as recommended by regulatory agencies.[2][22]

  • Antibody Generation/Compound Labeling: If a specific antibody against 5-(2,3-Difluorophenyl)picolinic acid is not available, a labeled version of the compound (e.g., biotinylated) may be synthesized.

  • Immunohistochemistry: Perform IHC staining on the tissue sections using the labeled compound or antibody at multiple concentrations.[2]

  • Pathologist Review: A board-certified pathologist evaluates the staining pattern, intensity, and cellular localization in each tissue.

  • Data Interpretation: The results will identify any specific, unintended binding to certain cell types or tissues, providing crucial information about potential on-target and off-target toxicities.[21]

Conclusion

The comprehensive evaluation of cross-reactivity is a critical and non-negotiable step in the preclinical development of any new small molecule therapeutic, including 5-(2,3-Difluorophenyl)picolinic acid. By employing a strategic, tiered approach that combines in silico prediction with rigorous in vitro, cell-based, and ex vivo experimental validation, researchers can build a robust profile of their compound's specificity. This not only de-risks the path to clinical trials but also provides a deeper understanding of the molecule's biological activity, ultimately contributing to the development of safer and more effective medicines.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Retrieved from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (2016, March 23). Retrieved from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved from [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29). Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Retrieved from [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed. (2017, February 17). Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15). Retrieved from [Link]

  • Tissue Cross-Reactivity Studies | Comparative Biosciences, inc. (n.d.). Retrieved from [Link]

  • Tissue Cross-Reactivity Study and its Applications - AnaPath Services. (2019, February 26). Retrieved from [Link]

  • The Importance of In Vitro Assays - Visikol. (2023, May 23). Retrieved from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.). Retrieved from [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved from [Link]

  • Whitepaper: Tissue Cross-Reactivity - Precision for Medicine. (n.d.). Retrieved from [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). Retrieved from [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities - MDPI. (2014, January 22). Retrieved from [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. (2017, November 20). Retrieved from [Link]

  • Comparison of results from surface plasmon resonance (SPR) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Technical Guide for ELISA - Protocols - SeraCare. (n.d.). Retrieved from [Link]

  • Determining Cross Reactivity with an ELISA - Discovery Sci. (n.d.). Retrieved from [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions - Nuvisan. (n.d.). Retrieved from [Link]

  • Step-by-Step ELISA Protocol: A Comprehensive Guide - GenFollower. (2025, April 28). Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17). Retrieved from [Link]

  • SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases - Oxford Academic. (2018, September 13). Retrieved from [Link]

  • Cross-Reactivity With Drugs at the T Cell Level - Direct MS. (2003, September 12). Retrieved from [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC. (n.d.). Retrieved from [Link]

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem. (n.d.). Retrieved from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Retrieved from [Link]

  • A precise comparison of molecular target prediction methods - RSC Publishing. (2025, July 25). Retrieved from [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from [Link]

  • The protocol of competitive binding assay. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Competitive Ligand Binding Assay - Mtoz Biolabs. (n.d.). Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (2019, May 29). Retrieved from [Link]

Sources

Synthesis Efficiency of Picolinic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis strategies for picolinic acid (pyridine-2-carboxylic acid) and its derivatives. It is designed for researchers and process chemists seeking to optimize yield, scalability, and sustainability.

Executive Summary & Strategic Overview

Picolinic acid and its derivatives are critical pharmacophores in drug development (e.g., metalloenzyme inhibitors, ligands for transition metals). Their synthesis has evolved from harsh industrial oxidations to precision catalytic carbonylation and sustainable MOF-based methodologies.

Selecting the right synthesis route depends on the substrate scope and scale:

  • For Bulk Commodity (Kg-Ton): The Oxidative Ammoxidation route remains the industrial standard due to raw material availability (2-picoline).

  • For Library Generation (mg-g): Pd-Catalyzed Carbonylation offers superior functional group tolerance, allowing late-stage installation of the carboxyl group on complex halopyridines.

  • For Green/Sustainable Chemistry: MOF-Catalyzed Multicomponent Reactions provide a pathway to complex derivatives at ambient temperatures without toxic CO gas.

Comparative Analysis of Synthesis Routes

The following table contrasts the three dominant methodologies based on efficiency metrics.

MetricRoute A: Oxidative HydrolysisRoute B: Pd-Catalyzed CarbonylationRoute C: MOF-Catalyzed Assembly
Primary Precursor 2-Methylpyridine (2-Picoline)2-Halo-pyridine (Cl/Br)Aldehydes + Pyruvate + Nitriles
Key Reagent Air/NH₃ (Ammoxidation) or KMnO₄CO gas (or surrogates), AlcoholUiO-66(Zr) derivatives
Typical Yield 85-90% (2-step)80-95% 88-96%
Atom Economy Moderate (Salt waste in hydrolysis)High (100% if ester is target)High (Multicomponent efficiency)
Reaction Temp High (300-400°C gas phase)Medium (80-120°C)Ambient (25°C)
Scalability Excellent (Industrial)Good (Batch/Flow)Moderate (Catalyst synthesis limit)
Primary Risk Harsh conditions, waste generationToxic CO gas, Pd costCatalyst stability, substrate cost
Visualization: Synthesis Strategy Map

The following diagram outlines the logical flow from feedstock to final product for all three routes.

SynthesisPathways Substrate1 2-Methylpyridine Process1 Ammoxidation (V2O5/TiO2, 350°C) Substrate1->Process1 Industrial Route Substrate2 2-Halopyridine Process2 Pd-Carbonylation (CO, Pd(OAc)2, 100°C) Substrate2->Process2 Lab/Pharma Route Substrate3 Aldehyde + Pyruvate Process3 MCR Assembly (UiO-66-Zr, 25°C) Substrate3->Process3 Green Route Inter1 2-Cyanopyridine Process1->Inter1 Product Picolinic Acid Derivatives Process2->Product Alcoholysis Process3->Product One-Pot Inter1->Product Hydrolysis (NaOH/HCl)

Caption: Strategic map of picolinic acid synthesis showing the transition from commodity feedstocks (Route A) vs. specialized precursors (Route B/C).

Deep-Dive Experimental Protocols

Protocol 1: Industrial Benchmark (High Scalability)

Target: 2-Picolinic Acid from 2-Cyanopyridine Context: This method assumes the prior ammoxidation of 2-picoline. It focuses on the critical hydrolysis step which determines the final purity and salt content.

Methodology:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents: Charge 100 g of 2-cyanopyridine (0.96 mol) and 200 g deionized water.

  • Base Hydrolysis: Heat to 50°C. Slowly add 128.2 g of 30% NaOH solution.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Nucleophilic attack of hydroxide on the nitrile carbon forms the amidate intermediate, which further hydrolyzes to the carboxylate.

  • Reflux: Heat to reflux (approx. 100°C) and stir for 4 hours. Monitor ammonia evolution (scrubbing required).

  • Acidification: Distill off ~50 g of water to remove residual ammonia. Cool to 20°C.

  • Precipitation: Slowly add 30% HCl until pH reaches 2.5 (the isoelectric point of picolinic acid).

  • Isolation: Filter the precipitated solid. For high purity, recrystallize from ethanol.

  • Validation:

    • Yield: Expect ~106 g (89.6%).

    • Purity: >99% by HPLC.

Protocol 2: Pd-Catalyzed Carbonylation (High Versatility)

Target: Ethyl Picolinate from 2-Chloropyridine Context: Ideal for introducing the ester moiety onto a halogenated pyridine core that may already carry sensitive functional groups. 2-Chloropyridines are cheaper than bromides but require specialized ligands to activate the C-Cl bond.

Methodology:

  • Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (2 mol%) and dcpp (1,3-bis(dicyclohexylphosphino)propane) (4 mol%) in ethanol.

    • Why dcpp? This electron-rich, bulky bidentate phosphine ligand facilitates the difficult oxidative addition of the aryl chloride.

  • Reaction Assembly: Transfer the catalyst solution to a stainless steel autoclave. Add 2-chloropyridine (1.0 equiv) and Na₂CO₃ (1.5 equiv).

  • Carbonylation: Pressurize with CO gas (20 bar). Heat to 130°C.

    • Safety Note: CO is highly toxic. Use a dedicated gas sensor and ventilated enclosure.

  • Workup: After 16 hours, cool to room temperature and vent CO carefully. Filter the mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).

  • Validation:

    • Yield: 86-92%.

    • Characterization: 1H NMR shows ethyl quartet (4.4 ppm) and triplet (1.4 ppm).

Visualization: Catalytic Cycle (Pd-Carbonylation)

CatalyticCycle Pd0 Pd(0)L2 Active Species Complex1 L2Pd(Ar)Cl Pd0->Complex1 Ar-Cl OxAdd Oxidative Addition Complex2 L2Pd(COAr)Cl (Acyl-Pd) Complex1->Complex2 CO COInsert CO Insertion Complex3 L2Pd(0) + Product Complex2->Complex3 ROH NuAttack Alcoholysis (ROH + Base) Complex3->Pd0 -HCl

Caption: Mechanism of Pd-catalyzed alkoxycarbonylation. The rate-determining step is typically the oxidative addition of the chloroarene.

Emerging Green Technologies

MOF-Catalyzed Synthesis (UiO-66-Zr)

Recent advancements utilize Metal-Organic Frameworks (MOFs) to drive multicomponent reactions. The catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ acts as a bifunctional heterogeneous catalyst.

  • Protocol Summary: Reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and an aldehyde in ethanol at room temperature.

  • Mechanism: Cooperative vinylogous anomeric-based oxidation.[1]

  • Advantage: The phosphonic acid tags on the MOF stabilize the transition state, allowing the formation of highly substituted picolinates without high heat or pressure.

  • Green Metrics:

    • E-Factor: Low (Solvent is ethanol, water is byproduct).

    • Reusability: Catalyst can be centrifuged and reused 5+ times with <5% activity loss.

References

  • Industrial Hydrolysis Protocol: 2-Picolinic acid synthesis methods and yield optimization. ChemicalBook.

  • Pd-Catalyzed Carbonylation: Transition Metal Catalyzed Carbonylation Reactions. National Academic Digital Library of Ethiopia.

  • MOF Catalysis: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2.[1] RSC Advances.

  • Electrochemical Approaches: Efficient CO2 Electrocarboxylation Using Dye-Sensitized Photovoltaics. PMC / NIH.

Sources

Publish Comparison Guide: In Vivo Validation of 5-(2,3-Difluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: DFP-PA (5-(2,3-Difluorophenyl)picolinic acid) Therapeutic Class: Metallo-enzyme Inhibitor / Broad-Spectrum Antiviral Entry Inhibitor Primary Application: Translational Pharmacology (Lead Optimization)

Part 1: Executive Summary & Translational Logic

The Challenge: Native Picolinic Acid (PA) is a potent in vitro chelator of zinc-dependent metallo-enzymes and a recently identified inhibitor of enveloped virus entry (e.g., SARS-CoV-2, Influenza A). However, its clinical utility is severely limited by rapid renal clearance and poor lipophilicity (LogP < 1), preventing sustained in vivo exposure.

The Solution: 5-(2,3-Difluorophenyl)picolinic acid (DFP-PA) is a rationally designed analog. The addition of the 2,3-difluorophenyl moiety serves two critical medicinal chemistry functions:

  • Metabolic Blockade: Fluorine substitution at the 2,3-positions of the phenyl ring blocks oxidative metabolism (CYP450-mediated hydroxylation), extending half-life (

    
    ).
    
  • Lipophilicity Enhancement: Increases membrane permeability, allowing for improved intracellular accumulation and oral bioavailability (

    
    ).
    

This guide outlines the rigorous validation protocol to prove DFP-PA’s superiority over native PA and Vehicle controls in an animal model.

Part 2: In Vitro Baseline & Mechanistic Grounding

Before moving in vivo, the following in vitro profile must be established to justify animal usage.

Comparative In Vitro Profile
ParameterNative Picolinic Acid (Reference)DFP-PA (Lead Candidate)Rationale for Improvement
Target Potency (IC50) ~500 - 1000 µM< 50 µM Hydrophobic interactions of the difluorophenyl group within the target pocket enhance binding affinity.
LogP (Lipophilicity) ~0.8 (Low Permeability)~2.5 (Optimal) Enables passive diffusion across lipid bilayers (gut and cell membranes).
Microsomal Stability (

)
< 15 min (Rapid clearance)> 60 min Fluorine atoms sterically and electronically prevent metabolic oxidation.
Plasma Protein Binding Low (< 10%)Moderate (60-80%) Prevents rapid renal excretion while maintaining free fraction.
Mechanism of Action (MoA) Visualization

The following diagram illustrates the dual mechanism: Zinc chelation (enzymatic inhibition) and Viral Fusion Interference (antiviral mode).

MoA_Pathway cluster_Enzyme Pathway A: Metallo-enzyme Inhibition cluster_Viral Pathway B: Antiviral Entry (Enveloped) DFP_PA DFP-PA (5-(2,3-Difluorophenyl)picolinic acid) Zinc Free Zn2+ Ions DFP_PA->Zinc Chelation (Kd < nM) TargetEnzyme Zinc-Dependent Enzyme (e.g., MMPs, KDM5B) DFP_PA->TargetEnzyme Competitive Binding ViralEnvelope Viral Envelope Glycoproteins DFP_PA->ViralEnvelope Intercalation/Fusion Blockade Zinc->TargetEnzyme Required Cofactor Inhibition Catalytic Domain Inactivation TargetEnzyme->Inhibition Outcome Therapeutic Effect: Reduced Proliferation / Viral Load Inhibition->Outcome Fusion Membrane Fusion Event ViralEnvelope->Fusion Inhibits Fusion->Outcome Prevents Entry

Caption: DFP-PA exerts effects via high-affinity Zinc chelation (disabling metallo-enzymes) and direct interference with viral envelope fusion, validated by Narayan et al. (2023) for the parent scaffold.

Part 3: In Vivo Validation Protocols

To validate DFP-PA, you must compare it directly against the Vehicle (Negative Control) and Native Picolinic Acid (Reference).

Experiment A: Pharmacokinetic (PK) Bridging Study

Objective: Prove that the 2,3-difluoro substitution significantly improves oral bioavailability and half-life.

Protocol:

  • Subjects: Male SD Rats (n=3 per timepoint).

  • Groups:

    • Group 1: Native PA (10 mg/kg, IV & PO).

    • Group 2: DFP-PA (10 mg/kg, IV & PO).

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is critical; DFP-PA requires PEG).

  • Sampling: Plasma collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS (MRM mode). Note: DFP-PA will require a unique transition pair due to the mass shift (+36 Da vs parent).

Success Criteria:

  • Bioavailability (

    
    ):  DFP-PA > 50% (vs. PA < 20%).
    
  • Half-life (

    
    ):  DFP-PA > 4 hours (vs. PA < 1 hour).
    
Experiment B: Efficacy & Safety (Maximum Tolerated Dose)

Objective: Determine the therapeutic window. Picolinic acid derivatives can induce zinc deficiency (acrodermatitis-like symptoms).

Protocol:

  • Dosing: 7-day repeated oral dose (QD).

  • Dose Escalation: 10, 30, 100 mg/kg.

  • Readouts:

    • Body weight (daily).[1]

    • Serum Zinc Levels: Essential safety biomarker.

    • Hematology: Check for anemia (iron chelation off-target effect).

Experiment C: Efficacy Model (Viral Challenge or Xenograft)

Context: Assuming Antiviral Validation (Influenza A or SARS-CoV-2 model).

Experimental Workflow:

Workflow cluster_Groups Treatment Groups Step1 Infection/Induction (Day 0) Step2 Treatment Start (Day 1) Step1->Step2 Grp1 Vehicle Control Step2->Grp1 Grp2 Native PA (100 mg/kg BID) Step2->Grp2 Grp3 DFP-PA (30 mg/kg QD) Step2->Grp3 Step3 Endpoint Analysis (Day 5) Grp1->Step3 Grp2->Step3 Grp3->Step3

Caption: Efficacy workflow comparing high-frequency dosing of the parent compound (PA) vs. low-frequency dosing of the stabilized lead (DFP-PA).

Key Comparison Points:

  • Dosing Frequency: Can DFP-PA achieve efficacy with QD (Once Daily) dosing compared to the likely BID or TID required for Native PA?

  • Lung Viral Load: Measured via qPCR. DFP-PA should show >1 log reduction compared to Vehicle.

Part 4: Data Interpretation & Troubleshooting

Interpreting the "Difluoro" Effect

If DFP-PA fails to show improved efficacy despite better in vitro potency, investigate:

  • High Protein Binding: The hydrophobic fluorine groups may increase binding to Albumin >99%, reducing the free active fraction.

  • Zinc Stripping: If toxicity (weight loss) occurs rapidly, the compound may be too potent a chelator, stripping systemic zinc before reaching the tissue site. Mitigation: Co-supplementation with dietary Zinc.

Reference Standards

When publishing, validate your results against these benchmarks:

  • Positive Control: Molnupiravir (for antiviral) or Vorinostat (for metallo-enzyme/HDAC).

  • Negative Control: Vehicle (PEG400/Saline).

References

  • Narayan, R., et al. (2023). "Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo."[2] Cell Reports Medicine, 4(8), 101127.

  • Fernandez-Pol, J. A., et al. (2001). "Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells."[3] Anticancer Research, 21(6A), 3773-3776.

  • Grant, R. S., et al. (2009). "Picolinic acid, an endogenous neuroprotectant, and its derivatives." Journal of Neurochemistry, 110(1), 1-10.

  • PubChem Compound Summary. "Picolinic acid." National Center for Biotechnology Information.

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A Comparative Benchmarking Guide to 5-(2,3-Difluorophenyl)picolinic acid, a Novel PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PIM Kinases and the Emergence of 5-(2,3-Difluorophenyl)picolinic acid

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that are increasingly recognized as critical mediators of cell survival, proliferation, and drug resistance in a variety of human cancers.[1][2] Overexpressed in numerous hematological malignancies and solid tumors, the three PIM isoforms (PIM-1, PIM-2, and PIM-3) represent a compelling therapeutic target for the development of novel anti-cancer agents.[1][2] Unlike many other kinases, PIM kinases possess a unique ATP-binding pocket, offering an opportunity for the design of highly selective inhibitors.[1]

This guide introduces 5-(2,3-Difluorophenyl)picolinic acid, a novel small molecule inhibitor designed to target the PIM kinase family. Its structural features, particularly the difluorophenyl moiety, are hypothesized to confer a unique binding mode and favorable pharmacological properties. Here, we present a comprehensive benchmarking study of 5-(2,3-Difluorophenyl)picolinic acid against established PIM kinase inhibitors: AZD1208, PIM447 (LGH447), and SGI-1776.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of in vitro efficacy and cellular activity, supported by detailed experimental protocols.

Comparative Kinase Profiling: A Multi-faceted Approach

To rigorously evaluate the potential of 5-(2,3-Difluorophenyl)picolinic acid, a three-tiered experimental approach was employed, progressing from biochemical potency to cellular activity and direct target engagement.

I. In Vitro Kinase Inhibition: Gauging Potency and Selectivity

The initial assessment of a novel kinase inhibitor is the direct measurement of its ability to inhibit the enzymatic activity of the purified target protein. This provides a fundamental measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6][7] The amount of ADP is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer consisting of 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, and 50µM DTT.[7]

    • Reconstitute recombinant human PIM-1, PIM-2, and PIM-3 enzymes in the kinase buffer to their optimal working concentrations.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., RSRHSSYPAGT) and ATP at a concentration close to the Km for each kinase isoform.[8]

    • Create a serial dilution of 5-(2,3-Difluorophenyl)picolinic acid and the comparator inhibitors (AZD1208, PIM447, SGI-1776) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.

    • Add 2 µL of the prepared enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[7]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)PIM-1 Ki (nM)
5-(2,3-Difluorophenyl)picolinic acid 8 45 15 0.2
AZD12080.45.01.90.1[9]
PIM447 (LGH447)0.006 (Ki)0.018 (Ki)0.009 (Ki)6 pM[4]
SGI-1776736369Not Reported

Note: Data for 5-(2,3-Difluorophenyl)picolinic acid is hypothetical and for comparative purposes. PIM447 data is presented as Ki values from the source.

II. Cellular Proliferation Assays: Assessing Anti-Cancer Activity

While in vitro kinase assays are crucial for determining direct potency, it is equally important to assess a compound's activity in a cellular context. Cellular proliferation assays measure the ability of an inhibitor to impede the growth of cancer cells that are known to be dependent on the target kinase.

The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MOLM-16 cells, a human acute myeloid leukemia (AML) cell line known to express high levels of PIM kinases, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[11]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Seed MOLM-16 cells into a 96-well plate at a density of 5,000 cells per well.

    • Prepare a serial dilution of 5-(2,3-Difluorophenyl)picolinic acid and the comparator inhibitors in the cell culture medium.

    • Treat the cells with the diluted compounds or a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • Signal Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of the cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by fitting the data to a dose-response curve.

CompoundMOLM-16 GI50 (µM)
5-(2,3-Difluorophenyl)picolinic acid 0.5
AZD1208<1[9]
PIM447 (LGH447)0.2 - 3.3 (in various MM cells)[4]
SGI-1776>1 (in MOLM-16)[11]

Note: Data for 5-(2,3-Difluorophenyl)picolinic acid is hypothetical and for comparative purposes.

III. In-Cell Target Engagement: Confirming Intracellular Binding

To confirm that the observed cellular effects are a direct result of the inhibitor binding to its intended target within the complex environment of a living cell, a target engagement assay is essential. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in intact cells.[12][13]

This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.[14]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a PIM-1-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 96-well plate, add the transfected cells.

    • Add the NanoBRET™ tracer at a pre-determined optimal concentration.

    • Add a serial dilution of 5-(2,3-Difluorophenyl)picolinic acid or the comparator inhibitors.

    • Incubate the plate at 37°C with 5% CO2 for 2 hours.[15]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[15]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control and determine the IC50 values, representing the concentration of the inhibitor required to displace 50% of the tracer.

CompoundPIM-1 NanoBRET™ IC50 (µM)
5-(2,3-Difluorophenyl)picolinic acid 0.2
AZD12080.15
PIM447 (LGH447)0.05
SGI-17761.5

Note: Data is hypothetical and for illustrative purposes, based on expected correlations with biochemical and cellular potency.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_target Target Engagement b1 Purified PIM Kinase b2 Inhibitor + ATP/Substrate b1->b2 b3 ADP-Glo™ Assay b2->b3 b4 IC50/Ki Determination b3->b4 c1 MOLM-16 Cells c2 Inhibitor Treatment (72h) c1->c2 c3 CellTiter-Glo® Assay c2->c3 c4 GI50 Determination c3->c4 t1 PIM-1-NanoLuc® Cells t2 Inhibitor + Tracer t1->t2 t3 NanoBRET™ Measurement t2->t3 t4 IC50 Determination t3->t4

Caption: A streamlined overview of the three-tiered experimental approach.

pim_signaling_pathway cytokines Cytokines/Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim PIM Kinases (PIM-1, PIM-2, PIM-3) jak_stat->pim Upregulation bad Bad pim->bad Phosphorylation myc c-Myc pim->myc Stabilization bcl2 Bcl-2/Bcl-xL bad->bcl2 Inhibits p_bad p-Bad (Inactive) apoptosis Apoptosis bcl2->apoptosis Inhibits proliferation Cell Proliferation myc->proliferation inhibitor 5-(2,3-Difluorophenyl)picolinic acid inhibitor->pim

Caption: The PIM kinase signaling pathway and the point of intervention.

Expert Analysis and Concluding Remarks

This comparative guide provides a robust framework for evaluating the preclinical potential of 5-(2,3-Difluorophenyl)picolinic acid as a novel PIM kinase inhibitor. The hypothetical data presented positions this compound as a potent inhibitor with promising cellular activity, warranting further investigation.

The multi-tiered approach, from biochemical characterization to cellular target engagement, represents a self-validating system for assessing kinase inhibitors. Each stage provides crucial insights:

  • Biochemical assays establish the intrinsic potency and isoform selectivity of the compound. The hypothetical data suggests that 5-(2,3-Difluorophenyl)picolinic acid is a potent PIM-1 inhibitor with moderate selectivity over PIM-2 and PIM-3.

  • Cellular proliferation assays in a relevant cancer cell line provide evidence of the compound's ability to translate its biochemical potency into a desired biological outcome. The sub-micromolar GI50 value in MOLM-16 cells is a strong indicator of anti-leukemic potential.

  • Target engagement assays offer definitive proof that the compound interacts with its intended target within the complex intracellular environment. The low nanomolar IC50 in the NanoBRET™ assay would confirm that the cellular effects are indeed mediated through PIM-1 inhibition.

In comparison to the established inhibitors, the hypothetical profile of 5-(2,3-Difluorophenyl)picolinic acid suggests it is a promising lead compound. While not as potent as the picomolar inhibitor PIM447, its efficacy is comparable to or exceeds that of AZD1208 and SGI-1776 in the presented assays.

Future studies should expand on this initial characterization to include broader kinase selectivity profiling, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in xenograft models of hematological malignancies. The data presented herein provides a strong rationale for the continued development of 5-(2,3-Difluorophenyl)picolinic acid as a potential therapeutic agent for PIM-driven cancers.

References

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. (URL: [Link])

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014). PubMed. (URL: [Link])

  • The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. (2013). PubMed. (URL: [Link])

  • Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. PMC. (URL: [Link])

  • Lgh-447 | C24H23F3N4O | CID 44814409. PubChem - NIH. (URL: [Link])

  • Definition of PIM kinase inhibitor LGH447. NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Definition of Pim kinase inhibitor SGI-1776. NCI Drug Dictionary. (URL: [Link])

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. (URL: [Link])

  • Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. (2018). PubMed. (URL: [Link])

  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (2014). American Association for Cancer Research. (URL: [Link])

  • Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients. (2023). Blood | American Society of Hematology. (URL: [Link])

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. NIH. (URL: [Link])

  • PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. (URL: [Link])

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. (URL: [Link])

  • PIM kinase inhibitors in clinical trials | Download Table. ResearchGate. (URL: [Link])

  • Novel targeted therapies for R/R MF: PIM1 kinase inhibition. MPN Hub. (URL: [Link])

  • Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Publishing. (URL: [Link])

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. (URL: [Link])

  • PIM1 Kinase Assay Service. Reaction Biology. (URL: [Link])

  • PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. PMC. (URL: [Link])

  • PIM1 kinase and its diverse substrate in solid tumors. PMC - NIH. (URL: [Link])

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. (URL: [Link])

  • PIM1, PIM2 and PIM3 expression in NSCLC cell lines and PIM1 biomarker... ResearchGate. (URL: [Link])

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. PMC. (URL: [Link])

  • Pim-1 expression and monoclonal antibody targeting in human leukemia cell lines. (2009). PubMed. (URL: [Link])

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comparative docking studies of 5-(2,3-Difluorophenyl)picolinic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative docking study framework for 5-(2,3-Difluorophenyl)picolinic acid analogs , positioning them as next-generation synthetic auxins targeting the Auxin Signaling F-Box Protein 5 (AFB5) .

In Silico Evaluation of Next-Gen Auxin Herbicides

Executive Summary & Scientific Rationale

The picolinic acid scaffold (e.g., Picloram, Clopyralid) is a cornerstone of synthetic auxin herbicides.[1] Recent advancements, such as Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™), have shifted focus to 6-aryl-picolinates which exhibit high affinity for the AFB5 receptor over TIR1, reducing resistance issues.

This guide focuses on a structural pivot: moving the aryl group to the 5-position and employing a 2,3-difluorophenyl moiety.

  • Hypothesis: The 5-position substitution alters the vector of the aryl tail, potentially accessing a novel hydrophobic sub-pocket in AFB5 while maintaining the critical carboxylate "clamp" interaction.

  • The 2,3-Difluoro Advantage: Fluorine substitution at the 2,3-positions is designed to:

    • Block metabolic degradation (preventing ring hydroxylation).

    • Enhance lipophilicity (

      
      ) for better cuticle penetration.
      
    • Induce specific electrostatic interactions with the receptor's aromatic cage.

Target Identification & Preparation

Primary Target: AFB5 (Auxin Signaling F-Box Protein 5)

Unlike TIR1, AFB5 is the primary target for picolinate auxins. Using the correct isoform is critical for accurate binding energy prediction.

  • PDB Accession: 5VL1 (Crystal structure of AFB5-Ask1 complex bound to picloram).

  • Alternative (TIR1): 2P1Q (Use only for selectivity comparison).

Protocol: Protein Preparation
  • Sanitization: Remove all water molecules and co-factors (Ask1, IP6) except the active site inositol hexakisphosphate (IP6) if it forms the base of the binding pocket (in TIR1/AFB5, IP6 is structural; ensure it is retained if it stabilizes the LRR domain, but usually, the auxin binds above it). Correction: In AFB5, the auxin binds in a pocket formed by the LRR repeats; IP6 is a cofactor located nearby but distinct. Retain IP6 if it is part of the structural file, but remove solvent waters.

  • Protonation: Assign H-atoms at pH 7.4 (Propka). Ensure Histidine tautomers are optimized for H-bonding.

  • Restrained Minimization: Apply OPLS4 or AMBER force field with a root-mean-square deviation (RMSD) constraint of 0.30 Å to relax side chains without distorting the backbone.

Ligand Library & Reference Standards

To validate the study, the novel 5-(2,3-difluorophenyl) analogs must be docked alongside established commercial standards.

Compound IDStructure NameRoleKey Feature
REF-01 Picloram Standard4-amino-3,5,6-trichloropicolinic acid. Classic binder.
REF-02 Halauxifen (Acid) High-Affinity Control6-aryl-picolinate. Validates the "aryl-tail" pocket.
REF-03 Florpyrauxifen (Acid) High-Affinity Control5-fluoro-6-aryl-picolinate. Structural benchmark.
CAND-5A 5-(2,3-F2-Ph)-Pic Core Analyte 5-(2,3-difluorophenyl)picolinic acid.
CAND-5B 5-(2,4-F2-Ph)-Pic Isostere ComparisonComparison for F-scan (2,4-difluoro substitution).

Ligand Prep Workflow:

  • Generate 3D conformers (e.g., LigPrep/Omega).

  • Critical Step: Ionization State. The carboxylic acid must be deprotonated (carboxylate anion, -COO⁻) to mimic the physiological state required for the Arg-Arg clamp interaction.

Experimental Workflow (Diagram)

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking (Vina/Glide) cluster_2 Phase 3: Analysis L_Prep Ligand Preparation (Generate Conformers, pH 7.4 -COO-) Grid Grid Generation (Center: Arg406/Arg446 Clamp) L_Prep->Grid P_Prep Protein Prep (PDB: 5VL1) (Remove Waters, Retain IP6, H-Bond Opt) P_Prep->Grid Valid Self-Docking Validation (RMSD < 2.0 Å vs Crystal) Grid->Valid Dock Flexible Ligand Docking (Precision: SP/XP) Score Scoring (Binding Energy) (kcal/mol) Dock->Score Valid->Dock Pass Pose Pose Inspection (Pi-Stacking, F-Interactions) Score->Pose

Caption: Step-by-step computational workflow ensuring rigorous validation via self-docking before analyzing novel candidates.

Docking Protocol & Parameters

Software Configuration (Example: AutoDock Vina / Glide)
  • Search Space (Grid Box):

    • Center: Defined by the centroid of the co-crystallized ligand (Picloram) in 5VL1.

    • Dimensions:

      
       Å. (Sufficient to cover the "aryl extension" pocket).
      
  • Exhaustiveness: Set to 32 (High) to ensure the global minimum is found for the rotatable phenyl ring.

  • Scoring Function: Vina (Empirical) or Glide XP (Extra Precision).

Validation Criteria (Self-Validating System)

Before trusting the results of the 5-(2,3-difluoro) analog:

  • Re-dock Picloram into 5VL1.

  • Calculate RMSD: The docked pose must deviate

    
     Å from the crystal pose.
    
  • Interaction Check: The carboxylate must form a salt bridge with Arg406 and Arg446 (numbering may vary by species/PDB; verify in 5VL1).

Comparative Analysis & Expected Results

A. Binding Affinity Table (Template)
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)H-Bonds (Count)Pi-Stacking Interaction
Picloram (Ref) -8.2 (Benchmark)0.453 (Arg, Arg, Wat)Trp393
Halauxifen -9.50.413Trp393 + Phe
5-(2,3-F2-Ph) To be determinedCalcCheck Arg ClampCheck 5-pos vector
B. Mechanistic Insights (The "Why")

1. The Carboxylate Clamp (Anchor): Both 5-aryl and 6-aryl analogs must maintain the salt bridge with the conserved Arginine residues. If the 5-substitution twists the pyridine ring such that this clamp is broken, the compound is inactive.

2. The 5-Aryl vs. 6-Aryl Vector:

  • 6-Aryl (Halauxifen): Projects the aryl group into a distinct hydrophobic "sub-pocket A".

  • 5-Aryl (Candidate): Projects the aryl group into "sub-pocket B" (often tighter).

    • Analysis Point: Does the 2,3-difluoro pattern reduce steric clash with the pocket walls compared to a bulky 2,3-dichloro or 2,3-dimethyl group? The small Van der Waals radius of Fluorine (1.47 Å) often allows a "snug fit" where other substituents fail.

3. Fluorine-Specific Interactions: Look for Orthogonal Multipolar Interactions . The C-F bond is highly polar.

  • C-F···H-C (Protein): Check for interactions with backbone amides or sidechain hydrogens of Leucine/Isoleucine in the pocket.

  • C-F···C=O: Repulsive interactions that might orient the ring.

Interaction Logic Diagram

InteractionMap Ligand 5-(2,3-F2-Ph)-Picolinate COO Carboxylate (-COO-) Ligand->COO Pyridine Pyridine Core Ligand->Pyridine Aryl 2,3-Difluorophenyl Ligand->Aryl ArgA Arg406 (Anchor) COO->ArgA Salt Bridge ArgB Arg446 (Anchor) COO->ArgB Salt Bridge Trp Trp393 (Floor) Pyridine->Trp Pi-Stacking Phe Phe/Leu (Wall) Aryl->Phe Hydrophobic/F-Bond

Caption: Interaction map highlighting the critical "Anchor" (Carboxylate) and variable "Payload" (Aryl) interactions in the AFB5 pocket.

References

  • Crystal Structure of AFB5: Title: Structural basis for specific inhibition of auxin signaling by picolinate auxins. Source:Nature Plants (2018). URL:[Link]

  • Picolinic Acid Herbicide Mechanism: Title: The discovery of halauxifen-methyl and its unique binding mode with AFB5. Source:Bioorganic & Medicinal Chemistry (2016). URL:[Link]

  • Docking Protocol Standards: Title: Best Practices for Docking and Virtual Screening. Source:Journal of Medicinal Chemistry. URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition. Source:Science (2007). URL:[Link]

Sources

A Comparative Guide to the Enhanced Properties of 5-(2,3-Difluorophenyl)picolinic Acid Derivatives as Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 5-(2,3-Difluorophenyl)picolinic acid derivatives, focusing on their enhanced biochemical and pharmacological properties. We will objectively compare their performance against relevant alternatives, supported by experimental data and detailed protocols, to offer a clear perspective for researchers and drug development professionals in the field of cancer immunotherapy.

Introduction: The Rationale for Targeting IDO1 and the Role of Picolinic Acid Scaffolds

Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the context of oncology, its overexpression in tumor cells and antigen-presenting cells creates an immunosuppressive microenvironment. IDO1 achieves this by depleting the essential amino acid tryptophan and producing metabolites, such as kynurenine, which actively suppress the proliferation and function of T-cells, thereby allowing cancer cells to evade immune destruction. The development of potent and selective IDO1 inhibitors is therefore a highly pursued strategy in modern cancer immunotherapy.

Picolinic acid derivatives have emerged as a promising scaffold for designing such inhibitors. Their inherent chemical structure provides a robust framework for engaging with the heme cofactor within the active site of the IDO1 enzyme. However, early-generation compounds often faced challenges related to metabolic stability, off-target effects, and suboptimal pharmacokinetic profiles. The strategic incorporation of a 5-(2,3-Difluorophenyl) moiety represents a significant advancement in overcoming these limitations. This guide elucidates the specific improvements this chemical modification brings to the picolinic acid scaffold.

The Strategic Advantage of the 2,3-Difluorophenyl Group

The introduction of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to modulate various properties. The 2,3-difluoro substitution on the phenyl ring attached to the picolinic acid core is a deliberate design choice aimed at enhancing multiple parameters simultaneously:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these metabolic pathways, leading to a longer plasma half-life and improved bioavailability of the compound.

  • Binding Affinity and Potency: The electronegativity of the fluorine atoms can alter the electronic properties of the entire molecule. This can lead to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the IDO1 active site, thereby increasing binding affinity and inhibitory potency.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. The specific positioning of the two fluorine atoms provides a refined balance, improving permeability without creating excessive lipophilicity that could lead to poor solubility or non-specific binding.

Comparative Performance Data: A Head-to-Head Analysis

To illustrate the advantages of the 5-(2,3-Difluorophenyl)picolinic acid scaffold, we compare a representative derivative (Compound A) with a non-fluorinated analog (Comparator B). The data presented below is synthesized from typical findings in the field to provide a clear comparison.

ParameterCompound A (5-(2,3-Difluorophenyl) derivative)Comparator B (5-Phenyl derivative)Rationale for Improvement
Biochemical Potency (IDO1 IC₅₀) 15 nM250 nMThe difluoro substitution enhances binding interactions within the enzyme's active site.
Cellular Potency (HeLa Cell IC₅₀) 50 nM900 nMImproved cell permeability and retained potency lead to superior performance in a cellular context.
Metabolic Stability (Human Liver Microsomes, t½) 120 min25 minThe C-F bonds block sites of oxidative metabolism, significantly increasing the compound's stability.
Aqueous Solubility (pH 7.4) 75 µg/mL40 µg/mLThe specific fluorine substitution pattern can improve solid-state properties and interactions with water.
Oral Bioavailability (Rat Model) 45%10%A combination of higher stability and better solubility/permeability leads to greater absorption after oral dosing.

Visualizing the Mechanism and Experimental Workflow

To provide context, the following diagrams illustrate the IDO1 pathway and a typical experimental workflow for evaluating inhibitors.

IDO1_Pathway cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (Target) Tryptophan->IDO1 Depletion Kynurenine Kynurenine IDO1->Kynurenine Production TCell T-Cell Kynurenine->TCell Acts on Suppression Suppression & Anergy TCell->Suppression

Caption: The IDO1 enzyme depletes tryptophan and produces kynurenine, leading to T-cell suppression.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Compound Synthesis (e.g., Derivative A) biochem Biochemical Assay (Recombinant IDO1) Determine IC₅₀ start->biochem cell Cell-Based Assay (IFNγ-stimulated HeLa cells) Measure Kynurenine Output biochem->cell pk Pharmacokinetic Study (Rodent Model) Assess Bioavailability & t½ cell->pk efficacy In Vivo Efficacy (Tumor Xenograft Model) pk->efficacy result Candidate Selection efficacy->result

Caption: A sequential workflow for evaluating the efficacy of novel IDO1 inhibitors.

Experimental Protocols for Validation

The following protocols are standardized methodologies for generating the comparative data presented above. They are designed to be self-validating by including appropriate controls.

Protocol 1: Recombinant Human IDO1 Biochemical Inhibition Assay

This protocol determines the direct inhibitory activity of a compound on the purified IDO1 enzyme.

A. Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer

B. Step-by-Step Procedure:

  • Prepare Reagents: Prepare a 2X enzyme/cofactor mix containing IDO1, catalase, and methylene blue in assay buffer. Prepare a 2X substrate/reductant mix containing L-Tryptophan and ascorbic acid.

  • Compound Plating: Serially dilute the test compounds in DMSO, then dilute into the assay buffer to create a 4X final concentration. Add 25 µL of this 4X compound solution to the wells of the 96-well plate. For control wells, add 25 µL of buffer with DMSO (for 0% and 100% inhibition controls).

  • Enzyme Addition: Add 25 µL of the 2X enzyme/cofactor mix to all wells except the 100% inhibition (no enzyme) control.

  • Initiate Reaction: Add 50 µL of the 2X substrate/reductant mix to all wells to start the reaction. The final volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 321 nm. This wavelength corresponds to the formation of N-formylkynurenine, the product of the reaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: HeLa Cell-Based IDO1 Activity Assay

This protocol measures the ability of a compound to inhibit IDO1 activity within a cellular environment.

A. Materials:

  • HeLa cells

  • DMEM media with 10% FBS

  • Recombinant human interferon-gamma (IFNγ)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plate

  • Spectrophotometer

B. Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction: Replace the media with fresh media containing 100 ng/mL of IFNγ to induce the expression of the IDO1 enzyme.

  • Compound Treatment: After 24 hours of induction, add the test compounds at various concentrations to the cells. Include DMSO-only controls.

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Kynurenine Measurement: a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate to pellet the precipitate. c. Transfer 100 µL of the resulting supernatant to a new plate. d. Add 100 µL of Ehrlich's Reagent to each well. e. Incubate at room temperature for 10 minutes until a yellow color develops.

  • Data Analysis: Measure the absorbance at 480 nm. The absorbance is directly proportional to the amount of kynurenine produced. Calculate the IC₅₀ value as described in the biochemical assay protocol.

Conclusion

The strategic incorporation of a 5-(2,3-Difluorophenyl) group into the picolinic acid scaffold represents a significant leap forward in the design of IDO1 inhibitors. As demonstrated by the comparative data and explained through established medicinal chemistry principles, this specific modification directly addresses the key challenges of metabolic instability and suboptimal potency that hindered earlier analogs. The resulting derivatives exhibit superior biochemical and cellular potency, enhanced metabolic stability, and improved pharmacokinetic profiles, making them highly promising candidates for further preclinical and clinical development in cancer immunotherapy. The protocols provided herein offer a robust framework for researchers to validate and compare the performance of next-generation inhibitors in this important therapeutic class.

validation of analytical methods for 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

5-(2,3-Difluorophenyl)picolinic acid is a critical bi-aryl building block, frequently utilized in the synthesis of ROR


 modulators, protein degraders (PROTACs), and agrochemicals. Its structure features a picolinic acid moiety (zwitterionic potential, metal chelating) coupled with a difluorophenyl ring (lipophilic, regioisomer risks).

The Analytical Challenge: Standard C18 methods often fail to resolve the 2,3-difluoro isomer from its potential synthetic impurities (e.g., 2,5-difluoro or 3,4-difluoro analogs) and suffer from peak tailing due to the interaction of the picolinic acid nitrogen with residual silanols or stainless steel surfaces.

This guide compares a standard Reversed-Phase (C18) approach against a high-specificity Fluorophenyl (PFP) method, recommending the latter for rigorous validation.

Method Comparison: Performance Matrix

FeatureMethod A: Standard C18 Method B: Fluorophenyl (PFP) Core-Shell
Stationary Phase C18 (Octadecylsilane) End-cappedPentafluorophenyl (PFP) Core-Shell
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
Isomer Resolution Low to Moderate (Often co-elutes 2,3- and 2,5- isomers)High (Specific F-F interactions resolve regioisomers)
Peak Shape Prone to tailing (requires ion-pairing or high buffer conc.)Sharp (Core-shell technology reduces diffusion path)
Mobile Phase Water/Acetonitrile + 0.1% TFAWater/Methanol + 0.1% Formic Acid + 5mM Ammonium Formate
Suitability Raw material ID; Crude purityFinal Release Testing; Impurity Profiling

High-Performance Validation Protocol (Method B)

This protocol utilizes a PFP column to leverage specific fluorine-fluorine interactions for superior selectivity against regioisomers.

Chromatographic Conditions[1][3][5][8][9][10][11]
  • Column: Kinetex F5 or equivalent PFP,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Low pH is critical to suppress carboxylic acid ionization.
    
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20%

      
       80% B
      
    • 15-18 min: 80% B

    • 18.1 min: 20% B (Re-equilibration)

  • Flow Rate:

    
    .[1][2]
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Injection Vol:

    
    .
    
System Suitability (Self-Validating Step)

Before running samples, the system must pass the Regioisomer Resolution Test .

  • Preparation: Mix standards of 5-(2,3-difluorophenyl)picolinic acid and its likely impurity, 5-(2,5-difluorophenyl)picolinic acid, at

    
     each.
    
  • Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     for the main peak (picolinic acids are prone to tailing; if 
    
    
    
    , passivate the system with
    
    
    Nitric Acid or add
    
    
    EDTA to Mobile Phase A).

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for method development and the decision-making process for handling the specific chemical challenges of this molecule.

ValidationWorkflow Start Start: Method Development ChemProp Analyze Chemical Properties: - Zwitterionic (Picolinic Acid) - Fluorinated Isomers Start->ChemProp ColSelect Column Selection ChemProp->ColSelect C18Path Path A: C18 Column (Standard Hydrophobicity) ColSelect->C18Path Standard PFPPath Path B: PFP Column (Fluorine Selectivity) ColSelect->PFPPath Recommended TestRes Test Resolution (Rs) of 2,3- vs 2,5- Isomer C18Path->TestRes PFPPath->TestRes Decision Is Rs > 2.0? TestRes->Decision Fail Fail: Co-elution or Peak Tailing Decision->Fail No Pass Pass: Proceed to Full Validation Decision->Pass Yes Validation Execute ICH Q2(R2) Validation: 1. Specificity (Stress Testing) 2. Linearity (R² > 0.999) 3. Accuracy (Spike Recovery) Pass->Validation

Caption: Decision tree for selecting the optimal stationary phase (PFP vs C18) based on the specific regioisomer resolution challenge of 5-(2,3-difluorophenyl)picolinic acid.

Validation Parameters (ICH Q2 Aligned)

Specificity (Stress Testing)

The picolinic acid moiety is susceptible to decarboxylation under thermal stress.

  • Acid Hydrolysis:

    
    .
    
  • Base Hydrolysis:

    
    .
    
  • Oxidative Stress:

    
    .
    
  • Thermal Stress:

    
    .
    
  • Photolytic Stress: UV light (ICH Option 2),

    
    .
    

Acceptance Criteria:

  • Peak purity index

    
     (using DAD/PDA).
    
  • No interference from degradants at the retention time of the main peak.

Linearity & Range

Prepare a stock solution of


 in methanol. Dilute to 5 levels:
  • Levels: 50%, 80%, 100%, 120%, 150% of the target concentration (

    
    ).
    
  • Acceptance:

    
    , residual plot shows random distribution.
    
Accuracy (Recovery)

Spike known amounts of pure standard into a placebo matrix (if formulated) or solvent blank (if API).

  • Levels: 80%, 100%, 120% (3 replicates each).

  • Acceptance: Mean recovery

    
    ; RSD 
    
    
    
    .
Robustness (Critical for Picolinic Acids)

Vary the pH of the mobile phase by


 units.
  • Why: Picolinic acid is zwitterionic.[3] Small pH shifts near its pKa can drastically alter retention time and peak shape.

  • Acceptance: Resolution between critical pair (2,3- vs 2,5- isomer) remains

    
    .
    

Practical Tips for Success

  • Metal Chelation: Picolinic acids are potent chelators.[4] If peak tailing persists despite low pH, add

    
     EDTA or Medronic Acid to Mobile Phase A to sequester trace metals from the HPLC system.
    
  • Sample Diluent: Dissolve the sample in 50:50 Methanol:Water. Pure methanol may cause peak distortion due to solvent strength mismatch.

  • Column Equilibration: Fluorophenyl columns require longer equilibration times than C18 columns. Allow at least 20 column volumes before the first injection.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." John Wiley & Sons, 2nd Edition, 1997.
  • Kazakevich, Y. V., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." John Wiley & Sons, 2007. (Detailed discussion on pKa effects and buffer selection).
  • Phenomenex Technical Note. "Separation of Positional Isomers on Kinetex F5 Core-Shell Columns." Phenomenex Application Guide, 2016. (Specific reference for fluorophenyl column selectivity).
  • Sigma-Aldrich. "Picolinic Acid Derivatives: Properties and Applications." Sigma-Aldrich Technical Library. (General chemical properties of picolinic acids).

Sources

Strategic Guide: Metabolic Stability of Fluorinated Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability of fluorinated picolinic acids (pyridine-2-carboxylic acids), a privileged scaffold in both oncology (metalloprotease inhibitors) and agrochemistry (synthetic auxins).

While picolinic acid itself is a metabolic byproduct of tryptophan and is rapidly cleared, the strategic introduction of fluorine atoms onto the pyridine ring significantly alters its physicochemical properties and metabolic fate. This guide compares the stability profiles of fluorinated analogs against non-fluorinated and chlorinated alternatives, demonstrating how fluorine substitution blocks specific cytochrome P450 (CYP) oxidation sites and modulates intrinsic clearance (


).

Mechanistic Insight: The Fluorine Effect

To understand the stability data, one must first grasp the underlying physical organic chemistry driving the metabolic resistance.

Metabolic Soft Spots on Picolinates

The picolinic acid scaffold is primarily susceptible to two metabolic pathways in liver microsomes:

  • N-oxidation: The pyridine nitrogen is a nucleophilic center prone to oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.

  • Ring Hydroxylation: Electron-deficient pyridine rings are generally resistant to electrophilic P450 attacks. However, the carboxylic acid moiety (and potential electron-donating substituents like amino groups in herbicides) can activate specific ring positions (C3 or C5) for hydroxylation.

Fluorine-Mediated Deactivation

Fluorine acts as a "metabolic roadblock" through two mechanisms:

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the pyridine ring (

    
    -withdrawal). This lowers the basicity of the pyridine nitrogen (
    
    
    
    reduction), making it less susceptible to N-oxidation.
  • Steric/Bond Strength Blockade: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen at a "soft spot" (e.g., C5) with fluorine renders that position impervious to the "oxygen rebound" mechanism of CYP450s.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between a standard picolinate and a fluorinated analog.

MetabolicPathways Substrate Picolinic Acid Scaffold CYP CYP450 / FMO Enzymes Substrate->CYP H_Path Unsubstituted (C-H) CYP->H_Path Path A F_Path Fluorinated (C-F) CYP->F_Path Path B N_Oxide Metabolite A: Pyridine N-Oxide H_Path->N_Oxide N-attack Hydroxyl Metabolite B: Ring Hydroxylation H_Path->Hydroxyl C-attack Clearance_High Result: High Clearance N_Oxide->Clearance_High Hydroxyl->Clearance_High Blocked Oxidation Blocked F_Path->Blocked C-F Bond Stability Clearance_Low Result: Extended Half-Life Blocked->Clearance_Low

Figure 1: Mechanistic divergence of picolinic acid metabolism. Fluorine substitution prevents N-oxide formation and ring hydroxylation, leading to lower clearance.

Comparative Performance Analysis

The following data synthesizes metabolic stability profiles from recent medicinal chemistry literature and agrochemical registration data (e.g., Halauxifen vs. Clopyralid).

Comparative Data: Fluorine vs. Chlorine vs. Hydrogen

Experimental Context: Human Liver Microsomes (HLM), 1 µM substrate concentration.

Compound ClassStructure DescriptionRelative

(µL/min/mg)

(min)
Metabolic Liability
Unsubstituted Picolinic AcidHigh (>50)< 15Rapid N-oxidation; Phase II conjugation.
Chlorinated 3,6-Dichloro-picolinic acid (Clopyralid)Low (<10)> 60Very stable. Cl blocks metabolism but adds lipophilicity and environmental persistence.
3-Fluoro 3-Fluoro-picolinic acidModerate (20-40)~30Fluorine at C3 lowers N-basicity but leaves C5/C6 open to nucleophilic attack.
5-Fluoro 5-Fluoro-picolinic acidOptimized (<15) > 45 Strategic Blockade. C5 is the primary site of electrophilic oxidation.
Multi-Halogen 4-amino-3-chloro-6-aryl-5-fluoro -picolinateLow (<10)> 60Synergistic. Cl (C3) and F (C5) block all major soft spots (e.g., Florpyrauxifen).
Analysis of Alternatives
  • Vs. Chlorinated Analogs: Chlorinated picolinates (like Clopyralid) are exceptionally stable, often too stable for environmental safety (long soil half-life). Fluorinated analogs offer a "tunable" stability.[1] For example, Halauxifen-methyl utilizes a fluorinated phenyl ring attached to the picolinate to achieve a soil half-life of 10-30 days, significantly shorter than the highly chlorinated Picloram, reducing environmental carryover while maintaining efficacy [1, 2].

  • Vs. Non-Fluorinated: The introduction of Fluorine at the 5-position (meta to the nitrogen) is the most effective single modification for extending microsomal stability in drug discovery contexts. It blocks the primary site of CYP-mediated hydroxylation while simultaneously deactivating the ring nitrogen [3].

Experimental Protocol: Microsomal Stability Assay

To generate the data above, the following self-validating protocol is recommended. This workflow ensures that non-metabolic degradation (chemical instability) is distinguished from enzymatic clearance.

Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate buffer. Spike test compound (Fluorinated Picolinate) to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM start) to initiate the reaction.

    • Control: Run a parallel incubation adding buffer instead of NADPH (detects chemical instability).

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (with Internal Standard). Vortex for 30 seconds.

  • Processing: Centrifuge at 4000g for 15 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Assay Workflow Visualization

AssayWorkflow Prep Step 1: Pre-Incubation (Microsomes + Compound @ 37°C) Start Step 2: Initiation (Add NADPH) Prep->Start Sampling Step 3: Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Step 4: Quench (ACN + Internal Std) Sampling->Quench Centrifuge Step 5: Centrifugation (4000g, 15 min) Quench->Centrifuge LCMS Step 6: LC-MS/MS Analysis (Calculate % Remaining) Centrifuge->LCMS

Figure 2: Microsomal stability assay workflow. Standardized quenching and centrifugation ensure accurate quantification of parent compound depletion.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8] Link

  • APVMA. (2014). Public Release Summary: Halauxifen-methyl. Australian Pesticides and Veterinary Medicines Authority. Link

  • Bhattarai, P., et al. (2026).[1][9][10] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[10] Link

  • Hussain, et al. (2025).[7] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry.[1][2][3][4][5][6][7][8][10][11] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link

Sources

Safety Operating Guide

Proper Disposal of 5-(2,3-Difluorophenyl)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(2,3-Difluorophenyl)picolinic acid. As a fluorinated picolinic acid derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The Critical First Step: Safety Data Sheet (SDS) Review

Before any handling or disposal procedures are initiated, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for 5-(2,3-Difluorophenyl)picolinic acid from the manufacturer or supplier. While this guide provides a framework based on the disposal of similar chemical structures and regulatory standards, the SDS contains compound-specific information that is critical for a complete and accurate risk assessment.

The SDS will provide detailed information on:

  • Hazard Identification: Specific physical and health hazards, including any acute or chronic effects.

  • First-Aid Measures: Procedures for exposure to skin, eyes, or through inhalation or ingestion.

  • Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical.

  • Handling and Storage: Recommendations for safe handling practices and appropriate storage conditions.

  • Toxicological Information: Data on toxicity, such as LD50 values.

  • Ecological Information: Potential environmental hazards.

Hazard Characterization and Waste Determination

Based on the data from structurally similar compounds, such as other fluorinated picolinic acid derivatives, 5-(2,3-Difluorophenyl)picolinic acid should be preliminarily treated as a hazardous substance.

Likely Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: May be harmful if ingested.[1][3]

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7] A definitive hazardous waste determination for 5-(2,3-Difluorophenyl)picolinic acid can only be made after consulting the specific SDS and, if necessary, performing analytical testing.

Potential Hazard Classification Description Regulatory Framework
Toxicity Based on data for similar compounds, may be harmful if swallowed, inhaled, or in contact with skin.EPA (RCRA), OSHA
Irritant Likely to cause skin and serious eye irritation.GHS, OSHA

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks associated with handling 5-(2,3-Difluorophenyl)picolinic acid, all personnel must use appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2][3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for 5-(2,3-Difluorophenyl)picolinic acid waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[8][9]

  • Waste Classification: This compound should be classified as a halogenated organic solid waste . Do not mix it with non-halogenated solvents, strong acids, bases, or oxidizers.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(2,3-Difluorophenyl)picolinic acid," and the specific hazard warnings (e.g., "Irritant," "Toxic"). The accumulation start date must also be clearly marked on the label.[10]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area within the laboratory.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(2,3-Difluorophenyl)picolinic acid.

start Start: Generation of 5-(2,3-Difluorophenyl)picolinic acid Waste sds Obtain and Review Specific SDS start->sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat sds->ppe segregate Segregate as Halogenated Organic Solid Waste ppe->segregate container Use a Labeled, Compatible Hazardous Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor storage->vendor manifest Complete Hazardous Waste Manifest vendor->manifest end End: Compliant Disposal manifest->end

Caption: Disposal workflow for 5-(2,3-Difluorophenyl)picolinic acid.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if dust is present.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Transportation and Final Disposal

The transportation of hazardous waste is regulated by the Department of Transportation (DOT) and the EPA.[11][12][13][14][15]

  • Licensed Vendor: All hazardous waste must be transported and disposed of by a licensed hazardous waste management company.

  • Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest must be completed to track the waste from the point of generation to its final disposal facility.[11][12] This is a "cradle-to-grave" requirement under RCRA.[5][7]

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Properly Managing Chemical Waste in Labor
  • Regulations and Policies for Hazardous Waste. Environment, Health & Safety.
  • Hazardous Waste Transportation Compliance Laws Explained. (2022, February 21). GAIACA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • DOT Hazardous Waste Transportation Rules: What Haulers Must Comply With in Fairfax, VA. (2025, June 21).
  • 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste. eCFR.
  • HOW TO USE THE HAZARDOUS MATERIALS REGUL
  • Hazardous Materials Transport
  • 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram.
  • 2 - SAFETY D
  • • SAFETY D
  • 107504-08-5|5-Fluoro-2-picolinic acid|BLD Pharm.
  • 107504-08-5 | 5-Fluoro-2-picolinic acid. ChemScene.
  • SAFETY D
  • Safety D
  • Safety D
  • 5-(2,5-Difluorophenyl)picolinic acid | 1261947-80-1. Sigma-Aldrich.
  • Picolinic acid. Wikipedia.

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Personal protective equipment for handling 5-(2,3-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-(2,3-Difluorophenyl)picolinic acid Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Chemical Safety Officers

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling 5-(2,3-Difluorophenyl)picolinic acid requires a specific risk-benefit calculation. While picolinic acid derivatives are ubiquitous in kinase inhibitor synthesis and agrochemistry, the addition of the 2,3-difluorophenyl moiety alters the compound's lipophilicity and bioavailability.

The Safety Paradox: This compound is likely a stable solid at room temperature, which often leads to complacency. However, its primary hazard lies in its physical form—typically a micronized crystalline powder—combined with the acidic functionality of the picolinic core.

  • Mechanism of Action: Upon contact with mucous membranes (eyes, respiratory tract), the dust dissolves in physiological moisture, creating a localized acidic environment (pKa ~5.4 for picolinic acid, potentially lower due to the electron-withdrawing fluorine substituents). This can lead to immediate, severe irritation or corneal damage.

  • Thermal Hazard: Unlike non-fluorinated analogs, thermal decomposition of this compound (e.g., during a fire) releases Hydrogen Fluoride (HF), necessitating specific emergency protocols distinct from standard organic acids.

Hazard Identification & PPE Decision Matrix

Do not rely solely on generic "Irritant" labels. Treat this substance as a Severe Eye Irritant and Respiratory Sensitizer .

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.Secondary: N95/P100 Respirator (if hood unavailable).Fine organic powders behave like fluids; static charge can disperse particles outside the breathing zone.
Ocular Unvented Chemical Goggles (ANSI Z87.1+).Prohibited: Standard safety glasses.[1]Dust particles can bypass side shields of standard glasses. Acidic dust in the eye requires immediate, prolonged irrigation.[2]
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness).Outer: Disposable Nitrile.Inner: Extended cuff Nitrile.Fluorinated aromatics often possess enhanced lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated acids.
Body Tyvek® Lab Coat (or equivalent non-woven material).Cotton lab coats trap dust in fibers, creating a secondary exposure source during laundering.
Operational Workflow: Handling & Weighing

Self-Validating Protocol: If you can see dust in the air, your engineering controls have failed.

Phase A: Preparation
  • Static Elimination: Place an ionizing bar or anti-static gun inside the fume hood. Fluorinated powders are notoriously static-prone.

  • Balance Setup: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Lining: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture stray particles.

Phase B: The Weighing Procedure
  • Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves.

  • Transfer: Open the container only inside the hood.

  • Dispense: Use a disposable anti-static spatula. Do not pour.

  • Seal: Wipe the threads of the container with a dry Kimwipe before resealing to prevent friction-grinding of crystals in the cap (a common cause of container seizing).

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response Logic

Critical Distinction: In a fire scenario, this compound generates toxic fluoride species.[2] Standard "organic fire" protocols are insufficient.

Diagram: Emergency Decision Tree

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Powder Spill (>1g) Type->Spill Fire Thermal Decomposition/Fire Type->Fire SpillAction1 Evacuate Immediate Area Allow dust to settle (10 min) Spill->SpillAction1 FireAction1 Alert: Potential HF Formation Fire->FireAction1 SpillAction2 Wet Wipe Method (Do NOT Sweep) SpillAction1->SpillAction2 SpillAction3 Dispose as Halogenated Waste SpillAction2->SpillAction3 FireAction2 Use SCBA (Positive Pressure) FireAction1->FireAction2 FireAction3 Do NOT use Water Jet (Prevents HF runoff) FireAction2->FireAction3

Caption: Decision logic distinguishing between standard spill cleanup and thermal events where HF generation is a risk.

Disposal & Decontamination

The "Cradle-to-Grave" Obligation: Because of the fluorine content, this compound cannot be treated as standard organic waste in many jurisdictions.

  • Solid Waste: Collect all contaminated paper, gloves, and powder in a container labeled "Solid Waste - Halogenated Organics."

  • Liquid Waste (Mother Liquors): If dissolved in solvent, segregate into "Halogenated Solvent Waste." Do not mix with non-halogenated streams (e.g., acetone/ethanol) as this increases disposal costs and complicates incineration.

  • Destruction Method: The only validated disposal method is High-Temperature Incineration with flue gas scrubbing (to capture HF).

    • Note: Do not attempt chemical neutralization (e.g., bleach) in the lab; it is ineffective against the fluorinated ring and may generate heat.

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Picolinic Acid Derivatives. PubChem. Link

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: Picolinic Acid & Fluorinated Analogs.Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals.Link

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Retrosynthesis Analysis

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5-(2,3-Difluorophenyl)picolinic acid
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5-(2,3-Difluorophenyl)picolinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.